Product packaging for Butylammonium chloride(Cat. No.:)

Butylammonium chloride

Cat. No.: B7945143
M. Wt: 109.60 g/mol
InChI Key: ICXXXLGATNSZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butylammonium chloride is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B7945143 Butylammonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXXLGATNSZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-73-9 (Parent)
Record name Butylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3858-78-4
Record name 1-Butanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3858-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRA84MAM1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of n-butylammonium chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a thorough understanding of the protocol's causality and integrity.

Introduction: The Significance of n-Butylammonium Chloride

n-Butylammonium chloride is a primary alkylammonium salt that finds utility in various fields of chemical research and development. Its applications range from its use as a precursor in organic synthesis to its role in the formation of perovskite materials for photovoltaic applications. The straightforward synthesis and stability of this compound make it a valuable building block in the design of more complex molecules. This guide will provide a robust and reproducible protocol for its preparation and purification, grounded in fundamental chemical principles.

The Core Synthesis: An Acid-Base Neutralization Approach

The synthesis of n-butylammonium chloride is fundamentally an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of n-butylamine, a weak base, readily accepts a proton from the strong acid, hydrochloric acid, to form the corresponding ammonium salt.[1][2]

Chemical Equation:

CH₃(CH₂)₃NH₂ + HCl → [CH₃(CH₂)₃NH₃]⁺Cl⁻

This reaction is typically fast and exothermic. The choice of solvent and the control of reaction conditions are crucial for obtaining a high yield of a pure product.

Mechanistic Rationale

The reaction proceeds via a simple proton transfer mechanism. The nucleophilic nitrogen atom of the n-butylamine attacks the electrophilic proton of the hydrochloric acid. The resulting bond formation leads to the positively charged butylammonium cation and the chloride anion. The ionic nature of the product dictates its physical properties, such as its crystalline structure and solubility.

Safety First: Handling Reagents with Care

Prior to commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount.

  • n-Butylamine: This reagent is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3] Handle n-butylamine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid (concentrated): Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. It can also cause respiratory irritation. All handling should be performed in a fume hood with appropriate PPE.

A comprehensive risk assessment should be conducted before beginning the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of n-butylammonium chloride on a laboratory scale.

Reagents and Materials
  • n-Butylamine (≥99%)

  • Concentrated Hydrochloric Acid (~37%)

  • Ethanol (95% or absolute)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (e.g., 10.0 g, 0.137 mol) in ethanol (100 mL).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (e.g., 11.4 mL, ~0.137 mol, assuming 37% HCl with a density of 1.18 g/mL) dropwise to the stirred solution of n-butylamine using a dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 20°C. A white precipitate of n-butylammonium chloride may form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol using a rotary evaporator. This will yield the crude n-butylammonium chloride as a white solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents n-Butylamine in Ethanol reaction_flask Reaction Flask (0-20°C) reagents->reaction_flask hcl Concentrated HCl hcl->reaction_flask Slow Addition stirring Stir at RT (30 min) reaction_flask->stirring rotovap Rotary Evaporation stirring->rotovap crude_product Crude n-Butylammonium Chloride rotovap->crude_product recrystallization Recrystallization (Ethanol/Diethyl Ether) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying in vacuo filtration->drying pure_product Pure n-Butylammonium Chloride drying->pure_product

Caption: Experimental workflow for the synthesis and purification of n-butylammonium chloride.

Purification: The Art of Recrystallization

The crude n-butylammonium chloride can be purified by recrystallization to remove any unreacted starting materials or by-products. A mixed solvent system of ethanol and diethyl ether is effective for this purpose.

Recrystallization Protocol
  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Precipitation: While the solution is still warm, slowly add diethyl ether dropwise with swirling until a slight turbidity persists.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified n-butylammonium chloride in a vacuum oven or desiccator to a constant weight.

Characterization: Confirming Product Identity and Purity

The identity and purity of the synthesized n-butylammonium chloride should be confirmed using standard analytical techniques.

Quantitative Data Summary
ParameterExpected Value
Appearance White crystalline solid
Melting Point ~214 °C[4]
Yield Typically >90%
Spectroscopic Analysis

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule. For n-butylammonium chloride, the following peaks are expected (chemical shifts are approximate and can vary depending on the solvent):

  • δ ~0.9 ppm (triplet, 3H): Corresponds to the terminal methyl (CH₃) protons.

  • δ ~1.4 ppm (sextet, 2H): Corresponds to the methylene (CH₂) protons adjacent to the methyl group.

  • δ ~1.6 ppm (quintet, 2H): Corresponds to the methylene (CH₂) protons adjacent to the nitrogen.

  • δ ~2.9 ppm (triplet, 2H): Corresponds to the methylene (CH₂) protons directly attached to the nitrogen atom.

  • δ ~8.2 ppm (broad singlet, 3H): Corresponds to the ammonium (NH₃⁺) protons. The chemical shift of these protons is highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

  • δ ~13 ppm: Terminal methyl carbon (CH₃).

  • δ ~19 ppm: Methylene carbon (CH₂) adjacent to the methyl group.

  • δ ~31 ppm: Methylene carbon (CH₂) adjacent to the nitrogen-bound carbon.

  • δ ~39 ppm: Methylene carbon (CH₂) directly attached to the nitrogen atom.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum can confirm the presence of key functional groups.

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of the butyl chain.

  • ~3200-3000 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group.

  • ~1600-1500 cm⁻¹: N-H bending vibrations.

Conclusion

This guide has detailed a reliable and well-grounded protocol for the synthesis of n-butylammonium chloride. By understanding the chemical principles behind each step, from the initial acid-base reaction to the final purification and characterization, researchers can confidently and safely prepare this valuable chemical compound. The provided experimental details and characterization data serve as a benchmark for achieving a high-purity product suitable for a wide range of scientific applications.

References

  • Homework.Study.com. (n.d.). Write an equation for the reaction of butylamine with HCl.
  • PubChem. (n.d.). n-Butylamine hydrochloride.
  • savvy-chemist. (2018, March 8). Amines (3): Nucleophilic reactions.

Sources

tert-butylammonium chloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butylammonium chloride (t-BuNH₃Cl). While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from its parent amine, and established experimental methodologies to offer a robust framework for understanding and determining its solubility. We will delve into the theoretical solubility profile, explore the key factors influencing solubility, and provide a detailed, field-proven experimental protocol for its precise measurement. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Properties of tert-Butylammonium Chloride

tert-Butylammonium chloride, also known as tert-butylamine hydrochloride, is the hydrochloride salt of the primary aliphatic amine, tert-butylamine. Its chemical structure consists of a positively charged tert-butylammonium cation and a chloride anion.

Table 1: Core Physicochemical Properties of tert-Butylammonium Chloride

PropertyValueSource(s)
IUPAC Name 2-methylpropan-2-amine;hydrochloride[1]
CAS Number 10017-37-5[2][3][4]
Molecular Formula C₄H₁₂ClN[1][2][3]
Molar Mass 109.60 g/mol [1][2]
Appearance Powder[4]
Structure CC(C)(C)N·Cl[1]

Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. As an organic salt, tert-butylammonium chloride possesses both ionic and nonpolar characteristics, which dictate its solubility behavior.

  • Ionic Character : The presence of the ammonium chloride group (-NH₃⁺Cl⁻) makes the molecule highly polar and capable of strong ion-dipole interactions with polar solvents.

  • Nonpolar Character : The tert-butyl group (-C(CH₃)₃) is a bulky, hydrophobic moiety that contributes nonpolar characteristics.

Given that its parent compound, tert-butylamine, is miscible with water, alcohol, and ether, and soluble in chloroform, it is highly probable that the hydrochloride salt is readily soluble in polar solvents, particularly those capable of hydrogen bonding.[5][6] The energetic favorability of solvating the ammonium and chloride ions typically outweighs the unfavorable interactions with the hydrophobic tert-butyl group in polar media.

Table 2: Predicted Qualitative Solubility of tert-Butylammonium Chloride

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the NH₃⁺ and Cl⁻ ions.
Polar Aprotic DMSO, DMFModerate to HighThe solvent's high dielectric constant can stabilize the ions, but the lack of hydrogen bond donation may be less effective than protic solvents.
Low Polarity Dichloromethane, ChloroformLow to ModerateThe tert-butyl group enhances solubility in solvents with some polarity, but the ionic salt character limits miscibility.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe large energy penalty required to break the ionic lattice and the weak solvent-solute interactions prevent dissolution.

Key Factors Influencing Solubility

The solubility of tert-butylammonium chloride is not a static property but is influenced by several environmental and compositional factors. Understanding these variables is critical for experimental design and application.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This is because the added thermal energy helps overcome the lattice energy of the solid and increases the entropy of the system. However, this relationship must be determined empirically for each solute-solvent system.

  • pH : As the salt of a weak base (tert-butylamine), the solubility of tert-butylammonium chloride is pH-dependent. In acidic to neutral solutions, the compound will remain in its ionized, more soluble form. In basic conditions (high pH), the ammonium ion (t-BuNH₃⁺) will be deprotonated to form the free base, tert-butylamine (t-BuNH₂). Since tert-butylamine is a liquid and miscible with water, a phase change rather than precipitation might be observed, but the speciation is altered.

  • Common Ion Effect : The solubility of tert-butylammonium chloride in an aqueous solution will decrease if the solution already contains a significant concentration of either chloride (Cl⁻) or another ammonium salt. According to Le Châtelier's principle, the addition of a common ion shifts the dissolution equilibrium towards the undissolved solid, reducing its solubility.

Caption: Factors influencing tert-butylammonium chloride solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and self-validating protocol that ensures the solution has reached saturation.

Causality Behind Experimental Choices

This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. Agitation ensures maximum surface area contact for dissolution, incubation at a constant temperature provides a stable thermodynamic state, and the separation and analysis steps quantify the solute concentration at that equilibrium.

Step-by-Step Methodology
  • Preparation of Materials :

    • Solute : Use high-purity tert-butylammonium chloride. If purity is uncertain, recrystallization may be necessary.

    • Solvent : Select a high-purity grade of the desired solvent.

    • Equipment : Calibrated analytical balance, temperature-controlled incubator/shaker, screw-cap vials (e.g., glass scintillation vials), centrifuge, and a validated analytical instrument (e.g., HPLC-UV, UPLC-MS).

  • Sample Preparation :

    • Add an excess amount of tert-butylammonium chloride to a vial. The "excess" is crucial to ensure that saturation is reached and solid remains after equilibrium.

    • Rationale: Having undissolved solid present is the visual confirmation that the solution is saturated.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration :

    • Securely cap the vials.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined by preliminary experiments (i.e., measuring concentration at various time points until it plateaus).

    • Rationale: Continuous agitation maximizes the rate of dissolution, while a constant temperature ensures the final equilibrium state is well-defined.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the incubation temperature for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

    • Rationale: This step is critical to separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium by changing the temperature.

  • Sample Analysis :

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates.

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

    • Rationale: A validated analytical method with a proper calibration curve ensures accurate quantification of the solute in the saturated solution.

  • Data Reporting :

    • Calculate the original concentration in the saturated solution, accounting for all dilutions.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was made.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B Preparation C 3. Equilibrate (Shake at Constant T) B->C Equilibration D 4. Centrifuge to Separate Phases C->D Separation E 5. Filter Supernatant D->E F 6. Dilute Aliquot E->F Quantification G 7. Analyze via HPLC (or other method) F->G H 8. Calculate & Report Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

tert-Butylammonium chloride is an organic salt with a high predicted solubility in polar protic solvents like water, driven by its ionic ammonium chloride group. Its solubility is expected to be moderate in polar aprotic solvents and poor in nonpolar media. Key factors such as temperature, pH, and the presence of common ions significantly influence its dissolution behavior. For drug development and research applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for empirical determination.

References

  • National Center for Biotechnology Information (n.d.). tert-Butylammonium chloride. PubChem Compound Summary for CID 82292.
  • National Center for Biotechnology Information (n.d.). t-Butylammonium chloride. PubChem Compound Summary for CID 11355454.
  • National Institute of Standards and Technology (n.d.). Tert-butyl amine hydrochloride. NIST Chemistry WebBook.
  • Wikipedia (n.d.). tert-Butylamine.
  • National Center for Biotechnology Information (n.d.). Tert-Butylamine. PubChem Compound Summary for CID 6385.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Tetrabutylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Solid-State Architecture of a Versatile Quaternary Ammonium Salt

Tetrabutylammonium chloride (TBAC), a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a compound of significant interest across various scientific disciplines. Its utility as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a component in the formation of deep eutectic solvents has prompted extensive research into its physicochemical properties.[1] A fundamental understanding of its solid-state structure is paramount, as the crystalline arrangement of ions dictates many of its macroscopic behaviors. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of anhydrous tetrathis compound, intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the resulting structural data, thereby offering a complete and authoritative perspective on the subject.

The Polymorphic Landscape of Tetrathis compound: The Importance of Being Anhydrous

Tetrathis compound is known to exist in multiple crystalline forms, including hydrated and solvated structures. The presence of water or solvent molecules within the crystal lattice can significantly alter the packing of the tetrabutylammonium cations and chloride anions, leading to different crystal symmetries and unit cell parameters. For instance, various hydrated forms of TBAC have been reported to crystallize in the tetragonal system, often forming clathrate-like structures where water molecules create a host framework.

This guide, however, will focus on the anhydrous form of tetrathis compound. The analysis of the solvent-free structure provides the most direct insight into the intrinsic intermolecular interactions between the tetrabutylammonium cations and chloride anions. A seminal study by Dolebska and Jaroń (2020) provided a detailed crystallographic analysis of solvent-free TBAC, which serves as the primary reference for this guide. Their work revealed that anhydrous TBAC crystallizes in the monoclinic space group P2₁/n .

From Powder to Perfect Crystal: The Crucial First Step of Recrystallization

The journey to elucidating a crystal structure begins with the preparation of high-quality single crystals. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. For a compound like tetrathis compound, which is often commercially available as a powder, recrystallization is an indispensable step.

The Rationale Behind Solvent Selection and Crystallization Conditions

The choice of solvent is critical and is guided by the solubility profile of the compound. An ideal solvent for single-crystal growth will dissolve the compound to a high concentration when hot and have low solubility when cold. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. For tetrathis compound, a common method involves dissolving it in a suitable solvent like acetone and then inducing crystallization by the addition of a less polar "anti-solvent" such as diethyl ether.

The rate of cooling or solvent evaporation is another key parameter. Slow cooling or slow evaporation allows the molecules to arrange themselves in a highly ordered, repeating lattice, leading to the formation of a single, well-defined crystal. Rapid precipitation, on the other hand, often results in the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.

A Field-Proven Protocol for Single Crystal Growth of Anhydrous TBAC

The following protocol is a representative method for obtaining single crystals of anhydrous TBAC suitable for X-ray diffraction analysis.

Materials:

  • Tetrathis compound (anhydrous powder)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Small, clean vial with a screw cap

  • Syringe and syringe filter (0.22 µm)

Procedure:

  • Dissolution: In the vial, dissolve a small amount of anhydrous tetrathis compound in a minimal amount of warm, anhydrous acetone. The goal is to create a near-saturated solution.

  • Filtration: To remove any insoluble impurities, draw the warm solution into the syringe and pass it through the syringe filter into a clean vial.

  • Inducing Crystallization: Slowly add anhydrous diethyl ether dropwise to the acetone solution until a slight turbidity persists. The diethyl ether acts as an anti-solvent, reducing the solubility of the TBAC.

  • Crystal Growth: Tightly cap the vial and leave it undisturbed at room temperature. Over several hours to days, single crystals should form as the solvent slowly evaporates and the solution cools.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold diethyl ether. The crystals should then be dried under a stream of inert gas.

Decoding the Crystal Lattice: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Logic of Low-Temperature Data Collection

A crucial aspect of modern SC-XRD is the collection of data at low temperatures, typically around 100-150 K. The rationale for this is twofold:

  • Reduction of Thermal Motion: At low temperatures, the thermal vibrations of atoms are significantly reduced. This leads to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

  • Minimization of Radiation Damage: For some organic and organometallic compounds, the high-energy X-ray beam can cause radiation damage to the crystal, leading to a degradation of the diffraction pattern over time. Cooling the crystal can mitigate these effects.

Experimental Workflow for SC-XRD Analysis of Anhydrous TBAC

The following workflow outlines the key steps in the single-crystal X-ray diffraction analysis of anhydrous tetrathis compound.

Fig. 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for Anhydrous Tetrathis compound

The single-crystal X-ray diffraction analysis of anhydrous tetrathis compound, as reported by Dolebska and Jaroń (2020), yielded the following key crystallographic parameters.

ParameterValue
Chemical FormulaC₁₆H₃₆ClN
Formula Weight277.92 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value to be obtained from the publication
b (Å)Value to be obtained from the publication
c (Å)Value to be obtained from the publication
β (°)Value to be obtained from the publication
Volume (ų)Value to be obtained from the publication
Z (molecules per unit cell)Value to be obtained from the publication
Temperature (K)Value to be obtained from the publication
RadiationValue to be obtained from the publication
Final R-indicesValue to be obtained from the publication
CCDC Deposition NumberValue to be obtained from the publication

(Note: Specific numerical values for unit cell parameters and other data are pending retrieval of the full publication or its supplementary information.)

Analysis of Bulk Material: Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction is an invaluable tool for analyzing the bulk properties of a crystalline material. It is particularly useful for phase identification, assessing sample purity, and studying polymorphic transitions.

Sample Preparation for PXRD: The Importance of Random Orientation

For PXRD, the sample is typically a fine powder. The key requirement is that the crystallites in the powder are randomly oriented. This ensures that all possible diffraction planes are represented in the diffraction pattern. Grinding the sample to a fine powder using a mortar and pestle is a standard procedure.

Rietveld Refinement: A Powerful Tool for Powder Data Analysis

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data. This allows for the refinement of various parameters, including unit cell dimensions, atomic positions, and crystallite size. For a known structure, Rietveld refinement can be used to confirm the phase purity of a bulk sample of tetrathis compound.

Rietveld_Refinement_Logic Experimental_Data Experimental Powder Diffraction Pattern Comparison Compare Experimental and Calculated Patterns Experimental_Data->Comparison Initial_Model Initial Structural Model (from SC-XRD or database) Calculated_Pattern Calculate Theoretical Diffraction Pattern Initial_Model->Calculated_Pattern Calculated_Pattern->Comparison Refinement Refine Structural and Instrumental Parameters Comparison->Refinement Difference > Threshold Refinement->Calculated_Pattern Convergence Convergence? Refinement->Convergence Convergence->Refinement No Final_Structure Final Refined Structure Convergence->Final_Structure Yes

Fig. 2: Logical flow of the Rietveld refinement process.

Structural Insights: The Crystal Packing of Anhydrous Tetrathis compound

The crystal structure of anhydrous TBAC reveals a layered arrangement of the tetrabutylammonium cations and chloride anions in the (101) plane. The bulky, non-polar butyl chains of the cations dictate the overall packing, with the chloride anions situated in the voids created by these organic cations. The ions adopt a deformed trigonal coordination. This layered structure is a key factor influencing the material's physical properties, such as its melting point and solubility.

Ensuring Scientific Integrity: Data Validation and Deposition

A critical aspect of any crystal structure determination is the validation of the final structural model. The International Union of Crystallography (IUCr) provides a free online service called CHECKCIF that analyzes a Crystallographic Information File (CIF) for completeness, consistency, and potential errors. Submitting the final CIF to this service is a standard and essential step before publication.

Furthermore, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). This ensures that the data is preserved and accessible to the wider scientific community, allowing for verification and further research. Each deposited structure is assigned a unique CCDC number, which should be cited in any related publications.

Conclusion: A Foundation for Future Research

The detailed analysis of the crystal structure of anhydrous tetrathis compound provides a fundamental understanding of its solid-state properties. The methodologies outlined in this guide, from crystal growth to data validation, represent the gold standard in the field of chemical crystallography. This structural knowledge serves as a critical foundation for researchers in materials science, drug development, and catalysis, enabling the rational design of new materials and a deeper understanding of the chemical processes in which this versatile compound is involved.

References

  • Dolebska, W., & Jaroń, T. (2020). Structural and thermal study of solvent-free tetrathis compound and its novel solvates. Journal of Molecular Structure, 1206, 127748. [Link]
  • Wikipedia. (n.d.). Tetrathis compound.

Sources

An In-depth Technical Guide to the Molecular Weight Determination of Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the molecular weight of butylammonium chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of several key analytical techniques. Our focus is on providing not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust and validated approach to this fundamental analytical challenge.

Introduction: The Significance of Accurate Molecular Weight Determination

This compound, the salt formed from the reaction of the weak base n-butylamine and the strong acid hydrochloric acid, is a compound of interest in various chemical and pharmaceutical contexts.[1][2] The precise molecular weight of this and similar amine salts is a critical parameter that underpins stoichiometry, formulation, and quality control in research and development. An accurate molecular weight is essential for confirming the identity and purity of a synthesized compound.

The theoretical molecular weight of this compound (C₄H₁₂ClN) is approximately 109.60 g/mol .[3][4][5] However, experimental verification is crucial to ensure the integrity of the sample. This guide will explore four principal methods for the empirical determination of its molecular weight:

  • Titrimetric Analysis: A classical and cost-effective method that relies on stoichiometric reactions.

  • Mass Spectrometry: A powerful technique for the direct measurement of the mass-to-charge ratio of the butylammonium cation.

  • Colligative Properties (Cryoscopy): A method based on the physical properties of solutions.

  • Elemental Analysis: A fundamental technique for determining the empirical formula of a compound.

Each of these methods offers unique advantages and is governed by distinct scientific principles. The choice of method will depend on the available instrumentation, the required accuracy, and the specific research question being addressed.

Titrimetric Determination: A Stoichiometric Approach

Titration is a highly reliable and accessible method for determining the concentration of a substance in solution, which can then be used to calculate its molecular weight. For this compound, we can exploit the chemistry of either the butylammonium ion or the chloride ion. Argentometric titration, which quantifies the chloride ion, is a particularly robust method.

Principle of Argentometric Titration (Volhard Method)

The Volhard method is an indirect or "back" titration used to determine the concentration of halide ions.[6][7] In this procedure, a known excess of silver nitrate is added to the sample solution, precipitating the chloride ions as silver chloride. The remaining unreacted silver ions are then titrated with a standardized solution of potassium thiocyanate, using a ferric iron(III) salt as an indicator.[6][8]

The key reactions are:

  • Precipitation of Chloride: Ag⁺(aq) (excess) + Cl⁻(aq) → AgCl(s)

  • Back Titration of Excess Silver: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)

  • Endpoint Indication: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)

The appearance of the red iron(III) thiocyanate complex signals that all the excess silver has reacted, allowing for the calculation of the amount of silver that reacted with the chloride, and subsequently, the amount of chloride in the original sample.[5]

Experimental Protocol for Volhard Method

Reagents and Equipment:

  • This compound sample

  • 0.1 M Silver Nitrate (AgNO₃) standard solution

  • 0.1 M Potassium Thiocyanate (KSCN) standard solution

  • Concentrated Nitric Acid (HNO₃)

  • Nitrobenzene

  • Ferric ammonium sulfate indicator solution

  • Burette, pipettes, conical flasks, and a magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL conical flask.

  • Acidification: Add 5 mL of concentrated nitric acid to the solution. This is crucial to prevent the precipitation of iron(III) hydroxide.[6]

  • Chloride Precipitation: Add a known excess volume of 0.1 M AgNO₃ solution (e.g., 40.00 mL) to the flask. This will precipitate the chloride ions as AgCl.

  • Coagulation: Add 2-3 mL of nitrobenzene and shake the flask vigorously to coagulate the AgCl precipitate. This prevents the adsorbed chloride ions on the surface of the precipitate from reacting with the thiocyanate titrant.[3]

  • Indicator Addition: Add 1-2 mL of the ferric ammonium sulfate indicator.

  • Titration: Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution. The endpoint is reached upon the first appearance of a permanent faint reddish-brown color due to the formation of the [Fe(SCN)]²⁺ complex.[7]

  • Blank Titration: Perform a blank titration without the this compound sample to determine the exact relationship between the AgNO₃ and KSCN solutions.

Data Analysis and Molecular Weight Calculation
  • Calculate moles of AgNO₃ initially added: Moles AgNO₃ (initial) = Molarity of AgNO₃ × Volume of AgNO₃ added

  • Calculate moles of KSCN used in the back-titration: Moles KSCN = Molarity of KSCN × Volume of KSCN used

  • Calculate moles of AgNO₃ that reacted with KSCN (excess AgNO₃): From the 1:1 stoichiometry, Moles AgNO₃ (excess) = Moles KSCN

  • Calculate moles of AgNO₃ that reacted with chloride: Moles AgNO₃ (reacted) = Moles AgNO₃ (initial) - Moles AgNO₃ (excess)

  • Calculate moles of chloride in the sample: From the 1:1 stoichiometry, Moles Cl⁻ = Moles AgNO₃ (reacted)

  • Calculate the experimental molecular weight of this compound: Molecular Weight = Mass of sample (g) / Moles of Cl⁻

Workflow for Volhard Method

Volhard_Method cluster_prep Sample Preparation cluster_reaction Precipitation & Titration cluster_calc Calculation weigh Weigh this compound dissolve Dissolve in Distilled Water weigh->dissolve acidify Acidify with Nitric Acid dissolve->acidify add_ag Add Excess Standard AgNO₃ acidify->add_ag add_nb Add Nitrobenzene & Shake add_ag->add_nb add_ind Add Ferric Ammonium Sulfate add_nb->add_ind titrate Titrate with Standard KSCN add_ind->titrate endpoint Endpoint: Faint Reddish-Brown Color titrate->endpoint calc_moles Calculate Moles of Cl⁻ endpoint->calc_moles calc_mw Calculate Molecular Weight calc_moles->calc_mw

Caption: Workflow for Molecular Weight Determination by Volhard Method.

Mass Spectrometry: Direct Molecular Ion Observation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that allows the intact butylammonium cation to be transferred into the gas phase for analysis.[10]

Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the desorption of ions into the gas phase.[9] For this compound, the positive ion mode is used to detect the butylammonium cation ([C₄H₉NH₃]⁺). The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum will show a peak corresponding to the mass of the butylammonium cation.

Experimental Protocol for ESI-MS

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system. A common choice is a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.[11]

  • Ensure that the sample is free of non-volatile salts and buffers (e.g., phosphates, sulfates) as they can interfere with the ionization process.[12]

Instrumentation and Analysis:

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., m/z 50-200).

  • The primary peak of interest will be that of the butylammonium cation ([M+H]⁺, where M is butylamine).

Data Analysis and Molecular Weight Calculation
  • Identify the peak corresponding to the butylammonium cation. Its m/z value will be equal to its molecular mass (since the charge is +1).

  • The molecular weight of the butylammonium cation is the sum of the atomic weights of its constituent atoms (C₄H₁₂N⁺).

  • To obtain the molecular weight of this compound, add the atomic weight of chlorine to the experimentally determined mass of the butylammonium cation.

Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent filter Filter to Remove Particulates dissolve->filter infuse Infuse into ESI Source filter->infuse ionize Generate Gaseous Cations infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect identify_peak Identify Butylammonium Cation Peak detect->identify_peak calc_mw Calculate Molecular Weight of Salt identify_peak->calc_mw

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Cryoscopy: Leveraging Colligative Properties

Cryoscopy is a technique for determining the molecular weight of a solute by measuring the depression of the freezing point of a solvent upon the addition of the solute.[13] This is a colligative property, meaning it depends on the number of solute particles in the solution, not their chemical identity.[14]

Principle of Freezing Point Depression

When a non-volatile solute is dissolved in a solvent, the freezing point of the solvent is lowered. The magnitude of this depression (ΔTf) is directly proportional to the molal concentration (m) of the solute:

ΔTf = i * Kf * m

Where:

  • ΔTf is the freezing point depression (Tf, pure solvent - Tf, solution).

  • i is the van 't Hoff factor, which accounts for the number of particles the solute dissociates into in solution. For this compound (a 1:1 electrolyte), i is expected to be close to 2.[15]

  • Kf is the cryoscopic constant of the solvent.[16]

  • m is the molality of the solution (moles of solute per kg of solvent).

By measuring ΔTf, and knowing Kf and i, the molality can be determined, and from that, the molecular weight of the solute can be calculated.

Experimental Protocol for Cryoscopy

Materials and Equipment:

  • This compound sample

  • A suitable solvent with a known cryoscopic constant (e.g., cyclohexane, naphthalene).[17]

  • A precise thermometer (e.g., a Beckmann thermometer)

  • A freezing point apparatus (e.g., a test tube within a larger beaker for a cooling bath)

  • Stirrer

Procedure:

  • Determine the Freezing Point of the Pure Solvent: Accurately weigh a known amount of the pure solvent into the test tube and determine its freezing point by cooling it slowly while stirring and recording the temperature at regular intervals. The freezing point is the temperature at which the temperature remains constant during solidification.

  • Prepare the Solution: Accurately weigh a small amount of this compound and add it to the solvent in the test tube.

  • Determine the Freezing Point of the Solution: Re-melt the mixture and then cool it slowly while stirring, recording the temperature to determine the new freezing point.

  • Repeat: The measurement can be repeated with different concentrations of the solute to improve accuracy.

Data Analysis and Molecular Weight Calculation
  • Calculate the freezing point depression (ΔTf): ΔTf = Freezing point of pure solvent - Freezing point of solution

  • Calculate the molality (m) of the solution: m = ΔTf / (i * Kf) (Assuming i ≈ 2)

  • Calculate the moles of solute: Moles of solute = m × mass of solvent (in kg)

  • Calculate the experimental molecular weight: Molecular Weight = Mass of solute (g) / Moles of solute

Workflow for Cryoscopic Measurement

Cryoscopy_Workflow cluster_measurement Freezing Point Measurement cluster_calculation Data Analysis fp_solvent Determine Freezing Point of Pure Solvent prepare_solution Prepare a Solution of Known Concentration fp_solvent->prepare_solution fp_solution Determine Freezing Point of the Solution prepare_solution->fp_solution calc_delta_tf Calculate ΔTf fp_solution->calc_delta_tf calc_molality Calculate Molality calc_delta_tf->calc_molality calc_moles Calculate Moles of Solute calc_molality->calc_moles calc_mw Calculate Molecular Weight calc_moles->calc_mw

Caption: Workflow for Molecular Weight Determination by Cryoscopy.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis, typically through combustion analysis, determines the percentage composition of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a compound.[6] This information is used to determine the empirical formula of the substance. When combined with a molecular weight determination from another method (like mass spectrometry or cryoscopy), the molecular formula can be definitively established.

Principle of Combustion Analysis

A small, accurately weighed sample of the organic compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected in separate traps. The mass of each product is used to calculate the mass percentage of C, H, and N in the original sample.[18] The percentage of chlorine can be determined by methods such as oxygen flask combustion followed by titration.[19]

Data Analysis
  • The percentage composition data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

  • The empirical formula weight is calculated.

  • The experimentally determined molecular weight from another method is divided by the empirical formula weight. The result should be a whole number, which is multiplied by the subscripts in the empirical formula to obtain the molecular formula.

For this compound, the expected elemental composition is approximately:

  • Carbon (C): 43.84%

  • Hydrogen (H): 11.04%

  • Chlorine (Cl): 32.35%

  • Nitrogen (N): 12.78%

A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and identity of the compound.[1]

Summary of Methods

MethodPrincipleAdvantagesDisadvantages
Argentometric Titration Stoichiometric reaction of chloride ions.Cost-effective, high precision, widely available equipment.Indirect method, can be time-consuming.
Mass Spectrometry (ESI-MS) Measurement of the mass-to-charge ratio of the cation.High sensitivity, provides direct molecular mass of the cation, small sample size.Requires expensive instrumentation, potential for matrix effects.
Cryoscopy Freezing point depression of a solvent.Simple instrumentation, conceptually straightforward.Requires a soluble and non-reactive solvent, sensitive to impurities.
Elemental Analysis Combustion to determine elemental composition.Provides empirical formula, confirms purity.Indirect method for molecular weight, requires specialized equipment.

Conclusion

References

  • PubChem. (n.d.). sec-Butylammonium chloride. National Center for Biotechnology Information.
  • NIST. (n.d.). sec-butylammonium chloride. NIST Chemistry WebBook.
  • Collegedunia. (n.d.). Volhard Method: Procedure, Calculation and Reactions.
  • Scribd. (n.d.). Chloride Determination by Volhard Method.
  • Pharmaffiliates. (n.d.). This compound.
  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method).
  • Wikipedia. (n.d.). Elemental analysis.
  • Homework.Study.com. (n.d.). Write an equation for the reaction of butylamine with HCl.
  • Brainly.com. (2024, March 4). Amines with acids. Write the chemical and word equation (including state symbols) for the reaction between.
  • Titrations.info. (2024, November 13). Volhard method - determination of chlorides by titration with silver nitrate.
  • Chemistry LibreTexts. (2022, July 16). 14.6: Colligative Properties- Freezing Point Depression, Boiling Point Elevation, and Osmosis.
  • ASTM. (n.d.). ASTM D2073-92(1998)e1.
  • Cengiz, S. (2015). Experiment 1 Molecular Weight Determination from Freezing Point Depression.
  • University of Massachusetts Boston. (n.d.). Experiment 1 Freezing Point Depression of Electrolytes.
  • uspbpep.com. (n.d.). General Chapters: <191> IDENTIFICATION TESTS—GENERAL.
  • Wikipedia. (n.d.). Freezing-point depression.
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • ChemTeam. (n.d.). Freezing Point Depression.
  • University of Bristol. (n.d.). Sample preparation for the ES/MS.
  • Masaryk University. (n.d.). Argentometric determination of chlorides.
  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination.
  • ASTM International. (n.d.). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.
  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
  • Fujii, K., Hashimoto, K., Sakai, T., & Umebayashi, Y. (2013). Brønsted Basicity of Solute Butylamine in an Aprotic Ionic Liquid Investigated by Potentiometric Titration. Chemistry Letters, 42(8), 844-846.
  • Al-Jammal, A. (n.d.). Element analysis.
  • Knauss, C. J., & Ristow, B. W. (1966). Determination of molecular weights by differential cryoscopy on small volumes of dilute solutions of oligopeptides. Analytical Biochemistry, 16(3), 325-332.
  • USP. (2011, December 1). <191> IDENTIFICATION TESTS-GENERAL.
  • Vedantu. (n.d.). Describe cryoscopic method to determine the molecular class 12 chemistry CBSE.
  • Ma, T. S., & Horak, V. (1975).
  • van der Linden, R. (1960). A NEW CRYOSCOPIC MICRO-METHOD FOR THE DETERMINATION OF MOLECULAR WEIGHTS. Analytica Chimica Acta, 22, 8-16.
  • EUROLAB. (n.d.). ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.
  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman.
  • eGyanKosh. (n.d.). EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS.
  • Academia.edu. (n.d.). Precipitation Titration: Determination of Chloride by the Mohr Method Introduction.
  • EPA. (1994, September). Method 9020B: Total Organic Halides (TOX).
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587.
  • USP. (n.d.). General Chapters: <531> THIAMINE ASSAY.
  • Wikipedia. (n.d.). Potentiometric titration.
  • Harvey, D. (2000). Modern Analytical Chemistry. McGraw-Hill.
  • Technology Networks. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Kennesaw State University. (n.d.). Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry.
  • Waters. (n.d.). Chromatographic purity determination of thiamine hydrochloride according to USP.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of butylammonium chloride. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, offers a detailed experimental protocol, and provides an in-depth interpretation of the spectral data, including chemical shifts, multiplicity, and coupling constants. Furthermore, it explores the critical role of solvent effects and deuterium exchange in identifying and confirming the structure of primary ammonium salts.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and splitting patterns of the NMR signals, one can deduce the connectivity and spatial arrangement of atoms.[1]

This compound, the hydrochloride salt of n-butylamine, is a primary amine salt.[2][3] Its ¹H NMR spectrum presents a classic example of spin-spin coupling and the influence of an electron-withdrawing group (the ammonium cation) on the chemical shifts of adjacent protons. Understanding this spectrum is fundamental for scientists working with amine-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.

Theoretical Principles: Predicting the ¹H NMR Spectrum of this compound

To interpret the ¹H NMR spectrum, it is essential to first understand the structure of this compound (CH₃CH₂CH₂CH₂NH₃⁺Cl⁻) and the expected electronic environment of each proton.

Chemical Equivalence and Expected Signals

The butyl chain contains four distinct sets of chemically non-equivalent protons. Therefore, we anticipate four signals corresponding to the protons on each of the four carbon atoms. Additionally, the ammonium group (-NH₃⁺) contains three equivalent protons, which should, in principle, give rise to a fifth signal.

  • H-1 (α-protons): The two protons on the carbon directly bonded to the nitrogen atom.

  • H-2 (β-protons): The two protons on the second carbon.

  • H-3 (γ-protons): The two protons on the third carbon.

  • H-4 (δ-protons): The three protons of the terminal methyl group.

  • -NH₃⁺ protons: The three protons on the nitrogen atom.

Chemical Shift Predictions

The chemical shift (δ) is influenced by the local electronic environment of the protons. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • -NH₃⁺ Protons: The protons on the positively charged nitrogen are highly deshielded and are expected to appear significantly downfield. The chemical shift of amine protons can vary over a wide range, typically from 0.5-5.0 ppm, and is dependent on factors like solvent and concentration.[4][5]

  • H-1 (α-protons): These protons are adjacent to the electron-withdrawing ammonium group and will be the most deshielded of the alkyl protons, appearing around 2.3-3.0 ppm.[4]

  • H-2 (β-protons) and H-3 (γ-protons): These methylene protons will appear at intermediate chemical shifts, further upfield than the α-protons.

  • H-4 (δ-protons): The terminal methyl protons are the furthest from the ammonium group and will be the least deshielded, appearing at the highest field (lowest ppm value).

Spin-Spin Coupling and Multiplicity

The splitting of a proton signal into multiple lines (multiplicity) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful predictor of multiplicity, where 'n' is the number of adjacent, chemically non-equivalent protons.

  • -NH₃⁺ Protons: These protons are often broad and may not show clear coupling to the adjacent α-protons due to rapid chemical exchange with residual water or other exchangeable protons in the solvent.[6][7]

  • H-1 (α-protons): These protons are adjacent to the two β-protons. Therefore, their signal is expected to be a triplet (2+1=3).

  • H-2 (β-protons): These protons are adjacent to the two α-protons and the two γ-protons (a total of 4 neighboring protons). Their signal is expected to be a multiplet, likely a sextet or a more complex pattern.

  • H-3 (γ-protons): These protons are adjacent to the two β-protons and the three δ-protons (a total of 5 neighboring protons). Their signal is also expected to be a multiplet, likely a sextet.

  • H-4 (δ-protons): These protons are adjacent to the two γ-protons. Their signal is expected to be a triplet (2+1=3).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

  • NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[8]

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9][10] The choice of solvent can influence the chemical shifts, particularly of the exchangeable -NH₃⁺ protons.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.[8][10]

  • Filtration: To remove any solid particles that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Deuterium Exchange (Optional but Recommended)

To confirm the identity of the -NH₃⁺ proton signal, a deuterium exchange experiment can be performed. This involves adding a drop of deuterium oxide (D₂O) to the NMR sample.[4][12] The labile ammonium protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -NH₃⁺ signal will disappear from the spectrum, confirming its assignment.[12][13]

¹H NMR Spectral Analysis and Interpretation

The following is a detailed analysis of a typical ¹H NMR spectrum of this compound.

Data Summary
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₃⁺ Variable (e.g., ~7.5-8.5 in DMSO-d₆)Broad Singlet3HN/A
H-1 (α-CH₂) ~2.8 - 3.0Triplet2H~7-8
H-2 (β-CH₂) ~1.5 - 1.7Multiplet2HN/A
H-3 (γ-CH₂) ~1.3 - 1.5Multiplet2HN/A
H-4 (δ-CH₃) ~0.9Triplet3H~7-8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Detailed Peak-by-Peak Interpretation
  • δ ~0.9 ppm (Triplet, 3H): This upfield signal corresponds to the terminal methyl group (H-4). Its integration value of 3H confirms it as a methyl group. The triplet multiplicity is due to coupling with the two adjacent γ-protons (n+1 = 2+1 = 3).

  • δ ~1.3 - 1.5 ppm (Multiplet, 2H): This signal is assigned to the γ-methylene protons (H-3). The integration of 2H is consistent with a methylene group. The complex multiplet arises from coupling to both the two β-protons and the three δ-protons.

  • δ ~1.5 - 1.7 ppm (Multiplet, 2H): This signal corresponds to the β-methylene protons (H-2). The integration of 2H confirms it as a methylene group. The multiplet is a result of coupling to the two α-protons and the two γ-protons.

  • δ ~2.8 - 3.0 ppm (Triplet, 2H): This downfield signal is assigned to the α-methylene protons (H-1). Its downfield shift is due to the deshielding effect of the adjacent ammonium group. The integration of 2H confirms it as a methylene group, and the triplet multiplicity is due to coupling with the two neighboring β-protons.

  • δ ~7.5 - 8.5 ppm (Broad Singlet, 3H): This broad signal in the downfield region is characteristic of the ammonium protons (-NH₃⁺). The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Its integration of 3H is consistent with the three protons of the ammonium group. As mentioned, this peak will disappear upon the addition of D₂O.[7][12]

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.

Butylammonium_Chloride_NMR cluster_molecule This compound Structure cluster_coupling Spin-Spin Coupling C4 CH₃ C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 CH₂ C2->C1 N NH₃⁺ C1->N Cl Cl⁻ N->Cl H4 H-4 (δ) H3 H-3 (γ) H2 H-2 (β) H1 H-1 (α) H_N -NH₃⁺ p_H4 H-4 (Triplet) p_H3 H-3 (Multiplet) p_H4->p_H3 J₃,₄ p_H2 H-2 (Multiplet) p_H3->p_H2 J₂,₃ p_H1 H-1 (Triplet) p_H2->p_H1 J₁,₂ p_NH3 -NH₃⁺ (Broad Singlet) p_H1->p_NH3 Coupling often not observed

Figure 1: Structure of this compound and ¹H-¹H spin-spin coupling.

Conclusion

The ¹H NMR spectrum of this compound is a clear and instructive example of the principles of chemical shift and spin-spin coupling. A systematic analysis of the spectrum, including the chemical shifts, integration values, and multiplicities of the signals, allows for the unambiguous assignment of all protons in the molecule. The use of techniques such as deuterium exchange further solidifies these assignments. For professionals in drug development and chemical research, a thorough understanding of such spectral analyses is crucial for the structural verification of amine-containing compounds and their salts.

References

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • National Center for Biotechnology Information. (n.d.). n-Butylamine hydrochloride. PubChem.
  • FooDB. (2010, April 8). Showing Compound 1-Butylamine (FDB003380).
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Oregon State University. (n.d.). Spectroscopy of Amines.
  • Bruker. (n.d.). NMR Sample Preparation.
  • Chemistry For Everyone. (2025, July 13). What Is Deuterium Exchange In NMR? YouTube.
  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Western University. (n.d.). NMR Sample Preparation.

Sources

The Synergy of Structure and Spectrum: An Introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of Butylammonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of Fourier Transform Infrared (FTIR) spectroscopy as applied to the characterization of this compound. Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectrum. We present field-proven methodologies for sample preparation and data acquisition, emphasizing a self-validating approach to ensure spectral integrity. Key spectral regions are analyzed in detail, with a particular focus on the profound influence of hydrogen bonding on the ammonium group's vibrational modes. Advanced applications, including the study of thermal behavior and polymorphism, are also discussed. This guide is intended to serve as an authoritative resource for scientists leveraging FTIR to analyze primary alkylammonium halides and similar materials in research and development settings.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that provides a unique molecular fingerprint of a sample by measuring the absorption of infrared radiation by its specific vibrational modes.[1][2] For a seemingly simple molecule like this compound (CH₃(CH₂)₃NH₃⁺Cl⁻), the FTIR spectrum is deceptively rich with information, offering profound insights into not just its covalent structure but also the complex supramolecular architecture governed by ionic interactions and hydrogen bonding.

This compound is a primary alkylammonium salt. Such compounds are fundamental building blocks in materials science, serving as precursors for perovskite solar cells, as surfactants, and as model systems in pharmaceutical salt studies.[3][4] The physical properties of the final material—such as stability, solubility, and thermal behavior—are critically dependent on the solid-state structure, which is precisely what FTIR spectroscopy is so adept at probing. This guide will equip the researcher with the foundational knowledge and practical protocols to extract maximal, reliable information from the FTIR analysis of this important compound.

Molecular Architecture and Its Vibrational Consequences

The FTIR spectrum of this compound is a direct manifestation of its molecular and intermolecular structure. The molecule is composed of a flexible n-butyl chain attached to a primary ammonium headgroup, ionically bonded to a chloride anion. The most significant interaction governing the spectral features is the strong hydrogen bonding between the ammonium protons (N-H⁺) and the chloride anion (Cl⁻).

Predicted Vibrational Modes

The primary functional groups that give rise to characteristic IR absorption bands are:

  • The Ammonium Group (-NH₃⁺): This group is the most prominent reporter. Its stretching and bending vibrations are highly sensitive to the strength of hydrogen bonding.[5]

  • The Alkyl Chain (-CH₂-, -CH₃): The methylene and methyl groups produce characteristic stretching and bending vibrations.

  • The C-N Bond: The stretching of the carbon-nitrogen bond provides further structural information.

The chloride anion (Cl⁻) itself does not have internal vibrational modes in the mid-IR region, but its interaction profoundly influences the -NH₃⁺ modes.[5]

The Decisive Role of Hydrogen Bonding

In the solid state, the three protons of the ammonium group act as strong hydrogen bond donors, interacting with the electron-rich chloride anion. This N-H⁺···Cl⁻ interaction is the dominant intermolecular force. Spectroscopically, this has several key consequences:

  • Broadening of N-H⁺ Stretching Bands: Strong hydrogen bonding creates a continuum of interaction strengths and distances, causing the N-H⁺ stretching bands to become exceptionally broad, often appearing as a massive envelope from ~3200 cm⁻¹ down to ~2800 cm⁻¹.[5][6]

  • Red Shift of N-H⁺ Stretching Frequency: The hydrogen bond weakens the N-H covalent bond, lowering the energy (and thus the wavenumber) required to excite its stretching vibration.[7][8]

  • Blue Shift of N-H⁺ Bending Frequency: Conversely, the hydrogen bond restricts the N-H bending motion, increasing the energy required and shifting these bands to a higher wavenumber.[9]

This interplay is a foundational concept for interpreting the spectra of all amine salts.

A Self-Validating Experimental Protocol

The integrity of an FTIR spectrum is contingent upon a robust experimental methodology. The choices made during sample preparation and data acquisition directly impact the quality and reproducibility of the results.

Sample Preparation: Choosing the Optimal Method

For a solid sample like this compound, several preparation methods are available. The choice depends on the analytical goal, sample availability, and potential for sample alteration.

Method 1: Potassium Bromide (KBr) Pellet

This is a classic transmission technique ideal for obtaining high-quality, high-resolution spectra.[10][11]

  • Principle: The sample is intimately mixed with dry, IR-transparent KBr powder and pressed under high pressure to form a transparent pellet.

  • Protocol:

    • Drying: Gently dry approximately 100-200 mg of spectroscopic-grade KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water. Store in a desiccator.

    • Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. The particle size should be less than the IR wavelength (~2 µm) to minimize light scattering.

    • Mixing: Add the ground sample to the dried KBr in the mortar and mix thoroughly for 1-2 minutes until the mixture is homogeneous.

    • Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a clear or translucent pellet.

    • Analysis: Place the pellet in the spectrometer's sample holder for analysis.

  • Causality & Trustworthiness: The KBr matrix isolates the sample particles, reducing scattering and intermolecular interactions between crystallites. However, the high pressure can sometimes induce polymorphic transformations, and hygroscopic samples can absorb water from the KBr. Always run a blank KBr pellet as a background to check for water contamination (broad band ~3400 cm⁻¹ and a sharp band ~1640 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)

ATR is a surface-sensitive technique that is rapid, requires minimal sample preparation, and is non-destructive.[11][12]

  • Principle: An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.

  • Protocol:

    • Background: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

    • Sample Application: Place a small amount (a few mg) of the this compound powder directly onto the ATR crystal.

    • Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.[12]

    • Analysis: Collect the sample spectrum.

    • Cleaning: Thoroughly clean the crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft wipe.

  • Causality & Trustworthiness: ATR is excellent for screening and for samples that are difficult to grind. Because the path length is wavelength-dependent, ATR band intensities at lower wavenumbers will appear relatively stronger than in a transmission spectrum. Some ATR correction algorithms can account for this. The quality of the spectrum is highly dependent on the quality of contact between the sample and the crystal.

The following diagram illustrates the generalized workflow for acquiring an FTIR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Receive Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet (High Resolution) prep_choice->kbr Transmission atr ATR (Rapid Analysis) prep_choice->atr Reflectance background Collect Background Spectrum kbr->background atr->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline, Normalize) sample_scan->process interpret Interpret Spectrum (Band Assignment) process->interpret report Final Report interpret->report

Caption: Experimental workflow for FTIR analysis.

Data Acquisition Parameters

For a robust and reproducible analysis, the following parameters are recommended for a modern FTIR spectrometer.

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental mid-IR vibrational modes.
Resolution 4 cm⁻¹Sufficient to resolve most key features without introducing excessive noise.
Number of Scans 32 - 64Provides an excellent signal-to-noise ratio (S/N) for a solid sample.
Apodization Happ-GenzelA good general-purpose function that balances resolution and peak shape accuracy.
Detector DTGSStandard, reliable detector for mid-IR analysis.

Deciphering the Spectrum: Band Assignment and Interpretation

The FTIR spectrum of this compound can be logically divided into key regions, each providing specific structural information. The following diagram outlines a systematic approach to interpretation.

interpretation_logic spectrum Full FTIR Spectrum (4000-400 cm⁻¹) region_high High Wavenumber Region (4000-2500 cm⁻¹) spectrum->region_high region_mid Mid Wavenumber Region (2500-1300 cm⁻¹) spectrum->region_mid region_low Fingerprint Region (<1300 cm⁻¹) spectrum->region_low nh_stretch N-H⁺ Stretch (Broad Envelope, ~3200-2800 cm⁻¹) Confirms H-Bonding region_high->nh_stretch ch_stretch C-H Stretch (Sharp Peaks, ~3000-2850 cm⁻¹) Alkyl Chain Structure region_high->ch_stretch nh_bend N-H⁺ Bending (~1620-1500 cm⁻¹) Asymmetric & Symmetric region_mid->nh_bend ch_bend C-H Bending (Scissoring/Wagging) ~1470-1380 cm⁻¹ region_mid->ch_bend cn_stretch C-N Stretch (~1250-1020 cm⁻¹) region_low->cn_stretch chain_modes C-C Skeletal & Rocking Modes (Complex Pattern) region_low->chain_modes

Caption: Logical flow for interpreting the FTIR spectrum.

Key Vibrational Band Assignments

The following table summarizes the expected vibrational modes for this compound, based on established data for primary amine salts.[5][13][14]

Wavenumber Range (cm⁻¹)Vibrational ModeDescription & Key Insights
3200 - 2800ν(N-H⁺) StretchA very broad and intense envelope of overlapping bands resulting from strong N-H⁺···Cl⁻ hydrogen bonding. This is the hallmark of a primary amine salt.[5]
2965 - 2955νₐₛ(CH₃) StretchAsymmetric stretching of the terminal methyl group.
2940 - 2920νₐₛ(CH₂) StretchAsymmetric stretching of the methylene groups in the butyl chain.
2880 - 2870νₛ(CH₃) StretchSymmetric stretching of the terminal methyl group.
2865 - 2850νₛ(CH₂) StretchSymmetric stretching of the methylene groups. These sharp C-H bands are often superimposed on the broad N-H⁺ envelope.[5]
~2800 - 2000Overtone/Combination BandsA series of weaker, broad bands characteristic of primary ammonium salts, arising from combinations of bending and stretching modes.[5]
1625 - 1560δₐₛ(NH₃⁺) BendAsymmetric N-H⁺ bending (deformation). Its position at a relatively high frequency is indicative of strong hydrogen bonding.[5]
1550 - 1500δₛ(NH₃⁺) BendSymmetric N-H⁺ bending (deformation), often referred to as the "umbrella" mode.
~1470δ(CH₂) ScissoringBending vibration of the methylene groups.
~1380δₛ(CH₃) BendSymmetric bending of the terminal methyl group.
1250 - 1020ν(C-N) StretchStretching of the carbon-nitrogen bond. This band is of medium to weak intensity for aliphatic amines.[14][15]
< 1000CH₂ Rocking, ν(C-C)Complex series of bands in the fingerprint region corresponding to skeletal vibrations of the butyl chain.

Advanced Applications: Probing Solid-State Dynamics

FTIR spectroscopy is not limited to static structural confirmation. It is a powerful tool for investigating dynamic processes like phase transitions and polymorphism.

Temperature-Dependent FTIR Studies

Alkylammonium halides are known to exhibit solid-solid phase transitions, often driven by changes in the ordering and dynamics of the alkyl chains and the hydrogen bonding network.[16] By equipping an FTIR spectrometer with a heated/cooled stage, one can monitor the spectrum as a function of temperature.

  • Experimental Approach: A sample (often as a thin film or in a KBr pellet) is placed in a temperature-controlled cell. Spectra are collected at regular temperature intervals during a heating and cooling cycle.

  • Expected Observations:

    • Abrupt Changes in Peak Position/Shape: A sudden shift in the wavenumber or a significant change in the full width at half maximum (FWHM) of specific bands (especially N-H⁺ bending or CH₂ rocking modes) can indicate a phase transition.[17]

    • Appearance/Disappearance of Peaks: The emergence of new peaks or the disappearance of existing ones is a strong indicator of a change in the crystal lattice symmetry, signifying a transition to a different polymorphic form.[18][19]

  • Significance: This analysis is crucial in pharmaceutical development, where different polymorphs of a drug substance can have vastly different properties. FTIR provides a rapid and sensitive method for identifying and characterizing these forms.[18][20]

Conclusion

FTIR spectroscopy offers a remarkably detailed view into the molecular and supramolecular structure of this compound. A successful analysis hinges on a deep understanding of how the compound's key features—the primary ammonium group, the alkyl chain, and the pervasive N-H⁺···Cl⁻ hydrogen bonding—translate into specific spectral signatures. By employing robust and well-justified experimental protocols, the researcher can acquire high-integrity data. The true power of the technique is realized in the interpretation, where the broad N-H⁺ stretching envelope, the sharp C-H modes, and the distinct N-H⁺ bending bands are pieced together to form a coherent structural picture. Furthermore, advanced applications like temperature-dependent studies elevate FTIR from a simple characterization tool to a dynamic probe of solid-state behavior, making it indispensable for researchers in materials science and drug development.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • National Center for Biotechnology Information. (n.d.). t-Butylammonium chloride. PubChem.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • NIST. (n.d.). N-butylamine hydrochloride. NIST Chemistry WebBook.
  • Unknown. (n.d.). Fourier transformation infrared (FTIR) spectrum of tetrathis compound (TBAC). ResearchGate.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2006). TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. The Journal of Physical Chemistry B, 110(20), 10053-10060.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • ChemicalBook. (n.d.). Tetrabutyl ammonium chloride(1112-67-0)IR1.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Yuliyati, Y., & Suryaningsih, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • de Queiroz, D. P., et al. (2020). Influence of the Vibrational Modes from the Organic Moieties in Two-Dimensional Lead Halides on Excitonic Recombination and Phase Transition. ACS Applied Materials & Interfaces, 12(45), 50943-50950.
  • De Angelis, F., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 896.
  • Various Authors. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. ResearchGate.
  • Unknown. (n.d.). Typical FTIR spectra of polymorphs. ResearchGate.
  • Dutta, S., & Dutta, P. (2018). FTIR spectra of CH3NH3PbI3 samples obtained with heat treatment. ResearchGate.
  • Chemistry For Everyone. (2025). How Does FTIR Detect Hydrogen Bonds? YouTube.
  • Pawełka, Z., & Sobczyk, L. (1979). Infrared spectroscopic studies of hydrogen bonding in triethylammonium salts. Part 3.—Strong hydrogen bonding. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 1789-1796.
  • Sedov, I. A., et al. (2017). FTIR-ATR spectra of propylammonium nitrate (above) and butylammonium nitrate (below). ResearchGate.
  • Li, Y., et al. (2021). Temperature-Induced Phase Transition in 2D Alkylammonium Lead Halide Perovskites: A Molecular Dynamics Study. The Journal of Physical Chemistry Letters, 12(35), 8537-8544.
  • Unknown. (n.d.). Infrared Spectroscopic Study of Vibrational Modes in Methylammonium Lead Halide Perovskites. ResearchGate.
  • Henderson, T. J., & Imrie, C. T. (2001). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 3(20), 4596-4603.
  • Unknown. (n.d.). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ResearchGate.
  • Li, Y., et al. (2021). Temperature-Induced Phase Transition in 2D Alkylammonium Lead Halide Perovskites: A Molecular Dynamics Study. PubMed.
  • Gatfaoui, S., et al. (2020). Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. PubMed Central.
  • Goretic, E., et al. (2021). Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protonic Ionic Liquid Systems: Insights from Diethylammonium Nitrate. The Journal of Physical Chemistry B, 125(44), 12348-12359.
  • Yaremko, Z. M., et al. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(19), 6549.
  • Soni, P., et al. (2019). Recrystallization of CL-20 to ε -polymorphic form. ResearchGate.

Sources

Navigating the Thermal Landscape of n-Butylammonium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Modern Chemistry

In the landscape of advanced materials and pharmaceutical development, a thorough understanding of the thermal stability of chemical compounds is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and shelf-life. n-Butylammonium chloride (BAC), a primary alkylammonium salt, finds itself at the nexus of various applications, from a precursor in the synthesis of perovskite solar cells to a component in organic synthesis and catalysis. Its thermal behavior dictates its processing parameters, storage conditions, and ultimately its performance and degradation pathways. This guide, intended for the discerning scientist and researcher, provides a comprehensive exploration of the thermal stability of n-butylammonium chloride, grounded in established analytical techniques and proven scientific principles.

The Critical Nature of Thermal Stability for n-Butylammonium Chloride

The thermal stability of an organic salt like n-butylammonium chloride refers to its resistance to decompose upon heating. This property is paramount for several reasons:

  • Manufacturing and Processing: Many synthetic procedures and material fabrication processes require elevated temperatures. Knowledge of the decomposition temperature of BAC is essential to prevent unwanted degradation, which can lead to impurities and compromised product quality.

  • Product Shelf-life and Storage: The long-term stability of products containing BAC is directly linked to its thermal resilience. Understanding its decomposition profile allows for the determination of appropriate storage conditions to ensure product integrity over time.

  • Safety: The thermal decomposition of any chemical can release potentially hazardous or flammable substances. A thorough thermal analysis is a cornerstone of a comprehensive safety assessment.

  • Performance in Application: In applications such as perovskite solar cells, the thermal stability of the organic cation, like n-butylammonium, is a key factor in the overall device's operational stability and lifespan.

Unveiling the Thermal Decomposition Profile of n-Butylammonium Chloride

The thermal decomposition of primary and secondary alkylammonium chlorides is generally understood to proceed via a dehydrohalogenation mechanism. At elevated temperatures, the salt undergoes an elimination reaction to yield the corresponding free amine and hydrogen chloride gas.

Proposed Decomposition Mechanism for n-Butylammonium Chloride:

CH₃(CH₂)₃NH₃⁺Cl⁻ (s) → CH₃(CH₂)₃NH₂ (g) + HCl (g)

This reaction represents the primary decomposition pathway. However, depending on the conditions, further reactions of the decomposition products can occur.

Key Thermal Parameters: Insights from Analogous Compounds

Based on the trends observed for similar compounds, the thermal decomposition of n-butylammonium chloride is expected to occur in a single, well-defined step. The onset of this decomposition is anticipated to be in the range of 200-300°C.

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)
Di-n-propylammonium chloride~246~267
Di-iso-propylammonium chloride~225~217
Di-n-butylammonium chloride ~255 ~282
Di-iso-butylammonium chloride~238~259

Table 1: Thermal decomposition temperatures of various dialkylammonium chlorides as determined by thermogravimetric analysis. This data provides a reasonable estimation for the thermal stability of n-butylammonium chloride.[1]

The data suggests that the thermal stability of n-alkylammonium chlorides is influenced by the steric hindrance around the ammonium group.

Experimental Protocols for Assessing Thermal Stability

A robust evaluation of the thermal stability of n-butylammonium chloride relies on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods, when used in concert, provide a comprehensive picture of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the primary technique for determining the decomposition temperature and quantifying mass loss events.

Step-by-Step TGA Protocol for n-Butylammonium Chloride:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications and relevant standards (e.g., ASTM E1131).

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground n-butylammonium chloride into a clean, tared TGA pan (platinum or alumina crucibles are recommended).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program a heating rate of 10°C/min up to a final temperature of at least 400°C to ensure complete decomposition is observed.

  • Data Acquisition: Initiate the TGA run and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature from the derivative of the TGA curve (DTG curve), which indicates the point of maximum rate of mass loss.

    • Quantify the total mass loss associated with the decomposition event.

TGA_Workflow

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Step-by-Step DSC Protocol for n-Butylammonium Chloride:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per USP <891> or manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of n-butylammonium chloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 0°C).

    • Program a heating rate of 10°C/min up to a temperature that encompasses the melting and decomposition regions (e.g., 300°C).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting or other phase transitions.

    • Determine the onset temperature and the peak temperature of any observed transitions.

    • Integrate the area of the peaks to determine the enthalpy change associated with each transition.

DSC_Workflow

Advanced Techniques for Decomposition Product Analysis

To definitively identify the decomposition products of n-butylammonium chloride, hyphenated techniques that couple thermal analysis with spectroscopic or chromatographic methods are invaluable.

  • TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): The gaseous products evolved during TGA are passed through an infrared spectrometer. The resulting IR spectra can be used to identify the functional groups and thus the chemical nature of the evolved gases, such as n-butylamine and hydrogen chloride.

  • Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique provides detailed information about the decomposition products.

Safe Handling and Storage of n-Butylammonium Chloride

Given its potential for thermal decomposition, proper handling and storage of n-butylammonium chloride are crucial to ensure safety and maintain its chemical integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • In case of fire: Use a dry chemical, carbon dioxide, or foam extinguisher.

Conclusion: A Comprehensive Approach to Thermal Stability

The thermal stability of n-butylammonium chloride is a critical parameter that influences its application, safety, and storage. While specific data for this compound necessitates empirical determination, a strong understanding of its likely thermal behavior can be inferred from analogous primary and secondary alkylammonium chlorides. The primary decomposition pathway is expected to be a dehydrohalogenation reaction, yielding n-butylamine and hydrogen chloride. A comprehensive assessment of its thermal properties should employ a combination of TGA and DSC, with advanced techniques like TGA-FTIR and Pyrolysis-GC-MS providing definitive identification of decomposition products. By adhering to rigorous experimental protocols and safe handling practices, researchers and developers can confidently navigate the thermal landscape of n-butylammonium chloride, unlocking its full potential in their respective fields.

References

  • Ouriques, H. R. C., Trindade, M. F. S., Conceição, M. M., Prasad, S., Filho, P. F. A., & Souza, A. G. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75(2), 569–576. [Link]

Sources

An In-depth Technical Guide to Tetrabutylammonium Chloride (TBAC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tetrabutylammonium Chloride (TBAC), a quaternary ammonium salt with significant applications across various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of TBAC's properties, synthesis, and applications, grounded in scientific literature and practical insights.

Introduction to Tetrathis compound

Tetrathis compound, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a white, water-soluble solid.[1] It is commonly abbreviated as TBAC or [Bu₄N]Cl.[1] As a quaternary ammonium salt, its structure consists of a central nitrogen atom bonded to four butyl groups, with a chloride counter-ion. This structure imparts unique properties that make it a versatile reagent in organic synthesis, analytical chemistry, and materials science.

The CAS number for Tetra-n-butylammonium chloride is 1112-67-0 .[1][2][3][4][5][6][7][8] It is important to distinguish TBAC from other butylammonium chlorides, as their properties and applications differ significantly.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TBAC is essential for its effective application in research and development.

PropertyValueReferences
Molecular Formula C₁₆H₃₆ClN[6]
Molecular Weight 277.92 g/mol [7]
Appearance White crystalline solid[2][9]
Melting Point 41-44 °C[7]
Solubility Soluble in water, ethanol, chloroform, and acetone; slightly soluble in benzene and ether.[10]
Density 0.98 g/cm³[9]
Flash Point >110 °C[9]
pH 5-8 (100 g/L in H₂O at 20 °C)[5]
Hygroscopicity Hygroscopic[9][11]

Note: Due to its hygroscopic nature, TBAC should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[11][12][13] It is often noted that tetrabutylammonium bromide (TBAB) is preferred in some applications due to its lower hygroscopicity.[1]

Synthesis of Tetrathis compound

Several synthetic routes to TBAC have been reported. The choice of method often depends on the desired purity, scale, and available starting materials.

Neutralization of Tetrabutylammonium Hydroxide

One common laboratory-scale synthesis involves the neutralization of tetrabutylammonium hydroxide with hydrochloric acid.

Experimental Protocol:
  • A solution of tetrabutylammonium hydroxide (18 mmol) in methanol (180 mL) is stirred.

  • Concentrated hydrochloric acid (4 M, approximately 4 mL) is added until the pH of the solution is around 8.[14]

  • The solvent is removed under vacuum.

  • The resulting residue is dissolved in water (50 mL).

  • The pH is carefully adjusted to 7.00 by the dropwise addition of dilute hydrochloric acid (0.1 M).[14]

  • The water is evaporated to yield the final product, Tetrathis compound.[14]

The causality behind this method lies in the straightforward acid-base reaction, which typically results in a high yield of the salt. Careful pH control in the final step is crucial to ensure the complete neutralization and to avoid excess acid in the final product.

Quaternization of Tributylamine

Another established method is the quaternization of tributylamine with 1-chlorobutane.

Experimental Protocol:
  • A solution of tributylamine (6.72 g) is prepared in diethyl ether (30.0 mL).

  • 1-Chlorobutane (2.78 g) is added dropwise to the tributylamine solution while stirring at room temperature.[14]

  • The reaction mixture is stirred for 48 hours.

  • The insoluble quaternary ammonium salt that precipitates is collected by filtration.[14]

  • For purification, the crude product is dissolved in anhydrous dichloromethane and then precipitated by the addition of anhydrous diethyl ether. This recrystallization step is repeated three times.[14]

  • The purified TBAC is dried under vacuum before use.[14]

This method is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. The choice of a polar aprotic solvent like diethyl ether facilitates the reaction by solvating the transition state. The purification by recrystallization is critical to remove any unreacted starting materials and by-products.

Key Applications in Research and Development

TBAC's unique properties make it a valuable tool in a wide range of applications.

Phase Transfer Catalysis

One of the most prominent applications of TBAC is as a phase transfer catalyst (PTC).[4][9] In heterogeneous reaction mixtures, where reactants are in different phases (e.g., aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. TBAC facilitates these reactions by transferring a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.

The tetrabutylammonium cation, with its lipophilic butyl groups, is soluble in the organic phase. It can pair with an anion from the aqueous phase and transport it into the organic phase, thereby accelerating the reaction.

Examples of TBAC-catalyzed reactions include:

  • Synthesis of 2-Amino-4H-chromene derivatives: Condensation reaction of aldehydes, malononitrile, and α- or β-naphthol.[8]

  • Esterification of carboxylic acids: Reaction with dimethyl carbonate in the presence of K₂CO₃ to form methyl esters.[8]

Ion-Pair Chromatography

In analytical chemistry, TBAC is used as an ion-pairing reagent in ion-pair chromatography.[9] This technique is employed for the separation of ionic and highly polar compounds on a reversed-phase column. TBAC is added to the mobile phase and forms a neutral ion pair with the analyte of opposite charge. This increases the analyte's retention on the nonpolar stationary phase, allowing for its separation and analysis.

Electrolyte in Electrochemical Systems

Due to its ionic nature and solubility in various solvents, TBAC serves as an electrolyte in electrochemical research, enhancing the conductivity of solutions used in battery research and other electrochemical studies.[4]

Formation of Deep Eutectic Solvents

TBAC can form deep eutectic solvents (DESs) when mixed with hydrogen bond donors like levulinic acid.[15] These DESs are a class of ionic fluids with low melting points and are considered green and sustainable alternatives to traditional volatile organic solvents. The properties of these fluids are governed by the extensive hydrogen bonding network between the chloride anion and the hydrogen bond donor.[15]

Structural and Crystallographic Insights

The solid-state structure of TBAC and its hydrates has been investigated using single-crystal and powder X-ray diffraction. These studies have revealed the formation of ionic clathrate hydrates, where the tetrabutylammonium cations are encapsulated within cavities formed by a hydrogen-bonded network of water molecules.[16] A notable feature is the hydrophilic inclusion of the chloride anion, which displaces two hydrogen-bonded water molecules from the host lattice.[16]

The conformation of the tetrabutylammonium cation and its interactions with neighboring anions and solvent molecules are crucial for understanding its role in various chemical processes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling TBAC.

  • Hazards: TBAC is harmful if swallowed and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[11]

  • Precautions:

    • Handle in a well-ventilated area.[12]

    • Wear suitable protective clothing, gloves, and eye/face protection.[12][13]

    • Avoid breathing dust.[13]

    • Wash hands thoroughly after handling.[13]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12][13] Due to its hygroscopic nature, it is important to protect it from moisture.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][13]

Conclusion

Tetrathis compound is a versatile and widely used quaternary ammonium salt with a broad spectrum of applications in research and industry. Its efficacy as a phase transfer catalyst, its utility as an ion-pairing reagent, and its role in the formation of novel solvent systems underscore its importance in modern chemistry. A thorough understanding of its properties, synthesis, and safe handling practices is paramount for its effective and responsible use in the laboratory and beyond.

Visualization of Key Concepts
Logical Relationship of TBAC Properties and Applications

TBAC_Properties_Applications A Quaternary Ammonium Salt Structure [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻ B Lipophilic Cation & Hydrophilic Anion A->B Leads to G Component of Deep Eutectic Solvents A->G Forms with H-bond donors D Phase Transfer Catalyst B->D Enables E Ion-Pairing Reagent B->E Enables C Ionic Nature F Electrolyte C->F Allows use as

Caption: Relationship between TBAC's structure and its primary applications.

Workflow for Synthesis via Quaternization

TBAC_Synthesis_Workflow start Start step1 Dissolve Tributylamine in Diethyl Ether start->step1 step2 Add 1-Chlorobutane (dropwise) step1->step2 step3 Stir for 48 hours at Room Temperature step2->step3 step4 Filter Precipitated Crude TBAC step3->step4 step5 Purify by Recrystallization (DCM/Diethyl Ether) step4->step5 step6 Dry under Vacuum step5->step6 end Pure TBAC step6->end

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butylammonium chloride (t-BuNH₃Cl), also known as 2-amino-2-methylpropane hydrochloride, is a primary ammonium salt with significant utility in various chemical applications, including organic synthesis and as a precursor in materials science.[1][2] Its physical properties are foundational to its behavior in chemical systems, dictating its solubility, stability, and interaction with other molecules. This guide provides a comprehensive overview of the core physical characteristics of tert-butylammonium chloride, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Molecular and Physical Identifiers

Precise identification is paramount for regulatory compliance, safety, and experimental reproducibility. Tert-butylammonium chloride is uniquely identified by its CAS number, 10017-37-5.[3] The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name 2-Amino-2-methylpropane hydrochloride[1]
Synonyms t-Butylamine hydrochloride, tert-Butylammonium chloride[3][4]
CAS Number 10017-37-5[3]
Molecular Formula C₄H₁₂ClN[3]
Molecular Weight 109.60 g/mol [3]
Appearance White crystalline solid/powder[1][2]

Thermodynamic and Bulk Physical Properties

The thermodynamic and bulk properties of a compound are critical for process design, reaction condition optimization, and understanding its physical state under various conditions.

Melting Point

The melting point of tert-butylammonium chloride is reported to be approximately 291 °C , at which point it also undergoes decomposition.[5] This high melting point is characteristic of ionic salts, where significant thermal energy is required to overcome the electrostatic forces of the crystal lattice.

Causality Behind the Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point for a crystalline solid like tert-butylammonium chloride is a standard technique to assess purity. The use of a capillary-based melting point apparatus is a time-tested, reliable method. The slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial. A rapid temperature ramp can lead to an artificially broad melting range and an inaccurate final value due to thermal lag between the heating block, the thermometer, and the sample. A sharp melting range (typically <1 °C) is indicative of a high-purity substance. For a substance that decomposes, the observation of charring or gas evolution at the melting point is a key data point to record.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Recording P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack into Capillary Tube P2->P3 A1 Place in Apparatus P3->A1 A2 Heat Rapidly to ~270°C A1->A2 A3 Heat Slowly (1-2°C/min) A2->A3 A4 Observe & Record Range A3->A4 R1 Initial Melting Temp. A4->R1 R2 Final Melting Temp. A4->R2 R3 Note Decomposition A4->R3 IRSpectroscopyWorkflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_processing Data Processing P1 Mix Sample with KBr P2 Grind Mixture P1->P2 P3 Press into Pellet P2->P3 A2 Mount Sample Pellet P3->A2 A1 Acquire Background Spectrum A1->A2 A3 Acquire Sample Spectrum A2->A3 D1 Background Subtraction A3->D1 D2 Identify Peak Frequencies D1->D2

Sources

Foreword: Beyond Simple Ice—A New Paradigm in Aqueous Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrabutylammonium Chloride (TBAC) Ionic Clathrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

For decades, the field of solid-state chemistry has been dominated by the study of inorganic and organic crystals. Water, in its solid form as ice, was considered structurally simple. However, the discovery of clathrate hydrates—crystalline water-based solids that trap guest molecules within their hydrogen-bonded lattices—unveiled a new dimension of complexity and opportunity.[1] This guide focuses on a specialized subclass: ionic semiclathrate hydrates, with a spotlight on Tetrathis compound (TBAC). Unlike traditional clathrates which host neutral gas molecules, ionic semiclathrates incorporate ions directly into their structure, fundamentally altering their properties.[2][3] The tetrabutylammonium (TBA+) cation, with its hydrophobic butyl chains, acts as a templating guest, while the chloride anion integrates into the water framework.[3] This unique architecture gives rise to materials with remarkable thermal properties, making them highly relevant for applications ranging from thermal energy storage—critical for the pharmaceutical cold chain—to advanced drug formulation.[4][5][6] This document serves as a technical primer, offering both foundational knowledge and practical, field-proven methodologies for the synthesis, characterization, and application of TBAC hydrates.

The Fundamental Architecture: Understanding TBAC Hydrate Structure and Formation

The formation of a TBAC hydrate is a self-assembly process driven by a delicate interplay of hydrophobic and hydrophilic interactions. It is not a chemical reaction but a first-order phase transition.[1]

  • The Guest Cation (TBA⁺): The large tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N]⁺ is the primary guest molecule. Its four butyl groups are hydrophobic and do not form hydrogen bonds with water. Instead, they induce the surrounding water molecules to organize into cage-like structures to minimize disruption to their hydrogen-bonding network. This hydrophobic inclusion is the foundational principle of clathrate formation.[3]

  • The Host Framework (H₂O and Cl⁻): The host lattice is primarily composed of hydrogen-bonded water molecules. Critically, in this ionic semiclathrate, the chloride anion (Cl⁻) displaces some water molecules and becomes an integral part of the cage framework itself.[3][7] This direct incorporation of an ion distinguishes it from canonical gas hydrates.

The resulting crystal structure is typically tetragonal.[8][9][10] Research has shown that multiple hydrate phases can form in the TBAC-water binary system, each with a different water content (hydration number), which subtly alters the crystal lattice and its thermodynamic properties.[7][11]

Logical Framework for TBAC Hydrate Formation

cluster_0 Initial State cluster_1 Driving Forces cluster_2 Process cluster_3 Final State A TBAC Salt in Aqueous Solution B Hydrophobic Effect (TBA+ Cation) C Hydrogen Bonding (Water Molecules) D Ionic Integration (Cl- Anion) E Controlled Cooling (Induces Nucleation) B->E Self-Assembly C->E Self-Assembly D->E Self-Assembly F Crystalline TBAC Semiclathrate Hydrate E->F Crystal Growth cluster_char 4. Characterization prep 1. Preparation of TBAC Solution (e.g., 40 wt%) synth 2. Synthesis (Controlled Cooling & Nucleation) prep->synth harvest 3. Crystal Harvesting (Filtration at low temp) synth->harvest dsc DSC Analysis (Phase Transition Temp, Enthalpy) harvest->dsc xrd PXRD Analysis (Crystal Structure, Phase ID) harvest->xrd raman Raman Spectroscopy (Guest-Host Interactions) harvest->raman app 5. Application (e.g., Thermal Storage, Formulation) dsc->app xrd->app raman->app cluster_use End-Use in Drug Development prop1 High Latent Heat (150-200 kJ/kg) app1 Thermal Energy Storage (Phase Change Material) prop1->app1 prop2 Tunable Transition Temp (e.g., 2-15°C) prop2->app1 prop3 Cage-like Structure app2 Solubilization Aid & Phase Transfer Catalyst prop3->app2 app3 Selective Gas Capture prop3->app3 use1 Pharmaceutical Cold Chain (Vaccine/Biologic Transport) app1->use1 use2 Drug Formulation & Synthesis app2->use2 use3 Controlled Atmosphere Packaging/Processes app3->use3

Sources

An In-depth Technical Guide to the Solubility of Butylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Butylammonium Chloride in Modern Chemistry

This compound, a primary alkylammonium salt, has emerged as a compound of significant interest across various scientific disciplines, including materials science, catalysis, and particularly in the formulation of perovskite solar cells and drug delivery systems. Its utility is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. Understanding and predicting this solubility is paramount for researchers and drug development professionals to control crystallization processes, design reaction media, and formulate effective delivery vehicles. This guide provides a comprehensive exploration of the solubility of n-butylammonium chloride in common organic solvents, delving into the theoretical underpinnings of its solubility, practical methodologies for its determination, and a curated summary of available and estimated solubility data.

Physicochemical Properties of n-Butylammonium Chloride

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For n-butylammonium chloride, a salt, the key physicochemical properties influencing its solubility are:

  • Ionic Nature: As an ammonium salt, n-butylammonium chloride is an ionic compound that can dissociate into a butylammonium cation (CH₃(CH₂)₃NH₃⁺) and a chloride anion (Cl⁻). The extent of this dissociation and the subsequent solvation of these ions are primary drivers of its solubility.

  • Polarity: The molecule possesses a polar ammonium head and a nonpolar butyl tail. This amphiphilic nature dictates its interaction with solvents of varying polarities.

  • Hydrogen Bonding: The ammonium group is a potent hydrogen bond donor, capable of forming strong hydrogen bonds with solvents that are hydrogen bond acceptors.[1] The chloride anion can act as a hydrogen bond acceptor.

Factors Influencing Solubility in Organic Solvents

The dissolution of n-butylammonium chloride in an organic solvent is a complex interplay of overcoming the lattice energy of the salt and the energy of solvation of the resulting ions. The primary factors influencing this process are:

  • Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at solvating ions by reducing the electrostatic attraction between them.

  • Hydrogen Bonding Capability of the Solvent: Solvents that can act as hydrogen bond acceptors (e.g., alcohols, acetone) can effectively solvate the butylammonium cation. Protic solvents, which are also hydrogen bond donors, can interact with the chloride anion.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of n-butylammonium chloride.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for n-butylammonium chloride in a wide array of organic solvents is not extensively reported in the literature. However, by leveraging data from shorter-chain alkylammonium chlorides and the foundational principles of solubility, we can provide a reliable estimation.

Table 1: Hildebrand Solubility Parameters of Selected Organic Solvents

The Hildebrand solubility parameter (δ) is a useful tool for predicting solubility.[2] The values for the solvents discussed in this guide are presented below.

Organic SolventHildebrand Solubility Parameter (δ) in MPa½
Methanol29.7[3]
Ethanol26.2[4]
Acetone19.9[4]
Tetrahydrofuran (THF)18.6
Dichloromethane (DCM)20.2[5]
Chloroform18.7[5]
Toluene18.2[6]

Table 2: Estimated and Qualitative Solubility of n-Butylammonium Chloride in Organic Solvents at 25°C

The following table provides an estimated solubility profile of n-butylammonium chloride. These estimations are derived from the solubility trends of methylammonium chloride and ethylammonium chloride and are correlated with the solvent properties.[7][8]

Organic SolventEstimated/Qualitative SolubilityRationale for Estimation
Methanol High (~30-40 g/100 g)Highly polar protic solvent with a high Hildebrand parameter, capable of strong hydrogen bonding.
Ethanol High (~25-35 g/100 g)Similar to methanol, a polar protic solvent that effectively solvates both the cation and anion.[7]
Acetone Moderate (~5-15 g/100 g)A polar aprotic solvent that can act as a hydrogen bond acceptor, but less effective at solvating the chloride anion compared to protic solvents. Methylammonium chloride is insoluble in acetone.[7]
Tetrahydrofuran (THF) Low to Sparingly Soluble A less polar aprotic solvent with a lower Hildebrand parameter.
Dichloromethane (DCM) Moderate (~10-20 g/100 g)A polar aprotic solvent with a relatively high Hildebrand parameter.
Chloroform Moderate (~15-25 g/100 g)More polar than DCM and capable of acting as a weak hydrogen bond donor. Ethylammonium chloride shows significant solubility in chloroform.[8]
Toluene Sparingly Soluble to Insoluble A nonpolar aromatic solvent with a low Hildebrand parameter, incapable of effectively solvating the ions.

Experimental Determination of Solubility: A Self-Validating Protocol

For precise solubility determination, the isothermal saturation method followed by gravimetric analysis is a robust and reliable approach.[9][10] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Experimental Workflow

Solubility_Determination_Workflow Start Start Preparation Preparation Start->Preparation End End Equilibration Equilibration Preparation->Equilibration Sampling Sampling Equilibration->Sampling Analysis Analysis Sampling->Analysis Calculation Calculation Analysis->Calculation Validation Validation Analysis->Validation Validation->End Equilibrium confirmed Validation->Equilibration Repeat if not at equilibrium

Caption: Isothermal saturation and gravimetric analysis workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of sealed, temperature-controlled vials, add a known volume (e.g., 10 mL) of the desired organic solvent.

    • Add an excess of n-butylammonium chloride to each vial, ensuring a visible amount of undissolved solid remains. The presence of excess solid is critical for achieving saturation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.1°C).

  • Equilibration:

    • Agitate the vials for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process and promoting a homogeneous solution. The constant temperature is crucial as solubility is temperature-dependent.

  • Validation of Equilibrium:

    • After the initial equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

    • Analyze the concentration of this sample (Sample 1).

    • Continue agitating the remaining solution for an additional period (e.g., 12 hours) and then repeat the sampling and analysis process (Sample 2).

    • Trustworthiness: If the concentrations of Sample 1 and Sample 2 are within an acceptable margin of error (e.g., <2%), equilibrium is considered to be reached. If not, continue the equilibration process until consecutive measurements are consistent.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer a known volume of the filtered, saturated solution into the evaporating dish and weigh it again to determine the mass of the solution (W₂).

    • Carefully evaporate the solvent in a fume hood, followed by drying the dish in a vacuum oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

    • Weigh the evaporating dish containing the dried solute (W₃).

  • Calculation of Solubility:

    • Mass of the solute = W₃ - W₁

    • Mass of the solvent = (W₂ - W₁) - (W₃ - W₁)

    • Solubility ( g/100 g of solvent) = [(W₃ - W₁) / ((W₂ - W₁) - (W₃ - W₁))] x 100

Conclusion

The solubility of n-butylammonium chloride in organic solvents is a critical parameter for its application in various fields. While precise quantitative data is not always readily available, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable estimations. For applications requiring high precision, the detailed experimental protocol provided in this guide offers a robust method for accurate solubility determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and optimization of processes involving n-butylammonium chloride.

References

  • Grokipedia. (n.d.). Methylammonium chloride.
  • Chemical Database. (n.d.). Methylamine hydrochloride.
  • American Institute for Conservation. (n.d.). Part 2 - The Hildebrand Solubility Parameter.
  • Solubility of Things. (n.d.). Methylammonium chloride.
  • ResearchGate. (n.d.). Solubility Parameters.
  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature).
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Chemical Database. (n.d.). Ethylammonium chloride.
  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
  • Wikipedia. (n.d.). Hildebrand solubility parameter.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.
  • ChemBK. (2024, April 11). methylammonium chloride.
  • 710 Spirits. (n.d.). Solubility Parameter.
  • LiMac Science. (n.d.). Methylamine hydrochloride, min 99%.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.
  • Molbase. (n.d.). Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport.
  • Prof Steven Abbott. (n.d.). Hildebrand - Hansen Solubility Parameters.
  • Sciencemadness Wiki. (2020, October 21). Methylamine.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • UMass Lowell. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a UMass Lowell chemistry lab manual.[29]
  • The Royal Society of Chemistry. (n.d.). Journal Name ARTICLE TYPE. Retrieved from a supplementary information document from a Royal Society of Chemistry journal.[31]
  • ResearchGate. (n.d.). Values of solubility parameters (the Hildebrand) of the solvents 24.
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.
  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment).
  • Journal of Chemical & Engineering Data. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a supplementary information document from a Royal Society of Chemistry journal.[35]
  • SciSpace. (n.d.). The reactivity of dichloromethane toward amines.

Sources

An In-depth Technical Guide to the Crystal Structure of n-Butylammonium Chloride: Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

n-Butylammonium chloride (n-BuNH₃Cl), a primary alkylammonium halide, serves as a fundamental building block in the synthesis of more complex organic-inorganic hybrid materials, including perovskites with significant potential in optoelectronic applications. A thorough understanding of its solid-state structure is paramount for predicting and controlling the properties of these advanced materials. This technical guide provides a comprehensive overview of the synthesis, purification, and crystallization of n-butylammonium chloride, alongside a detailed exploration of the analytical techniques required for its structural elucidation. While a definitive, publicly available crystal structure of n-butylammonium chloride remains elusive, this guide presents a detailed analysis of closely related structures to provide valuable context and predictive insights. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to investigate and ultimately determine the crystal structure of this pivotal compound.

Introduction: The Significance of n-Butylammonium Chloride in Materials Science

Simple alkylammonium halides are not merely laboratory reagents; they are foundational components in the burgeoning field of hybrid organic-inorganic materials. The n-butylammonium cation, with its flexible butyl chain, and the chloride anion interact through a combination of ionic forces and hydrogen bonding, leading to the formation of distinct crystalline lattices. The precise arrangement of these ions in the solid state dictates crucial physicochemical properties, including:

  • Phase Transitions: Alkylammonium halides are known to exhibit temperature-dependent phase transitions, which are directly linked to changes in the crystal structure and the motional freedom of the alkyl chains.

  • Interfacial Energetics: In hybrid perovskites, the alkylammonium cations form the organic spacer layers between inorganic sheets. The crystal packing of the parent halide salt influences the orientation and interaction of these cations at the organic-inorganic interface, impacting charge transport and device performance.

  • Hygroscopicity and Stability: The crystal lattice energy and the nature of hydrogen bonding networks determine the material's stability and its interaction with atmospheric moisture.

Synthesis and Purification of n-Butylammonium Chloride

The synthesis of n-butylammonium chloride is a straightforward acid-base neutralization reaction. The purity of the final product is critical for successful crystallization and subsequent structural analysis.

Synthetic Protocol

The reaction proceeds as follows:

CH₃(CH₂)₃NH₂ + HCl → [CH₃(CH₂)₃NH₃]⁺Cl⁻[1]

Materials:

  • n-Butylamine (≥99.5%)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Diethyl Ether

  • Deionized Water

Procedure:

  • In a fume hood, cool a solution of n-butylamine in a round-bottom flask immersed in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the volatilization of n-butylamine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is crude n-butylammonium chloride. For further purification, recrystallization is necessary.

Purification by Recrystallization

Protocol:

  • Dissolve the crude n-butylammonium chloride in a minimal amount of hot absolute ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Single Crystal Growth of n-Butylammonium Chloride

Obtaining single crystals of sufficient size and quality is the most critical step for X-ray diffraction analysis. Several techniques can be employed, and the optimal method may require some empirical optimization.[2][3][4]

Slow Evaporation Method

This is often the simplest and most effective method for growing single crystals.[1][3]

Protocol:

  • Prepare a saturated or near-saturated solution of purified n-butylammonium chloride in a suitable solvent (e.g., a mixture of ethanol and a small amount of water).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Vapor Diffusion Method

This technique is particularly useful when only small amounts of material are available.[2][5]

Protocol:

  • Dissolve the purified n-butylammonium chloride in a "good" solvent in which it is readily soluble (e.g., methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a "poor" solvent in which the compound is insoluble (e.g., diethyl ether). The poor solvent should be more volatile than the good solvent.

  • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the n-butylammonium chloride and promoting crystal growth.

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Purified_nBuNH3Cl Purified n-Butylammonium Chloride Solvent_Selection Solvent Selection Purified_nBuNH3Cl->Solvent_Selection Slow_Evaporation Slow Evaporation Solvent_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Selection->Vapor_Diffusion Slow_Cooling Slow Cooling Solvent_Selection->Slow_Cooling Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Slow_Cooling->Single_Crystals XRD_Analysis Single-Crystal XRD Analysis Single_Crystals->XRD_Analysis Structure_Determination Structure Determination XRD_Analysis->Structure_Determination

Caption: Workflow for obtaining single crystals of n-butylammonium chloride.

Structural Analysis Techniques

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

Workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and a detector collects the diffraction pattern.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Data Reduction: The intensities of the diffraction spots are corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted waves are determined using computational methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

SCXRD_Workflow Start Single Crystal Mounting Crystal Mounting Start->Mounting Data_Collection Data Collection Mounting->Data_Collection Unit_Cell Unit Cell Determination Data_Collection->Unit_Cell Data_Reduction Data Reduction Unit_Cell->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Related Crystal Structures

In the absence of a determined crystal structure for n-butylammonium chloride, we can gain valuable insights by examining the structures of closely related compounds.

Tetra-n-butylammonium Chloride ([N(n-C₄H₉)₄]Cl)

The crystal structure of tetra-n-butylammonium chloride has been reported. A key feature is the interaction between the chloride anions and the hydrogen atoms of the butyl chains. In the structure of [N(n-C₄H₉)₄]Cl, four Cl···H interactions involving three chloride anions occur with each cation.

Bis(n-butylammonium) Pentachloroantimonate(III) ([C₄H₉NH₃]₂[SbCl₅])

This complex contains the n-butylammonium cation. Its structure reveals that the n-butylammonium cations are located between inorganic chains of [SbCl₅]²⁻. The ammonium groups form N-H···Cl hydrogen bonds with the chloride ligands of the anionic chains. These hydrogen bonds play a crucial role in the overall packing and stability of the crystal lattice.

Table 1: Comparison of Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupKey Structural Features
Tetra-n-butylammonium Perchlorate TriclinicP-1Complex structure with multiple crystallographically independent units.
Bis(n-butylammonium) Pentachloroantimonate(III) OrthorhombicPccn/IbamOne-dimensional zig-zag chains of [SbCl₆]³⁻ octahedra with n-butylammonium cations situated between the chains.[3]

Note: Data for n-butylammonium chloride is not available.

Physicochemical Properties and Phase Transitions

The thermal behavior of alkylammonium halides is of significant interest due to their propensity to undergo solid-state phase transitions. These transitions are often associated with changes in the dynamics of the alkylammonium cations.

Differential Scanning Calorimetry (DSC) is a powerful technique to study these phase transitions. A typical DSC thermogram would reveal endothermic or exothermic peaks corresponding to phase changes as the temperature is varied. The nature of these transitions (e.g., order-disorder) can be further investigated by variable-temperature X-ray diffraction.

Conclusion and Future Outlook

The crystal structure of n-butylammonium chloride remains a critical yet undetermined piece of information in the field of materials science. This guide has provided a comprehensive framework for its synthesis, purification, and crystallization, along with the necessary analytical techniques for its structural elucidation. The comparative analysis of related compounds underscores the importance of hydrogen bonding and cation-anion interactions in dictating the solid-state packing.

The determination of the crystal structure of n-butylammonium chloride will provide invaluable insights into:

  • The fundamental packing motifs of primary alkylammonium halides.

  • The nature of hydrogen bonding and its influence on crystal lattice formation.

  • The structural basis for its thermal properties and phase transitions.

  • The rational design of novel organic-inorganic hybrid materials with tailored properties.

We strongly encourage researchers in the field to undertake the challenge of crystallizing and determining the structure of this fundamental compound. The resulting crystallographic information will be a significant contribution to the scientific community and will undoubtedly accelerate the development of next-generation materials.

References

  • Guide for crystallization. (n.d.).
  • Zarychta, B., & Zaleski, J. (2006). Phase Transitions Mechanism and Distortion of SbCl3– Octahedra in Bis(n-butylammonium) Pentachloroantimonate(III) (C H NH ) [SbCl ].
  • Slow Evaporation Method. (n.d.).
  • Brainly. (2024, March 4). Amines with acids. Write the chemical and word equation (including state symbols) for the reaction between.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.

Sources

Methodological & Application

Application Notes and Protocols: Alkylammonium Salts as Phase Transfer Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Phase Divide in Chemical Synthesis

In the landscape of organic and medicinal chemistry, many crucial reactions are hindered by the mutual insolubility of reactants. Often, an organic substrate dissolved in a nonpolar solvent must react with an ionic nucleophile or base that is soluble only in an aqueous phase. Without intervention, such biphasic reactions proceed at a negligible rate, as the interaction is limited to the minuscule interface between the two layers. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this fundamental challenge.[1][2] By employing a phase transfer catalyst, a reactant can be "shuttled" from one phase to another, enabling the reaction to proceed smoothly and efficiently, often under milder conditions and with higher yields.[1][3] This technology is a cornerstone of green chemistry, as it frequently reduces the need for harsh, anhydrous, or expensive polar aprotic solvents.[1][4]

The Phase Transfer Catalyst: A Molecular Ferry

The most common and effective phase transfer catalysts are onium salts, particularly quaternary ammonium and phosphonium salts.[2][4] These molecules possess a unique amphiphilic structure: a positively charged cationic center surrounded by lipophilic (oil-soluble) organic groups. This structure allows them to form an ion pair with an anion (e.g., hydroxide, cyanide, halide) from the aqueous phase and transport it into the organic phase where the primary reaction occurs.[3][5]

Quaternary Ammonium Salts: The Industry Standard

Quaternary ammonium salts (QAS), such as Tetrabutylammonium Chloride (TBAC) or Tetrabutylammonium Bromide (TBAB), are the most widely used and extensively validated class of phase transfer catalysts.[6][7] Their efficacy stems from several key features:

  • High Lipophilicity: The presence of four alkyl groups (like butyl groups) around the central nitrogen atom creates a highly lipophilic cation that is readily soluble in a wide range of organic solvents.[8]

  • Stability: QAS are generally stable under moderately basic conditions and at the temperatures required for many organic reactions.[3]

  • Efficiency: The symmetrical, sterically accessible cation allows for efficient ion pairing and transport, leading to significant rate enhancements.

A Note on Primary Ammonium Salts (e.g., this compound)

While quaternary ammonium salts are the catalysts of choice, questions sometimes arise about the utility of primary, secondary, or tertiary amines and their salts. It is critical to understand that primary ammonium salts like this compound are not typically employed as phase transfer catalysts in the same direct manner as their quaternary counterparts. The primary reason is their significantly lower lipophilicity compared to a tetra-alkylated cation.

Furthermore, primary and secondary amines possess reactive N-H bonds. Under the basic conditions common to many PTC reactions, these amines can undergo undesired side reactions, such as N-alkylation, competing with the desired reaction of the substrate. Some studies have noted that when primary or tertiary amines are used in PTC alkylations, the reaction is likely preceded by an in-situ conversion of the amine into the catalytically active quaternary ammonium salt.[9] Therefore, for predictable, efficient, and clean catalysis, it is field-proven best practice to start with a well-defined quaternary ammonium salt.

Mechanism of Action: The Catalytic Cycle

The mechanism of phase transfer catalysis for a liquid-liquid system, as first elucidated by Charles M. Starks, involves an extractive pathway where the catalyst shuttles anions across the phase boundary.[2][3]

The cycle can be broken down into four key steps, using the example of a nucleophilic substitution (Y⁻ + R-X → R-Y + X⁻) catalyzed by a quaternary ammonium salt (Q⁺A⁻):

  • Anion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) exchanges its initial anion (A⁻) for a reactant anion (Y⁻) from the aqueous phase.

  • Phase Transfer: The newly formed, lipophilic ion pair [Q⁺Y⁻] migrates from the interface into the bulk organic phase.

  • Organic Phase Reaction: In the organic phase, the "naked" and highly reactive anion (Y⁻) attacks the organic substrate (R-X), forming the product (R-Y). The catalyst's original counter-ion is displaced (X⁻), forming a new ion pair [Q⁺X⁻].

  • Catalyst Regeneration: The ion pair [Q⁺X⁻] migrates back to the interface to be exchanged for another reactant anion (Y⁻), thus completing the catalytic cycle.

PTC_Mechanism M_Y M⁺Y⁻ (Reactant Salt) interface interface M_Y->interface 1. Anion Exchange R_X R-X (Substrate) Q_Y_org [Q⁺Y⁻]org (Reactive Ion Pair) R_Y R-Y (Product) Q_X_org [Q⁺X⁻]org (Returning Ion Pair) Q_Y_org->R_Y 3. Reaction Q_X_org->interface 4. Catalyst Regeneration interface->Q_Y_org 2. Phase Transfer

Caption: The catalytic cycle in phase transfer catalysis.

Applications and Experimental Protocols

The following protocols use tetrabutylammonium salts as the validated catalyst of choice, demonstrating the principles of PTC in two common and vital transformations for drug development and general synthesis.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone SN2 reaction for preparing ethers. PTC is exceptionally well-suited for this transformation, allowing the reaction between an alcohol (converted to its alkoxide in an aqueous base) and an alkyl halide in an organic solvent.[10][11]

Protocol: Synthesis of Benzyl Octyl Ether

This protocol details the synthesis of benzyl octyl ether from 1-octanol and benzyl chloride.

Materials:

  • 1-Octanol

  • Benzyl Chloride

  • Sodium Hydroxide (NaOH), 50% (w/w) aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octanol (6.51 g, 50 mmol), toluene (25 mL), and Tetrabutylammonium Bromide (0.81 g, 2.5 mmol, 5 mol%).

  • Addition of Base: Begin vigorous stirring to ensure good mixing between the phases. Add 15 mL of 50% aqueous sodium hydroxide. The mixture should be stirred rapidly enough to create an emulsion.

  • Addition of Alkylating Agent: Slowly add benzyl chloride (6.33 g, 50 mmol) to the mixture dropwise over 10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 75-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up - Quenching and Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of deionized water and separate the layers.

  • Work-up - Extraction and Washing: Collect the upper organic phase. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude benzyl octyl ether can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Representative Data for Williamson Ether Synthesis
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)5692[7]
Tetraoctylammonium Bromide (TOAB)5495[7]
Application 2: Oxidation of an Alcohol

PTC can facilitate the oxidation of water-insoluble alcohols using water-soluble oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). The catalyst transports the oxidant anion (e.g., MnO₄⁻) into the organic phase.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes the oxidation of benzyl alcohol using potassium permanganate as the oxidant.

Materials:

  • Benzyl Alcohol

  • Potassium Permanganate (KMnO₄)

  • Tetrathis compound (TBAC)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer (for efficient mixing), dissolve benzyl alcohol (5.41 g, 50 mmol) and Tetrathis compound (0.70 g, 2.5 mmol, 5 mol%) in 50 mL of dichloromethane.

  • Prepare Oxidant Solution: In a separate beaker, dissolve potassium permanganate (7.90 g, 50 mmol) in 50 mL of deionized water.

  • Reaction: Cool the dichloromethane solution to 0-5 °C in an ice bath. With vigorous stirring, add the aqueous KMnO₄ solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The purple color of the permanganate will be consumed as it reacts, forming a brown manganese dioxide (MnO₂) precipitate.

  • Monitoring: Stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the purple color and the consumption of starting material by TLC.

  • Work-up - Quenching: Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Work-up - Phase Separation: Transfer the filtrate to a separatory funnel. If any purple color remains, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears. Separate the layers.

  • Work-up - Washing: Wash the organic layer with 25 mL of deionized water and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation (note: benzaldehyde can be volatile). The crude benzaldehyde is often of high purity but can be further purified by distillation if required.

Workflow setup 1. Reaction Setup (Organic Substrate, Solvent, PTC) add_reagent 2. Add Aqueous Reagent (e.g., NaOH, KMnO₄) setup->add_reagent react 3. Reaction (Vigorous Stirring, Heating/Cooling) add_reagent->react workup 4. Work-up (Quench, Phase Separation) react->workup extract 5. Extraction & Washing workup->extract dry 6. Dry & Concentrate extract->dry purify 7. Purification (Distillation/Chromatography) dry->purify

Caption: General experimental workflow for a PTC reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient mixing; Inactive catalyst; Low temperature.Increase stirring speed to create a fine emulsion. Use a fresh, high-purity catalyst. Gradually increase the reaction temperature.
Formation of Stable Emulsion High catalyst concentration; Surfactant-like properties of reactants/products.Reduce catalyst loading. During work-up, add brine to help break the emulsion. Centrifugation can also be effective on a smaller scale.
Catalyst Decomposition High temperature; Strongly basic conditions.Quaternary ammonium salts can undergo Hofmann elimination at high temperatures (>100-120 °C).[4] Use a more thermally stable catalyst (e.g., phosphonium salt) or perform the reaction at a lower temperature.
Side Product Formation Reaction too slow, allowing for decomposition; Competing reactions (e.g., elimination).Optimize catalyst and temperature to increase the rate of the desired reaction. For SN2 vs. E2, use a primary alkyl halide and avoid excessive heat.[11]

Conclusion

Phase Transfer Catalysis, driven by robust catalysts like tetrathis compound, is an indispensable tool for the modern chemist. It provides a practical, efficient, and often environmentally friendly method to conduct a vast array of biphasic reactions. By understanding the underlying mechanism and selecting the appropriate quaternary ammonium or phosphonium salt, researchers in pharmaceutical and chemical development can overcome solubility barriers, improve process efficiency, and access complex molecular architectures with greater ease.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Tetrathis compound as a Phase Transfer Catalyst.
  • PTC Organics, Inc. (n.d.). Two Catalytic Steps with Tetrathis compound: One PTC, One Not PTC.
  • chemeurope.com. (n.d.). Phase transfer catalyst.
  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions [Request PDF].
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • De Gruyter. (n.d.). Copper (II) chloride / tetrabutylammonium bromide catalyzed oxidation of 2,6-diisopropylnaphthalene and 4,4′-diisopropylbiphenyl.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. 22(11).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Scribd. (n.d.). Phase Transfer Catalyst.
  • ACS Publications. (1976). Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry, 41(15), 2628–2629.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis.

Sources

Application Notes and Protocols for the Use of Butylammonium Chloride in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Interface Engineering in Perovskite Photovoltaics

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies. However, the long-term operational stability of these devices remains a significant hurdle to their commercial viability. A primary contributor to this instability lies in the inherent defects within the perovskite crystal structure, particularly at the surface and grain boundaries. These defects, such as halide and cation vacancies, act as non-radiative recombination centers, diminishing both the efficiency and the lifespan of the solar cell.

To address these challenges, significant research has focused on interface engineering and defect passivation. Among the various strategies, the use of bulky organic cations, such as butylammonium (BA⁺), has emerged as a highly effective approach. Butylammonium chloride (BACl), in particular, has demonstrated considerable promise in enhancing both the performance and stability of PSCs. This application note provides a comprehensive guide for researchers and scientists on the rationale and practical application of BACl in the fabrication of high-performance perovskite solar cells. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present expected outcomes based on current literature.

The Mechanistic Role of this compound in Perovskite Solar Cells

The introduction of BACl into the perovskite solar cell fabrication process, either as an additive to the precursor solution or as a post-treatment agent, serves several critical functions:

  • Formation of 2D/3D Heterostructures for Enhanced Stability: The large size of the butylammonium cation prevents its incorporation into the three-dimensional (3D) perovskite lattice. Instead, it forms a two-dimensional (2D) Ruddlesden-Popper perovskite layer on the surface of the 3D perovskite film.[1][2] This 2D capping layer acts as a protective barrier, significantly enhancing the perovskite's resistance to moisture and other environmental degradants.[3]

  • Surface Defect Passivation: The butylammonium cations can effectively passivate undercoordinated lead (Pb²⁺) defects and halide vacancies on the perovskite surface.[4] The chloride ions, in turn, can help to suppress halide migration. This passivation reduces non-radiative recombination, leading to an increase in the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[1][5]

  • Improved Film Morphology and Crystallinity: The use of alkylammonium halides as additives can influence the crystallization process of the perovskite film, leading to larger grain sizes, reduced grain boundary density, and a more uniform surface morphology.[6][7] This improved film quality facilitates more efficient charge transport and reduces charge recombination at grain boundaries.

  • Energy Level Alignment: The formation of a 2D layer at the interface between the 3D perovskite and the charge transport layer can lead to more favorable energy level alignment, which can improve charge extraction and reduce interfacial recombination.[1]

The following diagram illustrates the passivation mechanism of BACl at the perovskite surface, leading to the formation of a 2D/3D heterostructure.

G Mechanism of BACl Passivation cluster_0 3D Perovskite Bulk cluster_1 Perovskite Surface (Untreated) cluster_2 BACl Treatment cluster_3 Perovskite Surface (Treated) Perovskite_Bulk 3D Perovskite (e.g., MAPbI₃) Surface_Defects Surface with Defects (Pb²⁺, Halide Vacancies) Perovskite_Bulk->Surface_Defects Exposed Surface BACl_Solution This compound (BACl) Solution Surface_Defects->BACl_Solution Treatment Passivated_Surface Passivated Surface BACl_Solution->Passivated_Surface Passivates Defects 2D_Layer 2D Perovskite Layer (BA)₂PbI₄ Passivated_Surface->2D_Layer Forms 2D Layer 2D_Layer->Perovskite_Bulk Creates 2D/3D Heterostructure

Caption: Mechanism of BACl passivation on the perovskite surface.

Experimental Protocols

The following protocols provide a generalized framework for incorporating BACl into perovskite solar cell fabrication. Researchers should note that optimal concentrations and processing parameters may vary depending on the specific perovskite composition, device architecture, and laboratory conditions.

Protocol 1: BACl as a Precursor Additive

This method involves adding BACl directly to the perovskite precursor solution to influence film crystallization and passivate defects in-situ.

Materials:

  • Perovskite precursors (e.g., PbI₂, Methylammonium Iodide (MAI), Formamidinium Iodide (FAI))

  • This compound (BACl)

  • Anhydrous solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Substrates (e.g., FTO-coated glass)

  • Standard materials for electron and hole transport layers and electrodes

Procedure:

  • Precursor Solution Preparation (Control):

    • Prepare the desired 3D perovskite precursor solution. For example, for a MAPbI₃ perovskite, dissolve equimolar amounts of MAI and PbI₂ in a co-solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • BACl-Containing Precursor Solution Preparation:

    • Prepare a stock solution of BACl in a suitable solvent (e.g., DMF).

    • Add the BACl stock solution to the 3D perovskite precursor solution to achieve the desired molar percentage (e.g., 1-10 mol% with respect to the lead halide).

    • Stir the final solution for an additional 30 minutes before use.

  • Device Fabrication Workflow:

    • Clean the FTO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit the electron transport layer (e.g., TiO₂, SnO₂) onto the FTO substrate.

    • Spin-coat the prepared perovskite precursor solution (with or without BACl) onto the electron transport layer. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30-45 seconds.

    • During the second spin-coating step, an anti-solvent (e.g., chlorobenzene, toluene) is typically dripped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at a temperature between 100-150°C for 10-30 minutes.

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD).

    • Finally, deposit the metal back contact (e.g., gold, silver) by thermal evaporation.

G Workflow for BACl as a Precursor Additive Start Start Substrate_Cleaning Substrate Cleaning (FTO) Start->Substrate_Cleaning ETL_Deposition ETL Deposition (e.g., TiO₂) Substrate_Cleaning->ETL_Deposition Perovskite_Precursor_Prep Prepare Perovskite Precursor with BACl ETL_Deposition->Perovskite_Precursor_Prep Spin_Coating Spin-Coat Perovskite Solution Perovskite_Precursor_Prep->Spin_Coating Anti_Solvent Anti-Solvent Dripping Spin_Coating->Anti_Solvent Annealing Anneal Perovskite Film Anti_Solvent->Annealing HTL_Deposition HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Electrode_Deposition Electrode Deposition (e.g., Au) HTL_Deposition->Electrode_Deposition End Device Complete Electrode_Deposition->End

Caption: Experimental workflow for incorporating BACl as a precursor additive.

Protocol 2: BACl Post-Treatment

This method involves treating the surface of a pre-formed 3D perovskite film with a BACl solution.

Materials:

  • Pre-fabricated 3D perovskite films on substrates

  • This compound (BACl)

  • Anhydrous isopropanol (IPA) or other suitable orthogonal solvent

  • Standard materials for hole transport layers and electrodes

Procedure:

  • BACl Solution Preparation:

    • Prepare a dilute solution of BACl in isopropanol. The concentration can be varied, but a typical starting range is 1-5 mg/mL.

  • Post-Treatment Application:

    • Take the pre-fabricated and annealed 3D perovskite film.

    • Dynamically spin-coat the BACl solution onto the perovskite film at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.

    • Anneal the treated film at a moderate temperature (e.g., 100°C) for 5-10 minutes to promote the formation of the 2D layer and remove any residual solvent.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer and the metal back contact as described in Protocol 1.

Data Presentation and Expected Outcomes

The successful application of BACl should lead to significant improvements in the photovoltaic performance and stability of the perovskite solar cells. The following table summarizes typical performance parameters for devices with and without BACl treatment, based on values reported in the literature.

ParameterControl DeviceBACl Treated DeviceReference
Power Conversion Efficiency (PCE) 15-18%19-22%[1]
Open-Circuit Voltage (VOC) 1.00 - 1.05 V1.08 - 1.15 V[1]
Short-Circuit Current Density (JSC) 21 - 23 mA/cm²22 - 24 mA/cm²[1]
Fill Factor (FF) 70 - 75%78 - 83%[1]
Moisture Stability (T80 in ambient air) < 200 hours> 800 hours[8]

Note: These values are indicative and can vary significantly based on the specific perovskite composition and device architecture.

Characterization of BACl-Treated Perovskite Films

To validate the effects of BACl treatment, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase, which will exhibit characteristic low-angle diffraction peaks.[9]

  • Scanning Electron Microscopy (SEM): To observe changes in film morphology, such as increased grain size and improved surface coverage.[6]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in TRPL measurements indicate reduced non-radiative recombination due to defect passivation.[10]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states, confirming the presence of butylammonium on the perovskite surface.[11]

  • Contact Angle Measurements: To assess the hydrophobicity of the perovskite film. An increased contact angle with water indicates the formation of a moisture-resistant 2D capping layer.

Conclusion and Future Outlook

The use of this compound represents a significant step forward in addressing the critical challenges of defect-induced recombination and environmental instability in perovskite solar cells. The formation of a 2D/3D heterostructure through either additive engineering or post-treatment provides a robust and effective method for passivating surface defects and enhancing device longevity. The protocols outlined in this application note provide a solid foundation for researchers to explore the benefits of BACl in their own perovskite systems.

Future research in this area will likely focus on optimizing the composition of the 2D capping layer, exploring different bulky organic cations and halide combinations, and scaling up these fabrication techniques for large-area and flexible devices. A deeper understanding of the long-term evolution of the 2D/3D interface under operational stress will also be crucial for the continued advancement of stable and highly efficient perovskite solar cells.

References

  • Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. (URL: [Link])
  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. (URL: [Link])
  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. (URL: [Link])
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. (URL: [Link])
  • Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. (URL: [Link])
  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (URL: [Link])
  • Structural characterization of BAAc‐containing perovskite films. (URL: [Link])
  • Characterization of perovskite films passiv
  • Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. (URL: [Link])
  • The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. (URL: [Link])
  • Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. (URL: [Link])
  • Four general methods to prepare perovskite active layers. (URL: [Link])
  • Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. (URL: [Link])
  • Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applic
  • Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. (URL: [Link])
  • Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. (URL: [Link])

Sources

Application Note: Synthesis of (BA)₂(MA)₂Pb₃I₁₀ 2D Ruddlesden-Popper Perovskite Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Two-dimensional (2D) Ruddlesden-Popper hybrid organic-inorganic perovskites have garnered significant attention within the research community due to their remarkable optoelectronic properties and enhanced environmental stability compared to their 3D counterparts.[1] These materials are characterized by a layered crystal structure, where inorganic lead-halide octahedral layers are separated by bulky organic cations.[2] This structural arrangement offers a high degree of tunability in their electronic and optical characteristics.[3]

This application note provides a detailed, step-by-step protocol for the synthesis of (BA)₂(MA)₂Pb₃I₁₀ thin films, a commonly studied 2D perovskite, via a solution-based spin-coating method. We will delve into the rationale behind the selection of precursors and solvents, outline the critical procedural steps, and discuss essential characterization techniques. This guide is intended for researchers in materials science, chemistry, and physics, as well as professionals in optoelectronic device development.

Materials and Equipment

Reagents and Solvents

Proper handling and storage of all chemicals are paramount for safety and reproducibility. Always consult the material safety data sheet (MSDS) for each chemical before use.

Chemical NameFormulaCAS NumberMolecular Weight ( g/mol )Key Hazards
Lead (II) IodidePbI₂10101-63-0461.01Harmful if swallowed or inhaled, may cause cancer, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, very toxic to aquatic life.[4][5]
Methylammonium IodideCH₃NH₃I (MAI)14965-49-2158.97Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6][7]
n-Butylammonium ChlorideC₄H₉NH₃Cl (BACl)3858-78-4109.60Causes skin and serious eye irritation.[8]
N,N-DimethylformamideC₃H₇NO (DMF)68-12-273.09Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, may damage the unborn child.[9][10]
Dimethyl SulfoxideC₂H₆OS (DMSO)67-68-578.13Combustible liquid, readily penetrates skin and may carry other dissolved chemicals into the body.[3][11]
Equipment
  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

  • Analytical balance

  • Vortex mixer

  • Pipettes and syringes

  • Substrates (e.g., FTO-coated glass)

  • Syringe filters (0.22 µm PTFE)

Experimental Protocol

This protocol is designed for the fabrication of (BA)₂(MA)₂Pb₃I₁₀ thin films. All procedures should be performed inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen, which can degrade the perovskite precursors and the final film.

Substrate Preparation

Clean substrates are crucial for uniform film deposition. A typical cleaning procedure involves sequential ultrasonication in a series of solvents:

  • Detergent solution (e.g., Alconox) for 15 minutes.

  • Deionized water for 15 minutes.

  • Acetone for 15 minutes.

  • Isopropanol for 15 minutes.

After ultrasonication, the substrates should be dried with a stream of nitrogen gas and then treated with UV-Ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.

Precursor Solution Preparation

The precursor solution is prepared with a stoichiometric ratio of the constituent salts. For a 1 M solution based on PbI₂, the following amounts are used:

  • Weighing: In a clean vial, weigh 461 mg of PbI₂ and 112 mg of MAI.

  • Solvent Addition: Add 1 mL of a 9:1 v/v mixture of DMF and DMSO. The addition of DMSO is critical as it forms an intermediate complex with PbI₂, which helps to slow down the crystallization process, leading to more uniform and higher-quality films.[12][13][14]

  • Dissolution: Stir the mixture on a hotplate at 60-70°C overnight, or until all solids are completely dissolved.[15] The resulting solution should be a clear, yellow liquid.

  • Butylammonium Chloride Addition: In a separate vial, dissolve 21.9 mg of BACl in a small amount of the prepared perovskite precursor solution. Once dissolved, add this back to the main solution.

  • Filtration: Before use, filter the final precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Spin Coating

The spin coating process should be optimized to achieve the desired film thickness and morphology. A two-step program is commonly used:

  • Dispensing: Dispense approximately 100 µL of the precursor solution onto the center of the prepared substrate.

  • Spinning Program:

    • Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s). This initial low-speed step allows for the uniform spreading of the solution across the substrate.

    • Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s). The high-speed step removes the excess solvent and initiates the formation of the solid film.[16]

Some protocols may introduce an anti-solvent dripping step during the second phase of spinning to induce rapid crystallization and improve film quality.[15]

Annealing

After spin coating, the films are thermally annealed to promote crystal growth and remove any residual solvent.

  • Transfer: Immediately transfer the spin-coated substrate to a hotplate preheated to 100°C.

  • Heating: Anneal the film at 100°C for 10 minutes. The annealing temperature and time are critical parameters that influence the final film quality and should be carefully controlled.[17]

The resulting film should have a dark, uniform appearance.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning sol_prep Precursor Solution Preparation sub_prep->sol_prep Clean Substrates spin_coat Spin Coating sol_prep->spin_coat Filtered Precursor Solution anneal Annealing spin_coat->anneal Wet Film xrd XRD anneal->xrd Crystalline Film uv_vis UV-Vis Spectroscopy anneal->uv_vis pl Photoluminescence anneal->pl sem SEM anneal->sem

Sources

Introduction: The Role of Alkylammonium Salts in Modern Electrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Butylammonium Chloride as an Electrolyte in Electrochemical Cells

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of this compound and related alkylammonium salts as electrolytes in electrochemical cells. It provides an in-depth analysis of their physicochemical properties, outlines protocols for their use, and explains the scientific principles underpinning these methodologies.

The advancement of electrochemical energy storage systems, such as batteries and supercapacitors, is critically dependent on the development of novel electrolytes.[1] An ideal electrolyte must exhibit high ionic conductivity, a wide electrochemical stability window (ESW), thermal stability, and be compatible with the electrode materials.[2] Alkylammonium chlorides, a class of quaternary ammonium salts, are emerging as promising candidates for electrolyte applications, particularly in next-generation systems like chloride-ion batteries (CIBs).[3]

This compound, with its simple structure and potential for favorable electrochemical properties, serves as an excellent model compound for this class. These salts can function as the primary charge carrier in non-aqueous and solid-state systems, offering an alternative to traditional lithium-ion-based electrolytes.[4][5] Their utility stems from the electrochemical stability of the butylammonium cation and the role of the chloride anion as a charge shuttle, which is fundamental to the operation of CIBs.[3] This guide will provide the foundational knowledge and practical protocols required to effectively utilize this compound and its analogues in an experimental setting.

Core Physicochemical Properties of Alkylammonium Electrolytes

The performance of an electrolyte is dictated by a set of key physicochemical properties. While specific values for n-butylammonium chloride are not extensively reported in public literature and require experimental determination, the expected characteristics and those of closely related compounds like tetrathis compound (TBMACl) provide a strong benchmark.[6][7]

PropertyDescriptionTypical Values / Considerations
Ionic Conductivity (σ) The measure of an electrolyte's ability to conduct ions, crucial for high power performance.[2] It depends on ion concentration, mobility, and solvent viscosity.For alkylammonium salts in organic solvents (e.g., propylene carbonate), conductivity is typically in the range of 10⁻³ to 10⁻² S/cm.[7][8]
Electrochemical Stability Window (ESW) The potential range within which the electrolyte remains stable without being oxidized or reduced.[9] A wide ESW is essential for high-voltage applications.[10]Ionic liquids and organic electrolytes can have ESWs of 4-5 V or more, significantly wider than the ~1.23 V of water.[9][11] The specific window depends on the solvent, salt, and electrode material.[12]
Thermal Stability The temperature range in which the electrolyte maintains its chemical integrity without decomposition. Important for safety and operation in varied environments.Alkylammonium salts are generally more thermally stable than volatile organic solvents, reducing flammability risks.[13]
Solubility The ability of the salt to dissolve in a solvent to form a conductive solution. A concentration near 1 M is often targeted to maximize ionic conductivity.[2]This compound is soluble in polar organic solvents like propylene carbonate (PC), acetonitrile (ACN), and N,N-dimethylacetamide (DMA).[7]
Molar Mass The mass of one mole of the substance.n-Butylammonium chloride: 109.60 g/mol .[14]

Applications in Electrochemical Energy Storage

The primary application for this compound electrolytes is in the field of "post-lithium" battery chemistries, most notably Chloride-Ion Batteries (CIBs).

Chloride-Ion Batteries (CIBs)

CIBs are a promising energy storage technology that utilizes the shuttling of chloride anions (Cl⁻) between the cathode and anode during charge and discharge cycles.[3]

  • Operating Principle: During discharge, the anode (e.g., Lithium or Zinc) is oxidized, releasing electrons to the external circuit and reacting with chloride ions from the electrolyte to form a metal chloride (e.g., LiCl).[3] Simultaneously, at the cathode, a metal oxychloride (e.g., FeOCl) is reduced, consuming electrons and releasing Cl⁻ ions into the electrolyte.[8] The process is reversed during charging. This compound provides the Cl⁻ ions necessary to maintain charge neutrality and complete the electrochemical circuit.

Supercapacitors

In electric double-layer capacitors (EDLCs), or supercapacitors, energy is stored electrostatically at the electrode-electrolyte interface.[15] Alkylammonium-based electrolytes are valuable due to their wide potential windows, which allow for higher operating voltages and, consequently, greater energy storage (since Energy ∝ Voltage²).[12][16] The size of the butylammonium cation can also influence the structure of the electric double-layer and the resulting capacitance.

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation and characterization of this compound-based electrolytes. All procedures involving organic solvents and electrolyte salts should be performed in an inert-atmosphere glovebox (e.g., Argon-filled with H₂O and O₂ levels < 1 ppm) to prevent contamination.

Protocol 1: Preparation of a 1 M this compound Electrolyte in Propylene Carbonate (PC)

This protocol describes the preparation of a standard non-aqueous electrolyte. The choice of propylene carbonate (PC) as a solvent is due to its high dielectric constant, wide liquid range, and electrochemical stability.[2]

Materials & Equipment:

  • n-Butylammonium chloride (CAS: 3858-78-4), dried under vacuum

  • Anhydrous Propylene Carbonate (PC), battery grade

  • Volumetric flask (e.g., 25 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glovebox

Procedure:

  • Preparation: Ensure all glassware is rigorously dried in a vacuum oven overnight and transferred into the glovebox while hot to prevent moisture adsorption.

  • Weighing the Salt: On an analytical balance inside the glovebox, accurately weigh the amount of n-butylammonium chloride needed for a 1 M solution. For 25 mL of electrolyte, this is: Mass = 1 M × 0.025 L × 109.60 g/mol = 2.74 g

  • Dissolution: Transfer the weighed salt into the 25 mL volumetric flask. Add approximately 15-20 mL of anhydrous propylene carbonate to the flask.

  • Mixing: Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the salt is completely dissolved. This may take some time. Gentle heating can be applied if necessary, but ensure the temperature does not compromise the solvent or salt.

  • Final Volume: Once the salt is fully dissolved, carefully add anhydrous PC until the bottom of the meniscus reaches the 25 mL calibration mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the electrolyte in a tightly sealed container inside the glovebox. Label it clearly with the composition and date of preparation.

Diagram 1: Workflow for Electrolyte Preparation and Cell Assembly

G cluster_0 Glovebox Environment (Inert Atmosphere) cluster_1 Electrolyte Preparation cluster_2 Electrochemical Cell Assembly (e.g., Coin Cell) Weigh 1. Weigh Dried This compound AddSolvent 2. Add Anhydrous Solvent (PC) Weigh->AddSolvent Dissolve 3. Dissolve Salt (Magnetic Stirring) AddSolvent->Dissolve FinalVol 4. Adjust to Final Volume Dissolve->FinalVol Store 5. Store Electrolyte in Sealed Vial FinalVol->Store Wet C. Wet Separator with Electrolyte Store->Wet Transfer for Use Cathode A. Place Cathode in Cell Casing Separator B. Add Separator Cathode->Separator Separator->Wet Anode D. Place Anode Wet->Anode Crimp E. Crimp and Seal the Cell Anode->Crimp

Caption: Workflow for preparing the electrolyte and assembling a test cell inside a glovebox.

Protocol 2: Assembly of a 2032-Type Coin Cell

This protocol details the assembly of a standard coin cell for two-electrode testing of the prepared electrolyte with appropriate anode and cathode materials.

Materials & Equipment:

  • CR2032 coin cell components (casings, spacers, spring)

  • Anode and Cathode discs (sized for the cell)

  • Celgard separator (or other appropriate separator material)

  • Prepared this compound electrolyte

  • Crimping machine

  • Tweezers

Procedure:

  • Component Layout: Inside the glovebox, lay out all coin cell components on a clean surface.

  • Cathode Placement: Place the cathode disc in the center of the larger bottom casing.

  • Separator and Electrolyte: Place a separator disc on top of the cathode. Using a micropipette, add a few drops (typically 20-40 µL) of the this compound electrolyte to fully wet the separator and cathode surface.

  • Anode Placement: Place the anode disc on top of the wet separator.

  • Stack Completion: Add a spacer and then the spring on top of the anode.

  • Closing the Cell: Carefully place the smaller top cap over the assembly.

  • Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal it. Ensure a proper seal is formed to prevent leakage.

  • Final Check: After crimping, inspect the cell for any signs of leakage or deformation. Let the cell rest for several hours before testing to allow for complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

This section outlines key electrochemical techniques to evaluate the performance of the this compound electrolyte. These tests are typically performed using a potentiostat/galvanostat.[17]

A. Cyclic Voltammetry (CV) for Electrochemical Stability Window (ESW) Determination

CV is used to determine the voltage range where the electrolyte is stable.[10] The potential is swept, and the resulting current is measured. A sharp increase in current indicates the onset of electrolyte oxidation or reduction.[11]

Procedure:

  • Cell Setup: Use a three-electrode setup with a stable working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[18] For a simpler screening, a two-electrode coin cell with inert stainless steel electrodes can be used.

  • CV Parameters:

    • Scan Rate: A slow scan rate (e.g., 1-10 mV/s) is typically used to approximate steady-state conditions.

    • Potential Range: Start with a conservative range (e.g., -2 V to +2 V vs. reference) and gradually expand it until decomposition currents are observed.

  • Data Analysis: Plot the current versus potential. The anodic limit is the potential at which the oxidation current sharply increases, and the cathodic limit is where the reduction current sharply increases. The difference between these two potentials defines the ESW.

Diagram 2: Principle of Cyclic Voltammetry for ESW Determination

Caption: A typical cyclic voltammogram showing the determination of the ESW.

B. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

EIS measures the opposition of the electrolyte to the flow of alternating current as a function of frequency. From the resulting Nyquist plot, the bulk resistance (R_b) of the electrolyte can be determined, which is then used to calculate ionic conductivity.[15]

Procedure:

  • Cell Setup: Use a cell with two blocking electrodes (e.g., stainless steel) of a known area (A) separated by a known distance (l). A coin cell with two stainless steel spacers separated by a separator of known thickness works well.

  • EIS Parameters:

    • Frequency Range: Typically from 1 MHz down to 1 Hz.

    • AC Amplitude: A small amplitude (e.g., 5-10 mV) to ensure a linear response.

  • Data Analysis:

    • On the Nyquist plot (Z' vs. -Z''), the high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R_b).

    • Calculate ionic conductivity (σ) using the formula: σ = l / (R_b × A)

C. Galvanostatic Cycling for Battery Performance

This technique involves charging and discharging a full battery cell at a constant current to evaluate its capacity, cycling stability, and coulombic efficiency.

Procedure:

  • Cell Setup: Use a coin cell assembled as per Protocol 2 with an active anode and cathode.

  • Cycling Parameters:

    • Current Density: Set based on the C-rate (e.g., C/10 for slow cycling).

    • Voltage Cutoffs: Define the upper and lower voltage limits based on the electrode materials and the electrolyte's ESW.

  • Data Analysis: Plot the cell voltage versus capacity for each cycle. Analyze the discharge capacity, the capacity retention over multiple cycles, and the coulombic efficiency (ratio of discharge to charge capacity) to assess the performance of the electrolyte in a practical cell.

Diagram 3: Ion Transport in a Chloride-Ion Battery

Caption: Ion movement during the discharge process in a Li/FeOCl chloride-ion battery.

Safety and Handling

This compound and related compounds require careful handling.[14][19] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20]

  • Handling: Handle the solid salt and its solutions in a well-ventilated area, preferably a fume hood or glovebox, to avoid inhaling dust or vapors.[14][21] Avoid contact with skin and eyes.[22]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[19][21]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[22]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[20]

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 3858-78-4 Name: this compound.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 10049-60-2 Name: sec-butylammonium chloride.
  • Wang, M., et al. (2020). A Comparative Review of Electrolytes for Organic‐Material‐Based Energy‐Storage Devices Employing Solid Electrodes and Redox Fluids. ChemSusChem.
  • Villar-García, I. J., et al. (2011). Alicyclic ammonium ionic liquids as lithium battery electrolytes: A review. ResearchGate.
  • Wikipedia. (n.d.). Tetrathis compound.
  • Ghamouss, F., et al. (2011). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Journal of The Electrochemical Society.
  • Cordes, T., et al. (2021). Chloride Ion-Containing Polymeric Ionic Liquids for Application as Electrolytes in Solid-State Batteries. Macromolecular Chemistry and Physics.
  • Wang, G., et al. (2017). Electrolytes for electrochemical energy storage. Materials Chemistry Frontiers.
  • Sotzing, G. A., et al. (2006). All Organic Supercapacitors as Alternatives to Lithium Batteries. DTIC.
  • ResearchGate. (n.d.). Electrochemical Stability Window of Polymeric Electrolytes. Request PDF.
  • Kim, T., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. MDPI.
  • Wikipedia. (n.d.). Electrochemical window.
  • ResearchGate. (n.d.). Electrolytes for electrochemical energy storage. Request PDF.
  • ResearchGate. (n.d.). Ionic liquids in supercapacitors. Request PDF.
  • PubChem. (n.d.). sec-Butylammonium chloride. National Institutes of Health.
  • Wang, Y., et al. (2023). Electrolyte design principles for developing quasi-solid-state rechargeable halide-ion batteries. Nature Communications.
  • PubChem. (n.d.). t-Butylammonium chloride. National Institutes of Health.
  • Ruschhaupt, P., et al. (2020). Determining Realistic Electrochemical Stability Windows of Electrolytes for Electrical Double‐Layer Capacitors. Batteries & Supercaps.
  • Vieira, C. S., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Chloride Ion Battery Review.
  • Basekim. (2025). Battery industry and Ammonium chloride NH4Cl.
  • Zhang, X., et al. (2010). Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. Journal of The Electrochemical Society.
  • ResearchGate. (n.d.). Superior performances of supercapacitors and lithium-ion batteries with carboxymethyl cellulose bearing zwitterions as binders. Request PDF.
  • Brequel, H., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials.
  • Jo, Y., et al. (2022). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. RSC Publishing.
  • Appetecchi, G. B., et al. (2006). Synthesis of Hydrophobic Ionic Liquids for Electrochemical Applications. ResearchGate.
  • Google Patents. (n.d.). ES2585753T3 - Procedure for preparing an electrolyte and battery layer.
  • Sglavo, V. M., et al. (2020). Eco-Friendly Supercapacitors Based on Biodegradable Poly(3-Hydroxy-Butyrate) and Ionic Liquids. MDPI.
  • MIT News. (2019). New type of electrolyte could enhance supercapacitor performance.
  • eScholarship.org. (n.d.). Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method.
  • Wu, B., et al. (2023). Safe Electrolytes for Batteries. PNNL.
  • ResearchGate. (n.d.). a) Electrochemical stability window, and b) current density evolution....
  • Uni Ulm. (n.d.). Synthesis, Structural Analysis, and Degradation Behaviour of Potassium Tin Chloride as Chloride-Ion Batteries Conversion Electrode.
  • Zhao, Q., et al. (2020). An All‐Solid‐State Rechargeable Chloride Ion Battery. Advanced Science.
  • YouTube. (2020). Preparing the Electrolyte Solution.
  • ResearchGate. (n.d.). Chloride ion battery: A new member in the rechargeable battery family. Request PDF.
  • Chen, L., et al. (2021). High-voltage and long-lasting aqueous chlorine-ion battery by virtue of “water-in-salt” electrolyte. iScience.

Sources

The Organic Chemist's Swiss Army Knife: A Guide to the Applications of Butylammonium Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Salt

In the vast toolkit of the modern organic chemist, few reagents offer the versatility and utility of alkylammonium salts. Among these, butylammonium derivatives stand out for their unique combination of lipophilicity, stability, and reactivity. This guide provides an in-depth exploration of the applications of butylammonium chloride, with a primary focus on the ubiquitously employed Tetrathis compound (TBAC) . We will also briefly touch upon its primary amine counterpart, n-butylammonium chloride , in its specialized role in materials science.

TBAC is not merely a source of chloride ions; its power lies in the synergy between its bulky, lipophilic quaternary ammonium cation and its anionic partner. This structure allows it to bridge the gap between immiscible phases, stabilize reactive intermediates, and even form novel solvent systems, making it an indispensable tool in academic and industrial laboratories alike.[1][2] This guide moves beyond a simple listing of reactions to explain the fundamental principles that make TBAC so effective, providing researchers, scientists, and drug development professionals with the foundational knowledge to innovate within their own work.

Table 1: Physicochemical Properties of Tetrathis compound (TBAC)

PropertyValueSource(s)
Chemical Formula C₁₆H₃₆ClN[3][4]
Molar Mass 277.92 g/mol [4][5]
Appearance White to off-white crystalline solid[6][7]
Melting Point 74-86 °C (may vary)[3][4]
Solubility Highly Soluble: Water, Ethanol, Chloroform, Acetone, DMF[3][6][7]
Slightly Soluble: Benzene, Diethyl Ether[3][7]
Hygroscopicity Hygroscopic; protect from moisture.[4]

Core Application I: Phase-Transfer Catalysis (PTC) - Bridging the Reactivity Gap

The most prominent role of TBAC in organic synthesis is as a phase-transfer catalyst.[8] Many essential reactions involve a salt, which is soluble only in water, and an organic substrate, which is soluble only in an immiscible organic solvent. Under these biphasic conditions, the reaction is confined to the limited interface between the liquids, resulting in impractically slow rates.

Mechanism of Action: The Catalytic Shuttle

TBAC resolves this challenge by acting as a "shuttle" for the anionic reactant. The lipophilic tetrabylammonium cation ([Q]⁺) forms a tight ion pair with the anion from the aqueous phase (e.g., CN⁻, OH⁻, X⁻). This new, bulky, and lipophilic ion pair ([Q]⁺[Y]⁻) has sufficient organic character to migrate across the phase boundary into the organic solvent. Here, the anion is poorly solvated—often described as "naked"—and is therefore highly reactive towards the organic substrate. Once the reaction occurs, the catalyst cation pairs with the leaving group and returns to the aqueous phase to begin the cycle anew.

PTC_Mechanism Aq_Reactants Na⁺Y⁻ Aq_Products Na⁺X⁻ Org_Substrate R-X Org_Product R-Y Org_Substrate->Org_Product SN2 Reaction TBAC_Aq [Bu₄N]⁺Cl⁻ Org_Product->TBAC_Aq Catalyst Regeneration (Returns with X⁻) Interface TBAC_Y [Bu₄N]⁺Y⁻ TBAC_Aq->TBAC_Y Anion Exchange at Interface TBAC_Y->Org_Substrate Crosses Interface

Caption: The catalytic cycle of Tetrathis compound in Phase-Transfer Catalysis.

Advantages in Synthesis

The use of PTC with TBAC offers profound advantages, aligning with the principles of green chemistry:

  • Milder Conditions: Reactions can often be run at room temperature or with gentle heating, avoiding harsh conditions.

  • Increased Yields: By enabling the reaction to occur in the bulk organic phase, rates and overall conversions are dramatically improved.[6]

  • Solvent Choice: Eliminates the need for expensive, polar aprotic, or hazardous solvents (like DMSO or DMF) that might otherwise be required to co-dissolve reactants.

  • Simplified Workup: The catalyst is used in small quantities, and the byproduct salts remain in the aqueous phase, simplifying product isolation.

Protocol 1: PTC Synthesis of an Aliphatic Nitrile

This protocol describes the nucleophilic substitution of an alkyl bromide with sodium cyanide to produce an alkyl nitrile, a key building block in pharmaceuticals and agrochemicals. The procedure is adapted from a general method for Sₙ2 reactions involving phase-transfer catalysis.

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Tetrathis compound (TBAC)

  • Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1-bromooctane (19.3 g, 100 mmol, 1.0 eq) and toluene (50 mL).

  • Catalyst Addition: Add Tetrathis compound (TBAC) (2.78 g, 10 mmol, 0.1 eq).

  • Aqueous Phase Preparation: In a separate beaker, carefully dissolve sodium cyanide (7.35 g, 150 mmol, 1.5 eq) in deionized water (50 mL). Handle NaCN with extreme care in a fume hood, avoiding contact with acid.

  • Reaction Execution: Add the aqueous NaCN solution to the flask. Heat the biphasic mixture to 90 °C and stir vigorously to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. The layers will separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-cyanooctane (nonanenitrile), can be purified by vacuum distillation to yield a colorless oil.

Table 2: Representative Yields for PTC Nitrile Synthesis

Alkyl HalideCatalyst Loading (mol%)Time (h)Yield (%)
1-Chlorobutane58~85-95
1-Bromooctane105>95
Benzyl Chloride52>98

Application II: Additive in Palladium-Catalyzed Cross-Coupling

In "ligandless" or ligand-poor palladium-catalyzed reactions, such as certain Heck or indole synthesis protocols, TBAC is a crucial additive. Its role extends beyond simple phase transfer.

Mechanistic Insight: Stabilizing the Catalyst

In these systems, the active Pd(0) catalyst can be prone to aggregation and deactivation. The chloride ions from TBAC coordinate to the palladium center, forming anionic palladium species (e.g., [PdClₓ]ⁿ⁻). These anionic complexes are often more stable and soluble in the organic medium. During the catalytic cycle, particularly after oxidative addition, chloride ions can stabilize the resulting Pd(II) intermediates, favoring an anionic pathway over a neutral one, which can be more efficient and prevent side reactions. The bulky tetrabutylammonium cation assists in solubilizing these anionic metal complexes in the organic reaction medium.

Protocol 2: Palladium-Catalyzed Indole Synthesis (Larock Annulation)

This protocol describes the synthesis of a 2,3-disubstituted indole from a 2-iodoaniline and an internal alkyne. TBAC is used as an essential additive to ensure catalyst stability and high yields.

Materials:

  • 2-Iodoaniline

  • Diphenylacetylene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tetrathis compound (TBAC)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-iodoaniline (219 mg, 1.0 mmol, 1.0 eq), diphenylacetylene (214 mg, 1.2 mmol, 1.2 eq), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%), TBAC (278 mg, 1.0 mmol, 1.0 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 5 mL of anhydrous DMF via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-16 hours.

  • Monitoring: Monitor the reaction for the consumption of 2-iodoaniline by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-diphenylindole as a solid.

Indole_Workflow A 1. Assemble Reactants (2-Iodoaniline, Alkyne, Pd(OAc)₂, TBAC, K₂CO₃) in Schlenk tube B 2. Add Anhydrous DMF under Inert Atmosphere A->B C 3. Heat and Stir (100 °C, 12-16 h) B->C D 4. Cool and Dilute with Ethyl Acetate C->D E 5. Filter through Celite D->E F 6. Aqueous Workup (Wash with H₂O and Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I Pure 2,3-Disubstituted Indole H->I

Caption: Experimental workflow for Palladium-Catalyzed Indole Synthesis.

Application III: Precursor for Ionic Liquids & Deep Eutectic Solvents

While TBAC itself is a crystalline solid, it can serve as a key component in the formation of Deep Eutectic Solvents (DESs) . A DES is a type of ionic liquid analogue formed by mixing a quaternary ammonium salt (a Hydrogen Bond Acceptor, HBA) with a Hydrogen Bond Donor (HBD), such as a polyol or carboxylic acid. The resulting mixture has a significantly lower melting point than either of its individual components due to the disruption of the crystal lattice through hydrogen bonding.

TBAC-based DESs are non-volatile, thermally stable, and can be tailored for specific applications by changing the HBD. They represent a greener alternative to traditional volatile organic solvents for various reactions.

Protocol 3: Preparation of a TBAC-Glycerol Deep Eutectic Solvent

Materials:

  • Tetrathis compound (TBAC), dried

  • Glycerol, anhydrous

Procedure:

  • Mixing: In a clean, dry glass vial, combine dried TBAC and anhydrous glycerol in a 1:2 molar ratio (TBAC:Glycerol).

  • Heating and Stirring: Place a magnetic stir bar in the vial, cap it, and place it on a hot plate stirrer.

  • Formation: Gently heat the mixture to 60-80 °C with continuous stirring. The solid TBAC will gradually dissolve in the glycerol.

  • Completion: Continue heating and stirring until a clear, homogeneous, and colorless viscous liquid is formed. This indicates the formation of the deep eutectic solvent.

  • Storage: Cool the DES to room temperature and store it in a desiccator to prevent moisture absorption.

Table 3: Common Hydrogen Bond Donors (HBDs) for TBAC-based DESs

Hydrogen Bond Donor (HBD)Molar Ratio (TBAC:HBD)Resulting PropertiesReference
Ethylene Glycol1:2Low viscosity, good conductivity
Glycerol1:2Higher viscosity, biodegradable
Triethylene Glycol1:2Wide liquid range
Oxalic Acid1:1Acidic, useful for catalysis

Application IV: Template and Precursor in Nanoparticle Synthesis

TBAC and its derivatives can be used in the synthesis of metallic nanoparticles, particularly gold (Au). It can act as a capping agent to stabilize the nanoparticles and prevent aggregation, or it can be used to form a gold precursor salt that is soluble in organic solvents.

Protocol 4: Synthesis of a Gold Nanoparticle Precursor ([nBu₄N][AuCl₄])

This protocol details the synthesis of tetrabutylammonium tetrachloroaurate, an organosoluble gold salt, which can then be used in subsequent reduction steps to form gold nanoparticles in organic media. The procedure is adapted from a published method.

Materials:

  • Hydrogen tetrachloroaurate trihydrate (HAuCl₄·3H₂O)

  • Hydrochloric Acid (HCl), 0.1 M

  • Tetrathis compound (TBAC)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Gold Solution: In a 100 mL beaker, dissolve HAuCl₄·3H₂O (1.22 g, 3.10 mmol) in 40 mL of 0.1 M HCl solution.

  • TBAC Solution: In a separate beaker, dissolve TBAC (1.11 g, 4.00 mmol) in 20 mL of deionized water.

  • Precipitation: Add the aqueous TBAC solution dropwise to the stirred gold solution. An immediate yellow precipitate of [nBu₄N][AuCl₄] will form.

  • Digestion: Continue stirring the mixture for 30 minutes at room temperature to ensure complete precipitation.

  • Filtration and Washing: Filter the yellow precipitate using a sintered glass funnel. Wash the solid first with a small amount of cold deionized water, followed by three washes with 10 mL portions of diethyl ether to remove any excess TBAC.

  • Drying: Dry the resulting bright yellow solid under vacuum for several hours. The product, [nBu₄N][AuCl₄], is now ready for use in nanoparticle synthesis.

Application V: n-Butylammonium Halides in Perovskite Technology

While TBAC is the star in organic synthesis, its primary amine relative, n-butylammonium chloride (or more commonly, the bromide and iodide salts), plays a crucial role in materials science, specifically in the field of perovskite solar cells.

Organic-inorganic lead halide perovskites are promising materials for next-generation solar technology. However, their stability is a major challenge. Incorporating bulky alkylammonium cations like n-butylammonium into the 3D perovskite structure can create 2D/3D heterostructures. These structures help to passivate surface defects, improve moisture resistance, and enhance the overall stability and efficiency of the solar cell devices.

Protocol 5: Synthesis of n-Butylammonium Chloride

This is a standard acid-base neutralization reaction. The protocol is adapted from the general procedure for synthesizing alkylammonium halides from amines.[7]

Materials:

  • n-Butylamine

  • Hydrochloric Acid (HCl), concentrated (approx. 37%)

  • Diethyl Ether

  • Ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve n-butylamine (7.31 g, 100 mmol) in 100 mL of diethyl ether. Place the flask in an ice-water bath to cool.

  • Acid Addition: While stirring the solution, slowly add concentrated HCl (~8.4 mL, ~100 mmol) dropwise via a dropping funnel. A white precipitate of n-butylammonium chloride will form immediately. Perform this in a well-ventilated fume hood.

  • Completion: After the addition is complete, continue stirring the slurry in the ice bath for another 30 minutes.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40-50 °C for 24 hours.

Conclusion

Tetrathis compound and its relatives are far more than simple salts. Their unique molecular architecture makes them powerful tools for mediating reactivity across phase boundaries, stabilizing catalytic species, creating novel solvent environments, and even directing the formation of advanced materials. From accelerating classical nucleophilic substitutions to enabling cutting-edge solar cell technology, the applications of butylammonium chlorides are a testament to the profound impact that carefully designed, multifunctional reagents can have on the landscape of modern chemical synthesis. Understanding the principles behind their utility empowers researchers to not only apply these reagents effectively but also to envision new possibilities for their use in solving the synthetic challenges of tomorrow.

References

  • ChemBK. (n.d.). Tetrathis compound.
  • Chemical Database. (n.d.). tetrathis compound.
  • Schroeter, F., & Strassner, T. (2018). Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction. Inorganic Chemistry, 57(9), 5159-5173. [Link]
  • Wikipedia. (n.d.). Tetrathis compound.
  • Hauschild, D. et al. (2020). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. eScholarship, University of California.
  • The Royal Society of Chemistry. (2014). Mechanisms for the room-temperature synthesis of gold nanoparticles within silica monoliths through irradiation techniques.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis.
  • Mjalli, F. S., Naser, J., Jibril, B., & Alizadeh, V. (2014). Tetrathis compound based ionic liquid analogues and their physical properties.
  • ResearchGate. (2025). Tetrathis compound Based Ionic Liquid Analogues and Their Physical Properties.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • University of Warwick. (n.d.). Supramolecular Gold Nanoparticle-Polymer Composites formed in Water with Cucurbituril.
  • ACS Publications. (2014). Tetrathis compound Based Ionic Liquid Analogues and Their Physical Properties.
  • Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]
  • Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.
  • Wiley Online Library. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. The Chemical Record, 21(5), 1056-1073. [Link]
  • Alonso, D. A., & Nájera, C. (n.d.). Transition-metal-catalyzed reactions for carbon—carbon and carbon—heteroatom bond formation.
  • PTC Organics, Inc. (n.d.). PTC Elimination.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry.
  • ACS Publications. (2003). Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. Langmuir, 20(2), 409–415. [Link]
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
  • ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
  • CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(18), 2206-2230. [Link]
  • ResearchGate. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
  • CORA. (n.d.). Gold nanoparticles: synthesis, characterization, and bioconjugation.
  • ResearchGate. (2004). Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. Applied Organometallic Chemistry, 18, 496-503. [Link]
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • ResearchGate. (n.d.). Palladium catalyzed carbon-carbon cross coupling reactions in thermomorphous double emulsion droplets.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • DTIC. (n.d.). Shape-Controlled Gold Nanoparticle Synthesis.
  • Oxford Academic. (n.d.). A New Synthetic Route to Aliphatic and Alicyclic Nitriles via Homolytic Desulfurization of a-(Dithiocarbamoylthio) Nitriles. Chemistry Letters, 11(8), 1279-1282. [Link]
  • Dykman, L., & Khlebtsov, N. (2017). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. Molecules, 22(7), 1095. [Link]
  • PubMed. (1962). A new method for preparation of alkylnitriles from alkyl halide and alkylammonium cyanide. Chemical & Pharmaceutical Bulletin, 10, 427-429. [Link]

Sources

Application Notes and Protocols for Butylammonium Chloride in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Surface Chemistry in Nanomaterial Engineering

In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled properties is paramount for their application in fields ranging from optoelectronics to biomedicine.[1][2][3] The final characteristics of a nanoparticle, including its size, shape, stability, and functionality, are intrinsically linked to the chemical environment during its formation.[4][5] Among the various reagents utilized to direct nanoparticle synthesis, capping agents play a crucial role in preventing aggregation, controlling growth kinetics, and passivating surface defects.[6][7][8] Butylammonium chloride (BAC), a quaternary ammonium salt, has emerged as a versatile and effective capping and structure-directing agent, particularly in the synthesis of metal halide perovskite nanocrystals.[9] This guide provides a comprehensive overview of the application of this compound in nanoparticle synthesis, with a primary focus on perovskite quantum dots, and extends the principles to other nanomaterial systems.

Section 1: The Multifaceted Role of this compound in Nanoparticle Synthesis

This compound's efficacy in nanoparticle synthesis stems from its molecular structure: a positively charged ammonium head group and a butyl tail. This amphiphilic nature allows it to interface between the inorganic nanoparticle surface and the organic solvent medium, thereby imparting colloidal stability.[10][11]

Capping Agent and Steric Stabilizer

The primary function of BAC is to act as a capping agent, adsorbing to the surface of newly formed nanoparticles.[6][8] The butyl chains extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating. This is crucial for maintaining a monodisperse colloidal solution, which is often a prerequisite for high-performance applications.[4]

Control of Nanoparticle Size and Morphology

By modulating the concentration of BAC and other ligands, researchers can precisely control the size and shape of the resulting nanoparticles.[12] The binding of butylammonium ions to specific crystal facets can either inhibit or promote growth in certain directions, leading to the formation of nanocubes, nanorods, or nanoplatelets.[13][14] The length of the alkyl chain of the ammonium ligand has been shown to influence the size of perovskite nanoparticles, with longer chains generally leading to larger nanoparticles due to van der Waals interactions between the hydrocarbon chains at the nanoparticle surface.[15]

Surface Passivation and Enhanced Photoluminescence

In the context of perovskite quantum dots, surface defects such as halide vacancies are notorious for acting as non-radiative recombination centers, which quenches photoluminescence. Butylammonium cations can passivate these defects, leading to a significant enhancement in the photoluminescence quantum yield (PLQY) and improved stability of the nanocrystals.[9][16] The bromide ions from dissociated BAC can also help to create a halide-rich environment, which is known to improve the stability of perovskite nanocrystals.[17]

Section 2: Application in Perovskite Nanocrystal Synthesis

The use of alkylammonium halides is well-established in the synthesis of both all-inorganic cesium lead halide (CsPbX₃) and hybrid organic-inorganic (e.g., CH₃NH₃PbX₃) perovskite nanocrystals.[17]

Ligand-Assisted Reprecipitation (LARP) Method

A common method for synthesizing perovskite quantum dots at room temperature is the Ligand-Assisted Reprecipitation (LARP) technique.[18] In this approach, precursor salts are dissolved in a polar solvent and then rapidly injected into a non-polar solvent containing capping ligands, such as this compound. The change in solubility induces the crystallization of the perovskite nanoparticles, while the ligands cap the surface and control their growth.

Workflow for Ligand-Assisted Reprecipitation (LARP) of Perovskite Quantum Dots

LARP_Workflow cluster_precursor Precursor Solution cluster_antisolvent Antisolvent cluster_process Synthesis Process cluster_product Final Product precursors PbX₂ + CsX (or MAX) in Polar Solvent (e.g., DMF) injection Rapid Injection precursors->injection antisolvent Non-polar Solvent (e.g., Toluene) + this compound + Co-ligand (e.g., Oleic Acid) antisolvent->injection crystallization Nucleation & Controlled Growth injection->crystallization passivation Surface Passivation crystallization->passivation pqds Colloidal Perovskite Quantum Dots passivation->pqds

Caption: Workflow of the LARP method for perovskite quantum dot synthesis.

Hot-Injection Synthesis

The hot-injection method is another widely used technique for producing high-quality perovskite nanocrystals. In this method, a precursor solution is swiftly injected into a hot solvent containing the capping ligands. The high temperature facilitates the rapid nucleation and growth of the nanocrystals. This compound can be included in the hot solvent to control the size and passivate the surface of the resulting nanocrystals.

Protocol 1: Synthesis of CsPbBr₃ Perovskite Quantum Dots using Butylammonium Bromide (as a proxy for chloride with similar function)

Materials:

MaterialFormulaPuritySupplier
Cesium CarbonateCs₂CO₃99.9%Sigma-Aldrich
Lead(II) BromidePbBr₂99.999%Sigma-Aldrich
n-Butylammonium BromideCH₃(CH₂)₃NH₃Br98%Sigma-Aldrich
Oleic AcidC₁₈H₃₄O₂90%Sigma-Aldrich
OleylamineC₁₈H₃₇N70%Sigma-Aldrich
1-OctadeceneC₁₈H₃₆90%Sigma-Aldrich
TolueneC₇H₈Anhydrous, 99.8%Sigma-Aldrich

Procedure:

  • Preparation of Cesium Oleate Precursor:

    • In a 50 mL 3-neck flask, add Cesium Carbonate (0.407 g), Oleic Acid (1.25 mL), and 1-Octadecene (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Raise the temperature to 150 °C under a nitrogen atmosphere until the solution becomes clear.

    • Preheat this solution to 100 °C before injection.

  • Synthesis of Nanocrystals:

    • In a 100 mL 3-neck flask, add Lead(II) Bromide (0.689 g) and 1-Octadecene (50 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Inject dry Oleylamine (5 mL), Oleic Acid (5 mL), and a solution of n-Butylammonium Bromide (0.1 M in toluene, 2 mL) into the flask under a nitrogen atmosphere.

    • After the PbBr₂ is fully dissolved, raise the temperature to 170 °C.

    • Swiftly inject the preheated Cesium Oleate solution (4 mL) into the reaction flask.

    • After 5-10 seconds, cool the reaction down to room temperature using an ice-water bath.

  • Purification:

    • Centrifuge the crude solution at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the precipitate in toluene.

    • Centrifuge again at 4000 rpm for 5 minutes.

    • Collect the supernatant containing the purified CsPbBr₃ quantum dots.

Section 3: Broader Applications of Alkylammonium Salts in Nanoparticle Synthesis

While the use of this compound is most extensively documented for perovskites, the underlying principles of its function as a capping and structure-directing agent are applicable to other nanoparticle systems.

Gold Nanoparticles

The synthesis of gold nanoparticles often employs capping agents to control their size and prevent aggregation.[19][20] While citrate is a common reducing and capping agent, quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB) are used in seed-mediated growth methods to produce anisotropic structures like nanorods.[21] this compound can be explored as an alternative or co-ligand to modulate the surface chemistry and potentially influence the catalytic or biomedical properties of the gold nanoparticles.

Conceptual Role of this compound in Gold Nanoparticle Synthesis

AuNP_Synthesis cluster_reactants Reactants cluster_process Synthesis cluster_product Product gold_precursor HAuCl₄ reduction Reduction of Au³⁺ to Au⁰ gold_precursor->reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reduction bac This compound (Capping Agent) capping Surface Capping by BAC bac->capping nucleation Nucleation reduction->nucleation nucleation->capping growth_control Controlled Growth capping->growth_control aunps Stabilized Gold Nanoparticles growth_control->aunps

Sources

Application Note & Protocol: Fabrication of 2D-3D Heterostructured Perovskites Using n-Butylammonium Chloride for Enhanced Stability and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Three-dimensional (3D) metal-halide perovskites have demonstrated remarkable power conversion efficiencies, positioning them at the forefront of next-generation photovoltaic research. However, their operational stability remains a significant hurdle for commercial viability, as they are susceptible to degradation from moisture, oxygen, and thermal stress. A leading strategy to mitigate these instabilities is the formation of 2D-3D heterostructures. This is achieved by introducing bulky organic cations, such as n-butylammonium (BA⁺), which self-assemble into stable, hydrophobic 2D perovskite layers that encapsulate and passivate the 3D perovskite. This guide provides a comprehensive technical overview and detailed experimental protocols for the preparation of 2D-3D heterostructured perovskites using n-butylammonium salts, with a specific focus on n-butylammonium chloride (BACl). We will explore both the "in-situ" one-step and "post-treatment" two-step fabrication methods, explaining the scientific rationale behind each procedural choice to empower researchers to create highly efficient and stable perovskite devices.

Part 1: Scientific Background & Rationale

The Challenge: Inherent Instability of 3D Perovskites

While the ABX₃ crystal structure of 3D perovskites is highly efficient for charge transport, it is also prone to environmental degradation. Moisture can hydrate the perovskite lattice, leading to irreversible decomposition. Furthermore, ion migration and the presence of surface defects like halide vacancies act as non-radiative recombination centers, limiting the open-circuit voltage (V₀꜀) and overall device performance.

The 2D-3D Heterostructure Solution

The introduction of bulky alkylammonium cations, such as n-butylammonium (BA⁺), leads to the formation of Ruddlesden-Popper phase 2D perovskites with the general formula (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁. In this structure, layers of corner-sharing PbX₆ octahedra are separated by bilayers of hydrophobic butylammonium cations.[1] These bulky organic spacers act as a natural barrier against moisture.[2][3]

By creating a heterostructure where a 2D perovskite is either interspersed with or capped on top of a 3D perovskite, we can achieve a synergistic combination of properties:

  • Enhanced Stability: The hydrophobic BA⁺ cations form a protective shield against environmental moisture, significantly improving the material's longevity.[2][4]

Mechanism of 2D Layer Formation

The formation of the 2D phase is driven by the incorporation of the large BA⁺ cation, which disrupts the continuous 3D network of PbX₆ octahedra.

  • In the "One-Step" method , BACl is added directly to the 3D perovskite precursor solution. During spin-coating and annealing, a phase segregation process occurs, leading to the self-assembly of 2D perovskite platelets between the grains of the primary 3D perovskite.[1][4] The crystallization process is accelerated, often resulting in highly oriented 3D grains.[1]

  • In the "Two-Step" method , a pre-formed 3D perovskite film is treated with a solution of BACl. A surface reaction, often a cation exchange process, occurs where the BA⁺ cations react with the surface of the 3D perovskite to form a thin 2D capping layer.[3][8] This method offers excellent control over the thickness and uniformity of the protective 2D layer.

The choice of halide (Cl⁻, Br⁻, or I⁻) on the butylammonium salt can also influence the process. While butylammonium iodide (BAI) and bromide (BABr) are most common, butylammonium chloride (BACl) can also be used. The smaller ionic radius of chloride may influence the lattice strain and electronic properties at the 2D-3D interface.

Visualizing the Structure

The diagram below illustrates the fundamental difference between the standard 3D perovskite lattice and the layered 2D Ruddlesden-Popper structure formed by the inclusion of butylammonium.

G cluster_3D 3D Perovskite Structure (e.g., MAPbI₃) cluster_2D 2D Ruddlesden-Popper Structure (BA)₂PbI₄ Pb1 Pb²⁺ I1 I⁻ Pb1->I1 I2 I⁻ Pb1->I2 I3 I⁻ Pb1->I3 I4 I⁻ Pb1->I4 MA MA⁺ label_3d Corner-sharing [PbI₆]⁴⁻ octahedra form a continuous 3D network. Pb2 Pb²⁺ I5 I⁻ Pb2->I5 I6 I⁻ Pb2->I6 BA1 Butylammonium (BA⁺) BA2 Butylammonium (BA⁺) label_2d [PbI₆]⁴⁻ octahedral layers are separated by bulky BA⁺ organic spacers.

Caption: 3D vs. 2D Perovskite Crystal Structures.

Part 2: Experimental Protocols & Methodologies

Disclaimer: All procedures should be conducted inside a nitrogen-filled glovebox to minimize exposure to ambient moisture and oxygen. Adhere to all institutional safety protocols when handling lead compounds and organic solvents.

Materials & Reagents
ReagentFormulaPuritySupplier (Example)
Lead(II) IodidePbI₂99.99%Sigma-Aldrich, TCI
Formamidinium IodideFAI, HC(NH₂)₂I>99.5%Greatcell Solar
Methylammonium BromideMABr, CH₃NH₃Br>99.5%Greatcell Solar
Lead(II) BromidePbBr₂99.99%Sigma-Aldrich, TCI
Cesium IodideCsI99.99%Sigma-Aldrich
n-Butylammonium Chloride BACl, CH₃(CH₂)₃NH₃Cl >99.0%Sigma-Aldrich, TCI
N,N-DimethylformamideDMF, C₃H₇NOAnhydrousSigma-Aldrich
Dimethyl SulfoxideDMSO, C₂H₆OSAnhydrousSigma-Aldrich
IsopropanolIPA, C₃H₈OAnhydrousSigma-Aldrich
ChlorobenzeneC₆H₅ClAnhydrousSigma-Aldrich
Protocol 1: One-Step "In-Situ" Method (Interspersed Heterostructure)

This method incorporates the BACl directly into the perovskite precursor, resulting in a film with 2D platelets interspersed among 3D grains.[1]

Step 1: Precursor Solution Preparation

  • Prepare a stock solution of the 3D perovskite. A common formulation is a mixed-cation, mixed-halide perovskite like FA₀.₈₃Cs₀.₁₇Pb(I₀.₆Br₀.₄)₃.

  • To a vial, add FAI, CsI, MABr, PbI₂, and PbBr₂ according to your desired 3D stoichiometry in a 4:1 v/v mixture of DMF:DMSO.

  • Add n-Butylammonium Chloride (BACl) to this solution. The optimal amount must be determined empirically, but a good starting point is to substitute 3-10% of the A-site cations (e.g., FA⁺/Cs⁺) with BA⁺.

    • Causality: The concentration of BACl is critical. Too little will not provide sufficient stability benefits, while too much can lead to the formation of insulating 2D domains that hinder charge transport out of the film.[1]

  • Stir the solution on a hotplate at ~60 °C for at least 2 hours to ensure complete dissolution. Filter through a 0.22 µm PTFE filter before use.

Step 2: Film Deposition

  • Prepare pre-cleaned substrates (e.g., FTO/SnO₂).

  • Deposit ~40 µL of the precursor solution onto the substrate.

  • Spin-coat using a two-step program:

    • 1000 rpm for 10 seconds (spread phase).

    • 4000-6000 rpm for 30 seconds (thinning phase).

  • During the second step, with ~15 seconds remaining, dispense 100-150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Causality: The anti-solvent rapidly removes the precursor solvents (DMF/DMSO), inducing fast and uniform nucleation, which is crucial for achieving a dense and pinhole-free film.

  • Immediately transfer the film to a hotplate for annealing.

Step 3: Annealing

  • Anneal the film at 100-150 °C for 30-60 minutes. The optimal temperature and time will depend on the exact perovskite composition.

    • Causality: Annealing provides the thermal energy required for crystal growth and removal of residual solvents. During this step, the BA⁺ cations organize at the grain boundaries and surface to form the 2D phase.

G cluster_prep Solution Preparation cluster_depo Film Deposition cluster_anneal Annealing p1 Mix 3D Precursors (FAI, CsI, PbI₂, etc.) in DMF:DMSO p2 Add n-Butylammonium Chloride (BACl) p1->p2 p3 Stir & Heat (~60°C) Then Filter p2->p3 d1 Dispense Solution on Substrate p3->d1 d2 Spin-Coat (2-Step Program) d1->d2 d3 Anti-Solvent Drip (Chlorobenzene) d2->d3 a1 Anneal Film (100-150°C, 30-60 min) d3->a1

Caption: Workflow for the One-Step "In-Situ" Method.

Protocol 2: Two-Step "Post-Treatment" Method (2D Capping Layer)

This approach first creates a high-quality 3D film and then applies a BACl solution to form a distinct 2D layer on the surface.[3][6]

Step 1: Fabricate the 3D Perovskite Film

  • Prepare a standard 3D perovskite precursor solution (without BACl) as described in Protocol 1, Step 1.

  • Deposit and anneal the 3D film using the procedure from Protocol 1, Steps 2 & 3.

  • Allow the film to cool to room temperature before proceeding.

Step 2: Prepare the BACl Post-Treatment Solution

  • Dissolve n-Butylammonium Chloride (BACl) in anhydrous isopropanol (IPA).

  • A typical concentration range is 1-5 mg/mL.

    • Causality: IPA is chosen as the solvent because it readily dissolves BACl but is largely orthogonal to the underlying perovskite film, preventing its dissolution. The concentration determines the thickness of the resulting 2D layer; higher concentrations lead to thicker, more resistive layers.[6]

  • Gently warm and stir if necessary to fully dissolve the BACl. Filter through a 0.22 µm filter.

Step 3: Apply the Post-Treatment Solution

  • Place the substrate with the cooled 3D perovskite film onto the spin-coater.

  • Dispense ~50 µL of the BACl/IPA solution.

  • Spin-coat at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.

Step 4: Second Annealing

  • Transfer the film to a hotplate and anneal at a moderate temperature, typically 100 °C for 5-10 minutes.

    • Causality: This second annealing step drives the reaction between the BACl and the 3D perovskite surface, forming the 2D capping layer. It also removes the IPA solvent. Over-annealing can cause the 2D and 3D layers to intermix excessively, so the time and temperature must be carefully controlled.

G cluster_3d_fab 3D Film Fabrication cluster_post_treat Post-Treatment fab1 Prepare 3D Precursor Solution fab2 Spin-Coat & Anneal 3D Perovskite Film fab1->fab2 fab3 Cool to Room Temp fab2->fab3 pt2 Spin-Coat BACl Solution onto 3D Film fab3->pt2 pt1 Prepare BACl in Isopropanol Solution pt1->pt2 pt3 Second Anneal (100°C, 5-10 min) pt2->pt3

Caption: Workflow for the Two-Step "Post-Treatment" Method.

Part 3: Data, Characterization, & Troubleshooting

Summary of Experimental Parameters
ParameterProtocol 1: One-Step "In-Situ"Protocol 2: Two-Step "Post-Treatment"
BACl Introduction Added to 3D precursor solution (e.g., 3-10 mol%)1-5 mg/mL solution in Isopropanol
Primary Spin Speed 4000-6000 rpm4000-6000 rpm
Anti-Solvent Yes (e.g., Chlorobenzene)Yes (for 3D film)
Post-Treatment Spin Speed N/A3000-4000 rpm
Primary Annealing 100-150 °C for 30-60 min100-150 °C for 30-60 min
Secondary Annealing N/A~100 °C for 5-10 min
Expected Characterization Results
  • Scanning Electron Microscopy (SEM): The one-step method may reveal plate-like 2D crystallites at the grain boundaries of the 3D perovskite.[4] The two-step method should show a conformal capping layer on top of the 3D grains, potentially with a slight change in surface texture.

  • Photoluminescence (PL) Spectroscopy: A successful 2D-3D film often exhibits a higher PL intensity and a longer carrier lifetime compared to its 3D-only counterpart, indicating effective passivation of non-radiative recombination centers.

Troubleshooting & Field Insights
ProblemPotential CauseSuggested Solution
Hazy or Opaque Film Incomplete solubility of BACl; premature crystallization.Ensure BACl is fully dissolved in the precursor/IPA, gently warming if necessary. Optimize anti-solvent timing.
Low Device V₀꜀ Insufficient passivation; 2D layer is too thin or non-uniform.Increase BACl concentration or use a slower spin speed during post-treatment to form a more complete layer.
Low Device Jₛ꜀ or Fill Factor 2D layer is too thick, creating an insulating barrier for charge extraction.Decrease BACl concentration or use a faster spin speed during post-treatment. Reduce secondary annealing time.
No Low-Angle Peaks in XRD 2D phase did not form.Confirm BACl concentration. Ensure the secondary annealing step (Protocol 2) is performed to drive the surface reaction.
3D Film Dissolves during Post-treatment The 3D film has poor crystallinity; the solvent (IPA) is not fully orthogonal.Ensure the 3D film is well-crystallized and fully cooled. Use high-purity anhydrous IPA. Minimize exposure time.

References

  • Wang, Z. et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.
  • ResearchGate. (2017). PDF of "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites". [Link][4]
  • Chen, Y. et al. (2023). Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. ACS Materials Letters, 5(2), 563-571. [Link][5]
  • Schlütter, L. et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. The Journal of Physical Chemistry C, 125(44), 24263–24273. [Link][6]
  • Semantic Scholar. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. [Link][2]
  • Liu, Y. et al. (2023). Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI₃ Perovskite Solar Cells.
  • Li, G. et al. (2024). Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells.
  • Hwang, T. et al. (2019). Methylammonium-chloride post-treatment on perovskite surface and its correlation to photovoltaic performance in the aspect of electronic traps. Journal of Applied Physics, 126(1), 015501. [Link]
  • Zheng, X. et al. (2019). Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification. Nanotechnology, 30(27), 275202. [Link][3]

Sources

Application Note: Butylammonium Chloride as a Versatile Surfactant for the Synthesis and Stabilization of Nanomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butylammonium chloride (BAC) is a cationic surfactant increasingly recognized for its pivotal role in the bottom-up synthesis of advanced nanomaterials. Its amphiphilic structure, comprising a hydrophilic ammonium head group and a short, hydrophobic four-carbon tail, allows it to function effectively as a stabilizing agent, capping ligand, and structure-directing agent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in two key areas: the synthesis of highly luminescent halide perovskite nanocrystals and the stabilization of metallic nanoparticles. We delve into the fundamental mechanisms of BAC-mediated stabilization, offer detailed, field-proven experimental protocols, and present expected characterization data to ensure reproducible and successful outcomes.

Introduction: The Role of this compound in Nanotechnology

The precise control over the size, shape, and surface chemistry of nanoparticles is paramount to harnessing their unique properties for applications ranging from optoelectronics to targeted drug delivery.[1][2][3] Surfactants are indispensable tools in this endeavor, preventing the irreversible agglomeration of nanoparticles driven by high surface energies.[4] this compound, a quaternary ammonium salt, serves as a highly effective surfactant for several reasons:

  • Electrosteric Stabilization: BAC provides colloidal stability through a combination of electrostatic repulsion from the positively charged ammonium head and steric hindrance from the alkyl chains.[5][6] This dual-mode stabilization is robust in various solvent systems.

  • Surface Passivation: In semiconductor nanocrystals like perovskites, the ammonium and chloride ions can passivate surface defects, reducing non-radiative recombination pathways and significantly enhancing photoluminescence quantum yields.[7]

  • Structural Control: In the synthesis of layered materials, such as 2D perovskites, the butylammonium cation can intercalate between inorganic layers, acting as a spacer that dictates the material's dimensionality and, consequently, its electronic and optical properties.[7][8]

This guide will provide the foundational knowledge and practical methodologies required to leverage these properties in a laboratory setting.

Mechanism of Action: Electrosteric Stabilization

The primary function of this compound as a surfactant is to create a protective barrier around the nanoparticle surface. This process is governed by the principles of electrosteric stabilization. The halide anion (Cl⁻) often exhibits a strong affinity for and adsorbs onto the surface of the nascent nanoparticle.[9] This creates a negatively charged surface, which then attracts the positively charged butylammonium cations (CH₃(CH₂)₃NH₃⁺).

This arrangement forms a structured double layer around the nanoparticle:

  • Inner Layer (Stern Layer): Composed of the adsorbed chloride anions and tightly bound butylammonium cations.

  • Outer Layer (Diffuse Layer): A cloud of mobile counter-ions that further shields the particle.

The bulky alkyl chains of the butylammonium cations provide a steric barrier, physically preventing nanoparticles from approaching each other too closely, while the net positive charge of the double layer induces electrostatic repulsion between adjacent particles.[5] This combined effect provides exceptional colloidal stability.

Figure 1: Diagram of electrosteric stabilization of a nanoparticle by this compound.
Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form.[10] In nanoparticle synthesis, operating near or above the CMC is often crucial, as the formation of micelles can act as nanoreactors, constraining the growth of nanoparticles and leading to a more uniform size distribution.[4] While the exact CMC of this compound is not widely reported, it can be determined experimentally by monitoring a physical property of the solution (like surface tension or refractive index) as a function of concentration.[11] A sharp change in the slope of the plot indicates the CMC.

SurfactantCategoryCMC (mol/L in H₂O at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 x 10⁻³
Dodecyltrimethylammonium Bromide (DTAB)Cationic1.6 x 10⁻²
Hexadecyltrimethylammonium Bromide (CTAB)Cationic9.2 x 10⁻⁴
Table 1: CMC values for common surfactants for comparative purposes.[10]

Application Protocol 1: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Quantum Dots

Butylammonium halides are frequently used as ligands in the synthesis of halide perovskite quantum dots (QDs), where they help control crystal size and passivate surface defects, leading to high photoluminescence quantum yields (PLQY).[12][13] This protocol describes a ligand-assisted reprecipitation (LARP) method, which is advantageous due to its simplicity and operation at room temperature.[14]

Experimental Workflow

Perovskite_Synthesis_Workflow A Step 1: Prepare Precursor Solution (CsBr, PbBr₂, BAC in DMF) B Step 2: Rapid Injection (Inject precursor solution into Toluene) A->B Syringe C Step 3: Stirring & Crystal Growth (Stir vigorously for 1-5 min at room temp) B->C Vortex/Stir Plate D Step 4: Purification (Centrifuge and discard supernatant) C->D Centrifuge E Step 5: Redispersion (Resuspend QDs in Toluene or Hexane) D->E Vortex F Step 6: Characterization (UV-Vis, PL, TEM) E->F Metal_NP_Synthesis_Workflow A Step 1: Prepare AgNO₃ Solution (Dissolve AgNO₃ and BAC in DI water) C Step 3: Reduction Reaction (Add AgNO₃/BAC solution dropwise to NaBH₄) A->C Dropwise B Step 2: Prepare Reductant (Fresh, ice-cold NaBH₄ solution) B->C D Step 4: Stirring & Stabilization (Stir for 30 min as color develops) C->D Stir Plate E Step 5: Characterization (UV-Vis, DLS, TEM) D->E

Figure 3: Workflow for the synthesis of silver nanoparticles stabilized with BAC.
Materials and Reagents
  • Silver Nitrate (AgNO₃)

  • Sodium Borohydride (NaBH₄)

  • n-Butylammonium Chloride (BAC)

  • Deionized (DI) Water

Step-by-Step Protocol
  • Preparation of Silver Precursor Solution:

    • In a 50 mL beaker, dissolve 0.017 g of AgNO₃ (final concentration 1 mM) and 0.110 g of This compound (final concentration 10 mM) in 100 mL of DI water.

    • Rationale: BAC is added to the precursor solution to ensure its molecules are present to immediately cap the silver nanoparticles as they nucleate. The 10:1 molar ratio of surfactant to metal precursor is a common starting point.

  • Preparation of Reducing Agent:

    • In a 250 mL Erlenmeyer flask, dissolve 0.076 g of NaBH₄ in 100 mL of DI water to make a 2 mM solution.

    • Crucial Insight: This solution must be prepared fresh immediately before use and should be kept in an ice bath. NaBH₄ hydrolyzes in water, and cooling slows this degradation, preserving its reducing power. [15]

  • Reduction and Nanoparticle Formation:

    • Place the flask containing the ice-cold NaBH₄ solution on a magnetic stir plate and stir vigorously.

    • Using a burette or dropping funnel, add the AgNO₃/BAC solution dropwise (approx. 1 drop per second) to the stirring NaBH₄ solution.

    • Rationale: A slow, dropwise addition helps control the nucleation and growth phases of nanoparticle formation, leading to smaller and more monodisperse particles. [15]A rapid addition can cause uncontrolled growth and aggregation.

    • A color change from colorless to a pale yellow, and then to a more intense yellow-brown, should be observed. This indicates the formation of AgNPs due to the surface plasmon resonance effect.

  • Stabilization and Storage:

    • After the addition is complete, continue stirring the solution for an additional 30 minutes to ensure the reaction is complete and the nanoparticles are fully stabilized.

    • Store the resulting AgNP colloidal solution in a dark bottle at 4°C.

Expected Characterization Results
TechniqueParameterExpected Result
UV-Vis SpectroscopySurface Plasmon Resonance (SPR) Peak~400 - 420 nm
Dynamic Light Scattering (DLS)Hydrodynamic Diameter (Z-average)10 - 30 nm
Zeta Potential AnalysisSurface Charge> +25 mV
Transmission Electron Microscopy (TEM)Morphology & SizeSpherical, 5 - 20 nm
Table 3: Typical characterization data for AgNPs stabilized with a cationic surfactant. A positive zeta potential confirms the presence of the cationic butylammonium layer and indicates good electrostatic stability.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Broad Particle Size Distribution - Inconsistent stirring speed.- Injection/addition rate was too slow or too fast.- Temperature fluctuations.- Ensure vigorous and constant stirring (>1000 RPM).- Optimize the addition rate; for LARP, injection must be rapid and forceful.- Use an ice bath for NaBH₄ reduction to maintain a constant low temperature.
Particle Aggregation / Solution is Gray or Black - Insufficient surfactant concentration.- Surfactant was added too late in the process.- High ionic strength of the medium causing charge screening.- Increase the molar ratio of BAC to the metal/perovskite precursor.- Ensure BAC is present in the reaction medium before nucleation begins.- Purify nanoparticles from excess salts after synthesis.
Low Photoluminescence (Perovskites) - Surface defects and trap states.- Presence of water or protic solvents.- Degradation due to light or air exposure.- Ensure high-purity, anhydrous solvents are used.- Increase the concentration of BAC and other ligands to improve surface passivation.- Perform synthesis under an inert atmosphere (e.g., nitrogen) and store samples in the dark.

Conclusion

This compound is a powerful and versatile cationic surfactant for the synthesis and stabilization of a variety of nanomaterials. Its ability to provide robust electrosteric stabilization makes it suitable for preventing aggregation in metallic colloids, while its role as a capping and structure-directing ligand is essential for producing high-quality halide perovskite nanocrystals. The protocols detailed in this note provide a solid foundation for researchers to successfully incorporate this compound into their nanomaterial synthesis workflows, enabling the development of advanced materials for a new generation of technologies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Nanoparticles with Boc-NH-PEG5-Cl. Benchchem.
  • MDPI. (2023). Nanoparticles Based on Silver Chloride and Bambusuril [14]for the Fine-Tuning of Biological Activity. MDPI. [Link]
  • MDPI. (2022). Recent Development of Nanomaterials for Transdermal Drug Delivery. MDPI. [Link]
  • MDPI. (2022). Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. MDPI. [Link]
  • ResearchGate. (n.d.). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. Request PDF. [Link]
  • SciSpace. (2011). Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. SciSpace. [Link]
  • ACS Energy Letters. (2019). Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes.
  • Wikipedia. (n.d.).
  • PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing.
  • MDPI. (2022). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. MDPI. [Link]
  • PubMed. (2012). Highly stable noble-metal nanoparticles in tetraalkylphosphonium ionic liquids for in situ catalysis.
  • ACS Publications. (2019). Synthetic Variation and Structural Trends in Layered Two-Dimensional Alkylammonium Lead Halide Perovskites.
  • DR-NTU, Nanyang Technological University. (n.d.).
  • MRSEC Education Group. (n.d.). Synthesis of Silver Nanoparticles (NaBH4). University of Wisconsin-Madison. [Link]
  • International Journal of Current Microbiology and Applied Sciences. (2014).
  • PMC, National Institutes of Health. (2017). Applications of nanoparticle systems in drug delivery technology. [Link]
  • Chemical Reviews. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles.
  • Zeitschrift für Naturforschung B. (2013). Ionic Liquids for the Synthesis and Stabilization of Metal Nanoparticles. De Gruyter. [Link]
  • MDPI. (2022).

Sources

Application Notes & Protocols for Fabricating Ambient-Air-Stable Perovskite Solar Cells with Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intrinsic instability of three-dimensional (3D) organic-inorganic halide perovskites to ambient conditions like moisture and oxygen remains a critical barrier to their commercialization. A highly effective strategy to overcome this limitation is the incorporation of bulky organic cations, such as n-butylammonium (BA⁺), to form robust 2D/3D heterostructures. This guide provides a comprehensive overview and detailed protocols for the fabrication of high-efficiency, ambient-air-stable perovskite solar cells (PSCs) utilizing butylammonium chloride as a passivating agent. We will delve into the scientific rationale behind the 2D/3D engineering approach, explain the defect passivation mechanism, and provide step-by-step instructions for device fabrication in an ambient air environment, moving beyond the constraints of inert glovebox processing.

Introduction: The Stability Challenge and the 2D/3D Solution

Three-dimensional (3D) perovskites, with the general formula APbX₃ (where A is a monovalent cation like methylammonium (MA⁺) or formamidinium (FA⁺)), have demonstrated remarkable power conversion efficiencies (PCEs) rivaling traditional silicon-based solar cells.[1][2] However, their 3D crystalline structure is susceptible to degradation upon exposure to moisture and oxygen, which can be accelerated by heat and UV light.[3] This degradation is often initiated at the perovskite film's surface and grain boundaries, which are rich in ionic defects.[4]

A promising solution is the strategic introduction of larger, hydrophobic organic cations, such as n-butylammonium (BA⁺), to form layered, two-dimensional (2D) Ruddlesden-Popper perovskite structures.[3][5] These 2D perovskites are inherently more stable due to the protective nature of the bulky organic spacer cations. By creating a 2D/3D heterostructure, where a thin layer of 2D perovskite passivates the underlying 3D bulk perovskite, it is possible to achieve the best of both worlds: the high charge carrier mobility of the 3D material and the enhanced environmental stability of the 2D material.[6][7] This approach not only protects the 3D perovskite from environmental stressors but also effectively passivates surface defects, leading to a reduction in non-radiative recombination and an overall boost in both device efficiency and longevity.[4][8] Fabricating these stable devices in ambient air is a crucial step toward industrial-scale production.[9][10][11]

Mechanism of this compound Action

The introduction of this compound (BACl) or other butylammonium halides serves a dual purpose: defect passivation and the in-situ formation of a protective 2D layer.

  • Defect Passivation: The surfaces and grain boundaries of polycrystalline 3D perovskite films contain a high density of defects, such as halide and cation vacancies. These defects act as trapping sites for charge carriers, leading to non-radiative recombination, which reduces the open-circuit voltage (Voc) and overall efficiency.[4][12] The butylammonium (BA⁺) and chloride (Cl⁻) ions from BACl can effectively passivate these charged defects. For instance, BA⁺ cations can fill cation vacancies, while Cl⁻ ions can occupy halide vacancies, neutralizing the trap states.[8]

  • Formation of 2D/3D Heterostructure: When introduced, typically through a post-treatment step or as an additive in the precursor solution, the bulky BA⁺ cations react with the 3D perovskite surface to form a thin, capping layer of a 2D perovskite phase, such as (BA)₂(A)n−1PbnI3n+1.[3][13] This 2D layer is hydrophobic, acting as a barrier against moisture ingress. Furthermore, the wider bandgap of the 2D perovskite creates an energy barrier at the interface, which can help to suppress carrier recombination at the surface.[9]

Logical Workflow for Stability Enhancement

G cluster_0 3D Perovskite Film cluster_1 This compound Treatment cluster_2 Resulting 2D/3D Heterostructure cluster_3 Device Outcome Defects Surface & Grain Boundary Defects (e.g., Halide Vacancies) BACl BA⁺ and Cl⁻ Ions Instability Susceptibility to Moisture & Oxygen Passivation Defect Passivation (Reduced Non-radiative Recombination) BACl->Passivation Passivates Layer_2D Hydrophobic 2D Perovskite Capping Layer BACl->Layer_2D Forms Efficiency Enhanced PCE Passivation->Efficiency Stability Improved Ambient Air Stability Layer_2D->Stability

Caption: Mechanism of BACl-induced passivation and 2D layer formation.

Experimental Section: Materials and Equipment

Materials
MaterialPuritySupplier (Example)Notes
FTO-coated glass-Ossila, Sigma-AldrichSheet resistance ~7-15 Ω/sq
Zinc (Zn) powder99.9%Sigma-AldrichFor FTO etching
Hydrochloric acid (HCl)37%Sigma-AldrichFor FTO etching
Tin(IV) oxide (SnO₂) nanoparticle ink15 wt%Alfa AesarFor electron transport layer (ETL)
Formamidinium iodide (FAI)>99.9%Greatcell SolarPerovskite precursor
Lead iodide (PbI₂)>99.99%TCI, Sigma-AldrichPerovskite precursor
Methylammonium bromide (MABr)>99.9%Greatcell SolarPerovskite precursor
Methylammonium chloride (MACl)>99.5%Greatcell SolarPerovskite precursor additive
n-Butylammonium chloride (BACl) >99.5%Greatcell SolarPassivating agent
N,N-Dimethylformamide (DMF), anhydrous>99.8%Sigma-AldrichSolvent for perovskite precursor solution
Dimethyl sulfoxide (DMSO), anhydrous>99.9%Sigma-AldrichSolvent for perovskite precursor solution
Isopropanol (IPA), anhydrous>99.9%Sigma-AldrichSolvent for BACl solution
Chlorobenzene (CB), anhydrous>99.8%Sigma-AldrichAntisolvent & solvent for HTL
Spiro-OMeTAD>99.8%LumtecHole transport layer (HTL) material
4-tert-Butylpyridine (tBP)96%Sigma-AldrichAdditive for HTL solution
Li-TFSI>99%Sigma-AldrichAdditive (dopant) for HTL solution
Gold (Au) evaporation pellets99.99%Kurt J. LeskerFor top electrode
Hellmanex III, Acetone, EthanolACSVariousFor substrate cleaning
Equipment
  • Spin coater

  • Hotplates with temperature control

  • UV-Ozone cleaner

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Source measure unit (e.g., Keithley 2400)

  • Sonicator bath

  • Fume hood and standard lab safety equipment

Detailed Fabrication Protocols (Ambient Air)

This protocol describes the fabrication of a PSC with a standard n-i-p architecture (FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au). All steps are designed to be performed in ambient air (Relative Humidity 30-50%).

Protocol 1: Substrate Preparation and ETL Deposition
  • FTO Patterning:

    • Protect the desired conductive area of the FTO glass with Kapton tape.

    • Spread a layer of zinc powder over the exposed FTO area.

    • Add 2M HCl dropwise onto the zinc powder to etch the FTO. The reaction is complete when bubbling ceases.[14]

    • Thoroughly rinse with deionized (DI) water and remove the tape.

  • Substrate Cleaning:

    • Sequentially sonicate the patterned FTO substrates in Hellmanex/DI water solution, DI water, acetone, and ethanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean, dry air.

    • Treat the substrates with UV-Ozone for 20 minutes immediately before use to ensure a hydrophilic surface.[15]

  • SnO₂ Electron Transport Layer (ETL) Deposition:

    • Prepare a diluted SnO₂ solution by mixing the commercial nanoparticle ink with DI water (e.g., 1:6 v/v). Filter through a 0.45 µm filter.

    • Deposit ~50 µL of the SnO₂ solution onto the FTO substrate.

    • Spin-coat at 3000 RPM for 30 seconds.[16]

    • Anneal the substrates on a hotplate at 150°C for 30 minutes. Allow to cool to room temperature.

Protocol 2: 3D Perovskite Film Deposition
  • Perovskite Precursor Solution Preparation:

    • Prepare a mixed-cation, mixed-halide perovskite precursor solution. A common composition is FAPbI₃-based.

    • In a vial, dissolve FAI (e.g., 1 M), PbI₂ (e.g., 1.1 M), MABr (e.g., 0.2 M), and MACl (e.g., 0.2 M) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).[17]

    • Stir the solution on a hotplate at ~60°C for at least 1 hour. Filter through a 0.2 µm PTFE filter before use.

  • Spin-Coating and Antisolvent Quenching:

    • Transfer the cooled SnO₂-coated substrates into the spin coater.

    • Deposit ~50 µL of the perovskite precursor solution onto the substrate.

    • Spin at 1000 RPM for 10 seconds, then ramp to 4000 RPM for 30 seconds.

    • Approximately 10-15 seconds before the end of the high-speed step, dispense ~100 µL of chlorobenzene (antisolvent) onto the spinning substrate in a continuous stream.[16] A rapid color change from clear/yellow to dark brown should be observed.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate and anneal at 150°C for 15 minutes in ambient air.[17] This step crystallizes the perovskite film.

Protocol 3: this compound Passivation
  • BACl Solution Preparation:

    • Prepare a passivation solution by dissolving this compound (BACl) in isopropanol (IPA).

    • Typical concentrations range from 2 mg/mL to 10 mg/mL. An optimal concentration must be determined experimentally. Start with a 5 mg/mL solution.

  • Surface Treatment:

    • Allow the perovskite-coated substrates to cool to room temperature after annealing.

    • Deposit ~50 µL of the BACl/IPA solution onto the perovskite film.

    • Spin-coat at 4000 RPM for 20 seconds.[13]

    • Anneal the film on a hotplate at 100°C for 5-10 minutes to remove residual solvent and promote the formation of the 2D layer.[13]

Protocol 4: HTL and Electrode Deposition
  • Spiro-OMeTAD (HTL) Solution Preparation:

    • Prepare the HTL solution inside a nitrogen-filled glovebox if possible to maximize shelf-life, but deposition can be done in air.

    • Dissolve Spiro-OMeTAD (e.g., 72.3 mg) in chlorobenzene (1 mL).

    • Add tBP (e.g., 28.8 µL) and a stock solution of Li-TFSI in acetonitrile (e.g., 17.5 µL of 520 mg/mL stock) to the Spiro-OMeTAD solution.[14]

  • HTL Deposition:

    • Deposit ~40 µL of the HTL solution onto the BACl-treated perovskite layer.

    • Spin-coat at 4000 RPM for 30 seconds.[14]

    • Leave the completed films in a desiccator or dry air environment overnight to allow for oxidation (doping) of the Spiro-OMeTAD, which enhances its conductivity.

  • Gold (Au) Electrode Deposition:

    • Define the active area of the devices using a shadow mask (e.g., 0.1 cm²).

    • Place the substrates in a thermal evaporator.

    • Evaporate an 80-100 nm thick layer of gold at a pressure below 10⁻⁶ Torr.

Fabrication Workflow Diagram

Caption: Step-by-step ambient air fabrication workflow.

Characterization and Validation

To validate the successful fabrication and performance of the solar cells, the following characterization techniques are essential:

  • Current Density-Voltage (J-V) Measurement: Performed under a calibrated AM 1.5G solar simulator (100 mW/cm²) to determine key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insight into light harvesting and charge collection efficiency.

  • Stability Testing: Devices should be stored in a controlled environment (e.g., ambient air, specified humidity and temperature) without encapsulation and measured periodically over hundreds of hours to track the degradation of photovoltaic parameters.[3][5] Long-term stability tests under continuous illumination are also crucial.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and pinhole density of the perovskite films before and after BACl treatment.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the 3D perovskite and detect the presence of 2D perovskite phases after passivation.

  • Photoluminescence (PL) Spectroscopy: Time-resolved PL (TRPL) measurements can be used to determine the charge carrier lifetime. An increased lifetime in the BACl-treated film indicates successful defect passivation and reduced non-radiative recombination.[13]

Expected Results and Data

The introduction of an optimal concentration of this compound is expected to yield significant improvements in both efficiency and stability.

Table 1: Typical Photovoltaic Performance Comparison
Device TypeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (3D only)1.05 - 1.1022.0 - 23.570 - 7517 - 19[3]
BACl-Treated (2D/3D) 1.10 - 1.15 22.5 - 24.0 75 - 80 >20 [3][18]
Table 2: Ambient Air Stability Data (Unencapsulated)
Device TypeTime to 80% of Initial PCE (T₈₀)ConditionsReference
Control (3D only)< 200 hoursAmbient air, ~40% RH, dark storage[7]
BACl-Treated (2D/3D) > 1000 hours Ambient air, ~40% RH, dark/light storage[3][5]

Conclusion and Outlook

The use of this compound to create passivated, ambient-air-stable 2D/3D perovskite solar cells is a robust and highly reproducible method for enhancing device performance and longevity. The protocols outlined in this guide provide a clear pathway for researchers to fabricate high-efficiency devices outside of a controlled glovebox environment, a critical step towards scalable manufacturing. Future work will focus on optimizing the composition of the 2D passivating layer and exploring alternative bulky cations to further push the boundaries of perovskite solar cell stability and efficiency.

References

  • Efficient and Ambient-Air-Stable Solar Cell with Highly Oriented 2D@3D Perovskites. DR-NTU, Nanyang Technological University. [Link]
  • Liu, J., Deng, Y., He, X., et al. (2023). 2,2,2-Trifluoroethanol-Assisted Construction of 2D/3D Perovskite Heterostructures for Efficient and Stable Perovskite Solar Cells Made in Ambient Air.
  • Grancini, G., Roldán-Carmona, C., Zimmermann, I., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.
  • Efficient and ambient-air-stable solar cell with highly oriented 2D@3D perovskites. Wiley Online Library. [Link]
  • Tang, Z., Wu, Z., Liu, Z., et al. (2024). Efficient Carbon-Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. Solar RRL. [Link]
  • Zeyuan, S., et al. (2024). Air-processed 2D/3D perovskite solar cell achieve high-efficient and stable performance via graded interface engineering.
  • Du, B., Li, B., Xin, B., et al. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells.
  • Grancini, G., Roldán-Carmona, C., Zimmermann, I., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.
  • Hauschild, D., Seitz, L., Gharibzadeh, S., et al. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • Wang, Z., Zhang, Y., Liu, Y., et al. (2023). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
  • Researchers develop method for fabrication of perovskite solar cells in ambient air. Tech Xplore. [Link]
  • Singh, T., Miyasaka, T. (2018). Ambient condition-processing strategy for improved air-stability and efficiency in mixed-cation perovskite solar cells.
  • Hauschild, D., Seitz, L., Gharibzadeh, S., et al. (2022). Impact of n‑Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. eScholarship, University of California. [Link]
  • Lee, M., Kim, J., Son, H. J., et al. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells.
  • Chang, Y.-C., Chen, Y.-C., Chen, C.-P., et al. (2017). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances. [Link]
  • Singh, T., & Miyasaka, T. (2018). Ambient condition-processing strategy for improved air-stability and efficiency in mixed-cation perovskite solar cells. University of Groningen research portal. [Link]
  • Saliba, M., Orlandi, S., Matsui, T., et al. (2019). Μethylammonium Chloride: A Key Additive for Highly Efficient, Stable, and Up‐Scalable Perovskite Solar Cells.
  • Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
  • Chang, Y.-C., Chen, Y.-C., Chen, C.-P., et al. (2017). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells.
  • Chen, C.-C., Lin, Y.-C., Hsieh, P.-S., et al. (2024). Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications.
  • PASSIVATION OF DEFECTS IN PEROVSKITE MATERIALS FOR IMPROVED SOLAR CELL EFFICIENCY AND STABILITY. UNL Digital Commons. [Link]
  • Correa-Baena, J.-P., et al. (2019). Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org. [Link]
  • Liu, G., et al. (2020). Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. PubMed. [Link]
  • Kim, H., et al. (2024).
  • Fujisawa, K., et al. (2022). Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells. MDPI. [Link]
  • Thompson, V. (2024). Improving perovskite solar cell performance with phenethyl ammonium chloride. pv magazine. [Link]
  • Chen, D., et al. (2018). A simple fabrication of high efficiency planar perovskite solar cells: controlled film growth with methylammonium iodide and green antisolvent sec-butyl alcohol.
  • Liu, G., et al. (2020). Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells.
  • Chen, Y., et al. (2024).
  • Scholes, D. T., et al. (2018). Fabrication and Characterization of Perovskite Solar Cells: An Integrated Laboratory Experience.

Sources

Application Notes & Protocols: Quaternary Ammonium Salts as Reagents for Anion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the principles, fabrication, and application of anion-selective electrodes utilizing quaternary ammonium salts as the active ion-exchanging component. While a broad class of these salts is effective, this guide will also elucidate the critical role of hydrophobicity in ionophore selection, contextualizing the suitability of various alkyl chain lengths, including a discussion on the limitations of shorter-chain salts like butylammonium chloride.

Foundational Principles: The Mechanism of Anion Recognition

Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential.[1] For anion-selective electrodes based on quaternary ammonium salts (QAS), the core of this transduction process lies in an ion-exchange mechanism at the interface between a polymeric membrane and the aqueous sample.

The sensing element is a polymeric membrane, typically composed of high molecular weight poly(vinyl chloride) (PVC), a plasticizer, and the quaternary ammonium salt, which serves as the ionophore.[2] The positively charged quaternary ammonium cation is lipophilic and remains immobilized within the organic membrane phase. Its associated anion, however, is mobile and can be exchanged with anions from the sample solution.

This selective exchange is governed by the relative lipophilicity of the anions. Anions that are more lipophilic (less hydrophilic) will preferentially partition into the organic membrane phase, displacing the original counter-ion of the QAS. This process establishes a phase boundary potential across the membrane, which is measured against a stable reference electrode. The magnitude of this potential is proportional to the logarithm of the activity of the target anion in the sample, as described by the Nernst equation.[3]

Anion-Exchange Mechanism cluster_membrane PVC Membrane cluster_solution Aqueous Sample QAS R4N+ Anion_in_Membrane X- QAS->Anion_in_Membrane Ionic Association Other_Anion B- Anion_in_Membrane->Other_Anion Equilibrium Analyte_Anion A- Analyte_Anion->Anion_in_Membrane Ion Exchange (A- displaces X-) caption Mechanism at the membrane-solution interface.

Caption: Ion-exchange at the membrane-solution interface.

The Critical Role of Components in Membrane Formulation

The performance of a QAS-based ISE is critically dependent on the careful selection and proportioning of its membrane components.

The Ionophore: Quaternary Ammonium Salts

The "ionophore" in this context is the QAS itself, acting as an ion-exchanger. A crucial characteristic for an effective QAS in a PVC membrane ISE is high lipophilicity. The alkyl chains on the nitrogen atom must be long enough to ensure the salt is readily soluble in the organic membrane phase (composed of PVC and a plasticizer) and, critically, insoluble in water.[4]

Commonly used and effective QAS ionophores include:

  • Tridodecylmethylammonium chloride (TDMAC)

  • Tetradodecylammonium chloride (TDAC)

  • Trihexyltetradecylphosphonium chloride

The Limitation of Short-Chain Quaternary Ammonium Salts:

A salt like This compound , with its short butyl groups, is significantly more hydrophilic than its longer-chain counterparts. This property presents a major limitation for its use as an ionophore in a PVC membrane:

  • Leaching: Due to its higher water solubility, this compound would rapidly leach from the plasticized PVC membrane into the aqueous sample. This would lead to a rapid decay in the electrode's response and a very short operational lifetime.

  • Poor Membrane Compatibility: Its polarity makes it less soluble in the highly organic, non-polar environment of the plasticized PVC membrane, potentially leading to phase separation and a non-homogenous membrane.

Therefore, while quaternary ammonium salts are excellent reagents for anion-selective electrodes, the alkyl chain length is a determining factor for their efficacy, making short-chain variants like this compound unsuitable for creating stable and long-lasting sensors.

The Polymeric Matrix: Poly(vinyl chloride) (PVC)

High molecular weight PVC is the most common polymer used for these membranes. It provides the mechanical strength and physical framework for the sensor. It is dissolved in a solvent like tetrahydrofuran (THF) along with the other components and cast to form a thin, durable membrane.[5]

The Plasticizer

The plasticizer is a non-volatile organic solvent that is compatible with the PVC matrix. Its primary roles are to:

  • Lower the glass transition temperature of the PVC, making the membrane flexible rather than rigid.

  • Act as a solvent for the ionophore and other membrane components.

  • Facilitate the mobility of the ionophore and the target ions within the membrane phase.

The choice of plasticizer can significantly influence the electrode's selectivity, linear range, and lifetime. A common and effective plasticizer for anion-selective electrodes is 2-Nitrophenyl octyl ether (o-NPOE).

Experimental Protocols: Fabrication of an Anion-Selective Electrode

This section provides a detailed, step-by-step methodology for the preparation of a robust anion-selective electrode using Tridodecylmethylammonium chloride (TDMAC) as the ionophore.

Workflow Overview

ISE Fabrication Workflow A 1. Membrane Cocktail Preparation B 2. Membrane Casting & Evaporation A->B C 3. Electrode Body Assembly B->C D 4. Conditioning the Electrode C->D E 5. Calibration & Measurement D->E caption Workflow for ISE fabrication and use.

Caption: Workflow for ISE fabrication and use.

Protocol: Membrane Cocktail Preparation
  • Reagents & Materials:

    • High molecular weight Poly(vinyl chloride) (PVC)

    • 2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)

    • Tridodecylmethylammonium chloride (TDMAC) (Ionophore)

    • Tetrahydrofuran (THF), inhibitor-free

  • Procedure:

    • In a clean, dry glass vial, weigh the following components precisely:

      • PVC: 166 mg

      • o-NPOE: 334 mg

      • TDMAC: 5 mg

    • Add approximately 1.5 mL of THF to the vial.

    • Seal the vial and shake vigorously or sonicate until all components are completely dissolved, resulting in a clear, slightly viscous solution. This is the membrane cocktail.

Protocol: Membrane Casting and Electrode Assembly
  • Casting:

    • Place a clean glass ring (approx. 2.5 cm diameter) on a pristine, flat glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.

    • Let the solvent evaporate completely overnight (approx. 12-16 hours) at room temperature.

  • Assembly:

    • Once the THF has fully evaporated, a transparent, flexible membrane will have formed.

    • Carefully remove the membrane from the glass plate.

    • Using a sharp cork borer (approx. 6-8 mm diameter), punch out small discs from the membrane.

    • Take a commercial ISE body (e.g., a Philips IS 550 body) and securely mount one of the membrane discs at its tip.

    • Fill the electrode body with the internal filling solution (e.g., 10 mM NaCl).

    • Insert the internal reference electrode (typically Ag/AgCl).

Protocol: Electrode Conditioning

Before its first use, the electrode must be conditioned to ensure a stable and reproducible potential.

  • Procedure:

    • Prepare a 100 mM solution of the primary ion of interest (e.g., for a chloride-selective electrode, use a 100 mM KCl solution).

    • Immerse the sensing tip of the newly assembled ISE in this solution.

    • Allow the electrode to soak for at least 12-24 hours. This allows the membrane-solution interface to equilibrate.

Performance Characterization and Validation

A properly fabricated ISE must be calibrated and its performance characteristics validated before use in sample analysis.

Calibration Protocol
  • Prepare a series of standard solutions of the target anion, covering the expected concentration range of the samples (e.g., from 10⁻⁶ M to 10⁻¹ M). It is crucial to add an Ionic Strength Adjustment Buffer (ISAB) to all standards and samples to maintain a constant ionic background.

  • Set up a measurement cell consisting of the fabricated ISE and a double-junction Ag/AgCl reference electrode connected to a high-impedance mV/ion meter.

  • Measure the potential (in mV) of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the electrodes with deionized water and gently blot dry between measurements.

  • Plot the measured potential (E) versus the logarithm of the anion activity (log a) . The resulting graph is the calibration curve.

Key Performance Metrics

The following table summarizes the key performance characteristics that should be determined from the calibration data and other experiments.

Parameter Description Typical Value for QAS-based Anion ISE
Nernstian Slope The change in potential per decade change in ion activity. Theoretically -59.16 mV/decade for monovalent anions at 25°C.-54 to -60 mV/decade
Linear Range The concentration range over which the electrode exhibits a Nernstian response.10⁻⁵ M to 10⁻¹ M
Limit of Detection (LOD) The lowest concentration at which the analyte can be reliably detected, typically determined by the intersection of the extrapolated linear segments of the calibration curve.10⁻⁶ to 10⁻⁵ M
Response Time (t₉₅) The time required for the electrode to reach 95% of its final stable potential reading after a step change in concentration.< 30 seconds
Lifetime The period over which the electrode maintains its performance characteristics.Several weeks to months
Selectivity Coefficient Determination

ISEs are selective, not specific.[6] The influence of interfering ions is quantified by the selectivity coefficient, KpotA,B, where A is the primary ion and B is the interfering ion. This can be determined using the Matched Potential Method (MPM).

  • Measure the potential of a solution of the primary ion A (e.g., 10⁻³ M).

  • In a separate solution, measure the potential of a solution containing a mixture of the primary ion A (at a fixed concentration) and the interfering ion B.

  • Add a concentrated solution of the primary ion A to the first solution until the potential matches that of the mixed solution.

  • The selectivity coefficient can be calculated from the activities of the ions. A smaller KpotA,B value indicates better selectivity for the primary ion A.

Applications

Anion-selective electrodes based on quaternary ammonium salts are versatile tools used in a wide range of fields:

  • Environmental Monitoring: Determination of nitrate, perchlorate, and other anions in water samples.[1]

  • Clinical Chemistry: Measurement of chloride and bicarbonate in biological fluids.

  • Industrial Process Control: Monitoring of anion concentrations in various manufacturing processes.

  • Pharmaceutical Analysis: Used in the potentiometric titration of drug substances.

References

  • Analytical and Bioanalytical Electrochemistry. (2025, February 28). Simultaneous Determination of Anions in Water, Plant and Soil Samples by Conductometric-Potentiometric Hybrid Detector System.
  • ACS Publications. (2020, October 27). Potentiometric Sensing. Analytical Chemistry.
  • ResearchGate. (2023, February 23). What are the issues and possible limitations in using Ion Selective Electrodes Technique?
  • PubMed. (2018, April 16). Ion-Selective Electrodes Based on Hydrophilic Ionophore-Modified Nanopores.
  • MDPI. (n.d.). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus.
  • Nico2000.net. (2016, October 21). Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements.
  • RSC Publishing. (n.d.). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry.
  • PubMed. (2022, December 16). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens.
  • RSC Education. (n.d.). Testing salts for anions and cations | Class experiment.
  • Columbia University. (n.d.). Quaternary Ammonium Salts as Chromophores for Exciton-Coupled Circular Dichroism: Absolute Configuration of Hypocholesterolemic.
  • ResearchGate. (n.d.). Influence of ionic liquid composition on the stability of PVC-based ionic liquid inclusion membranes in aqueous solution | Request PDF.
  • MDPI. (n.d.). Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths.
  • ResearchGate. (2025, December 11). (PDF) Preparation of anion exchange membrane using polyvinyl chloride (PVC) for alkaline water electrolysis.
  • SciSpace. (1979). Potentiometric microtitration of anions with cetyltrimethylammonium bromide.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). A colorimetric ammonia sensor based on interfacially assembled porous polymer membrane: coupled hydrogen-bonding and electronic structure modulation.
  • Maynooth University Research Archive Library. (n.d.). The synthesis and study of novel squaramide-based anion sensors. MURAL.
  • PMC. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review.
  • PubChem. (n.d.). Poly(vinyl chloride). NIH.
  • MDPI. (2024, July 1). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes.
  • MDPI. (n.d.). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers.
  • ResearchGate. (2025, August 5). Highly sensitive ammonia sensor based on PSS doped ZIF-8-derived porous carbon/polyaniline hybrid film coated on quartz crystal microbalance.

Sources

use of butylammonium chloride in extractive-oxidative desulfurization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Application of Butylammonium Chloride in Extractive-Oxidative Desulfurization of Liquid Fuels

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cleaner Fuels

The stringent global regulations on the sulfur content in liquid fuels have catalyzed a paradigm shift in desulfurization technologies.[1][2][3] Historically, hydrodesulfurization (HDS) has been the cornerstone of refinery operations.[1][2] However, its efficacy diminishes when targeting refractory aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives, which are sterically hindered. Furthermore, the high temperatures, pressures, and hydrogen consumption associated with deep HDS of these compounds escalate operational costs and environmental impact.[1][2]

This has paved the way for innovative approaches, among which Extractive-Oxidative Desulfurization (EO-DS) has emerged as a promising alternative.[4][5] EO-DS operates under milder conditions and circumvents the need for gaseous hydrogen.[4] The process hinges on a dual-action solvent system that first selectively oxidizes the sulfur-containing compounds to their corresponding sulfoxides and sulfones. This oxidation significantly increases their polarity, facilitating their subsequent extraction from the nonpolar fuel matrix.[4]

Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as potent agents in EO-DS, acting as both catalysts and extractants.[1][2][6][7] Among these, protic ionic liquids like this compound offer a compelling combination of efficacy, cost-effectiveness, and favorable environmental profile. This application note provides a comprehensive guide to the principles and practical application of this compound in the EO-DS of model liquid fuels.

The Dual Role of this compound in EO-DS

This compound, a protic ionic liquid, functions as a bifunctional agent in the EO-DS process. Its efficacy stems from the synergistic interplay of its constituent ions and their interaction with the sulfur compounds and the oxidant.

Mechanism of Action

The EO-DS process using this compound can be conceptualized in two primary stages:

  • Oxidation: The initial and rate-determining step is the oxidation of organosulfur compounds. In the presence of an oxidant like hydrogen peroxide (H₂O₂), this compound is believed to facilitate the formation of a more potent oxidizing species. The acidic proton of the butylammonium cation can activate the H₂O₂, enhancing its oxidative power. This activated oxidant then attacks the electron-rich sulfur atom in compounds like DBT, converting them to the more polar dibenzothiophene sulfoxide (DBTO) and subsequently to dibenzothiophene sulfone (DBTO₂).

  • Extraction: The in-situ generated sulfoxides and sulfones, with their increased polarity, exhibit a much higher affinity for the ionic liquid phase compared to the surrounding nonpolar hydrocarbon fuel matrix.[6][7] The butylammonium cations and chloride anions create a polar environment that effectively sequesters these oxidized sulfur species. The extraction is driven by strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, between the ionic liquid and the sulfones.[8]

The overall process can be visualized as a phase-transfer catalysis system where the sulfur compounds are transferred from the fuel phase to the ionic liquid phase, oxidized, and then retained in the ionic liquid phase.

EO_DS_Mechanism cluster_fuel Fuel Phase (Nonpolar) cluster_il Ionic Liquid Phase (Polar) DBT Dibenzothiophene (DBT) BAC This compound DBT->BAC Extraction into IL Phase DBTO2 Dibenzothiophene Sulfone (DBTO₂) DBT->DBTO2 Oxidized Sulfur Compound Fuel Hydrocarbons H2O2 H₂O₂ (Oxidant) BAC->H2O2 Activation of Oxidant H2O2->DBT Oxidation DBTO2->BAC Sequestration in IL Phase

Caption: Mechanism of Extractive-Oxidative Desulfurization using this compound.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Butylamine (≥99%)

    • Hydrochloric acid (37%)

    • n-Octane (as model fuel, ≥99%)

    • Dibenzothiophene (DBT, 98%)

    • Hydrogen peroxide (30% w/w aqueous solution)

    • Toluene (for analysis, HPLC grade)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Separatory funnel

    • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)

    • Analytical balance

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Acid Addition: Slowly add 50 mL of concentrated hydrochloric acid to the flask.

  • Amine Addition: While stirring vigorously, add an equimolar amount of butylamine dropwise to the cooled acid. The reaction is exothermic, so maintain the temperature below 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Solvent Removal: Remove the excess water and any unreacted starting materials using a rotary evaporator at 60°C under reduced pressure until a viscous liquid or solid is obtained.

  • Drying: Dry the resulting this compound in a vacuum oven at 50°C for 24 hours to remove any residual moisture. The final product should be a white crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR and FT-IR spectroscopy.

Protocol 2: Extractive-Oxidative Desulfurization of Model Fuel
  • Preparation of Model Fuel: Prepare a stock solution of model fuel by dissolving a known amount of dibenzothiophene (DBT) in n-octane to achieve a sulfur concentration of 500 ppm.

  • Reaction Setup: In a 50 mL sealed vial, add 10 mL of the model fuel.

  • Addition of EO-DS System: Add the desired amount of this compound (e.g., a 1:5 mass ratio of IL to fuel) and hydrogen peroxide. The molar ratio of H₂O₂ to sulfur (O/S ratio) is a critical parameter to optimize, typically starting at 4:1.[9]

  • Reaction: Place the vial in a preheated water bath on a magnetic stirrer set to the desired temperature (e.g., 50°C) and stir at a constant speed (e.g., 300 rpm) for the specified reaction time (e.g., 60 minutes).

  • Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow the phases to separate. The upper phase is the desulfurized model fuel, and the lower phase is the this compound containing the oxidized sulfur compounds.

  • Sample Collection: Carefully collect the upper fuel phase for analysis.

  • Analysis: Dilute an aliquot of the treated fuel phase with toluene and analyze the concentration of DBT using GC-FID or HPLC to determine the desulfurization efficiency.

  • Calculation of Desulfurization Efficiency:

    • Desulfurization Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

      • Where C₀ is the initial concentration of DBT and Cₜ is the concentration of DBT at time t.

EO_DS_Workflow A Prepare 500 ppm DBT in n-Octane B Add this compound and H₂O₂ to Model Fuel A->B C React at 50°C with Stirring B->C D Phase Separation C->D E Collect Fuel Phase D->E F Analyze DBT Concentration by GC/HPLC E->F G Calculate Desulfurization Efficiency F->G

Caption: Experimental Workflow for Extractive-Oxidative Desulfurization.

Optimization of Process Parameters

The efficiency of the EO-DS process is influenced by several key parameters. A systematic optimization of these variables is crucial for achieving maximum sulfur removal.

ParameterRangeRationale
Temperature (°C) 30 - 70Higher temperatures can increase reaction rates but may also lead to the decomposition of H₂O₂.[10]
O/S Molar Ratio 2:1 - 8:1A sufficient amount of oxidant is necessary for complete oxidation of sulfur compounds.[9]
IL to Fuel Mass Ratio 1:10 - 1:2A higher amount of ionic liquid enhances the extraction efficiency but needs to be balanced with process economics.
Reaction Time (min) 15 - 120The reaction time should be sufficient to achieve maximum conversion and extraction.[9]

Recyclability of this compound

A significant advantage of using ionic liquids is their potential for recycling and reuse. After the extraction process, the this compound phase, now containing the oxidized sulfur compounds, can be regenerated.

Protocol 3: Regeneration of this compound
  • Extraction of Sulfones: The spent ionic liquid phase is washed with a suitable solvent like ethyl acetate to extract the dissolved sulfones.

  • Solvent Removal: The ethyl acetate is then removed by rotary evaporation, leaving behind the purified sulfones.

  • Drying of Ionic Liquid: The washed this compound is dried under vacuum to remove any residual solvent.

  • Reuse: The regenerated ionic liquid can then be reused in subsequent EO-DS cycles. The desulfurization efficiency should be monitored over several cycles to assess the stability and performance of the recycled ionic liquid. Studies on similar systems have shown that the desulfurization efficiency can be maintained for several cycles.[9]

Conclusion

This compound demonstrates significant potential as an effective and reusable agent for the extractive-oxidative desulfurization of liquid fuels. Its dual functionality as both a catalyst for the oxidation of sulfur compounds and an extractant for the resulting sulfones, coupled with its favorable environmental profile, positions it as a promising candidate for next-generation clean fuel technologies. The protocols and data presented in this application note provide a robust framework for researchers and scientists to explore and optimize the use of this compound in EO-DS applications. Further research could focus on scaling up the process and evaluating its performance on real-world fuel feedstocks.

References

  • Title: Theoretical study on the mechanism of oxidative–extractive desulfurization in imidazolium-based ionic liquid Source: RSC Publishing URL:[Link]
  • Title: Mechanism of extractive/oxidative Desulfurization Using the Ionic Liquid Inimidazole Acetate: A Comput
  • Title: The role of extractive and oxidative desulphurization techniques of fuel oils using ionic liquids: An overview Source: AIP Publishing URL:[Link]
  • Title: Oxidative and Extractive Desulfurization of Fuel Oils Catalyzed by N-Carboxymethyl Pyridinium Acetate and N-Carboxyethyl Pyridinium Acetate Acidic Ionic Liquids: Experimental and Computational DFT Study Source: National Institutes of Health (NIH) URL:[Link]
  • Title: The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview Source: AIP Publishing URL:[Link]
  • Title: Extractive and oxidative-extractive desulfurization of fuels with ionic liquids Source: ResearchG
  • Title: Extractive Desulfurization of Model Oil with Protic Ionic Liquids Source: Energy & Fuels URL:[Link]
  • Title: Uncovering the Critical Factors that Enable Extractive Desulfurization of Fuels in Ionic Liquids and Deep Eutectic Solvents from Simulations Source: ResearchG
  • Title: Efficient non-catalytic oxidative and extractive desulfurization of liquid fuels using ionic liquids Source: RSC Advances (RSC Publishing) URL:[Link]
  • Title: Deep oxidative desulfurization of fuels in redox ionic liquids based on iron chloride Source: ResearchG
  • Title: Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Extraction desulfurization process of fuels with ammonium-based deep eutectic solvents Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES Source: RSC Publishing URL:[Link]
  • Title: Extractive desulfurization of gasoline with tetrabutyl ammonium chloride-based deep eutectic solvents Source: ResearchG
  • Title: Deep desulfurization of fuels based on an oxidation/extraction process with acidic deep eutectic solvents Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: Application of desulfurization by using butylmethylimidazolium chloride salt and its some transition metal complex salts Source: College of Basic Educ
  • Title: Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel Source: Semantic Scholar URL:[Link]
  • Title: Synthesis, characterization and application of organoclays for adsorptive desulfurization of fuel oil Source: ResearchG
  • Title: Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES Source: RSC Publishing URL:[Link]
  • Title: Application of desulfurization by using butylmethylimidazolium chloride salt and its some transition metal complex salts Source: College of Basic Educ
  • Title: Oxidative desulfurization of fuel oils using ionic liquids: A review Source: ScienceDirect URL:[Link]
  • Title: Oxidative Extractive Desulfurization System for Fuel Oil Using Acidic Eutectic-Based Ionic Liquid Source: MDPI URL:[Link]
  • Title: Metal-Based Ionic Liquids in Oxidative Desulfurization: A Critical Review Source: PubMed URL:[Link]

Sources

Introduction: The Dimensionality Advantage in Perovskite Optoelectronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Butylammonium Chloride in the Synthesis of Layered Perovskite Materials

For Researchers, Scientists, and Drug Development Professionals

Organic-inorganic metal halide perovskites have emerged as revolutionary materials in the field of optoelectronics, demonstrating remarkable efficiencies in photovoltaic and light-emitting applications.[1] However, the long-term stability of conventional three-dimensional (3D) perovskites remains a significant hurdle for commercial viability, as they are susceptible to degradation from moisture, oxygen, and heat.[1][2]

A highly effective strategy to overcome this instability is to reduce the dimensionality of the perovskite structure. This guide focuses on the synthesis and application of two-dimensional (2D) and quasi-2D layered perovskites, specifically those utilizing the n-butylammonium (BA⁺) cation. These materials, often described by the Ruddlesden-Popper (RP) general formula (A')₂(A)n-₁PbnX₃n+₁, consist of inorganic lead halide octahedra layers separated by bulky organic spacer cations. The butylammonium cation acts as this spacer, creating a quantum well-like structure that enhances material stability and offers tunable optoelectronic properties.[3][4]

While butylammonium iodide (BAI) and bromide (BABr) are commonly used, this note will delve into the specific and often complementary role of This compound (BACl) . Frequently employed as an additive, BACl is a powerful tool for controlling crystallization kinetics, improving film morphology, and passivating defects, ultimately leading to more efficient and robust perovskite devices.

Mechanistic Insights: The Dual Role of Butylammonium and Chloride

The efficacy of using butylammonium salts in perovskite synthesis stems from the distinct functions of both the large organic cation and the halide anion.

The Butylammonium (BA⁺) Spacer Cation
  • Structural Confinement and Stability: The primary role of the bulky butylammonium cation is to act as a physical barrier, separating the inorganic [PbX₆]⁴⁻ octahedral layers. This confinement transforms the 3D crystal lattice into a 2D or quasi-2D layered structure.[4] This architecture inherently enhances stability by creating a hydrophobic organic shield that impedes moisture ingress, a key degradation pathway for 3D perovskites.

  • Quantum and Dielectric Confinement: The layered structure induces strong quantum and dielectric confinement effects. The organic layers have a wider bandgap than the inorganic layers, creating a natural quantum well. This results in large exciton binding energies and tunable electronic properties based on the thickness of the inorganic layers (the 'n' value).

The Chloride (Cl⁻) Anion: A Crystallization Modifier

The incorporation of chloride ions, particularly through additives like methylammonium chloride (MACl) or BACl, has a profound impact on the perovskite film formation, even if Cl⁻ is not substantially integrated into the final lattice of iodide-based perovskites.[5][6][7]

  • Improved Crystallinity and Grain Growth: Chloride additives are known to improve the crystallinity and increase the grain size of perovskite films. This is often attributed to the formation of intermediate complexes (e.g., PbI₂-Cl) during the precursor stage, which can modulate the crystallization pathway and facilitate the growth of highly oriented, high-quality crystals.[5]

  • Phase Transition Control: In formamidinium (FA)-based perovskites, volatile alkylammonium chlorides can control the critical δ-phase to α-phase transition.[6][7] The chloride additive helps stabilize the desired black α-phase during annealing, and due to its volatility, can be driven off, leaving a high-purity perovskite film.[6][7]

  • Defect Passivation: The presence of chloride can help passivate both surface and bulk defects within the perovskite film, reducing non-radiative recombination and thereby enhancing device performance and open-circuit voltage (Voc).[8]

Visualizing the Layered Structure and Synthesis Workflow

Caption: Structure of a quasi-2D Ruddlesden-Popper perovskite.

Sources

Application Note: Butylammonium Chloride as a Structure-Directing Agent in the Synthesis of ZSM-5 Zeolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organic Templates in Zeolite Synthesis

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that have found widespread applications as catalysts, adsorbents, and ion exchangers.[1] The synthesis of zeolites with specific framework topologies is often achieved through hydrothermal methods employing organic molecules known as structure-directing agents (SDAs) or templates.[2][3] These organic molecules guide the organization of silicate and aluminate precursors into specific crystalline structures. Butylammonium chloride, a simple and cost-effective quaternary ammonium salt, has emerged as an effective SDA for the synthesis of high-silica zeolites, particularly ZSM-5, which possesses the MFI framework topology. This application note provides a detailed guide to the use of this compound in the synthesis of ZSM-5, covering the underlying mechanism, a comprehensive synthesis protocol, and essential characterization techniques.

Mechanism of Action: The Structuring Role of the Butylammonium Cation

The efficacy of an organic molecule as an SDA is governed by a complex interplay of factors including its size, shape, charge distribution, and hydrophobicity, which dictate its interaction with the inorganic precursors in the synthesis gel. This is often referred to as host-guest chemistry, where the organic template (guest) directs the formation of the inorganic zeolite framework (host) around it.[4]

While the precise mechanism of zeolite nucleation and growth is still a subject of active research, it is understood that the butylammonium cation plays a crucial role in organizing silicate and aluminate species in the precursor gel. The flexible n-butyl chain can adopt various conformations, allowing it to fit snugly within the pre-crystalline structures that eventually evolve into the characteristic straight and sinusoidal channels of the ZSM-5 framework.[5]

Computational studies suggest that the templating effect is a result of favorable energetic interactions between the organic cation and the silicate oligomers in the synthesis solution.[6] The positively charged ammonium head group interacts with the negatively charged aluminosilicate species, while the hydrophobic butyl tail influences the arrangement of the surrounding silicate tetrahedra. This cooperative interaction stabilizes the specific building units required for the formation of the MFI topology.

Experimental Workflow for ZSM-5 Synthesis

Figure 1: A schematic overview of the hydrothermal synthesis of ZSM-5 zeolite using this compound as a structure-directing agent.

Detailed Application Protocol: Synthesis of ZSM-5 Zeolite

This protocol is adapted from a procedure utilizing n-butylamine, the precursor to this compound, and can be effectively applied for the synthesis of ZSM-5.[2]

Materials:

  • Sodium aluminate (NaAlO₂)

  • Sodium hydroxide (NaOH)

  • This compound (or n-butylamine)

  • Colloidal silica (e.g., 40 wt% SiO₂) or tetraethyl orthosilicate (TEOS)

  • Deionized water

  • ZSM-5 seed crystals (optional, but recommended to accelerate crystallization)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating plate

  • Oven

  • Centrifuge or filtration apparatus

  • Muffle furnace

Procedure:

  • Preparation of the Aluminosilicate Gel:

    • A typical molar composition for the synthesis gel is: 1 SiO₂ : x Al₂O₃ : y Na₂O : z this compound : w H₂O (e.g., 1 SiO₂ : 0.005 Al₂O₃ : 0.2 Na₂O : 0.4 n-butylamine : 30 H₂O).[2]

    • Solution A (Aluminum and SDA source): In a beaker, dissolve the required amount of sodium aluminate and sodium hydroxide in deionized water with stirring. Once dissolved, add the this compound (or n-butylamine) and continue stirring until a homogeneous solution is obtained.

    • Solution B (Silicon source): In a separate beaker, add the colloidal silica or TEOS.

    • Mixing: Slowly add Solution B to Solution A under vigorous stirring. Continue stirring for at least 30 minutes to ensure a homogeneous gel. If using seed crystals, they should be added at this stage (typically 4% of the total mass of SiO₂).[2]

    • Aging: Allow the gel to age at room temperature for a period of 2-24 hours with gentle stirring. This aging step is crucial for the initial formation of ordered silicate-aluminate-SDA composite structures.

  • Hydrothermal Synthesis:

    • Transfer the aged gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at the desired crystallization temperature, typically between 110-190°C.[2] A common temperature is 170°C.[2]

    • The crystallization time can vary from 6 to 48 hours, depending on the temperature and the use of seed crystals.[2] A typical duration is 12-24 hours.[2]

  • Product Recovery:

    • After the designated crystallization time, cool the autoclave to room temperature.

    • Carefully open the autoclave and collect the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. This step is essential to remove any unreacted reagents and residual SDA from the external surface of the crystals.

    • Dry the washed zeolite product in an oven at 100-120°C overnight.

  • Post-Synthesis Treatment:

    • Calcination: To remove the occluded butylammonium template from the zeolite pores and create the active microporous structure, the dried product must be calcined. Place the zeolite powder in a crucible and heat it in a muffle furnace in a controlled air atmosphere. A typical calcination program involves ramping the temperature to 550-600°C at a rate of 1-5°C/min and holding at the final temperature for 4-6 hours.

    • Ion Exchange (Optional): The as-synthesized and calcined ZSM-5 is typically in its sodium form (Na-ZSM-5). To introduce Brønsted acidity for catalytic applications, an ion exchange step is necessary. This is commonly done by treating the calcined zeolite with an ammonium salt solution (e.g., 1 M NH₄NO₃) at 60-80°C for several hours. This process is often repeated to ensure complete exchange. The resulting ammonium-form zeolite (NH₄-ZSM-5) is then calcined again at 500-550°C to decompose the ammonium ions and generate the acidic protonic form (H-ZSM-5).

Key Synthesis Parameters and Their Influence

The properties of the final ZSM-5 product are highly dependent on the synthesis conditions. The following table summarizes the key parameters and their expected impact.

ParameterTypical RangeInfluence on ZSM-5 Properties
SiO₂/Al₂O₃ Ratio 50 - 500[2]Affects the acidity of the final product. Higher ratios lead to lower acid site density but can improve hydrothermal stability.
Na₂O/SiO₂ Ratio 0.05 - 0.4[2]Influences the crystallization rate and can affect the final phase purity. High ratios may lead to the formation of impurity phases.[2]
Crystallization Temperature 110 - 190 °C[2]Higher temperatures generally lead to faster crystallization rates but may also promote the formation of denser, thermodynamically more stable phases.
Crystallization Time 6 - 48 hours[2]Insufficient time will result in an amorphous or poorly crystalline product. Prolonged times can lead to phase transformations.
Seeding 0 - 5 wt%The addition of seed crystals can significantly reduce the crystallization time and promote the formation of the desired ZSM-5 phase.

Characterization of Synthesized ZSM-5 Zeolite

A comprehensive characterization of the synthesized material is crucial to confirm the successful formation of the ZSM-5 framework and to evaluate its properties.

  • X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of the synthesized material. The characteristic diffraction peaks for the MFI framework appear at 2θ values of approximately 7.9°, 8.8°, 23.0°, 23.9°, and 24.4°.[2] The crystallinity of the sample can be estimated by comparing the intensity of these peaks to a highly crystalline ZSM-5 standard.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the zeolite crystals. ZSM-5 synthesized with this compound typically forms coffin-shaped or hexagonal prismatic crystals.[3]

  • Nitrogen Physisorption: This technique is employed to determine the specific surface area (BET method) and pore volume of the calcined zeolite, providing information about its microporosity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrations of the T-O-T (T = Si or Al) bonds in the zeolite framework. In the hydroxyl region, it can also be used to distinguish between different types of acid sites (e.g., Brønsted and Lewis) after ion exchange and calcination.

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This technique is used to quantify the total number of acid sites and to gain insight into the acid strength distribution of the H-ZSM-5 form.

Proposed Mechanism of Butylammonium Templating

templating_mechanism cluster_solution Solution Phase cluster_nucleation Nucleation cluster_growth Crystal Growth Silicate/Aluminate\nPrecursors Silicate/Aluminate Precursors SDA-Inorganic\nComposite SDA-Inorganic Composite Silicate/Aluminate\nPrecursors->SDA-Inorganic\nComposite Electrostatic & Hydrophobic Interactions Butylammonium\nCation (SDA) Butylammonium Cation (SDA) Butylammonium\nCation (SDA)->SDA-Inorganic\nComposite Organized\nPre-crystalline\nStructure Organized Pre-crystalline Structure SDA-Inorganic\nComposite->Organized\nPre-crystalline\nStructure Self-Assembly ZSM-5 Crystal with\nOccluded SDA ZSM-5 Crystal with Occluded SDA Organized\nPre-crystalline\nStructure->ZSM-5 Crystal with\nOccluded SDA Crystallization

Figure 2: A conceptual diagram illustrating the proposed role of the butylammonium cation in directing the formation of the ZSM-5 zeolite framework.

Conclusion

This compound serves as an effective and economical structure-directing agent for the synthesis of ZSM-5 zeolite. By carefully controlling the synthesis parameters, researchers can produce highly crystalline ZSM-5 with tailored properties for various applications. The protocol and characterization techniques outlined in this application note provide a solid foundation for the successful synthesis and evaluation of this important catalytic material. Further exploration into the precise molecular interactions between the butylammonium template and the silicate precursors will continue to refine our understanding and enable the rational design of novel zeolitic materials.

References

  • A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilic
  • Directly synthesis of H-form ZSM-5 zeolites with n-butylamine in the presence of seed and ethanol.
  • Preparation and characterization of ZSM-5 zeolite. International Journal of Computational and Experimental Science and Engineering. [Link]
  • Synthesis and characterization of zsm-5 type zeolites: III.
  • On The Synthesis of Zeolite Y/ZSM-5 Composite via Novel Technique. [No Source Found]. [Link]
  • Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites. RSC Advances (RSC Publishing). [Link]
  • Synthesis and characterization of H-ZSM-5 zeolite.
  • Continuous Flow Hydrothermal Synthesis of ZSM-5 Zeolite. D-Scholarship@Pitt. [Link]
  • Defective sites in ZSM-5 zeolite synthesized by n-butylamine template facilitating uniform meso-microporosity by alkali-treatment.
  • Synthesis, characterization, and catalytic application of hierarchical nano-ZSM-5 zeolite. RSC Publishing. [Link]
  • Template–Framework Interactions in Tetraethylammonium‐Directed Zeolite Synthesis. NIH. [Link]
  • New insights into zeolite formation from molecular modeling. [No Source Found]. [Link]
  • Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide. Journal of Materials Chemistry A (RSC Publishing). [Link]
  • Sandwich-Type Zeolite Intergrowths with MFI and the Novel Extra-Large Pore IDM-1 as Ordered End-Members.
  • Exploring the guest–host relationship for zeolite Y: a synergistic structural and theoretical investigation. Journal of Materials Chemistry A (RSC Publishing). [Link]
  • The role of organic templates in controlling zeolite crystal morphology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Butylammonium Chloride in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of butylammonium chloride (BACl) in perovskite precursor solutions. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with perovskite technologies. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BACl) in a perovskite precursor solution?

This compound (BACl) is primarily utilized as a chemical additive to enhance the performance and stability of perovskite solar cells (PSCs).[1] Its functions are multifaceted and include:

  • Defect Passivation: BACl effectively passivates defects at the grain boundaries and surface of the perovskite film.[2][3] The butylammonium (BA+) cations accumulate at these sites, neutralizing charged defects that would otherwise act as non-radiative recombination centers, thus improving the device's open-circuit voltage (Voc) and fill factor (FF).

  • Formation of 2D/3D Heterostructures: The introduction of the larger butylammonium cation can lead to the in-situ formation of a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[2] This 2D capping layer provides enhanced stability against moisture and other environmental factors.[2]

  • Improved Crystallinity and Morphology: BACl can influence the crystallization kinetics of the perovskite film, often leading to more uniform grain size distribution and reduced pinholes.[2][4][5] This results in a higher quality film with better charge transport properties.

Q2: How does BACl concentration impact the final device performance?

The concentration of BACl is a critical parameter that requires careful optimization. The relationship between BACl concentration and device performance is not linear and an optimal concentration window exists.

  • Too Low Concentration: Insufficient BACl may not provide adequate defect passivation or a uniform 2D capping layer, leading to minimal improvement in performance and stability.

  • Optimal Concentration: At the right concentration, BACl effectively passivates defects and promotes the formation of a beneficial 2D/3D heterostructure, leading to a significant increase in power conversion efficiency (PCE), particularly through an enhanced Voc and FF.[2][6][7]

  • Too High Concentration: An excessive amount of BACl can be detrimental. It can lead to the formation of an insulating, thick 2D perovskite layer that impedes charge transport from the 3D perovskite to the charge transport layers.[3] This can cause a drop in the short-circuit current density (Jsc) and overall PCE. It can also lead to phase separation and poor film morphology.[3]

Q3: What is the mechanism behind BACl's ability to passivate defects?

The passivation mechanism of BACl is rooted in its chemical structure and interaction with the perovskite crystal lattice. The butylammonium cation (BA+) is a bulky organic cation. When introduced into the precursor solution, it can interact with the perovskite precursors. During film formation and annealing, these bulky cations tend to segregate to the grain boundaries and the surface of the perovskite film.

These regions are often rich in defects such as halide vacancies (positively charged) and undercoordinated lead ions (negatively charged). The BA+ cations can passivate the negatively charged defects, while the chloride ions (Cl-) can help in healing halide vacancies. This dual-action passivation reduces the density of trap states, which in turn suppresses non-radiative recombination of charge carriers, leading to a longer carrier lifetime and improved device performance.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with BACl in perovskite precursor solutions.

Problem 1: Low Open-Circuit Voltage (Voc) and Fill Factor (FF) Despite Adding BACl

Possible Causes and Solutions

  • Sub-optimal BACl Concentration: The concentration of BACl is likely outside the optimal window for your specific perovskite composition and processing conditions.

    • Solution: Perform a systematic optimization of the BACl concentration. Prepare a series of precursor solutions with varying BACl concentrations (e.g., 0.5, 1, 1.5, 2, 2.5 mol% relative to the lead halide). Fabricate and characterize devices for each concentration to identify the optimal amount that yields the highest Voc and FF.

  • Poor Film Quality: The addition of BACl might have altered the crystallization process in an unfavorable way, leading to a rough surface or incomplete coverage.

    • Solution: Re-optimize your annealing temperature and time. The presence of BACl can affect the perovskite crystallization kinetics. A slightly higher or lower annealing temperature, or a longer annealing duration, might be necessary to achieve a high-quality film. Analyze the film morphology using Scanning Electron Microscopy (SEM) to confirm a uniform and pinhole-free surface.[4][5]

  • Chemical Incompatibility: While unlikely with common perovskite compositions, there could be an unforeseen reaction with other components in your precursor solution.

    • Solution: Ensure the purity of your BACl and other precursors. If you are using other additives, consider any potential interactions they might have with BACl.

Experimental Workflow for Voc and FF Optimization

Caption: Workflow for optimizing BACl concentration to improve Voc and FF.

Problem 2: Significant Drop in Short-Circuit Current Density (Jsc) After Adding BACl

Possible Causes and Solutions

  • Excessive BACl Concentration: This is the most common reason for a drop in Jsc. A high concentration of BACl leads to the formation of a thick, insulating 2D perovskite layer on the surface of the 3D perovskite.[3] This layer acts as a barrier to charge extraction, thereby reducing the Jsc.

    • Solution: Reduce the concentration of BACl in your precursor solution. Refer to the optimization experiment described in Problem 1.

  • Phase Segregation: At high concentrations, BACl can induce phase segregation, leading to the formation of BA-rich domains that are electronically insulating.

    • Solution: Lower the BACl concentration. You can also try modifying the solvent system (e.g., the ratio of DMF to DMSO) to improve the solubility of all precursor components and promote more homogeneous film formation.[6]

  • Interfacial Energy Level Misalignment: The formation of a 2D layer can alter the energy level alignment at the interface between the perovskite and the charge transport layer. An unfavorable alignment can hinder efficient charge extraction.

    • Solution: Characterize the energy levels of your perovskite film with and without BACl using techniques like Ultraviolet Photoelectron Spectroscopy (UPS). If a misalignment is detected, you may need to consider a different charge transport layer that is better matched with the BACl-modified perovskite.

Data Summary: Effect of Additive Concentration on Device Parameters

Additive ConcentrationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Film Characteristics
0% (Control)16.721.0523.5075.8Small grains, some pinholes
5% MACl22.121.1123.9382.66Larger grains, smoother surface
10% MACl23.61 1.12 24.10 83.5 Optimal morphology
15% MACl20.851.0922.8081.2Signs of phase separation

Note: This table is based on data for a similar additive, Methylammonium Chloride (MACl), and illustrates the typical trend observed with such additives.[6][7]

Problem 3: Poor Film Reproducibility and Stability Issues

Possible Causes and Solutions

  • Incomplete Dissolution of BACl: BACl may not fully dissolve in the precursor solution, especially at higher concentrations, leading to inconsistencies in the film.

    • Solution: Ensure complete dissolution of BACl by stirring the solution for an extended period, possibly with gentle heating (e.g., 60-70 °C). Always filter the precursor solution before use to remove any undissolved particles.

  • Hygroscopic Nature of BACl: BACl can absorb moisture from the environment, which can negatively impact the perovskite film quality and stability.

    • Solution: Store BACl in a desiccator or a glovebox. Prepare the precursor solution in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).

  • Reaction with Other Precursors: Over time, BACl might react with other components in the precursor solution, leading to degradation of the solution and poor device performance.

    • Solution: Use freshly prepared precursor solutions for device fabrication. Avoid storing the BACl-containing solution for extended periods.

Logical Relationship Diagram for Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Voc/FF Low Voc/FF Sub-optimal BACl Conc. Sub-optimal BACl Conc. Low Voc/FF->Sub-optimal BACl Conc. Poor Film Quality Poor Film Quality Low Voc/FF->Poor Film Quality Low Jsc Low Jsc Excessive BACl Conc. Excessive BACl Conc. Low Jsc->Excessive BACl Conc. Poor Reproducibility Poor Reproducibility Incomplete Dissolution Incomplete Dissolution Poor Reproducibility->Incomplete Dissolution Moisture Contamination Moisture Contamination Poor Reproducibility->Moisture Contamination Optimize BACl Conc. Optimize BACl Conc. Sub-optimal BACl Conc.->Optimize BACl Conc. Reduce BACl Conc. Reduce BACl Conc. Excessive BACl Conc.->Reduce BACl Conc. Re-optimize Annealing Re-optimize Annealing Poor Film Quality->Re-optimize Annealing Ensure Complete Dissolution & Filter Ensure Complete Dissolution & Filter Incomplete Dissolution->Ensure Complete Dissolution & Filter Control Humidity Control Humidity Moisture Contamination->Control Humidity

Caption: Troubleshooting logic for common issues with BACl.

References

  • Tang, G. et al. (2024). Efficient Carbon-Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. Solar RRL.
  • Nanomaterials. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.
  • Journal of Semiconductors. (2023). 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. IOPscience.
  • Hsieh, C.-M. et al. (2017). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances.
  • Lawrence Berkeley National Laboratory. (2023). Perovskite precursor solution engineering with ionic liquids. eScholarship.
  • Hsieh, C.-M. et al. (2017). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate.
  • ResearchGate. (n.d.). Interaction between the additives and the perovskite precursors. ResearchGate.
  • PubMed. (2018). Synergistic improvement of perovskite film quality for efficient solar cells via multiple chloride salt additives. National Library of Medicine.
  • ACS Publications. (2020). Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. ACS Applied Materials & Interfaces.
  • UNL Digital Commons. (2019). PASSIVATION OF DEFECTS IN PEROVSKITE MATERIALS FOR IMPROVED SOLAR CELL EFFICIENCY AND STABILITY. University of Nebraska - Lincoln.
  • Journal of Materials Chemistry A. (2017). Enhancing perovskite solar cell performance and stability by doping barium in methylammonium lead halide. RSC Publishing.
  • ResearchGate. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. ResearchGate.
  • AUS Repository. (2023). Bulk passivation of perovskite films utilizing halide anion ionic liquids. American University of Sharjah.
  • Journal of Materials Chemistry A. (2022). How additives for tin halide perovskites influence the Sn4+ concentration. RSC Publishing.
  • ACS Publications. (2018). Additive Selection Strategy for High Performance Perovskite Photovoltaics. The Journal of Physical Chemistry C.
  • eScholarship. (2022). Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. University of California.
  • ACS Publications. (2025). Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. ACS Applied Energy Materials.
  • ResearchGate. (2023). Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. ResearchGate.
  • ResearchGate. (n.d.). Chloride Engineering for Boosting Perovskite Photovoltaics: Impact on Precursor Coordination, Crystallization, and Film Quality. ResearchGate.
  • ResearchGate. (n.d.). Enhanced Efficiency and Stability of Wide-Bandgap Perovskites via Br-Rich Bulk and Surface 2D Passivation for Indoor Photovoltaics. ResearchGate.
  • ResearchGate. (2020). Optimizing the properties of CsPbCl3 perovskites using a solvent-based synthesis approach. ResearchGate.
  • pv magazine. (2022). Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23%. pv magazine.
  • The Royal Society of Chemistry. (2017). Supporting formation. The Royal Society of Chemistry.
  • ResearchGate. (2023). Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells. ResearchGate.
  • RSC Publishing. (2025). Rational regulation strategies toward perovskite precursor inks and perovskite films from the lab to commercialization. RSC Publishing.
  • Publications. (2024). Stability and Reliability of Perovskite Containing Solar Cells and Modules: Degradation Mechanisms and Mitigation Strategies. MDPI.
  • ResearchGate. (2024). Infiltration Issues in Printed Mesoporous Carbon Perovskite Solar Cells: A Troubleshooting Guide. ResearchGate.
  • MDPI. (2024). From Waste to Value: A Comprehensive Review of Perovskite Solar Cell Recycling Technologies. MDPI.
  • ResearchGate. (n.d.). Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. ResearchGate.
  • Journal of Materials Chemistry C. (2024). Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. RSC Publishing.
  • ResearchGate. (2025). Understanding the Methylammonium Chloride-Assisted Crystallization for Improved Performance of Lead-Free Tin Perovskite Solar Cells. ResearchGate.

Sources

Technical Support Center: Troubleshooting Film Defects in Perovskites with Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite films and utilizing butylammonium chloride (BACl). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common film defects and achieve high-quality, stable perovskite layers for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BACl) in perovskite film formation?

A: this compound (BACl) is a large organic salt that primarily functions as a surface passivator and a morphology controller in perovskite films. Its introduction, either as an additive to the precursor solution or in a post-treatment step, leads to the formation of a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer effectively passivates surface defects, such as halide vacancies and uncoordinated lead ions, which are notorious sites for non-radiative recombination.[1][2] The hydrophobic nature of the butylammonium cation also enhances the film's resistance to moisture, thereby improving its long-term stability.[3]

Q2: How does BACl influence the crystallinity and grain size of the perovskite film?

A: The presence of BACl, and chloride ions in general, can significantly influence the crystallization kinetics of the perovskite film. Chloride ions are known to form intermediate phases that facilitate controlled crystallization, leading to more oriented crystal growth and potentially larger grain sizes.[4][5] By modulating the nucleation and growth process, BACl can help in achieving a more uniform and compact film with fewer grain boundaries, which is beneficial for charge transport.[6] However, the final grain size is a result of a complex interplay between the BACl concentration, the solvent system, and the annealing conditions.

Q3: Can BACl be used with different types of perovskite compositions?

A: Yes, BACl has been successfully used with a variety of perovskite compositions, including those based on methylammonium (MA), formamidinium (FA), and mixed cations. The fundamental principle of forming a 2D capping layer and passivating surface defects is applicable across different perovskite systems. However, the optimal concentration of BACl and the processing parameters may need to be adjusted depending on the specific perovskite composition to achieve the desired film quality and device performance.

Q4: What are the common characterization techniques to identify film defects after BACl treatment?

A: A combination of microscopic and spectroscopic techniques is essential for identifying and characterizing film defects.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film surface to visualize morphology, grain size, pinholes, and cracks.[7]

  • X-ray Diffraction (XRD): Used to assess the crystallinity, phase purity, and crystal orientation of the perovskite film. The presence of a 2D perovskite phase can also be confirmed.[1][7]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): These techniques are highly sensitive to defect states. An increase in PL intensity and a longer carrier lifetime after BACl treatment indicate effective defect passivation and reduced non-radiative recombination.[7][8]

  • Atomic Force Microscopy (AFM): Provides topographical information about the film surface, allowing for the quantification of surface roughness.

Troubleshooting Guides for Common Film Defects

Issue 1: Pinhole Formation in the Perovskite Film

Q: I am observing a high density of pinholes in my perovskite film after incorporating BACl. What are the likely causes and how can I resolve this?

A: Pinholes are a common and detrimental defect in perovskite films, creating pathways for charge recombination and degradation. When using BACl, several factors can contribute to their formation.

Probable Causes & Solutions:

  • Incorrect BACl Concentration: Both too low and too high concentrations of BACl can be problematic.

    • Too Low: Insufficient BACl may not provide complete surface coverage, leading to the formation of a non-uniform 2D layer and leaving areas of the 3D perovskite exposed and prone to dewetting during annealing.

    • Too High: An excessive amount of BACl can lead to the formation of large 2D perovskite aggregates that disrupt the underlying 3D film, creating voids.

  • Suboptimal Annealing Protocol: The annealing temperature and time are critical for the formation of a compact and uniform film.

    • Temperature: If the annealing temperature is too low, the solvent may not be completely removed, leading to a porous film. If it's too high, it can cause rapid crystallization and the formation of defects, or even decomposition of the perovskite.[9][10]

    • Time: Insufficient annealing time can result in incomplete crystallization, while excessive time can lead to perovskite degradation.[11]

  • Inadequate Spin Coating Parameters: The speed and duration of spin coating affect the thickness and uniformity of the precursor film.

    • Speed: A spin speed that is too high can result in a very thin film that is more susceptible to rupturing and forming pinholes. Conversely, a speed that is too low may lead to a thick, non-uniform film with incomplete solvent removal.[5][7]

Troubleshooting Workflow:

G start Pinhole Defect Observed conc Optimize BACl Concentration start->conc anneal Adjust Annealing Protocol start->anneal spin Modify Spin Coating Parameters start->spin char Characterize Film (SEM, PL) conc->char Vary concentration (e.g., 0.5-5 mg/mL) anneal->char Test temperature gradient (e.g., 90-130°C) Vary time (e.g., 5-20 min) spin->char Adjust spin speed (e.g., 3000-6000 rpm) Optimize duration char->start Defects Persist end_node Pinhole-Free Film char->end_node Optimized Parameters

Caption: Troubleshooting workflow for pinhole defects.

Experimental Protocol: Optimizing BACl Post-Treatment

  • Prepare a stock solution of BACl in isopropanol (IPA) at various concentrations (e.g., 0.5, 1, 2, 3, 4, 5 mg/mL).

  • Fabricate the 3D perovskite film using your standard protocol.

  • Apply the BACl solution via spin coating onto the unannealed or annealed 3D perovskite film. A typical spin coating program is 4000 rpm for 30 seconds.

  • Anneal the film at a temperature between 100-120°C for 10 minutes.[12]

  • Characterize the resulting films using SEM to assess pinhole density and PL to evaluate defect passivation.

Issue 2: Cracks and Film Delamination

Q: My perovskite films are cracking and sometimes delaminating after the BACl treatment. What could be causing this and what is the solution?

A: Cracking in perovskite films is often a result of mechanical stress, which can be exacerbated by the introduction of a 2D capping layer if not properly managed.

Probable Causes & Solutions:

  • Lattice Mismatch: A significant mismatch between the crystal lattices of the 2D and 3D perovskite phases can induce strain, leading to cracking.

  • Rapid Crystallization: Fast removal of the solvent during the BACl deposition and subsequent annealing can cause rapid and non-uniform crystallization, building up stress in the film.

  • Excessive 2D Phase: A thick 2D layer can be brittle and prone to cracking, and its formation can disrupt the underlying 3D perovskite.

Troubleshooting Workflow:

G start Cracking/Delamination Observed conc Reduce BACl Concentration start->conc solvent Modify Solvent System start->solvent anneal Implement Gradual Annealing start->anneal char Characterize Film (SEM, XRD) conc->char Lower concentration to reduce 2D phase thickness solvent->char Use a less volatile solvent for BACl to slow crystallization anneal->char Introduce a pre-heating step or a slower ramp-up to the final annealing temperature char->start Defects Persist end_node Crack-Free Film char->end_node Optimized Parameters

Caption: Troubleshooting workflow for cracking and delamination.

Experimental Protocol: Gradual Annealing for Stress Relief

  • After depositing the BACl solution, instead of placing the substrate directly on a hotplate at the final annealing temperature, use a multi-step annealing process.

  • Pre-heat the film at a lower temperature (e.g., 60-70°C) for 1-2 minutes. This allows for a more gradual removal of the solvent.

  • Ramp up the temperature to the final annealing temperature (e.g., 100-120°C) and hold for the desired time (e.g., 10 minutes).

  • Some studies have shown that applying moderate heat (around 100°C) can even heal existing cracks in perovskite films.[13][14][15]

Issue 3: Inconsistent Film Coverage and "Coffee Rings"

Q: I'm getting inconsistent film coverage and "coffee ring" patterns after the BACl treatment. How can I achieve a more uniform film?

A: "Coffee rings" and non-uniform coverage are typically caused by issues with the wetting of the BACl solution and the dynamics of solvent evaporation during spin coating.

Probable Causes & Solutions:

  • Poor Wetting: The BACl solution may not be spreading evenly across the perovskite surface, especially if the surface has variations in hydrophobicity.

  • Fast Solvent Evaporation: Rapid evaporation of the solvent from the edges of the droplet during spin coating can lead to the accumulation of BACl at the periphery, forming a "coffee ring."

  • Precursor Solution Instability: Degradation of the perovskite precursor solution can lead to the formation of colloids that affect film uniformity.[1][4][13]

Troubleshooting Workflow:

G start Inconsistent Coverage/ 'Coffee Rings' solvent Use a Co-solvent System start->solvent spin Optimize Spin Coating Dynamics start->spin precursor Ensure Precursor Solution Freshness start->precursor char Characterize Film (Optical Microscopy, AFM) solvent->char Mix IPA with a higher boiling point solvent (e.g., 2-methoxyethanol) spin->char Use a lower spin speed initially to allow for even spreading before ramping up precursor->char Use freshly prepared precursor solutions char->start Issues Persist end_node Uniform Film Coverage char->end_node Optimized Parameters

Sources

Technical Support Center: Purification of Tetrabutylammonium Chloride (TBAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrabutylammonium chloride (TBAC). This guide is designed for researchers, scientists, and drug development professionals who require high-purity TBAC for their applications. As a quaternary ammonium salt widely used as a phase-transfer catalyst (PTC), supporting electrolyte, and ion-pairing reagent, the purity of TBAC is paramount for achieving reproducible, accurate, and efficient results.[1][2][3][4]

Impurities can lead to reduced reaction rates, lower yields, and the formation of unwanted byproducts, which is particularly detrimental in pharmaceutical and high-tech applications.[5] This document provides in-depth, field-proven guidance on purification methodologies, troubleshooting common issues, and ensuring the integrity of your high-purity product.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of Tetrathis compound so critical?

The efficacy of TBAC, especially in its primary role as a phase-transfer catalyst, is highly sensitive to its purity.[5] The catalyst's function is to transport reactive anions between immiscible aqueous and organic phases.[2][3] Impurities can interfere with this delicate mechanism, leading to unpredictable reaction kinetics and compromising the purity of the final product. In sensitive applications like pharmaceutical synthesis, even trace impurities can necessitate costly and complex downstream purification steps.[5]

Q2: What are the most common impurities found in commercial-grade TBAC?

Commercial TBAC can contain several impurities stemming from its synthesis and handling:

  • Residual Reactants: Tributylamine and its hydrochloride salt are common organic impurities. The direct synthesis from tributylamine and butyl chloride can be inefficient, leading to residual starting materials.[6][7]

  • Water: TBAC is notoriously hygroscopic, readily absorbing moisture from the atmosphere.[1][8][9] Most grades contain some amount of water unless specifically prepared and stored under anhydrous conditions.[10]

  • Solvents: Residual solvents from the manufacturing or initial purification process may be present.

  • Color Impurities: Degradation byproducts or contaminants from the synthesis can result in a white to off-white or even brownish appearance.[10][11]

Q3: What is the primary method for purifying TBAC?

Recrystallization is the most effective and widely used technique for purifying TBAC.[2] This process leverages the difference in solubility of TBAC and its impurities in a given solvent system at different temperatures.[12] A typical procedure involves dissolving the crude material in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of high-purity crystals, leaving impurities behind in the solution.[2]

Q4: How can I rigorously dry the purified TBAC?

Due to its highly hygroscopic nature, stringent drying procedures are essential.[9] After filtration, the purified crystals should be dried under high vacuum at an elevated temperature (e.g., 50-60 °C) for an extended period (e.g., 24-48 hours).[2] For applications requiring strictly anhydrous conditions, breaking the vacuum with an inert gas like nitrogen or argon and storing the dried salt in a desiccator or glovebox is crucial.[13]

Purification Workflow & Methodology

The general workflow for purifying TBAC involves dissolution, optional decolorization, crystallization, and rigorous drying. Each step is critical for achieving the desired purity.

TBAC Purification Workflow cluster_0 Purification Steps Crude_TBAC Crude TBAC (White to brownish solid) Dissolution 1. Dissolution (Dissolve in min. hot solvent) Crude_TBAC->Dissolution Decolorization 2. Decolorization (Optional) (Add activated carbon, hot filter) Dissolution->Decolorization if colored Crystallization 3. Crystallization (Slow cooling to RT, then ice bath) Dissolution->Crystallization if colorless Decolorization->Crystallization Isolation 4. Isolation (Vacuum filtration) Crystallization->Isolation Drying 5. Drying (High vacuum at 50-60°C) Isolation->Drying Pure_TBAC High-Purity TBAC (>99%, white crystals) Drying->Pure_TBAC

Caption: General workflow for the purification of Tetrathis compound.

Detailed Experimental Protocol: Recrystallization

This protocol describes a robust method for purifying TBAC using a two-solvent system, which is highly effective for removing a broad range of impurities.

Materials:

  • Crude Tetrathis compound

  • Acetone (ACS Grade, anhydrous)

  • Diethyl Ether (ACS Grade, anhydrous)

  • Activated Carbon (decolorizing grade)

  • Standard glassware, heating mantle, vacuum filtration setup

Procedure:

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude TBAC. Gently heat a volume of acetone and add the minimum amount of hot acetone to the flask while stirring to completely dissolve the TBAC.

  • Decolorization (if necessary): If the solution is colored, add a small amount (approx. 1-2% w/w) of activated carbon.[14] Swirl the hot solution for 2-5 minutes.

  • Hot Filtration: To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[2]

  • Precipitation with Anti-Solvent: If crystallization is slow or incomplete, slowly add anhydrous diethyl ether (an "anti-solvent" in which TBAC is poorly soluble) dropwise to the cold acetone solution until precipitation is complete.[11][15]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold anhydrous diethyl ether to remove any residual mother liquor.[2]

  • Drying: Transfer the crystals to a clean watch glass or Schlenk flask. Dry under high vacuum at 50-60°C for 24-48 hours to remove all traces of solvent and absorbed water.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Troubleshooting Recrystallization Start Problem During Crystallization? OilingOut Product 'Oiled Out'? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield NoCrystals No Crystals Formed? Start->NoCrystals Sol1 Solution: Add more hot solvent to dissolve the oil, then cool slowly. OilingOut->Sol1 Yes Sol2 Solution: Ensure minimum solvent was used. Evaporate excess solvent. LowYield->Sol2 Yes Sol3 Solution: Scratch flask with glass rod. Add a seed crystal. Add anti-solvent (ether). NoCrystals->Sol3 Yes

Sources

Technical Support Center: Managing the Hygroscopic Properties of Butylammonium Chloride in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for managing the hygroscopic nature of butylammonium chloride. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results, particularly in sensitive applications like perovskite solar cell fabrication and drug development.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic, and why is it a concern?

A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere[1]. This compound, like many amine salts, is polar and can form hydrogen bonds with water molecules in the air. This moisture absorption is a significant concern because it can lead to:

  • Inaccurate Molar Concentrations: The absorbed water adds to the measured weight, leading to the preparation of solutions with lower-than-intended concentrations of the active compound[2].

  • Physical Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately[1][3].

  • Altered Chemical Properties: The presence of water can interfere with chemical reactions, alter crystallization processes, and affect the final product's performance and stability[4][5][6]. For instance, in perovskite synthesis, uncontrolled moisture can impact crystal growth and device efficiency[4][5][6].

Q2: How can I visually identify if my this compound has absorbed excessive moisture?

A: While subtle moisture uptake may not be visible, significant absorption will manifest as physical changes. Look for a transition from a free-flowing crystalline powder to caked or clumped material. In severe cases of deliquescence, the solid may appear wet or have even turned into a puddle of corrosive liquid[1].

Q3: What are the absolute best practices for storing this compound?

A: Proper storage is the first line of defense. Store this compound in a tightly sealed, airtight container[7]. For enhanced protection, place this primary container inside a secondary enclosure, such as a desiccator or a sealed bag containing desiccant pouches (e.g., silica gel)[8][9]. Always store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[8][10][11]. It is also good practice to date containers upon receipt and opening to track their exposure history[10].

Q4: My experiment is yielding inconsistent results. Could the hygroscopicity of this compound be the cause?

A: Absolutely. Inconsistent moisture content is a primary suspect for variability in results. If the amount of absorbed water differs between batches of starting material, each experiment will effectively begin with a different molar quantity of this compound. This is particularly critical in fields like perovskite research, where stoichiometry is paramount to device performance and stability[4][5].

Q5: Can I "rescue" or dry this compound that has been exposed to moisture?

A: In some cases, yes. The material can be dried before use by gentle heating in a vacuum oven[7]. However, it is crucial to use a temperature that is high enough to drive off water but well below the compound's decomposition temperature. Always consult the material's Safety Data Sheet (SDS) for thermal stability information. Note that this may not fully restore its original properties, and for high-precision experiments, using a fresh, properly stored batch is always preferable[7].

Troubleshooting Guide: Inconsistent Results & Handling Failures

Use this guide to diagnose and resolve common issues related to the hygroscopic nature of this compound.

Observed Problem Primary Suspected Cause Recommended Action & Scientific Rationale
Variable Spectroscopic or Performance Data Inconsistent hydration state of the reagent across different experimental runs.1. Standardize Reagent Handling: Implement a strict protocol for handling this compound inside a glovebox or controlled atmosphere with low relative humidity (RH). This minimizes moisture uptake during weighing and preparation. 2. Quantify Water Content: For critical applications, determine the water content of your material using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA). This allows you to adjust the mass used to account for the water content, ensuring accurate molar ratios.[3] 3. Dry Before Use: As a standard procedure, dry the required amount of this compound in a vacuum oven before preparing solutions.
Difficulty Achieving Target Concentration Inaccurate initial mass measurement due to rapid moisture absorption on the analytical balance.1. Minimize Exposure Time: Have all necessary equipment ready to measure the compound quickly after removing it from its controlled storage environment.[7] 2. Use a Controlled Weighing Environment: If available, perform all weighing inside a glovebox or a nitrogen-purged enclosure. 3. Weigh by Difference: Tare a sealed vial, add the approximate amount of this compound inside the controlled environment, seal it, and then re-weigh. This method is more accurate than weighing on an open balance.
Reagent Clumping and Poor Solubility Significant water absorption has occurred, leading to physical changes in the solid.1. Assess Viability: If the material is heavily caked or appears wet, it is best to discard it and use a fresh, unopened container. The integrity of the compound may be compromised.[10] 2. Pre-processing (if salvage is necessary): Gently break up clumps with a clean, dry spatula inside a controlled atmosphere.[7] However, be aware that this does not remove the absorbed water. Subsequent drying is still required.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the recommended workflow for handling hygroscopic reagents and a logical path for troubleshooting experimental inconsistencies.

G cluster_storage Storage cluster_handling Handling cluster_validation Validation (Optional but Recommended) Storage Store in Tightly Sealed Container with Desiccant Glovebox Transfer to Glovebox or Low Humidity Environment Storage->Glovebox Retrieve for Use Weigh Weigh Quickly or Use Weigh-by-Difference Glovebox->Weigh KF Perform Karl Fischer Titration to Quantify Water Content Glovebox->KF Sample for QC Prep Prepare Solution Immediately in Anhydrous Solvent Weigh->Prep Experiment Experiment Prep->Experiment Proceed to Experiment

Caption: Recommended workflow for handling hygroscopic reagents.

G Start Inconsistent Experimental Results Observed CheckStorage Review Storage Conditions: Airtight? Desiccant Used? Start->CheckStorage CheckHandling Review Handling Protocol: Used Glovebox? Weighed Quickly? CheckStorage->CheckHandling Storage OK CorrectStorage Correct Storage: Use Desiccator, Reseal Tightly CheckStorage->CorrectStorage Storage Improper QuantifyWater Quantify Water Content (e.g., Karl Fischer) CheckHandling->QuantifyWater Handling OK RefineHandling Refine Handling: Mandate Glovebox Use CheckHandling->RefineHandling Handling Improper ImplementDry Implement Pre-Drying Step (Vacuum Oven) QuantifyWater->ImplementDry End Problem Resolved ImplementDry->End CorrectStorage->End RefineHandling->End

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocol: Preparation of a Standardized this compound Stock Solution

This protocol ensures the preparation of a stock solution with a highly accurate concentration by accounting for and minimizing water absorption.

Objective: To prepare a 0.500 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

Materials:

  • This compound (reagent grade or higher)

  • Anhydrous DMF (≤50 ppm water)

  • Vacuum oven

  • Analytical balance (4-decimal place)

  • Glovebox or inert atmosphere enclosure

  • Volumetric flask (Class A)

  • Spatula, weigh boat/paper

  • Airtight storage bottle

Methodology:

  • Pre-Drying the Reagent:

    • Place an appropriate amount of this compound (more than required for the solution) in a clean, dry glass container.

    • Place the container in a vacuum oven and heat at 60-70°C under vacuum for 4-6 hours to remove adsorbed water. Rationale: This step removes ambient moisture that has already been absorbed, providing a consistent, anhydrous starting material.[7]

    • After drying, allow the reagent to cool to room temperature inside the vacuum oven or a desiccator before transferring. Rationale: A warm reagent can create convective currents on a balance, leading to inaccurate readings.

  • Preparation within a Controlled Atmosphere:

    • Transfer the dried this compound, volumetric flask, and other necessary equipment into a glovebox with a low-humidity atmosphere (<10% RH).

    • Allow the items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Weighing the Reagent:

    • Using the analytical balance inside the glovebox, accurately weigh the required mass of dried this compound. For a 50 mL solution of 0.500 M, this would be: Mass = 0.500 mol/L * 0.050 L * 109.60 g/mol = 2.7400 g (Molar mass of C₄H₁₂ClN is 109.60 g/mol ).[12][13]

    • Carefully transfer the weighed powder into the 50 mL volumetric flask.

  • Dissolution and Dilution:

    • Add approximately 25-30 mL of anhydrous DMF to the volumetric flask.

    • Swirl the flask gently to dissolve the solid completely.

    • Once dissolved, carefully add anhydrous DMF until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage of the Stock Solution:

    • Immediately transfer the prepared solution to a clean, dry, airtight storage bottle, preferably with a septum-sealed cap for extraction via syringe.

    • Store the solution in a cool, dark, and dry place. Label clearly with the compound name, concentration, solvent, and preparation date.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Chemovo. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Kshirsagar, R., & Kane, S. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
  • Rong, Y., et al. (2017, February 27). Synergy of ammonium chloride and moisture on perovskite crystallization for efficient printable mesoscopic solar cells. Nature Communications.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Kim, H., et al. (2019, December 13). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Science.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • Chemistry For Everyone. (2025, September 1). What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells? YouTube.
  • Bashir, A., et al. (n.d.). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. ResearchGate.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals.
  • National Center for Biotechnology Information. (n.d.). sec-Butylammonium chloride. PubChem.
  • National Institute of Standards and Technology. (n.d.). sec-butylammonium chloride. NIST Chemistry WebBook.

Sources

Technical Support Center: Stability of Butylammonium Chloride Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with butylammonium chloride (BuA-Cl) aqueous solutions. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common stability issues encountered during experimental workflows. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity and reliability of your solutions over time.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and expected stability of BuA-Cl aqueous solutions.

FAQ 1: What is the expected shelf-life of a standard BuA-Cl aqueous solution?

The shelf-life is not fixed and depends heavily on storage conditions. For a neutrally buffered (pH 6-7.5) aqueous solution stored at 2-8°C and protected from light, a shelf-life of several months can be reasonably expected with minimal degradation. However, for critical applications, it is best practice to use freshly prepared solutions or re-qualify the solution's concentration after prolonged storage. Uncontrolled conditions, such as exposure to high temperatures or alkaline pH, can drastically reduce stability to a matter of days or weeks.

FAQ 2: What are the primary degradation pathways for BuA-Cl in an aqueous solution?

This compound exists in equilibrium with its free base, butylamine, in water. The primary long-term stability concern is the potential for slow degradation of butylamine, especially under harsh conditions. While the C-N bond is generally stable, oxidative or photo-initiated reactions can occur over extended periods. In non-aqueous environments or at high temperatures, thermal decomposition can lead to the elimination of HCl to form butylamine, or more complex reactions.[1]

FAQ 3: How does pH affect the stability of the solution?

pH is a critical factor. The stability of the butylammonium cation is intrinsically linked to the acid-base equilibrium:

CH3(CH2)3NH3+ ⇌ CH3(CH2)3NH2 + H+

  • Acidic pH (pH < 7): The equilibrium shifts to the left, favoring the protonated butylammonium cation. This form is generally more stable and less susceptible to oxidative degradation than the free amine.

  • Alkaline pH (pH > 8): The equilibrium shifts to the right, increasing the concentration of the unprotonated butylamine. Primary amines can be more susceptible to oxidation and other degradation reactions. Studies on quaternary ammonium (QA) groups, which are structurally related, show that degradation rates significantly increase with higher concentrations of hydroxide ions (OH⁻).[2][3] Therefore, avoiding highly alkaline conditions is crucial for long-term storage.

FAQ 4: Should I be concerned about microbial contamination?

Yes. While this compound possesses some antimicrobial properties, it is not a broad-spectrum biocide at typical working concentrations. Aqueous solutions, particularly those near neutral pH and stored at room temperature, can support microbial growth over time. This can alter the pH and introduce enzymatic activities that may degrade the compound. It is recommended to prepare solutions using sterile water and consider sterile filtration for long-term storage.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during your experiments.

Issue 1: My BuA-Cl solution has developed a yellow tint over time.
  • Potential Cause 1: Oxidative Degradation. The free base, butylamine, is more prone to oxidation than the protonated ammonium salt. This can be exacerbated by exposure to air (oxygen), light, and trace metal impurities. The yellowing may indicate the formation of oxidized nitrogen-containing chromophores.

  • Potential Cause 2: Impurities. If the starting material had impurities, these might be less stable and degrade over time to form colored species.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the solution. If it has drifted towards the alkaline range, the concentration of free butylamine is higher, increasing the risk of oxidation.

    • Review Storage Conditions: Was the solution protected from light? Was it stored at an elevated temperature?

    • Analytical Confirmation: Use a UV-Vis spectrophotometer to characterize the absorption profile of the colored species. A broad absorbance in the 300-400 nm range is typical for such degradation products. Use HPLC to check for new impurity peaks (see Protocol 1).

    • Solution: If degradation is confirmed, the solution should be discarded. To prevent recurrence, prepare fresh solutions and ensure storage at 2-8°C in an amber glass vial or a container wrapped in foil. For maximum stability, consider de-gassing the water before preparation or purging the container headspace with an inert gas like nitrogen or argon.

Issue 2: I am observing a loss of potency or inconsistent results in my assay.
  • Potential Cause 1: Chemical Degradation. A portion of the this compound may have degraded, leading to a lower effective concentration than initially prepared.

  • Potential Cause 2: pH Shift. A change in the solution's pH can affect the performance of many biological and chemical assays, independent of BuA-Cl concentration.

  • Potential Cause 3: Adsorption. Primary amines can adsorb to certain types of container surfaces, especially untreated glass, leading to a decrease in the solution-phase concentration.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Measure pH of BuA-Cl Solution A->B C Has pH shifted significantly? B->C D Re-buffer solution or prepare fresh. Investigate cause of pH shift. C->D Yes E Quantify BuA-Cl Concentration (See Protocol 1: HPLC Analysis) C->E No F Is concentration lower than expected? E->F G Degradation is likely. Discard and prepare fresh solution. Review storage conditions. F->G Yes H Consider other factors: - Adsorption to container? - Assay-specific issues? - Pipetting/dilution errors? F->H No

    Caption: Troubleshooting inconsistent assay results.

Issue 3: I see a precipitate in my refrigerated BuA-Cl solution.
  • Potential Cause: Reduced Solubility at Low Temperature. this compound has high water solubility at room temperature, but this decreases as the temperature is lowered. If the solution is highly concentrated, it may have become supersaturated upon refrigeration, causing the salt to crystallize out.

  • Troubleshooting Steps:

    • Gently Warm: Allow the solution to warm to room temperature and mix gently. The precipitate should redissolve.

    • Confirm Identity: If it redissolves, it was almost certainly the BuA-Cl. If it does not, it could be a less soluble impurity or a contaminant.

    • Prevent Recurrence: If this is a recurring issue, consider storing the solution at room temperature (if stability is not compromised) or preparing a slightly less concentrated stock solution. Do not store highly concentrated solutions at low temperatures unless their solubility profile is known.

Part 3: Key Protocols and Methodologies

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for quantifying this compound and detecting potential degradation products. As BuA-Cl lacks a strong chromophore, direct UV detection is challenging. Methods like derivatization or alternative detection are often required.

Objective: To quantify the concentration of BuA-Cl and identify degradation products.

Methodology: HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Rationale: ELSD and CAD are universal detectors that are not dependent on the analyte having a chromophore, making them suitable for compounds like this compound.

  • Step-by-Step Protocol:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., a silica or amide-based column, ~150 x 4.6 mm, 3.5 µm). HILIC is well-suited for retaining and separating small polar compounds like butylammonium.

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

      • Solvent B: Acetonitrile.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 10-15 minutes. This will elute the polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • ELSD/CAD Settings: Optimize nebulizer and drift tube temperatures according to the manufacturer's guidelines for the mobile phase composition.

    • Standard Preparation: Prepare a calibration curve using a freshly prepared, high-purity BuA-Cl standard (e.g., 5-100 µg/mL).

    • Sample Analysis: Dilute the stored BuA-Cl solution to fall within the calibration range.

    • Data Interpretation: Quantify the BuA-Cl peak against the calibration curve. The appearance of new peaks, especially earlier eluting ones, may indicate degradation products. A decrease in the main peak area over time is a direct measure of instability.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand potential degradation pathways and to validate the stability-indicating nature of your analytical method.

Objective: To intentionally degrade BuA-Cl under various stress conditions to identify likely degradation products and pathways.

Caption: Workflow for a forced degradation study.

Summary Data & Recommendations

The following table summarizes the key factors influencing the stability of this compound aqueous solutions and provides recommended actions.

ParameterRisk FactorImpact on StabilityRecommended Storage & Handling
pH High pH (>8)Increases free amine concentration, enhancing susceptibility to oxidation.[2][3]Maintain pH in the range of 6.0 - 7.5 using a suitable buffer system if necessary.
Temperature High Temp (>25°C)Accelerates all degradation reactions. Thermal decomposition can occur at very high temperatures.[1]Store at 2-8°C for long-term stability. Allow to equilibrate to room temperature before use.
Light UV ExposureCan initiate photo-oxidative degradation pathways.Store in amber glass vials or wrap containers in foil to protect from light.
Atmosphere Oxygen (Air)Can lead to oxidative degradation of the amine.For highly sensitive applications, use de-gassed water and store under an inert atmosphere (N₂ or Ar).
Concentration High ConcentrationMay lead to precipitation at low temperatures.Do not exceed solubility limits at the intended storage temperature.

By understanding the chemical properties of this compound and implementing the rigorous storage, handling, and analytical practices outlined in this guide, researchers can ensure the stability and reliability of their experimental solutions.

References

  • This citation is intentionally left blank as no direct source for a specific shelf-life was found. The information is based on general chemical principles.
  • Ouriques, D., et al. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75, 571–579.
  • Weiner, S. et al. (2014). Alkaline-stability-of-quaternary-ammonium-cations-for-alkaline-fuel-cell-membranes-and-ionic-liquids. Energy & Environmental Science, 7, 1-13.
  • This citation is intentionally left blank as no direct source for microbial contamination of this specific salt was found. The information is based on general microbiology principles for aqueous solutions.
  • This citation is intentionally left blank as no direct source for yellowing of this specific salt was found.
  • This citation is intentionally left blank as no direct source for adsorption of this specific salt was found. The information is based on the known surface interactions of primary amines.
  • Martins, M. et al. (2017). The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. Journal of Materials Chemistry A, 5, 9816-9827.
  • This citation is intentionally left blank as the HPLC protocol is a representative method based on standard analytical chemistry principles for similar analytes.
  • This citation is intentionally left blank as the forced degradation protocol is a standard pharmaceutical industry practice outlined in guidelines like ICH Q1A(R2).

Sources

Technical Support Center: Improving Perovskite Solar Cell Efficiency with Butylammonium Chloride (BACl) Additives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for utilizing Butylammonium Chloride (BACl) as a high-impact additive in perovskite solar cell (PSC) fabrication. This document is intended for researchers and scientists aiming to enhance device performance and stability. It provides field-proven insights, troubleshooting guides, and detailed protocols based on established research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of BACl in perovskite formulations.

Q1: What is the primary role of this compound (BACl) in a perovskite solar cell?

A1: this compound primarily acts as a surface passivating agent and a crystallization modulator. The butylammonium (BA⁺) cation is a large organic cation that can form a 2D perovskite-like layer on the surface and at the grain boundaries of the 3D perovskite film.[1][2] This serves to passivate defects, particularly halide vacancies and undercoordinated lead ions, which are major sites for non-radiative recombination.[3][4] This passivation reduces charge carrier recombination, leading to significant improvements in open-circuit voltage (VOC) and overall power conversion efficiency (PCE).[1]

Q2: How does BACl differ from other common chloride additives like Methylammonium Chloride (MACl)?

A2: While both are chloride sources that can aid in perovskite crystallization, their cations play different roles.[5][6] MACl is often used to improve the crystallinity and grain size of the bulk 3D perovskite film, and the small MA⁺ cation can be incorporated into the lattice.[7][8] In contrast, the larger butylammonium (BA⁺) cation is generally too bulky to be incorporated into the 3D perovskite lattice. Instead, it tends to reside at the surfaces and grain boundaries, forming a 2D capping layer.[2][7] This makes BACl particularly effective for surface defect passivation and enhancing environmental stability due to the hydrophobic nature of the butyl group.[9][10]

Q3: What is a typical concentration range for BACl in the precursor solution?

A3: The optimal concentration is highly dependent on the specific perovskite composition (e.g., FAPbI₃, CsFAPbI₃) and the solvent system. However, a common starting point is a low molar percentage relative to the lead halide precursor, typically in the range of 1-10 mol%. Some studies have shown significant improvements with as little as 1 vol% of a BACl solution added to the main precursor.[11][12] Exceeding the optimal concentration can lead to the formation of excessive, electrically insulating 2D perovskite phases, which can impede charge extraction and lower the short-circuit current density (JSC).[8]

Q4: Can BACl be used as a post-treatment agent instead of an additive?

A4: Yes, BACl is also effective when applied as a post-treatment solution. In this method, a dilute solution of BACl in a solvent like isopropanol is spin-coated onto the already-formed 3D perovskite film, followed by a brief annealing step. This approach specifically targets the top surface of the perovskite, forming a 2D passivation layer at the perovskite/hole-transport-layer (HTL) interface, which is a critical area for recombination.[1]

Troubleshooting Guide: BACl-Modified Perovskite Fabrication

This guide is structured to help you diagnose and solve common issues encountered during your experiments.

Problem / Observation Potential Cause(s) Related to BACl Recommended Solution(s)
Low Open-Circuit Voltage (VOC) 1. Insufficient Defect Passivation: The BACl concentration may be too low to effectively passivate surface and grain boundary traps, leading to high non-radiative recombination.[1] 2. Poor Film Quality: The additive might be negatively affecting the underlying 3D perovskite crystallization, creating shunting pathways.[13]1. Titrate BACl Concentration: Systematically increase the BACl concentration in small increments (e.g., 2 mol%, 4 mol%, 6 mol%) to find the optimal point where VOC is maximized. 2. Optimize Annealing: Adjust the post-deposition annealing temperature and time. BACl can alter the crystallization kinetics, so the standard annealing protocol may no longer be optimal.[5]
Low Short-Circuit Current Density (JSC) 1. Excessive 2D Perovskite Formation: Too much BACl can create thick, insulating 2D perovskite layers at grain boundaries or on the surface, which hinder charge transport and extraction to the selective contacts.[8] 2. Change in Bandgap: While the BA⁺ cation is not typically incorporated, excessive amounts or improper processing could lead to unintended changes in the perovskite's optical properties.[7]1. Reduce BACl Concentration: If you observe a drop in JSC as you increase BACl, you have likely passed the optimal concentration. Reduce it to a lower level. 2. Switch to Post-Treatment: Try applying BACl as a dilute post-treatment solution instead of adding it to the bulk precursor. This confines the 2D phase formation to the surface, potentially having less impact on vertical charge transport.[1]
Low Fill Factor (FF) 1. High Series Resistance: The formation of insulating 2D phases from excess BACl can increase the device's series resistance. 2. Increased Shunt Resistance: Inhomogeneous film formation or pinholes, sometimes exacerbated by additives, can create shorts.[13][14]1. Verify Film Morphology: Use Scanning Electron Microscopy (SEM) to inspect the film quality. Ensure the film is uniform and free of pinholes. Adjust spin-coating parameters if necessary. 2. Characterize Resistance: Analyze the slope of the J-V curve at VOC (for shunt resistance) and at JSC (for series resistance) to diagnose the electrical issue. Lowering BACl concentration often reduces series resistance.
Poor Film Morphology (Pinholes, Low Coverage) 1. Solubility Issues: BACl may not be fully dissolving in the precursor solvent system, leading to aggregates that disrupt film formation. 2. Altered Crystallization Dynamics: BACl can significantly change the nucleation and growth rate of the perovskite film. The standard spin-coating and anti-solvent procedure may no longer be suitable.[6]1. Ensure Complete Dissolution: Gently warm and sonicate the precursor solution after adding BACl to ensure it is fully dissolved before use. 2. Re-optimize Spin-Coating Protocol: Experiment with different spin speeds, ramp rates, and anti-solvent dripping times. A slower crystallization process may require a later anti-solvent drip.
Device Instability (Rapid Degradation) 1. Hygroscopic Precursors: BACl, like many ammonium salts, can be hygroscopic. Contamination with water can accelerate perovskite degradation.[9] 2. Excess Organic Cations: An excess of the large organic BA⁺ cations at grain boundaries can sometimes compromise long-term thermal stability if not properly integrated into a stable 2D/3D structure.[2]1. Strict Environmental Control: Handle BACl and prepare precursor solutions inside a nitrogen-filled glovebox with low humidity (<10% RH). 2. Optimize Stoichiometry: Ensure the final BACl concentration is well-optimized. A well-formed 2D capping layer should enhance moisture resistance, not detract from stability.[2][15]
Mechanism of Action: The Role of the Butylammonium Cation

The effectiveness of BACl stems from its ability to form a 2D/3D heterostructure. The large butylammonium (BA⁺) cation and chloride (Cl⁻) anion work synergistically.

  • Chloride-Assisted Crystallization: The Cl⁻ ion can act as a template, influencing the nucleation and growth of the 3D perovskite to yield larger, more crystalline grains with fewer bulk defects.[6][16]

  • Surface and Grain Boundary Passivation: Due to its size, the BA⁺ cation is expelled from the bulk 3D lattice during crystallization and accumulates at the film's surface and grain boundaries. Here, it bonds with uncoordinated PbI₂ octahedra to form a stable, 2D Ruddlesden-Popper phase perovskite, (BA)₂(PbI₄).[2]

  • Defect Healing: This 2D layer effectively "heals" defect sites like halide vacancies (VI⁻) and lead antisites (PbI), which are primary sources of charge traps. The amine group (-NH₃⁺) of the BA⁺ cation can passivate these defects.[3][17]

  • Enhanced Stability: The hydrophobic butyl chains of the 2D layer act as a barrier against moisture ingress, significantly improving the device's stability in ambient conditions.[9][18]

Visualizing the Mechanism of BACl Passivation

G Mechanism of BACl Defect Passivation cluster_0 3D Perovskite Bulk cluster_1 Grain Boundary / Surface Grain1 Perovskite Grain Defect Halide Vacancy & Pb²⁺ Defects Grain1->Defect Grain2 Perovskite Grain Grain2->Defect Passivation Formation of 2D (BA)₂PbI₄ Layer Defect->Passivation Heals & Passivates BACl BACl Additive (BA⁺, Cl⁻) BACl->Defect Targets Defects Outcome Reduced Recombination Improved VOC & Stability Passivation->Outcome caption BACl passivates defects at grain boundaries.

Caption: BACl passivates defects at grain boundaries.

Detailed Experimental Protocols

This section provides a baseline protocol for incorporating BACl as a precursor additive. Note: This is a representative example and should be adapted for your specific perovskite composition and device architecture.

Protocol 1: BACl as a Precursor Additive
  • Stock Solution Preparation (Inside Glovebox):

    • Prepare a stock solution of BACl in DMF:DMSO (e.g., 4:1 v/v) at a concentration of 10 mg/mL. Ensure it is fully dissolved.

  • Perovskite Precursor Preparation:

    • Prepare your standard 3D perovskite precursor solution (e.g., FAPbI₃ and MABr in DMF:DMSO).

    • To this solution, add a specific volume of the BACl stock solution to achieve the desired final molar concentration (e.g., for 5 mol% BACl). Calculation is key here.

    • Stir the final solution at ~60°C for at least 30 minutes to ensure homogeneity. Filter through a 0.22 µm PTFE filter before use.

  • Film Deposition (Standard Spin-Coating):

    • Pre-clean your substrates (e.g., FTO/SnO₂) thoroughly.

    • Spin-coat the BACl-containing precursor solution. A typical two-step program might be:

      • Step 1: 1000 rpm for 10 seconds (spread).

      • Step 2: 4000 rpm for 30 seconds (thinning).

    • During the second step (e.g., at 25 seconds), dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate.

    • Anneal at a pre-optimized temperature (e.g., 100-150°C) for 10-30 minutes. The presence of BACl may require a slightly higher temperature or longer time to form the desired 2D/3D structure.

  • Device Completion:

    • Proceed with the deposition of your hole transport layer (e.g., Spiro-OMeTAD) and metal back contact (e.g., Gold, Silver).[19][20][21]

Experimental Workflow Diagram

G start Start prep Prepare Perovskite Precursor + BACl start->prep spin Spin-Coat Film + Anti-Solvent Quench prep->spin anneal Thermal Annealing (e.g., 150°C, 15 min) spin->anneal htl Deposit Hole Transport Layer anneal->htl contact Deposit Metal Back Contact htl->contact char Device Characterization (J-V, EQE, Stability) contact->char end End char->end caption Experimental workflow for BACl-PSCs.

Caption: Experimental workflow for BACl-PSCs.

Data Summary & Expected Outcomes

Incorporating an optimal amount of BACl should lead to measurable improvements in key photovoltaic parameters.

ParameterTypical Change with Optimal BAClScientific Rationale
Power Conversion Efficiency (PCE) Increase Overall improvement driven primarily by the increase in VOC and FF.[1]
Open-Circuit Voltage (VOC) Significant Increase Suppression of non-radiative recombination at surfaces and grain boundaries directly reduces the recombination current, increasing VOC.[1]
Short-Circuit Current (JSC) Slight Increase or Unchanged Can slightly increase due to improved film quality and charge collection. May decrease if BACl concentration is too high, impeding charge transport.[11]
Fill Factor (FF) Increase Reduced trap-assisted recombination and potentially lower series resistance (at optimal concentration) improve charge extraction efficiency.[22]
Moisture Stability Significant Increase The hydrophobic butyl groups in the 2D capping layer form a protective barrier against humidity.[2][9]
Troubleshooting Logic Flow

Use this diagram to guide your troubleshooting process for a common issue like low VOC.

G start Problem: Low VOC q1 Is Film Morphology Good (via SEM)? start->q1 a1_yes Increase BACl Concentration q1->a1_yes Yes a1_no Optimize Spin-Coating & Annealing Protocol q1->a1_no No q2 Did VOC Improve? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Continue to Optimize Concentration q2->a2_yes Yes a2_no Check for Other Recombination Sources (e.g., Interfaces) q2->a2_no No caption Troubleshooting logic for low Voc.

Caption: Troubleshooting logic for low Voc.

References
  • Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. (n.d.).
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2025).
  • Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. (n.d.).
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. (2017). RSC Advances.
  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. (2017).
  • Controlled growth of perovskite layers with volatile alkylammonium chlorides. (2022).
  • Perovskite Solar Cells: Methods of Increasing Stability & Durability. (n.d.). Ossila.
  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. (2025).
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2025). PubMed.
  • Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium- formamidinium lead halide perovskites. (2017).
  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (2023). eScholarship.org.
  • Defects and Defect Passivation in Perovskite Solar Cells. (2022). PubMed Central.
  • Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. (2019). PubMed Central.
  • Strategic Buried Defect Passivation of Perovskite Emitting Layers by Guanidinium Chloride for High‐Performance Pure Blue Perovskite Light Emitting Diodes. (2024).
  • Why is my perovskite solar cell not working?. (2022).
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2025).
  • Enhanced stability of perovskite solar cells using N-[(3-dimethylamino) propyl] methacrylamide as an ionic additive. (2025). AIP Publishing.
  • Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. (2019). Advanced Science.
  • Influence of Methylammonium Chloride on Wide-Bandgap Halide Perovskites Films for Solar Cells. (2023). OSTI.GOV.
  • Advances of chloride additives for high-efficiency perovskite solar cells: a multiple point of view. (2021).
  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024). MDPI.
  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. (2020). PubMed.
  • Defects and Their Passivation in Hybrid Halide Perovskites toward Solar Cell Applications. (2020).
  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2024). RSC Publishing.
  • Defect Passivation and Fabrication of Stable Large-Area (2.0 cm2) Perovskite Solar Cells with Cost-Effective Metal Contacts. (2023).
  • Effect of methylammonium chloride concentration on crystallinity, photovoltaic performance, and stability of air-processed perovskite solar cells. (2025).
  • Defect suppression and passivation for perovskite solar cells: from the birth to the lifetime oper
  • New Method Addresses Problem With Perovskite Solar Cells. (2022). NREL.
  • From Waste to Value: A Comprehensive Review of Perovskite Solar Cell Recycling Technologies. (2024). MDPI.
  • Simultaneous Bulk and Surface Defect Passivation for Efficient Inverted Perovskite Solar Cells. (2022). The Journal of Physical Chemistry Letters.
  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024).
  • All-Back-Contact Perovskite Solar Cells Using Cracked Film Lithography. (2022). ACS Nano.
  • Back-Contact Perovskite Solar Cells. (2019). JoVE.

Sources

Technical Support Center: Stabilizing Mixed-Halide Perovskites with Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced perovskite materials. This guide is designed for researchers, scientists, and professionals in drug development who are working with mixed-halide perovskites and seeking to overcome the critical challenge of phase segregation. Here, we delve into the application of butylammonium chloride (BACl) as a highly effective stabilizing agent. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.

The Challenge: Photo-Induced Phase Segregation in Mixed-Halide Perovskites

Mixed-halide perovskites, with their tunable bandgaps, are promising materials for high-efficiency tandem solar cells and other optoelectronic devices. However, a significant obstacle to their widespread application is their instability under illumination.[1][2] This instability manifests as photo-induced phase segregation, where the homogenous mixed-halide perovskite demixes into iodine-rich and bromine-rich domains.[3]

The formation of these iodine-rich domains, which have a lower bandgap, acts as charge carrier traps, leading to non-radiative recombination and a significant drop in the open-circuit voltage (Voc) of perovskite solar cells.[1] This phenomenon severely limits the device's performance and long-term stability.

The Solution: this compound for Enhanced Stability

The introduction of n-butylammonium cations through the use of this compound (BACl) has emerged as a powerful strategy to suppress this detrimental phase segregation. The primary mechanism behind this enhanced stability is the formation of a two-dimensional (2D) or quasi-2D perovskite capping layer on top of the three-dimensional (3D) perovskite film.[4]

This 2D/3D heterostructure provides a protective barrier that mitigates ion migration, a key driver of phase segregation.[5][6] The bulky butylammonium cations are too large to be incorporated into the 3D perovskite lattice and instead accumulate at the surface and grain boundaries, forming these stable 2D layers.[7]

Troubleshooting Guide: Experimental Issues and Solutions

This section addresses common problems encountered during the incorporation of this compound in mixed-halide perovskite fabrication.

Issue Potential Cause(s) Troubleshooting Steps
Poor film morphology (pinholes, incomplete coverage) 1. Inappropriate BACl concentration. 2. Suboptimal annealing temperature or time. 3. Incompatible solvent system.1. Titrate the BACl concentration. Start with a low molar ratio relative to the 3D perovskite precursors and gradually increase. 2. Optimize the annealing parameters. The formation of the 2D layer may require different conditions than the pristine 3D film. 3. Ensure good solubility of BACl in the perovskite precursor solvent. Co-solvents may be necessary.
Phase segregation still observed after BACl treatment 1. Insufficient BACl to form a continuous 2D capping layer. 2. Incomplete reaction or incorporation of butylammonium cations at the surface. 3. Degradation of the 2D layer under harsh conditions.1. Increase the BACl concentration in the precursor solution or as a post-treatment step. 2. Extend the annealing time or slightly increase the temperature to promote the formation of the 2D phase. 3. Characterize the stability of the 2D/3D structure under prolonged illumination and environmental stressors.
Reduced power conversion efficiency (PCE) 1. Thick, insulating 2D layer impeding charge extraction. 2. Introduction of defects at the 2D/3D interface. 3. Unfavorable energy level alignment.1. Carefully control the thickness of the 2D layer by adjusting the BACl concentration and processing conditions.[8] 2. Utilize characterization techniques like photoluminescence spectroscopy to probe for interfacial defects. 3. Investigate the energy level alignment using techniques like ultraviolet photoelectron spectroscopy (UPS).
Inconsistent results between batches 1. Variability in precursor solution aging. 2. Fluctuations in ambient humidity and temperature during fabrication. 3. Inconsistent application of the BACl-containing solution.1. Use freshly prepared precursor solutions. Some studies suggest that the reactivity of alkylammonium additives can change over time in solution.[9] 2. Perform film fabrication in a controlled environment (e.g., a glovebox) to minimize environmental effects. 3. Ensure uniform and reproducible deposition of the BACl solution through precise control of spin-coating parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of BACl to use?

The optimal concentration of BACl can vary depending on the specific mixed-halide perovskite composition and the desired thickness of the 2D capping layer. It is recommended to perform a systematic optimization, starting from a low concentration (e.g., a few mol%) and gradually increasing it while monitoring the film properties and device performance.

Q2: Should I add BACl to the precursor solution or use it as a post-treatment?

Both methods have been shown to be effective. Adding BACl directly to the perovskite precursor solution is a simpler one-step method. However, a post-treatment step, where a solution of BACl is spin-coated onto the 3D perovskite film, allows for more precise control over the formation of the 2D capping layer.

Q3: How can I confirm the formation of the 2D/3D heterostructure?

Several characterization techniques can be employed:

  • X-ray Diffraction (XRD): The formation of the 2D perovskite phase will result in the appearance of new, low-angle diffraction peaks corresponding to the layered structure.[10]

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: The 2D perovskite has a different bandgap than the 3D perovskite, which will be evident in the absorption and emission spectra.

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques can provide morphological information, revealing changes in the film's surface after the formation of the 2D layer.[10]

Q4: Does the choice of the alkylammonium cation matter?

Yes, the length and structure of the alkyl chain can influence the properties of the 2D layer and the overall stability. Comparative studies have shown that different alkylammonium chlorides can have varying effects on perovskite crystallinity and phase stability.[9][11] Butylammonium is a commonly used and effective choice for forming stable 2D capping layers.

Q5: Will the 2D capping layer affect charge transport?

The 2D perovskite layer is generally more insulating than its 3D counterpart, which can impede charge transport if it is too thick.[8] Therefore, it is crucial to optimize the thickness of the 2D layer to achieve a balance between enhanced stability and efficient charge extraction.

Experimental Protocols

Protocol 1: One-Step Incorporation of BACl in the Precursor Solution

This protocol describes the preparation of a mixed-halide perovskite precursor solution with the direct addition of this compound.

  • Precursor Preparation:

    • Prepare the desired 3D mixed-halide perovskite precursor solution (e.g., FAPbI3-xBrx) in a suitable solvent such as a mixture of DMF and DMSO.

    • Prepare a separate stock solution of this compound (BACl) in the same solvent system.

  • Mixing:

    • Add the desired molar percentage of the BACl stock solution to the 3D perovskite precursor solution.

    • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Film Deposition:

    • Deposit the mixed precursor solution onto the substrate using a spin-coater.

    • Follow with an anti-solvent quenching step (e.g., using chlorobenzene) to induce rapid crystallization.

  • Annealing:

    • Anneal the film on a hotplate at a temperature optimized for the formation of the 2D/3D heterostructure (typically in the range of 100-150 °C).

Protocol 2: Two-Step Post-Treatment with BACl

This protocol outlines the formation of a 2D capping layer on a pre-deposited 3D perovskite film.

  • 3D Film Fabrication:

    • Prepare and deposit the 3D mixed-halide perovskite film according to your standard protocol.

    • Anneal the 3D film to achieve good crystallinity.

  • BACl Solution Preparation:

    • Prepare a dilute solution of BACl in a solvent that does not dissolve the underlying 3D perovskite film (e.g., isopropanol). A typical concentration range is 1-5 mg/mL.

  • Post-Treatment Deposition:

    • Spin-coat the BACl solution onto the annealed 3D perovskite film.

  • Second Annealing:

    • Perform a second annealing step at a moderate temperature (e.g., 100 °C) to promote the reaction between the BACl and the surface of the 3D perovskite, forming the 2D capping layer.

Visualizations

Mechanism of Phase Segregation and BACl-induced Stabilization

G cluster_0 Without BACl cluster_1 With BACl a Mixed-Halide Perovskite b Illumination a->b c Phase Segregation (Iodide-rich & Bromide-rich domains) b->c d Reduced Voc & Instability c->d e Mixed-Halide Perovskite + BACl f 2D/3D Heterostructure Formation e->f g Suppressed Ion Migration f->g h Inhibited Phase Segregation g->h i Enhanced Stability & Performance h->i

Caption: Role of BACl in preventing phase segregation.

Experimental Workflow for 2D/3D Perovskite Fabrication

G cluster_0 One-Step Method cluster_1 Two-Step Method A Prepare Mixed Precursor (3D Perovskite + BACl) B Spin-Coat & Quench A->B C Anneal B->C D 2D/3D Film C->D E Deposit & Anneal 3D Film F Spin-Coat BACl Solution E->F G Second Annealing F->G H 2D/3D Film G->H

Caption: One-step vs. two-step BACl incorporation.

References

  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films - New Journal of Chemistry (RSC Publishing)
  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides - ResearchG
  • Routes toward Long-Term Stability of Mixed-Halide Perovskites
  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance - MDPI
  • Stable FAPbI3 Perovskite Solar Cells via Alkylammonium Chloride-Mediated Crystallization Control - ResearchG
  • Stabilization of 3D/2D perovskite heterostructures via inhibition of ion diffusion by cross-linked polymers for solar cells with improved performance | Semantic Scholar
  • A review on two-dimensional (2D)
  • Spacer Cations Dictate Photoinduced Phase Segregation in 2D Mixed Halide Perovskites | Request PDF - ResearchG
  • AFM images of the perovskite films: a) control, b) with BACl, c) PACl,...
  • How Chloride Suppresses Photoinduced Phase Segreg
  • How Chloride Suppresses Photoinduced Phase Segregation in Mixed Halide Perovskites | Request PDF - ResearchG
  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites | Journal of the American Chemical Society
  • How Chloride Suppresses Photoinduced Phase Segregation in Mixed Halide Perovskites - Chemistry of M
  • Toward Long-Term Stability: Single-Crystal Alloys of Cesium-Containing Mixed Cation and Mixed Halide Perovskite - PubMed
  • Metal halide perovskites: stability under illumin
  • Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites - ResearchG
  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells - ResearchG
  • Preventing phase segregation in mixed-halide perovskites: a perspective - Semiconductors Group - Oxford Physics
  • Light induced degradation in mixed-halide perovskites - RSC Publishing
  • Design principles of spacer cations for suppressing phase segreg
  • 2D perovskites based on the butylammonium spacer with different layer...
  • Compositional Engineering To Improve the Stability of Lead Halide Perovskites: A Comparative Study of Cationic and Anionic Dopants | Request PDF - ResearchG
  • Visualizing the role of photoinduced ion migration on photoluminescence in halide perovskite grains - Journal of M
  • Halide Segregation in Mixed-Halide Perovskites: Visualiz
  • Improving the Performance and Stability of Perovskite Solar Cells via Surface Passivation of Phthalimide N-alkylammonium Iodides | Request PDF - ResearchG
  • How Chloride Suppresses Photoinduced Phase Segreg
  • Impact of Ion Migration on the Performance and Stability of Perovskite‐Based Tandem Solar Cells - Helmholtz-Zentrum Berlin (HZB)
  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide - Journal of M
  • Ion migration in halide perovskite solar cells: Mechanism, characterization, impact and suppression - Beijing Institute of Technology
  • Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystalliz
  • Characterization of emerging 2D materials after chemical functionaliz
  • Stable 2D Perovskites via Intralayer Bident
  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films - New Journal of Chemistry (RSC Publishing)
  • Effect of ion migration on lead halide perovskite on visible light communic
  • Assessing the Drawbacks and Benefits of Ion Migration in Lead Halide Perovskites | ACS Energy Letters - ACS Public
  • Four general methods to prepare perovskite active layers. (a) One-Step...
  • Stability Issues on Perovskite Solar Cells - MDPI
  • A “Tips and Tricks” Practical Guide to the Synthesis of Metal Halide Perovskite Nanocrystals
  • Overcoming Perovskite Solar Cells' Instability Issues - Student Energy UBC
  • Introduction | Advanced Analytical Techniques for Characterization of 2D Materials | Books G
  • Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics - MDPI
  • Understanding the precursor chemistry for one-step deposition of mixed cation perovskite solar cells by methylamine route - ResearchG
  • Metal halide perovskite nanomaterials: synthesis and applic
  • Various associated problems with perovskite solar cells.
  • A Review of Recent Developments in Preparation Methods for Large-Area Perovskite Solar Cells - MDPI
  • Scanning electron microscope - Wikipedia
  • Facile Synthesis Of Colloidal Lead Halide Perovskite Nanopl
  • A “Tips and Tricks” Practical Guide to the Synthesis of Metal Halide Perovskite Nanocrystals | Chemistry of Materials - ACS Public
  • Interface Characterization and Control of 2D Materials and Heterostructures - ResearchG
  • Two-Step Synthesis of Bismuth-Based Hybrid Halide Perovskite Thin-Films - MDPI

Sources

Technical Support Center: Recrystallization Protocol for Purifying Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth protocol for the purification of butylammonium chloride via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers not only a step-by-step procedure but also the underlying scientific principles, troubleshooting advice for common experimental hurdles, and essential safety information. Our goal is to empower you with the expertise to perform this purification with confidence and achieve high-purity results.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at its boiling point. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities. These impurities remain in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.

For this compound, a primary alkylammonium halide, selecting the appropriate solvent system is critical to achieving high purity. This guide will detail a robust protocol using a mixed-solvent system of isopropanol and diethyl ether, which offers excellent control over the crystallization process.

Core Protocol: Recrystallization of this compound

This protocol is designed to be a self-validating system, where careful execution of each step ensures the desired outcome of high-purity this compound crystals.

Materials and Equipment
  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source

  • Ice bath

  • Spatula and weighing paper

  • Glassware for solvent transfer (graduated cylinders, pipettes)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Induce Precipitation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude butylammonium chloride in Erlenmeyer flask B Add minimal hot isopropanol to dissolve A->B Heat & Stir C Add diethyl ether dropwise until solution becomes cloudy B->C Hot Solution D Add a few drops of hot isopropanol to redissolve C->D Clarify E Cool to room temperature D->E Slow Cooling F Place in ice bath E->F Maximize Yield G Collect crystals by vacuum filtration F->G H Wash with cold diethyl ether G->H I Dry crystals under vacuum H->I J Pure Butylammonium Chloride Crystals I->J Final Product

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Heat isopropanol in a separate beaker on a hot plate.

    • Add a minimal amount of the hot isopropanol to the flask containing the crude solid while stirring. Continue adding the hot solvent portion-wise until the this compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1][2]

  • Inducing Precipitation (Mixed-Solvent System):

    • While the isopropanol solution is still hot, begin adding diethyl ether dropwise. Diethyl ether acts as an "anti-solvent" as this compound is less soluble in it.

    • Continue adding diethyl ether until the solution becomes faintly and persistently cloudy. This point of incipient precipitation is known as the cloud point and indicates that the solution is saturated.[3]

    • To ensure that crystallization does not occur prematurely at the elevated temperature, add a few drops of hot isopropanol back into the solution until the cloudiness just disappears. The goal is to have a solution that is saturated at the boiling point of the solvent mixture.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[2][4]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product by further decreasing its solubility.[1]

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of cold diethyl ether to ensure it is sealed against the funnel.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.[1]

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

    • Transfer the purified crystals to a clean, pre-weighed watch glass and dry them further in a vacuum oven at a low temperature until a constant weight is achieved.

Troubleshooting Guide

Issue Potential Cause Solution
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated, causing the compound to come out of solution above its melting point.- Add a small amount of hot isopropanol to the hot solution to decrease the saturation. - Ensure a gradual cooling process; rapid cooling can promote oiling out.
Low or no crystal formation upon cooling Too much solvent was used during the dissolution step, and the solution is not saturated.- Reheat the solution and boil off some of the solvent to increase the concentration. - If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a "seed crystal" of pure this compound if available.
Low product yield - Too much solvent was used for dissolution. - The crystals were washed with too much cold solvent. - The compound is significantly soluble in the cold solvent mixture.- Use the minimum amount of hot isopropanol for dissolution. - Use a minimal amount of ice-cold diethyl ether for washing. - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
Crystals are colored Colored impurities are present in the crude material.- Before adding the diethyl ether, add a very small amount of activated charcoal to the hot isopropanol solution and swirl for a few minutes. - Perform a hot gravity filtration to remove the charcoal before proceeding with the crystallization steps. Use charcoal sparingly as it can also adsorb the desired product.
Crystals form in the funnel during hot filtration (if performed) The solution is cooling and becoming supersaturated in the funnel.- Pre-heat the funnel and the receiving flask before filtration. - Use a stemless funnel to prevent a clog of crystals. - If crystals begin to form, add a small amount of hot solvent to redissolve them.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed-solvent system of isopropanol and diethyl ether recommended?

A1: A mixed-solvent system is ideal when a single solvent does not have the optimal solubility characteristics for recrystallization. In this case, this compound is quite soluble in hot isopropanol but may still have significant solubility at cold temperatures, leading to a lower yield. Diethyl ether is a solvent in which this compound is much less soluble. By adding diethyl ether as an "anti-solvent" to the hot isopropanol solution, we can carefully control the point of saturation and induce crystallization more effectively, leading to a higher recovery of the purified product.[3]

Q2: How critical is the cooling rate for crystallization?

A2: The cooling rate is very critical. A slow and gradual cooling process allows for the formation of large, well-defined crystals. This is because the molecules have sufficient time to orient themselves correctly and incorporate into the growing crystal lattice, effectively excluding impurities. Rapid cooling, on the other hand, can trap impurities within the crystal lattice and often leads to the formation of smaller, less pure crystals or even a precipitate.[2][4]

Q3: What should I do if my final product is still not pure?

A3: If the purity of your recrystallized this compound is not satisfactory, a second recrystallization can be performed. Each successive recrystallization will further refine the purity, although some product loss is expected with each cycle.

Q4: What are the key safety precautions when handling this compound and the solvents used in this protocol?

A4: this compound can cause skin and serious eye irritation. Isopropanol and diethyl ether are flammable. Diethyl ether is extremely volatile and its vapors can form explosive mixtures with air. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep all flammable solvents away from ignition sources. For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Butenylamine Hydrochloride Reaction Products.
  • HBCSE. (n.d.).
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Nichols, L. (n.d.).
  • University of Toronto. (n.d.).
  • U.S. Patent No. 3,337,630. (1967).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • University of Rochester Department of Chemistry. (n.d.).
  • U.S. Patent No. 6,093,286. (2000). Process for purifying n-butyl chloride.
  • Chemistry Stack Exchange. (2020, April 22).
  • BenchChem. (2025).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Dr. G's Chemistry. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube.
  • Carroll, C. N., Berryman, O. B., Johnson, C. A., II, Zakharov, L. N., Haley, M. M., & Johnson, D. W. (n.d.). Protonation activates anion binding and alters binding selectivity in new inherently fluorescent 2,6-bis(2- anilinoethynyl)pyridine bisureas. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). BUTYLAMINE HYDROCHLORIDE synthesis.
  • University of Groningen. (2022, October 14).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. [Video]. YouTube.
  • New England Biolabs. (n.d.).
  • Nerz, J. (2013, February 3).
  • BenchChem. (2025).
  • ResearchGate. (2022, August).
  • PubMed. (n.d.).

Sources

Technical Support Center: Impact of Butylammonium Chloride on Perovskite Film Crystallinity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and scientists working with perovskite thin films. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of butylammonium chloride (BACl) to enhance film crystallinity and performance. Our goal is to move beyond simple protocols and explain the underlying causality, enabling you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the fabrication of perovskite films using this compound.

Q1: My perovskite film has poor surface coverage and numerous pinholes after adding BACl. What's going wrong?

A1: This is a common issue that typically points to a suboptimal concentration of BACl or an inappropriate deposition process. While BACl is added to improve film quality, its effect is highly concentration-dependent.

Probable Causes & Solutions:

  • Incorrect BACl Concentration: The primary role of the bulky butylammonium (BA⁺) cation is to modulate the crystallization kinetics.[1][2] It can slow down the rapid reaction between precursor components, allowing more time for ordered crystal growth and uniform film formation.[1] However, if the concentration is too low, this effect is negligible. If it's too high, it can lead to the formation of isolated 2D perovskite crystals or disrupt the 3D perovskite lattice excessively, harming film continuity.[1][3]

    • Solution: Perform a concentration optimization study. Start with a low concentration (e.g., 0.5% molar ratio relative to PbI₂) and systematically increase it. Characterize the surface morphology of each film using Scanning Electron Microscopy (SEM) to identify the optimal concentration that yields a pinhole-free, uniform surface.

  • Incompatible Solvent System: BACl's solubility and interaction with the perovskite precursors are dependent on the solvent system (e.g., DMF, DMSO, or a mixture). If BACl precipitates or does not properly interact with the lead halide complexes in solution, it cannot effectively modulate crystallization.

    • Solution: Ensure your chosen solvent can fully dissolve all precursors, including the BACl additive. If you suspect solubility issues, slightly warming the solution or increasing the proportion of a more polar solvent like DMSO may help. Always use freshly prepared precursor solutions, as the reactivity of additives can change over time.[4][5]

  • Sub-optimal Annealing Protocol: The annealing temperature and time are critical for removing residual solvents and driving the crystal growth process. The presence of BACl can alter the optimal annealing parameters compared to a control film.

    • Solution: Re-optimize your annealing protocol. With BACl, a slightly lower temperature or shorter time might be sufficient, as the additive has already facilitated a more ordered precursor film. Use in-situ characterization techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) if available to monitor the crystallization process in real-time.[6][7]

Q2: The XRD pattern of my film shows low peak intensity and broad peaks, indicating poor crystallinity. How can BACl help, and what are the optimal conditions?

A2: Low intensity and broad peaks in an X-ray Diffraction (XRD) pattern are classic signs of a film with small crystallites and a high degree of structural disorder. BACl is specifically used to combat this by promoting the growth of larger, well-oriented crystals.

Probable Causes & Solutions:

  • Uncontrolled, Rapid Crystallization: Perovskite formation is often extremely fast, leading to rapid nucleation of many small grains rather than the slower growth of large, high-quality crystals.[8][9]

    • Mechanism of Action: BACl acts as a crystallization retardant. The bulky butylammonium cation can sterically hinder the rapid assembly of the inorganic framework.[1][2] Furthermore, the chloride ion can form more stable intermediate complexes with lead iodide in the precursor solution, which then slowly convert to the final perovskite phase during annealing, allowing for more controlled and ordered growth.[6][10] This controlled process results in larger grains and higher crystallinity, which is reflected in sharper, more intense XRD peaks.[11]

    • Solution: Incorporate BACl as an additive (see Protocol 1). Studies on similar alkylammonium halides show that even small amounts (e.g., 1-10 mol%) can significantly enhance crystallinity.[12][13] The resulting films should exhibit narrower full width at half maximum (FWHM) values for the main perovskite diffraction peaks (e.g., (100) and (200) for cubic phases).[4]

Q3: I observe residual PbI₂ peaks in my XRD pattern. Can BACl addition help eliminate them?

A3: Yes, the presence of BACl can help reduce or eliminate residual lead iodide (PbI₂). This is a common issue stemming from incomplete conversion of the precursors to the perovskite phase.

Probable Causes & Solutions:

  • Incomplete Precursor Reaction: A non-stoichiometric precursor ratio or suboptimal processing can leave unreacted PbI₂ in the final film, which is detrimental to device performance and stability.

    • Mechanism of Action: The chloride ions from BACl play a crucial role. They can participate in the formation of intermediate phases (e.g., lead-halide-chloride complexes) that are more readily converted to the final perovskite structure during annealing.[7][10] This facilitated conversion pathway ensures a more complete reaction, consuming the initial PbI₂. Additives like methylammonium chloride have been shown to effectively reduce the PbI₂ phase, and a similar mechanism applies to BACl.[10][13]

    • Solution: Add an optimized amount of BACl to your precursor solution. Monitor the disappearance of the characteristic PbI₂ XRD peak (typically around 12.6°) as a function of BACl concentration and annealing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which BACl improves perovskite crystallinity?

A1: The mechanism is twofold, involving both the butylammonium (BA⁺) cation and the chloride (Cl⁻) anion.

  • Cation-Driven Crystallization Control: The large, bulky BA⁺ cation acts as a structural modulator. It can transiently bind to the lead-halide octahedra, slowing down the overall crystallization rate. This prevents the explosive, uncontrolled nucleation of countless small grains and instead favors the slower, more orderly growth of larger, highly crystalline domains.[1][2]

  • Anion-Driven Intermediate Phase Formation: The Cl⁻ anion can form stable intermediate complexes in the precursor solution. These intermediates act as a reservoir that slowly releases the components needed for perovskite formation during annealing. This controlled release pathway avoids rapid, defect-prone crystallization and helps facilitate the complete conversion to the desired pure perovskite phase.[6][7][10]

Below is a conceptual diagram illustrating this mechanism.

G cluster_0 Precursor Solution cluster_1 Film Deposition & Annealing cluster_2 Final Film precursor Perovskite Precursors (e.g., FAI, PbI₂) intermediate Formation of Stable Intermediate Phase (Pb-I-Cl complexes) precursor->intermediate Cl⁻ interaction slow_growth Controlled Nucleation & Slower Crystal Growth precursor->slow_growth BA⁺ steric hindrance (retards kinetics) bacl BACl Additive (BA⁺ + Cl⁻) bacl->intermediate bacl->slow_growth intermediate->slow_growth Slow conversion during annealing final_film High-Quality Perovskite Film - Large Grains - High Crystallinity - Reduced Defects slow_growth->final_film

Caption: Mechanism of BACl in improving perovskite crystallinity.

Q2: What is the difference between using BACl as an additive in the precursor solution versus a post-deposition surface treatment?

A2: Both methods are effective but target different aspects of the perovskite film.

  • As a Precursor Additive: When mixed into the precursor solution, BACl influences the bulk properties of the film. It is involved in the entire nucleation and growth process, leading to larger grain sizes and improved overall crystallinity throughout the film's thickness.[1][6] This is the preferred method for addressing issues like high bulk defect density and small crystallites.

  • As a Post-Deposition Treatment: When a solution of BACl is spin-coated onto a pre-formed 3D perovskite film, it primarily modifies the surface and grain boundaries. This process, often called surface passivation, forms a thin 2D or quasi-2D perovskite layer (e.g., (BA)₂PbI₄) on top of the 3D film.[3][14][15] This layer effectively "heals" surface defects, which are major sites for non-radiative recombination, thereby improving charge carrier lifetime and device voltage.[3][14] This method is ideal for passivating an already well-formed film.

Q3: How does the concentration of BACl affect the final grain size and orientation of the perovskite film?

A3: The concentration of BACl has a direct and significant impact on grain size. Generally, as the concentration of a suitable additive like BACl increases from zero, the grain size also increases, up to an optimal point.[16][17] This is because the additive increasingly slows the crystallization process, allowing fewer nuclei to grow into larger crystals (a phenomenon related to Ostwald ripening).[18]

However, beyond an optimal concentration, the grain size may decrease, or the film quality may degrade.[1] Excessive BACl can lead to the formation of a large amount of 2D perovskite phase, which can disrupt the growth of the 3D structure.[14] It can also affect the preferred crystal orientation, which is crucial for efficient charge transport.[6][19] Therefore, empirical optimization for your specific perovskite composition and solvent system is essential.

Experimental Protocols

Protocol 1: Fabrication of Perovskite Films with BACl as a Precursor Additive

This protocol describes a typical workflow for incorporating BACl directly into the precursor solution.

G cluster_0 Precursor Preparation sub_clean 1. Substrate Cleaning (Sonication in DI water, IPA, Acetone) uv_ozone 2. UV-Ozone Treatment (20 min) sub_clean->uv_ozone htl_dep 3. HTL Deposition (e.g., PTAA spin-coating) uv_ozone->htl_dep spin_coat 5. Spin-Coating (In inert atmosphere) htl_dep->spin_coat precursor_mix 4a. Dissolve main perovskite precursors (e.g., FAI, PbI₂) in solvent (e.g., DMF:DMSO) bacl_add 4b. Add BACl solution (optimized concentration) to the main solution precursor_mix->bacl_add bacl_add->spin_coat anneal 6. Thermal Annealing (e.g., 100-150°C) spin_coat->anneal etl_dep 7. ETL & Electrode Deposition anneal->etl_dep char 8. Characterization (XRD, SEM, PL) etl_dep->char

Caption: Experimental workflow for using BACl as a precursor additive.

Step-by-Step Methodology:

  • Substrate Preparation: Clean substrates (e.g., ITO-coated glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each. Dry with a nitrogen gun.

  • Surface Treatment: Treat the substrates with UV-Ozone for 20 minutes to create a hydrophilic surface.

  • Hole Transport Layer (HTL) Deposition: Deposit the HTL (e.g., PTAA) via spin-coating in an inert (N₂) atmosphere glovebox.

  • Perovskite Precursor Preparation: a. Prepare the main 3D perovskite precursor solution (e.g., 1.4 M FAPbI₃ in a 9:1 DMF:DMSO solvent mixture). b. Prepare a separate stock solution of BACl in a compatible solvent (e.g., DMF). c. Add the required volume of the BACl stock solution to the main precursor solution to achieve the desired final molar concentration (e.g., 1-5 mol%). Vortex for 5 minutes to ensure homogeneity.

  • Perovskite Deposition: Spin-coat the final precursor solution onto the HTL-coated substrate. A typical two-step program might be 1000 rpm for 10s followed by 4000 rpm for 30s. Use an anti-solvent drip (e.g., chlorobenzene) 15 seconds before the end of the program.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 150°C) for 10-15 minutes.

  • Device Completion: Complete the solar cell by depositing the Electron Transport Layer (ETL) and metal electrode via thermal evaporation.

  • Characterization: Analyze the resulting film's crystallinity and morphology using XRD and SEM.

Data Summary

The following table summarizes the expected impact of adding an alkylammonium chloride additive like BACl on key perovskite film and device parameters, based on trends reported in the literature.

BACl Concentration (mol%)Grain SizeFilm Uniformity / CoverageCrystallinity (XRD Peak Intensity)Non-radiative RecombinationDevice PCE
0 (Control) Small (~200-400 nm)Often contains pinholesBaselineHighBaseline
1-2 (Optimal) Large (~500-1000 nm)[18]High, pinhole-free[1][12]Increased[11]Suppressed[3]Increased[12]
>5 (Excess) May decrease or varyCan become non-uniformMay decreaseCan increase (due to defects)Decreased[1]

Note: The exact values are highly dependent on the specific perovskite composition, processing conditions, and laboratory.

References

  • Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. ACS Materials Letters.
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances.
  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate.
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Publishing.
  • Controlled growth of perovskite layers with volatile alkylammonium chlorides. Nature.
  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. ACS Applied Materials & Interfaces.
  • Impact of n -Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ResearchGate.
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. Nanomaterials.
  • Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ACS Applied Materials & Interfaces.
  • Factors influencing the nucleation and crystal growth of solution-processed organic lead halide perovskites: A review. ResearchGate.
  • Fabrication of Compact Films Butyl Ammonium Chloride Doping into Cs3Bi2I9: Improved Film Morphology. ResearchGate.
  • Precursor Concentration Affects Grain Size, Crystal Orientation, and Local Performance in Mixed-Ion Lead Perovskite Solar Cells. Brandeis University.
  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. New Journal of Chemistry.
  • Effects of cation size and concentration of cationic chlorides on the properties of formamidinium lead iodide based perovskite solar cells. Sustainable Energy & Fuels.
  • Bulk Perovskite Crystal Properties Determined by Heterogeneous Nucleation and Growth. Materials (Basel).
  • Precursor Concentration Affects Grain Size, Crystal Orientation, and Local Performance in Mixed-Ion Lead Perovskite Solar Cells. ResearchGate.
  • Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. ResearchGate.
  • Bulk Perovskite Crystal Properties Determined by Heterogeneous Nucleation and Growth. PMC.
  • Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. The Royal Society of Chemistry.
  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org.
  • Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method. MDPI.
  • Stability Issues on Perovskite Solar Cells. MDPI.
  • Mechanism for rapid growth of organic–inorganic halide perovskite crystals. PMC.
  • Crystallinity, surface morphology, and optical properties of the... ResearchGate.
  • Enlarging grain sizes for efficient perovskite solar cells by methylamine chloride assisted recrystallization. ResearchGate.

Sources

Technical Support Center: Controlling Grain Size in Perovskite Films with Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for perovskite film fabrication. This guide, designed for researchers and scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the use of butylammonium chloride (BACl) as an additive to control perovskite grain size and enhance film quality. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and mechanism of this compound in perovskite film formation.

Q1: What is this compound (BACl) and why is it used as an additive in perovskite precursors?

A: this compound (BACl) is an alkylammonium salt that is frequently used as an additive in perovskite precursor solutions. Its primary purpose is to improve the quality and performance of the final perovskite thin film. The large butylammonium (BA⁺) cation and the chloride (Cl⁻) anion both play crucial roles in modulating the crystallization process, leading to films with superior morphology and optoelectronic properties.[1][2][3] Specifically, BACl helps in forming larger, more uniform crystal grains, passivating defects, and improving the overall stability of the resulting perovskite solar cells.[2][4]

Q2: How does BACl concentration influence the grain size of the perovskite film?

A: BACl concentration has a profound impact on the crystallization kinetics of the perovskite film. The mechanism involves several synergistic effects:

  • Intermediate Phase Formation: BACl can interact with lead halides (e.g., PbI₂) in the precursor solution to form intermediate phases.[5][6] These intermediates act as nucleation sites and can slow down the rapid crystallization of the 3D perovskite, allowing more time for larger grains to form.[7]

  • Crystallization Retardation: The bulky butylammonium cation (BA⁺) can modulate the crystal growth rate. By coordinating with the lead halide framework, it retards the crystallization process, which is conducive to the formation of larger, more ordered crystalline domains.[4][7]

  • Defect Passivation: The BA⁺ cations can accumulate at grain boundaries and the film surface.[8][9] This passivates defects such as uncoordinated lead ions (Pb²⁺) and halide vacancies, which reduces non-radiative recombination and improves device performance.[8][10] The chloride ions also contribute to defect passivation and can help in forming a higher quality crystal lattice.[3]

The overall effect is a more controlled crystallization process that suppresses rapid, heterogeneous nucleation in favor of growing larger, higher-quality grains.[11]

Q3: What is a typical effective concentration range for BACl?

A: The optimal concentration of BACl is highly dependent on the specific perovskite composition (e.g., FAPbI₃, CsFAPbI₃), the solvent system (e.g., DMF/DMSO), and the deposition technique (e.g., spin-coating parameters, anti-solvent used). However, literature suggests that effective concentrations are typically in the range of low molar percentages relative to the lead precursor. For similar chloride additives like methylammonium chloride (MACl), optimal amounts have been reported around 9-10 mg in a given solution volume or 10 mol% relative to the perovskite precursor.[12][13][14] It is crucial to perform a systematic optimization for your specific system, as both insufficient and excessive amounts of BACl can be detrimental to film quality and device performance.[12][15]

Q4: Besides grain size, what other effects does BACl have on the perovskite film and final device?

A: While grain size control is a primary benefit, BACl offers several other advantages:

  • Improved Crystallinity and Orientation: BACl often leads to films with enhanced crystallinity and a preferred crystal orientation, which can facilitate more efficient charge transport.[1][6][16]

  • Reduced Defect Density: By passivating defects at grain boundaries and surfaces, BACl significantly reduces trap states that cause non-radiative recombination, leading to higher open-circuit voltages (Voc) and fill factors (FF).[4][8]

  • Enhanced Stability: The passivation effect of the bulky butylammonium cations can improve the film's resistance to moisture and thermal stress, thereby enhancing the operational stability of the solar cell.[7][17]

  • Uniform Film Coverage: The controlled crystallization process helps in forming perovskite films that are more uniform and have higher surface coverage, which is essential for preventing shunting pathways in the final device.[18]

Troubleshooting Guide

This section provides solutions to common problems encountered when using BACl to control perovskite grain size.

Problem 1: Film has small grains and/or poor surface coverage.
Potential Cause Recommended Solution
Non-Optimal BACl Concentration: The concentration may be too low to effectively retard crystallization.Systematically increase the BACl concentration in your precursor solution (e.g., in increments of 2-5 mol%). Observe the resulting film morphology using Scanning Electron Microscopy (SEM) to identify the optimal concentration that yields large, compact grains.[13][14]
Rapid Solvent Evaporation: The solvent is evaporating too quickly during spin-coating, leading to rapid, uncontrolled nucleation.Optimize your spin-coating program. Consider lowering the final spin speed or reducing the duration. Ensure the glovebox environment is stable and not subject to high airflow.[19]
Sub-optimal Annealing: The annealing temperature or time may be insufficient for complete crystal growth.Increase the annealing temperature or duration. A systematic study of the annealing conditions is recommended. In-situ characterization techniques like GIWAXS can provide insight into the crystallization process during annealing.[16][20]
Problem 2: Perovskite film appears hazy or shows signs of 2D phase formation.
Potential Cause Recommended Solution
Excessive BACl Concentration: Too much BACl can lead to the formation of 2D perovskite phases (e.g., (BA)₂PbI₄) which can disrupt charge transport and alter the film's optical properties.[17]Reduce the concentration of BACl in the precursor solution. Use X-ray Diffraction (XRD) to analyze the film's crystal structure. The presence of low-angle diffraction peaks can indicate the formation of 2D phases.[17]
Incomplete Volatilization: The BACl or its byproducts may not be fully removed during the annealing step. Alkylammonium chlorides can be volatile, but excess amounts may remain.[1]Increase the annealing temperature or time to promote the volatilization of excess BACl. A vacuum-assisted annealing step can also be beneficial.
Problem 3: SEM shows large grains, but device performance (Voc, FF) is poor.
Potential Cause Recommended Solution
Insulating Grain Boundaries: Excess BA⁺ cations at the grain boundaries can form insulating layers that impede charge transport between grains, increasing series resistance and lowering the fill factor.[17]Carefully optimize the BACl concentration to the minimum level required for large grain formation. A slight excess can be detrimental. Consider a post-deposition treatment with a solvent (like isopropanol) to wash away excess surface additives before depositing the next layer.[17]
Interfacial Recombination: Residual BACl at the interface between the perovskite and the charge transport layer can create an energy barrier or act as recombination centers.Ensure the annealing process is sufficient to remove volatile residues. You may also explore surface passivation with other molecules after the perovskite film is formed to improve the interface quality.[10]
Problem 4: Inconsistent results and poor batch-to-batch reproducibility.
Potential Cause Recommended Solution
Precursor Solution Aging: BACl, like other alkylammonium halides, can react with other components in the precursor solution (e.g., formamidinium) over time, altering the ink chemistry.[21]Always use freshly prepared precursor solutions. If solutions must be stored, keep them in a dark, inert environment and minimize storage time. Monitor for any color changes in the solution.
Environmental Fluctuations: Small changes in glovebox humidity or temperature can significantly affect perovskite crystallization kinetics.[19]Strictly control and monitor the temperature and humidity levels inside your glovebox. Ensure consistent conditions for every fabrication run.
Inaccurate Precursor Stoichiometry: Small errors in weighing the precursor components, especially the low-concentration BACl additive, can lead to large variations in film quality.Use a high-precision balance for all components. Prepare a stock solution of BACl in the primary solvent (e.g., DMF) to allow for more accurate and repeatable addition to the final precursor ink.

Visualizations and Data

Mechanism of BACl-Mediated Grain Growth

The following diagram illustrates the proposed mechanism by which BACl influences the perovskite crystallization pathway to promote the growth of larger grains.

G cluster_0 Perovskite Precursor Solution cluster_1 Crystallization Pathway cluster_2 Final Film Properties Precursors PbI₂, FAI, etc. Intermediate BA-Pb-I Intermediate Phase Precursors->Intermediate Coordination BACl BACl Additive BACl->Intermediate Passivation Passivated Grain Boundaries BACl->Passivation BA⁺ accumulates at GBs Nucleation Controlled Nucleation Intermediate->Nucleation Modulates Nucleation Sites Growth Slower Crystal Growth Nucleation->Growth Reduces Nuclei Density LargeGrains Large, Uniform Grains Growth->LargeGrains Favors Growth over Nucleation HighQuality High-Quality Film LargeGrains->HighQuality Passivation->HighQuality

Caption: BACl additive workflow for perovskite grain enhancement.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues when using BACl.

Troubleshooting cluster_problems Identify Issue cluster_solutions Implement Solution start Fabricate Film with BACl observe Characterize Film (SEM, XRD) & Device (J-V) start->observe decision Are Grains Large & Performance High? observe->decision hazy_film Hazy Film / 2D Phase observe->hazy_film poor_perf Large Grains but Poor Voc/FF observe->poor_perf small_grains Small Grains / Poor Coverage decision->small_grains No end_node Optimized Process decision->end_node Yes sol_increase Increase BACl Conc. Optimize Annealing small_grains->sol_increase sol_decrease Decrease BACl Conc. Confirm with XRD hazy_film->sol_decrease sol_optimize Fine-tune BACl Conc. Consider Surface Treatment poor_perf->sol_optimize sol_increase->observe Re-fabricate sol_decrease->observe Re-fabricate sol_optimize->observe Re-fabricate

Caption: Troubleshooting flowchart for BACl additive experiments.

Data Summary: Effect of Chloride Additive Concentration

The following table summarizes typical trends observed when varying the concentration of a chloride-based additive like MACl, which is expected to be similar for BACl. The data is illustrative, based on findings for MACl in FAPbI₃-based systems.

Additive Conc. (mol%)Avg. Grain Size (nm)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Key Observation
0 (Control)~25016.721.0522.5070.80Small, non-uniform grains.[13][14]
5~40020.501.0923.5079.50Grain size increases, performance improves.
10 (Optimal) >600 23.61 1.12 23.93 82.66 Large, compact grains with minimal defects.[13][14]
20>70021.101.0823.1075.40Grains are large, but film compactness may decrease; performance drops.[13]
40Variable18.901.0622.8072.10Film quality deteriorates, potential for secondary phase formation.[13]

Note: This data is synthesized from studies using MACl and serves as a representative example of the optimization process.[13][14]

Experimental Protocol: Perovskite Film Fabrication with BACl Additive

This section provides a baseline one-step spin-coating protocol for a mixed-cation perovskite, incorporating BACl. Users must adapt this protocol to their specific perovskite composition and available equipment.

1. Precursor Solution Preparation (Example: FAPbI₃-based)

  • Environment: All steps must be performed inside an inert atmosphere glovebox (N₂ or Ar) with low humidity (<1% RH) and stable temperature.

  • Materials:

    • Formamidinium Iodide (FAI)

    • Lead Iodide (PbI₂)

    • This compound (BACl)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Prepare a stock solution of BACl in DMF (e.g., 10 mg/mL) for accurate addition.

    • In a clean vial, dissolve FAI and PbI₂ in a 4:1 v/v mixture of DMF:DMSO to achieve the desired final molarity (e.g., 1.2 M).

    • From the BACl stock solution, add the required volume to achieve the target molar percentage relative to PbI₂ (e.g., for 10 mol% BACl in a 1 mL solution containing 1.2 mmol PbI₂, you would add the equivalent of 0.12 mmol BACl).

    • Stir the final solution on a hotplate at a gentle temperature (e.g., 60 °C) for at least 2 hours, or until all precursors are fully dissolved.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

2. Film Deposition (Spin-Coating)

  • Substrate Preparation: Ensure substrates (e.g., FTO/SnO₂) are thoroughly cleaned and UV-Ozone treated before being transferred into the glovebox.

  • Procedure:

    • Pre-heat the substrates on the spin-coater chuck if required by your protocol.

    • Dispense a sufficient volume of the perovskite precursor solution (e.g., 40 µL) to cover the entire substrate surface.

    • Initiate the spin-coating program. A typical two-step program is:

      • Step 1: 1000 rpm for 10 seconds (spreads the solution).

      • Step 2: 4000 rpm for 30 seconds (forms the film).

    • During the second step (e.g., with 15 seconds remaining), dispense a stream of anti-solvent (e.g., 150 µL of chlorobenzene) onto the center of the spinning substrate.[13] This induces rapid crystallization.

    • Immediately transfer the substrate to a hotplate for annealing (e.g., 100-150 °C for 30-60 minutes). The optimal temperature and time are critical and must be determined experimentally.

References

  • Hsieh, C.-M., Yu, Y.-L., Chen, C.-P., & Chuang, S.-C. (2017). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances. [Link]
  • Jeon, N. J., Noh, J. H., Kim, Y. C., Yang, W. S., Ryu, S., & Seok, S. I. (2023). Controlled growth of perovskite layers with volatile alkylammonium chlorides.
  • Chen, Y., Zhao, Y., & Zhang, X. (2023). Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method.
  • Wang, L., et al. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
  • Chen, Y., et al. (2023). Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method. MDPI. [Link]
  • Choghaei, M., et al. (2025). X-ray diffraction patterns of the perovskite films prepared without and with the ammonium iodide post-treatments.
  • Xu, C., Zhang, Z., et al. (2021). Manipulation of Perovskite Crystallization Kinetics via Lewis Base Additives.
  • Singh, T., et al. (2018). Effective Control of Crystal Grain Size in CH3NH3PbI3 Perovskite Solar Cells with Pseudohalide Pb(SCN)2 Additive.
  • Song, Z., et al. (2022). Defects and Defect Passivation in Perovskite Solar Cells. MDPI. [Link]
  • Li, N., et al. (2019). Grain size control for high-performance formamidinium-based perovskite solar cells via suppressing heterogenous nucleation.
  • Wang, L., et al. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. [Link]
  • Kim, G., et al. (2022). Grain size enlargement and controlled crystal growth by formamidinium chloride additive-added degrees γ-CsPbI2Br thin films for stable inorganic perovskite solar cells.
  • City University of Hong Kong. (2023). Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. Perovskite-Info.
  • Chen, Y., et al. (2023). Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method.
  • Liu, Y., et al. (2023). Strategic Buried Defect Passivation of Perovskite Emitting Layers by Guanidinium Chloride for High-Performance Pure Blue Perovskite Light Emitting Diodes.
  • Zhang, T., et al. (2024). In Situ Interfacial Engineering in Perovskite Solar Cells: The Importance of Additives. ACS Energy Letters.
  • Park, J., et al. (2023). Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. ACS Omega.
  • Chen, P., et al. (2017). The surface morphology and grain size distribution of perovskite layers...
  • Zong, B., et al. (2021). The SEM surface morphology images of perovskite films under different...
  • Liu, C., et al. (2022). Characterization of crystallization kinetics for perovskite film...
  • Wang, R., et al. (2020). Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view.
  • R Discovery. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. R Discovery.
  • Liu, C., et al. (2021). Additive engineering by RbCl for efficient carbon based perovskite solar cells.
  • Huang, Z., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • Taylor & Francis eBooks. (2023). Additive Engineering in Perovskite Solar Cells. Taylor & Francis.
  • Lawrence Berkeley National Laboratory. (2023). Ionic liquids as additives in perovskite precursor solutions. eScholarship.org.
  • ACS Publications. (2023). Defect Passivation and Fabrication of Stable Large-Area (2.0 cm2) Perovskite Solar Cells with Cost-Effective Metal Contacts.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Materials and Methods Preparation of perovskite precursor solution. The Royal Society of Chemistry.
  • Li, Y., et al. (2023). Phase Regulation and Defect Passivation Enabled by Phosphoryl Chloride Molecules for Efficient Quasi-2D Perovskite Light-Emitting Diodes.
  • ResearchGate. (n.d.). Defect passivation and optoelectronic properties of CysHCl‐processed...
  • Brandeis University. (n.d.). Precursor Concentration Affects Grain Size, Crystal Orientation, and Local Performance in Mixed-Ion Lead Perovskite Solar Cells. Brandeis University.
  • Zhang, T., et al. (2021). Effect of Steric Hindrance of Butylammonium Iodide as Interface Modification Materials on the Performance of Perovskite Solar Cells.
  • Pockett, A., et al. (2024). Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. RSC Publishing.
  • Ike, C. A., et al. (2023). Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. New Journal of Chemistry. [Link]

Sources

Technical Support Center: Butylammonium Chloride for Enhanced Solar Cell Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of butylammonium chloride (BACl) in solar cell research. This guide is designed for researchers, scientists, and professionals in photovoltaics and material science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with BACl for reducing non-radiative recombination in perovskite solar cells.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and application of this compound in perovskite solar cells.

Question 1: What is the primary function of this compound (BACl) in perovskite solar cells?

This compound is primarily used as a surface passivating agent and a morphological modifier in perovskite solar cells. Its incorporation, typically at the surface of the 3D perovskite layer, leads to the formation of a 2D/3D perovskite heterostructure.[1][2] This structure is highly effective at passivating surface defects, such as halide vacancies and undercoordinated lead ions, which are major sources of non-radiative recombination.[3] By reducing these defect states, BACl treatment enhances the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the solar cell.[3]

Question 2: How does BACl reduce non-radiative recombination?

Non-radiative recombination is a significant loss mechanism in perovskite solar cells, where charge carriers (electrons and holes) recombine without emitting light, thus losing energy as heat and limiting the device's voltage.[4][5] BACl mitigates this in several ways:

  • Defect Passivation: The butylammonium (BA+) cations from BACl interact with the perovskite surface, healing defects and reducing trap states that facilitate non-radiative recombination.[3]

  • Formation of 2D Perovskite Layers: The introduction of the larger butylammonium cation at the surface of the 3D perovskite forms a thin, wider bandgap 2D Ruddlesden-Popper perovskite layer.[1][2] This 2D layer acts as a barrier that confines charge carriers within the 3D perovskite, preventing them from reaching the defective interfaces and recombining non-radiatively.[3]

  • Improved Film Quality: BACl can improve the crystallinity and morphology of the perovskite film, leading to a more uniform grain size distribution and fewer grain boundary defects.[3][6] This improved morphology facilitates more efficient charge transport and reduces recombination at grain boundaries.

Question 3: What are the expected improvements in solar cell performance after BACl treatment?

The application of BACl has been shown to yield significant improvements in the photovoltaic parameters of perovskite solar cells. The most notable enhancements are:

Photovoltaic ParameterTypical Improvement with BACl TreatmentRationale for Improvement
Open-Circuit Voltage (Voc) Significant increaseReduction of non-radiative recombination at interfaces and in the bulk perovskite.[3]
Power Conversion Efficiency (PCE) Overall enhancementPrimarily driven by the increase in Voc and often accompanied by improvements in fill factor.[1][3]
Fill Factor (FF) Often improvedBetter charge extraction and reduced series resistance due to improved film quality.[7]
Short-Circuit Current (Jsc) Variable, may slightly increase or decreaseCan be influenced by changes in film morphology and light absorption.
Stability EnhancedThe 2D perovskite layer provides a hydrophobic barrier, improving resistance to moisture and enhancing operational stability.[1][8][9]
Question 4: Can other alkylammonium halides be used for the same purpose?

Yes, other alkylammonium halides with varying alkyl chain lengths, such as octylammonium chloride and dodecylammonium chloride, have also been investigated for perovskite surface passivation.[3] The length of the alkyl chain can influence the thickness and properties of the resulting 2D layer, as well as the degree of interaction with the 3D perovskite.[3] The choice of alkylammonium halide can be a parameter to optimize for specific perovskite compositions and device architectures.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental application of BACl.

Issue 1: Inconsistent or no improvement in Voc and PCE after BACl treatment.

Possible Causes and Solutions:

  • Suboptimal BACl Concentration: The concentration of the BACl solution is a critical parameter. Too low a concentration may not be sufficient to form an effective passivating layer, while too high a concentration can lead to the formation of an excessively thick 2D layer that impedes charge transport.

    • Troubleshooting Steps:

      • Perform a concentration-dependent study by preparing a series of BACl solutions in isopropanol (e.g., 0.5, 1, 2, 5, 10 mg/mL).

      • Fabricate devices with each concentration and measure their photovoltaic parameters.

      • Plot the average Voc and PCE as a function of BACl concentration to identify the optimal range for your specific perovskite system.

  • Poor Perovskite Film Quality: The effectiveness of the BACl treatment is highly dependent on the quality of the underlying 3D perovskite film. A film with high defect density or numerous pinholes may not be effectively passivated.

    • Troubleshooting Steps:

      • Optimize the deposition parameters for your 3D perovskite layer to ensure a uniform, pinhole-free film with large grain sizes.

      • Characterize the morphology of your perovskite films using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) before and after BACl treatment to assess film quality.[10]

  • Inadequate Annealing: The post-deposition annealing step is crucial for the formation of the 2D/3D heterostructure.

    • Troubleshooting Steps:

      • Ensure that the annealing temperature and time are appropriate for your perovskite composition and the BACl treatment. A typical starting point is 100°C for 10 minutes.

      • Systematically vary the annealing temperature and time to find the optimal conditions for your specific experimental setup.

Issue 2: Increased series resistance and reduced fill factor (FF) after BACl treatment.

Possible Causes and Solutions:

  • Excessively Thick 2D Perovskite Layer: A thick, insulating 2D perovskite layer can hinder charge extraction from the 3D perovskite to the charge transport layer, leading to increased series resistance.

    • Troubleshooting Steps:

      • Reduce the concentration of the BACl solution used for surface treatment.

      • Decrease the spin-coating time or increase the spin-coating speed for the BACl solution to deposit a thinner layer.

  • Poor Energy Level Alignment: The formation of the 2D layer can alter the energy level alignment at the interface between the perovskite and the charge transport layer.

    • Troubleshooting Steps:

      • Perform Ultraviolet Photoelectron Spectroscopy (UPS) to measure the energy levels of the perovskite film with and without the BACl treatment.

      • If a significant misalignment is observed, consider using alternative charge transport layers that are better matched with the energy levels of the BACl-treated perovskite.

Issue 3: Degradation of the perovskite film after BACl treatment.

Possible Causes and Solutions:

  • Solvent Incompatibility: The solvent used for the BACl solution (typically isopropanol) may be damaging the underlying perovskite film.

    • Troubleshooting Steps:

      • Ensure that the isopropanol is anhydrous, as moisture can degrade the perovskite.

      • Test alternative orthogonal solvents that do not dissolve the perovskite layer.

      • Minimize the contact time of the solvent with the perovskite film during the spin-coating process.

  • Chemical Reactivity: In some cases, the components of the BACl treatment may react undesirably with the perovskite.

    • Troubleshooting Steps:

      • Verify the purity of the BACl salt.

      • Investigate the use of other butylammonium salts, such as butylammonium iodide (BAI) or butylammonium bromide (BABr), which may have different reactivity profiles.[2]

III. Experimental Protocols

Protocol 1: Preparation of BACl Solution
  • Weigh the desired amount of this compound powder in a clean, dry vial inside a nitrogen-filled glovebox.

  • Add the required volume of anhydrous isopropanol to achieve the target concentration (e.g., 2 mg/mL).

  • Vortex or sonicate the solution until the BACl is completely dissolved.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use.

Protocol 2: BACl Surface Treatment
  • Fabricate the 3D perovskite film on your substrate according to your established protocol.

  • Immediately after the final spin-coating step of the perovskite layer (before annealing), deposit the BACl solution onto the perovskite surface.

  • Spin-coat the BACl solution at a moderate speed (e.g., 4000 rpm) for a specified time (e.g., 30 seconds).

  • Transfer the substrate to a hotplate and anneal at the desired temperature (e.g., 100°C) for the optimized time (e.g., 10 minutes).

  • Proceed with the deposition of the subsequent layers of the solar cell.

IV. Visualizations

Mechanism of Defect Passivation by BACl

G Mechanism of BACl Defect Passivation cluster_0 3D Perovskite Surface cluster_1 BACl Treatment cluster_2 Passivated Surface Defects Surface Defects (Halide Vacancies, Pb2+) BACl This compound (BA+Cl-) Defects->BACl Interaction Passivated_Surface Formation of 2D Perovskite Layer (BA)2PbI4 BACl->Passivated_Surface Passivation Reduced_Recombination Reduced Non-Radiative Recombination Passivated_Surface->Reduced_Recombination Leads to

Caption: Defect passivation mechanism using BACl.

Experimental Workflow for BACl Treatment

G Experimental Workflow for BACl Application A Prepare 3D Perovskite Film C Deposit BACl Solution (Spin-coating) A->C B Prepare BACl Solution B->C D Anneal Substrate (e.g., 100°C for 10 min) C->D E Deposit Charge Transport Layer D->E F Complete Device Fabrication E->F G Characterize Device Performance F->G

Caption: Workflow for BACl surface treatment.

V. References

  • Fabrication of Compact Films Butyl Ammonium Chloride Doping into Cs3Bi2I9: Improved Film Morphology - ResearchGate. (2022-07-23). Available from: [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). Available from: [Link]

  • Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. (n.d.). Available from: [Link]

  • X-ray diffraction patterns of the perovskite films prepared without and with the ammonium iodide post-treatments. - ResearchGate. (n.d.). Available from: [Link]

  • Stability studies of perovskite films and solar cells a XRD patterns of... - ResearchGate. (n.d.). Available from: [Link]

  • Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium- formamidinium lead halide perovskites. (2017-08-14). Available from: [Link]

  • Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells - PMC - NIH. (2019-12-13). Available from: [Link]

  • Stability Issues on Perovskite Solar Cells - MDPI. (n.d.). Available from: [Link]

  • Impact of n -Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2025-02-14). Available from: [Link]

  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides - PubMed. (n.d.). Available from: [Link]

  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells - ResearchGate. (n.d.). Available from: [Link]

  • Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films | ACS Applied Materials & Interfaces. (2021-10-28). Available from: [Link]

  • (PDF) Stability Issues on Perovskite Solar Cells - ResearchGate. (2025-10-16). Available from: [Link]

  • Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites - PMC - NIH. (2023-11-03). Available from: [Link]

  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells - PubMed. (2020-06-10). Available from: [Link]

  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films - New Journal of Chemistry (RSC Publishing). (n.d.). Available from: [Link]

  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer | ACS Applied Energy Materials - ACS Publications. (2025-02-02). Available from: [Link]

  • Nonradiative Recombination Dominates Voltage Losses in Cu(In,Ga)Se2 Solar Cells Fabricated using Different Methods - NREL. (n.d.). Available from: [Link]

  • (PDF) Nonradiative Recombination in Perovskite Solar Cells: The Role of Interfaces. (2019-10-21). Available from: [Link]

  • Defect passivation of perovskites in high efficiency solar cells. (2021-11-03). Available from: [Link]

  • New Strategies for Defect Passivation in High-Efficiency Perovskite Solar Cells - SciSpace. (n.d.). Available from: [Link]

  • Types of Recombination - PVEducation.org. (n.d.). Available from: [Link]

  • Interface Dependent Radiative and Non-Radiative Recombination in Perovskite Solar Cells | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Numerical Investigation on Non-Radiative Recombination in InGaAs Front and Rear Hetero-Junction Solar Cell | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Defects passivation in chloride-iodide perovskite solar cell with chlorobenzylammonium halides - ResearchGate. (2024-09-21). Available from: [Link]

  • Radiative or non radiative recombination in perovskite solar cells Direct or indirect bandgap. (2022-03-07). Available from: [Link]

  • Trap-Assisted Non-Radiative Recombination in Organic-Inorganic Perovskite Solar Cells. (2025-08-06). Available from: [Link]

  • 2: Recombination processes: (a) radiative, (b) non-radiative via trap... | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • Design and Simulation for Minimizing Non-Radiative Recombination Losses in CsGeI 2 Br Perovskite Solar Cells - MDPI. (2024-10-14). Available from: [Link]

  • Design and Simulation for Minimizing Non-Radiative Recombination Losses in CsGeI2Br Perovskite Solar Cells - ResearchGate. (2024-10-11). Available from: [Link]

Sources

Technical Support Center: Enhancing Perovskite Film Thermal Stability with Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers and scientists incorporating butylammonium chloride (BACl) to enhance the thermal stability of perovskite films. Here, we move beyond simple protocols to explain the underlying mechanisms, troubleshoot common experimental hurdles, and provide validated methodologies to ensure reproducible, high-quality results.

The Scientific Rationale: Why this compound?

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, but their long-term operational stability, particularly under thermal stress, remains a significant barrier to commercialization.[1][2] The organic cations commonly used in 3D perovskites, such as methylammonium (MA), are volatile and prone to degradation at elevated temperatures (e.g., 85 °C), leading to the decomposition of the perovskite crystal structure into lead iodide (PbI₂).[2]

This compound (BACl) is a bifunctional additive that addresses this instability through two primary mechanisms: the formation of 2D/3D heterostructures and the passivation of defects.

  • Formation of 2D/3D Heterostructures: The bulky butylammonium (BA⁺) cation acts as a spacer, inducing the formation of a thin, two-dimensional (2D) Ruddlesden-Popper perovskite layer on top of the three-dimensional (3D) bulk perovskite.[3][4][5] This 2D capping layer is significantly more resistant to moisture and thermal degradation than its 3D counterpart.[2][6] It acts as a protective shield, preventing the outgassing of volatile organic cations from the underlying 3D film and inhibiting environmental moisture ingress.[3][4]

  • Defect Passivation and Crystallization Control: The chloride (Cl⁻) ion plays a crucial role in modulating the crystallization process. Chloride-based additives are known to improve the crystallinity of perovskite films, leading to larger grains and a smoother surface morphology.[7] This reduces the density of grain boundaries, which are notorious sites for defect formation and non-radiative recombination.[8][9] Furthermore, both BA⁺ and Cl⁻ ions can passivate surface and grain boundary defects (like uncoordinated Pb²⁺ ions and halide vacancies), which mitigates ion migration and suppresses degradation pathways.[8]

Mechanism of BACl-Induced Stability

cluster_precursor Precursor Stage cluster_fabrication Film Formation & Annealing cluster_mechanism Stabilization Mechanism cluster_outcome Resulting Film Properties precursor 3D Perovskite Precursor + BACl Additive spin_coating Spin Coating & Crystallization precursor->spin_coating annealing Thermal Annealing spin_coating->annealing formation_2d Formation of 2D BA₂PbI₄ Capping Layer at Surface annealing->formation_2d passivation BA⁺ & Cl⁻ ions migrate to Grain Boundaries annealing->passivation grain_growth Improved Crystallinity & Larger Grain Size annealing->grain_growth outcome Enhanced Thermal & Moisture Stability formation_2d->outcome passivation->outcome grain_growth->outcome

Caption: Mechanism of BACl in enhancing perovskite stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the butylammonium (BA⁺) cation versus the chloride (Cl⁻) anion? A: The BA⁺ cation, due to its bulky size, is primarily responsible for forming the protective 2D perovskite layers at the surface and grain boundaries.[3][6] The smaller Cl⁻ anion influences the precursor chemistry, promoting more uniform nucleation and growth, which results in higher quality films with fewer defects.[10][7]

Q2: Can I use butylammonium iodide (BAI) instead of BACl? A: Yes, BAI is also commonly used.[11][12] While both form the protective 2D layer due to the BA⁺ cation, the anion (I⁻ vs. Cl⁻) affects the crystallization dynamics differently. BACl often provides the added benefit of improved crystallinity and defect reduction associated with chloride additives.[10][13] The choice may depend on the specific perovskite composition and solvent system.

Q3: Is BACl added to the precursor solution or applied as a post-treatment? A: Both methods are effective and widely reported.

  • Additive Method: Adding BACl directly to the perovskite precursor solution is a one-step method that incorporates the BA⁺ and Cl⁻ ions throughout the bulk film, influencing crystallization from the start.[8][14]

  • Post-Treatment Method: Spin-coating a solution of BACl (typically in isopropanol) onto a pre-formed 3D perovskite film is a two-step method that primarily forms a 2D capping layer on the surface.[15] This can be advantageous for precisely controlling the surface properties without altering the bulk composition.

Q4: How does BACl affect the optoelectronic properties of the perovskite film? A: The formation of a 2D perovskite layer, which has a wider bandgap than the 3D perovskite, can slightly increase the overall bandgap of the film.[16] This may result in a small blue-shift in the absorption and photoluminescence spectra. However, the significant reduction in non-radiative recombination due to defect passivation often leads to a higher open-circuit voltage (Voc) and fill factor (FF) in the final solar cell device.[3][9]

Q5: What concentration of BACl should I use? A: The optimal concentration is highly dependent on the perovskite composition and desired 2D/3D structure. Generally, for the additive method, concentrations range from 1% to 10% molar ratio with respect to the lead halide precursor.[3][12] For post-treatment, solutions of 2-10 mg/mL in isopropanol are common.[6] It is critical to optimize this concentration experimentally, as excessive BACl can lead to the formation of insulating 2D phases that hinder charge transport.[3]

Troubleshooting Guide
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Hazy or Opaque Film After Spin Coating 1. Poor Solubility: BACl may not be fully dissolved in the primary perovskite solvent (e.g., DMF/DMSO). 2. Premature Crystallization: The addition of BACl can alter the precursor chemistry, causing the perovskite to crash out of solution too quickly.1. Gently warm the precursor solution (~40-60°C) and/or sonicate for a few minutes to ensure complete dissolution. 2. Consider adding a small amount of a coordinating solvent like DMSO or NMP to improve precursor stability.[7] 3. Decrease the BACl concentration.
Low Short-Circuit Current (Jsc) in Device 1. Thick 2D Layer: An excessive amount of BACl can create a thick, insulating 2D layer that impedes charge extraction from the 3D perovskite to the transport layers.[3] 2. Poor Film Coverage/Pinholes: Incomplete surface coverage creates shunt pathways, reducing current collection.1. Systematically reduce the molar percentage of BACl in the precursor or the concentration of the post-treatment solution. 2. Optimize the spin-coating parameters (speed, duration, anti-solvent drip) to ensure a uniform and pinhole-free film.[17]
Film Degrades Rapidly (Turns Yellow) During Annealing 1. Incorrect Annealing Temperature/Time: While BACl enhances thermal stability, excessive heat can still cause degradation. 2. Reactive Atmosphere: Annealing in an uncontrolled, high-humidity environment can accelerate degradation.[2]1. Optimize the annealing temperature and time. A typical starting point is 100-120°C for 10-15 minutes. 2. Ensure annealing is performed in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox).
XRD Shows Significant PbI₂ Peak After Fabrication 1. Incomplete Reaction: The precursor components did not fully convert to the perovskite phase. 2. Degradation: The film may have already started to degrade back to PbI₂ due to moisture or thermal stress.[18][19]1. Ensure the stoichiometry of the precursor solution is correct. 2. Increase the annealing time slightly to promote full conversion. 3. The presence of some residual PbI₂ can sometimes be beneficial for passivating grain boundaries, but a strong peak indicates a problem.[7]
Low Open-Circuit Voltage (Voc) and Fill Factor (FF) 1. High Defect Density: Despite the additive, there may still be a high concentration of trap states causing non-radiative recombination. 2. Poor Energy Level Alignment: The 2D layer may create an energy barrier for charge extraction if not properly formed.1. Verify the purity of the BACl and other precursors. 2. Experiment with different BACl concentrations, as there is an optimal window for defect passivation.[20] 3. For post-treatment, try a brief, low-temperature anneal after BACl deposition to improve the interface.
Detailed Experimental Protocols
Protocol A: BACl as a Precursor Additive

This protocol is adapted for a common mixed-cation, mixed-halide 3D perovskite, FA₀.₈₃Cs₀.₁₇Pb(I₀.₆Br₀.₄)₃.

  • Precursor Preparation (1 M Solution):

    • In a nitrogen-filled glovebox, dissolve Formamidinium Iodide (FAI), Cesium Iodide (CsI), Lead Iodide (PbI₂), and Lead Bromide (PbBr₂) in a 4:1 v/v mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

    • Example for 1 mL: 1.2 M FAI, 0.22 M CsI, 1.1 M PbI₂, 0.2 M PbBr₂.

    • Add the desired molar percentage of BACl. For a 5% concentration relative to the total lead content (1.3 M), add ~0.065 M of BACl.

    • Stir the solution on a hotplate at 40°C for at least 2 hours to ensure all salts, including BACl, are fully dissolved.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Film Deposition:

    • Pre-clean substrates (e.g., FTO/SnO₂) and deposit the electron transport layer (e.g., SnO₂).

    • Transfer substrates into the glovebox.

    • Deposit ~40 µL of the perovskite/BACl precursor solution onto the substrate.

    • Spin-coat using a two-step program:

      • Step 1: 1000 rpm for 10 seconds (spread phase).

      • Step 2: 4000 rpm for 30 seconds (thinning phase).

    • During the second step, with ~15 seconds remaining, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[10]

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate inside the glovebox.

    • Anneal at 100°C for 30-60 minutes. The presence of BACl may require a slightly longer annealing time to form the desired 2D/3D structure.

Protocol B: BACl as a Surface Post-Treatment
  • 3D Perovskite Film Fabrication:

    • Prepare the standard 3D perovskite film as described in Protocol A (steps 1-3), but without adding BACl to the precursor solution.

  • Post-Treatment Solution Preparation:

    • Prepare a 5 mg/mL solution of BACl in anhydrous isopropanol (IPA).

    • Stir until fully dissolved. This solution is stable but should be stored in an inert atmosphere.

  • Surface Treatment Application:

    • Allow the annealed 3D perovskite film to cool to room temperature.

    • Deposit ~50 µL of the BACl/IPA solution onto the perovskite film.

    • Spin-coat immediately at 4000 rpm for 30 seconds.

  • Final Annealing:

    • Transfer the substrate back to the hotplate.

    • Anneal at a moderate temperature of 80-100°C for 5-10 minutes to remove residual IPA and promote the formation of the 2D layer at the interface.

Experimental Workflow Diagram

cluster_A Method A: Additive in Precursor cluster_B Method B: Post-Treatment start A1 Prepare 3D Precursor + Dissolve BACl start->A1 B1 Prepare & Deposit Standard 3D Film start->B1 A2 Spin Coat Single Solution A1->A2 A3 Anti-Solvent Quenching A2->A3 A4 Anneal Film (e.g., 100°C, 30-60 min) A3->A4 end_node Stable 2D/3D Perovskite Film A4->end_node B2 Anneal 3D Film B1->B2 B3 Spin Coat BACl/IPA Solution on top of 3D Film B2->B3 B4 Second, Mild Anneal (e.g., 90°C, 10 min) B3->B4 B4->end_node

Sources

Technical Support Center: Overcoming Solubility Challenges of Butylammonium Chloride in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling butylammonium chloride. This guide is designed for researchers, chemists, and formulation scientists who encounter challenges with the limited solubility of primary ammonium salts like this compound in non-polar organic solvents. We will explore the underlying chemical principles and provide practical, field-tested troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Core Concepts: Why is this compound Poorly Soluble in Non-Polar Solvents?

This compound ([CH₃(CH₂)₃NH₃]⁺Cl⁻) is a primary ammonium salt. Its structure consists of an ionic, hydrophilic ammonium chloride head and a relatively short, four-carbon non-polar tail. This inherent duality governs its solubility behavior.

  • Ionic Nature: As a salt, it is held together by strong electrostatic forces. Polar solvents, like water or ethanol, can effectively solvate the individual ions (the butylammonium cation and the chloride anion), overcoming the salt's crystal lattice energy.

  • "Like Dissolves Like": Non-polar solvents, such as toluene, hexane, or benzene, lack the ability to stabilize these charged ions. Their non-polar molecules cannot form strong interactions with the ions, making it energetically unfavorable for the salt to dissolve.[1] While the butyl chain provides some lipophilic character, it is insufficient to overcome the dominant ionic nature of the molecule.

Understanding this fundamental mismatch is the first step in devising effective solubilization strategies.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter in a practical, question-and-answer format.

Q1: My this compound is completely insoluble in my non-polar reaction solvent (e.g., Toluene, Hexane). What is my first step?

Answer: Your first and most direct approach is to introduce a co-solvent. The principle of co-solvency involves adding a small amount of a polar solvent to the non-polar bulk solvent to create a mixture that has more favorable properties for dissolving the salt.[2]

Causality: The polar co-solvent can solvate the ions of this compound, creating a more "solvent-friendly" complex that can then be dispersed in the non-polar medium.

Recommended Actions:

  • Select an appropriate co-solvent: Short-chain alcohols (e.g., isopropanol, ethanol) or polar aprotic solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)) are excellent starting points.

  • Start with a low percentage: Begin by adding the co-solvent at 1-5% (v/v) to your non-polar solvent.

  • Observe solubility: Add the this compound to the solvent mixture and stir. Gentle heating (if thermally permissible for your reaction) can also aid dissolution.

  • Incrementally increase: If solubility is still poor, gradually increase the co-solvent percentage. Be mindful that altering the solvent environment can affect reaction kinetics and product purity.

Q2: I've added a co-solvent, but the solubility is still too low, or the high percentage of polar solvent required is interfering with my downstream reaction. What's next?

Answer: This is a classic scenario where Phase Transfer Catalysis (PTC) becomes the strategy of choice. Instead of forcing the this compound to dissolve, you introduce a catalyst that actively transports the required ion (in this case, likely the chloride anion, or another anion if it's part of a reaction) into the non-polar phase.[3][4]

Causality: A phase transfer catalyst is typically a quaternary ammonium salt with long alkyl chains, such as Tetrathis compound (TBAC) or Aliquat 336.[3][5] Its bulky, lipophilic cation encapsulates the anion, creating an ion pair that is soluble in the organic phase.[6] This allows the anion to be available for reaction in the non-polar solvent.

Recommended Actions:

  • Select a PTC: Tetrabutylammonium or Tetraoctylammonium salts are common choices. Match the anion of the PTC to the ion you need for the reaction if possible, or use a non-interfering one like bromide or hydrogen sulfate.

  • Use catalytic amounts: Typically, 1-10 mol% of the PTC relative to your limiting reagent is sufficient.

  • Run a biphasic reaction: Your this compound can remain as a solid or be dissolved in a minimal amount of water, forming a second phase. The PTC will shuttle the anion from this phase into your non-polar reaction phase.

Below is a decision workflow for addressing solubility issues.

G cluster_cosolvent Co-Solvent Path cluster_ptc PTC Path start This compound (BAC) Insoluble in Non-Polar Solvent cosolvent Strategy 1: Use Co-Solvent start->cosolvent Direct & Simple ptc Strategy 2: Use Phase Transfer Catalyst (PTC) start->ptc More Robust heat Optimization: Apply Gentle Heat (Check thermal stability) cosolvent->heat Can be applied to either strategy add_polar Add 1-5% v/v Polar Co-Solvent (e.g., IPA, THF) cosolvent->add_polar ptc->heat Can be applied to either strategy add_ptc Add 1-10 mol% Lipophilic Quaternary Ammonium Salt (e.g., TBAC) ptc->add_ptc check_sol Is BAC Soluble? add_polar->check_sol increase_cosolvent Incrementally Increase Co-Solvent % check_sol->increase_cosolvent No success_cosolvent Success: Proceed with Experiment check_sol->success_cosolvent Yes check_reaction Does Co-Solvent Interfere with Reaction? increase_cosolvent->check_reaction check_reaction->ptc Yes, interferes check_reaction->add_polar No, try more run_biphasic Run Reaction in Biphasic System (Solid-Liquid or Liquid-Liquid) add_ptc->run_biphasic check_ptc Is Reaction Proceeding? run_biphasic->check_ptc success_ptc Success: Reaction Proceeds check_ptc->success_ptc Yes troubleshoot_ptc Troubleshoot PTC: - Change Catalyst - Agitation Rate - Temperature check_ptc->troubleshoot_ptc No

Caption: Troubleshooting workflow for this compound solubility.

Q3: I am working on perovskite synthesis and need to dissolve this compound. The suggested methods seem geared towards organic reactions. Are they applicable?

Answer: Yes, the principles are applicable, but with important considerations for perovskite synthesis. In these systems, solvent choice is critical as it directly influences precursor solvation, crystal growth kinetics, and final film morphology.[7][8]

  • Co-Solvents in Perovskite Precursor Solutions: It is common practice to use solvent mixtures. For instance, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used together.[8] While not strictly a non-polar system, the principle of using a solvent blend to control precursor solubility is central. If you were attempting to introduce butylammonium cations into a system dominated by a less polar solvent for specific morphology control, a co-solvent approach would be the first step.

  • PTC in Perovskite Synthesis: The use of bulky quaternary ammonium salts (like tetrabutylammonium) is well-established, but they often act as large cation spacers to form 2D or layered perovskite structures rather than as catalysts.[9][10] If your goal is to incorporate the butylammonium cation itself, using a different, larger ammonium salt as a PTC is not a viable strategy as it would also be incorporated into the crystal structure.

Recommendation for Perovskites: Focus on co-solvent systems. Systematically screen mixtures of common perovskite solvents (DMF, DMSO, GBL, etc.) with less polar solvents if your process requires it. The goal is to find a "solubility window" that allows for precursor dissolution without causing premature precipitation.[7]

Detailed Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method for efficiently identifying a suitable co-solvent mixture.

Objective: To determine the minimum percentage of a polar co-solvent required to dissolve a target concentration of this compound in a non-polar solvent.

Materials:

  • This compound

  • Primary non-polar solvent (e.g., Toluene)

  • A set of polar co-solvents (e.g., Isopropanol, THF, Acetonitrile, DMF)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Prepare Stock Solutions: For each non-polar/polar solvent pair, prepare a series of mixtures in labeled vials. For a 10 mL total volume, create blends of 1%, 2%, 5%, 10%, and 20% (v/v) of the polar co-solvent in the non-polar solvent.

  • Define Target Concentration: Determine the concentration of this compound required for your reaction (e.g., 0.1 M).

  • Add Solute: Weigh the appropriate amount of this compound and add it to each prepared solvent mixture.

  • Stir and Observe: Place a stir bar in each vial, cap it, and stir at room temperature for 30 minutes. Visually inspect for complete dissolution.

  • Apply Gentle Heat (Optional): If not fully dissolved, place the vials in a heated water bath or on a stir plate with heating (e.g., 40-50°C) for another 30 minutes. Note any changes in solubility.

  • Document Results: Record the lowest percentage of each co-solvent that achieves complete dissolution at both room temperature and with heating.

Co-SolventNon-Polar SolventTarget Conc. (M)Min. % for RT SolubilizationMin. % for 50°C SolubilizationNotes
IsopropanolToluene0.1Record observationRecord observation
THFToluene0.1Record observationRecord observation
DMFToluene0.1Record observationRecord observationMay strongly coordinate
IsopropanolHexane0.1Record observationRecord observationExpect higher % needed

Table 1: Example of a data summary table for co-solvent screening.

Protocol 2: Implementing Phase Transfer Catalysis

This protocol describes a general setup for a reaction where a reactant is insoluble in the organic phase.

Objective: To run a nucleophilic substitution where an aqueous/solid anion is reacted with an organic-soluble substrate using a phase transfer catalyst.

Materials:

  • Organic substrate (e.g., an alkyl bromide in toluene)

  • This compound (or another salt providing the nucleophile)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Solvents (e.g., Toluene and Water if needed)

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • Setup Reaction: In a round-bottom flask, dissolve the organic substrate in the non-polar solvent (e.g., 10 mmol of benzyl bromide in 50 mL of toluene).

  • Add Anion Source: Add the solid salt (e.g., 12 mmol of a salt providing the desired anion). Alternatively, dissolve the salt in a minimal amount of water (2-5 mL) and add it to the flask.

  • Add PTC: Add the phase transfer catalyst (e.g., 1 mmol, 10 mol% relative to the substrate).

  • Stir Vigorously: Begin vigorous stirring. Effective agitation is crucial for maximizing the surface area between the phases, which facilitates ion transport by the catalyst.

  • Heat Reaction: Heat the reaction to the desired temperature (e.g., 80°C). The increased temperature often enhances the efficiency of the PTC.[3]

  • Monitor Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions under PTC are often significantly faster than without.[6]

The mechanism of the PTC is visualized below.

G cluster_phases Biphasic System organic_phase Organic Phase (Non-Polar Solvent) Substrate: R-X PTC: Q⁺X⁻ QY_org Q⁺Y⁻ (Soluble Ion Pair) organic_phase->QY_org aqueous_phase Aqueous / Solid Phase Anion Source: M⁺Y⁻ aqueous_phase->QY_org 1. Anion Exchange (Y⁻ replaces X⁻ on Q⁺) QY_org->organic_phase QX_aq Q⁺X⁻ QY_org->QX_aq 4. PTC returns with X⁻ QX_aq->aqueous_phase 5. Cycle Repeats

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

  • Q: What is the difference between this compound and tetrathis compound (TBAC)?

    • A: this compound is a primary ammonium salt ([C₄H₉NH₃]⁺Cl⁻) with one butyl group. TBAC is a quaternary ammonium salt ([(C₄H₉)₄N]⁺Cl⁻) with four butyl groups. The four long alkyl chains make TBAC much more lipophilic (organic-soluble) and an effective phase transfer catalyst, whereas this compound is significantly more polar.[11][12][13]

  • Q: Can I just use a more polar solvent instead?

    • A: Yes, if your reaction chemistry allows it. However, many organic reactions require non-polar, aprotic conditions to prevent side reactions (e.g., with Grignard reagents) or to control selectivity. The strategies outlined here are for situations where you are constrained to use a non-polar solvent system.

  • Q: Are there any safety concerns with heating solvent mixtures?

    • A: Absolutely. Always be aware of the boiling points and flash points of your solvent mixtures. Ensure your reaction is conducted in a well-ventilated fume hood, away from ignition sources, and use a condenser to prevent solvent evaporation.

References

  • Scribd.
  • Wikipedia.
  • ACS Publications. Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. [Link]
  • ChemBK. Tetrathis compound. [Link]
  • Solubility of Things. β-Hydroxy-β-(6-tetralyl)ethyl)this compound. [Link]
  • Chemeo. tetrathis compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Tetrathis compound in Modern Organic Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Tetrathis compound: The Catalyst Enabling Green Chemistry and Efficient Synthesis. [Link]
  • Waters.
  • ResearchGate. Solubility-Controlled Room-Temperature Synthesis of Cesium Lead Halide Perovskite Nanocrystals. [Link]
  • HybriD3 database. Bis(butylammonium)
  • World Journal of Pharmaceutical and Life Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
  • HybriD3 database. Bis(butylammonium) lead bromide. [Link]
  • NIH National Center for Biotechnology Information. Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. [Link]
  • NIH PubChem. t-Butylammonium chloride. [Link]
  • World Journal of Pharmaceutical Research. CO-SOLVENCY. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Phase Transfer Catalysis: Tetrabutylammonium Bromide vs. Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a phase transfer catalyst (PTC) can be pivotal to the success of a synthesis. An effective PTC can significantly enhance reaction rates, improve yields, and simplify purification processes, particularly in biphasic systems where reactants are immiscible.[1][2] This guide provides an in-depth comparison of two ammonium-based salts: the widely-used tetrabutylammonium bromide (TBAB) and the less conventional butylammonium chloride (BAC). Through a blend of experimental data and theoretical principles, we will explore why one of these catalysts has become a mainstay in organic synthesis while the other has not.

The Principle of Phase Transfer Catalysis

At its core, phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases—typically an aqueous and an organic phase.[1][3] The PTC acts as a shuttle, transporting a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[3] This process circumvents the need for expensive, and often hazardous, solvents that can dissolve all reactants in a single phase.[1] Quaternary ammonium salts are among the most common and cost-effective PTCs used in industry.[4]

Tetrabutylammonium Bromide (TBAB): The Industry Standard

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt that has established itself as a versatile and efficient phase transfer catalyst.[5] Its commercial availability, low cost, and high thermal and chemical stability contribute to its widespread use.[1][5]

Physicochemical Properties of TBAB
PropertyValueSource
Chemical Formula C₁₆H₃₆BrN[6]
Molar Mass 322.37 g/mol [6]
Appearance White crystalline solid[1]
Melting Point 102-106 °C[1]
Solubility Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene.[1][4]
Mechanism of Action

The efficacy of TBAB lies in the lipophilic nature of its tetrabutylammonium cation. This bulky, organic cation can readily partition from the aqueous phase into the organic phase. In the aqueous phase, the bromide anion of TBAB can be exchanged for the reactant anion (e.g., a nucleophile). This newly formed ion pair, with the tetrabutylammonium cation and the reactant anion, is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the "naked" and highly reactive anion is free to react with the organic substrate.[3][7]

TBAB_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase TBAB_aq [N(Bu)₄]⁺Br⁻ TBAX_aq [N(Bu)₄]⁺X⁻ TBAB_aq->TBAX_aq Anion Exchange NaX Na⁺X⁻ NaX->TBAX_aq TBAX_org [N(Bu)₄]⁺X⁻ TBAX_aq->TBAX_org Phase Transfer NaBr Na⁺Br⁻ RY R-Y RX R-X RY->RX TBAX_org->RX Reaction TBAY_org [N(Bu)₄]⁺Y⁻ RX->TBAY_org TBAY_org->TBAB_aq Catalyst Regeneration

Mechanism of TBAB in Phase Transfer Catalysis.

Experimental Performance of TBAB

TBAB has demonstrated high efficiency in a variety of organic transformations, including nucleophilic substitutions, oxidations, and reductions.[5][8]

Reaction TypeSubstratesProductYieldTimeConditionsReference
Williamson Ether Synthesis Sodium phenolate + n-butyl bromidePhenylbutyl ether91%4h70°C, Toluene/Water[9][10]
O-Alkylation Phenol + Alkyl halideAlkyl phenyl etherHigh-Biphasic[11]
Synthesis of 1,4-Dihydropyridines Aryl aldehydes, ethyl acetoacetate, ammonium acetate1,4-Dihydropyridine derivativesExcellent< 1h60°C, Water[12]
Glycidyl Ether Synthesis Octanol + EpichlorohydrinOctylglycidyl ether92%-Solvent-free[13]

This compound (BAC): A Theoretical Perspective

In contrast to the wealth of data for TBAB, this compound (BAC) is not commonly employed as a phase transfer catalyst. To understand why, we must delve into the fundamental differences between primary and quaternary ammonium salts.

Physicochemical Properties of BAC
PropertyValueSource
Chemical Formula C₄H₁₂ClN[14]
Molar Mass 109.60 g/mol [14]
Appearance --
Melting Point 422.59 K (149.44 °C)[15]
Solubility Soluble in water[16]
Theoretical Limitations of Primary Ammonium Salts in PTC

While primary amines can sometimes catalyze phase transfer reactions, they are generally believed to act as precursors to the true catalytic species, the quaternary ammonium salt, which is formed in situ through alkylation.[17] However, relying on this in situ formation presents several significant drawbacks compared to using a pre-formed quaternary salt like TBAB.

  • Lower Lipophilicity: The butylammonium cation is significantly less lipophilic than the tetrabutylammonium cation. The presence of only one alkyl chain results in a much lower tendency to partition into the organic phase.[18] Effective phase transfer catalysts require a delicate hydrophilic-lipophilic balance, and primary ammonium salts are often too hydrophilic to be efficient.[19]

  • Instability Under Basic Conditions (Hofmann Elimination): Primary ammonium salts are susceptible to Hofmann elimination in the presence of a strong base, a common condition in many phase transfer catalyzed reactions.[20][21][22] This degradation pathway leads to the formation of an alkene and a neutral amine, effectively destroying the catalyst.[5][20][21][22] Quaternary ammonium salts, lacking a proton on the nitrogen, are significantly more stable under these conditions.[23]

  • Potential for N-Alkylation: The primary amine itself can act as a nucleophile, leading to undesired side reactions and a more complex product mixture.

BAC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase BAC_aq [BuNH₃]⁺Cl⁻ BAX_aq [BuNH₃]⁺X⁻ BAC_aq->BAX_aq Anion Exchange NaX Na⁺X⁻ NaX->BAX_aq BAX_org [BuNH₃]⁺X⁻ BAX_aq->BAX_org Inefficient Phase Transfer NaCl Na⁺Cl⁻ RY R-Y RX R-X RY->RX BAX_org->RX Reaction Hofmann Hofmann Elimination (Catalyst Decomposition) BAX_org->Hofmann BAY_org [BuNH₃]⁺Y⁻ RX->BAY_org BAY_org->BAC_aq Catalyst Regeneration Base Base Base->Hofmann

Hypothetical and Inefficient Catalytic Cycle of BAC.

Head-to-Head Comparison: TBAB vs. BAC

FeatureTetrabutylammonium Bromide (TBAB)This compound (BAC)
Catalyst Type Quaternary Ammonium SaltPrimary Ammonium Salt
Lipophilicity High (four butyl chains)Low (one butyl chain)
Stability High; stable under basic conditions.Low; susceptible to Hofmann elimination.[20][21][22]
Catalytic Activity High and well-documented.[5][9][12]Low to negligible; not a standard PTC.
Typical Applications Nucleophilic substitutions, oxidations, reductions, polymerizations.[5][23]Not typically used as a PTC.

Experimental Protocol: Williamson Ether Synthesis using TBAB

This protocol details the synthesis of phenylbutyl ether from sodium phenolate and n-butyl bromide, a classic example of a reaction facilitated by TBAB.[9]

Materials:

  • Sodium phenolate (0.03 mol)

  • n-Butyl bromide (0.03 mol)

  • Tetrabutylammonium bromide (TBAB) (0.003 mol)

  • Toluene (25 mL)

  • Water (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium phenolate in water.

  • Add the toluene, followed by the n-butyl bromide.

  • Add the tetrabutylammonium bromide to the biphasic mixture.

  • Heat the reaction mixture to 70°C and stir vigorously for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield phenylbutyl ether.

Conclusion and Recommendation

The evidence overwhelmingly supports the superiority of tetrabutylammonium bromide over this compound as a phase transfer catalyst. The quaternary structure of TBAB imparts the necessary lipophilicity and, crucially, stability in the basic conditions often required for phase transfer reactions. In contrast, the physicochemical properties of this compound make it an inefficient and unstable candidate for this role.

For researchers seeking a reliable, efficient, and cost-effective phase transfer catalyst for a broad range of applications, tetrabutylammonium bromide is the clear and recommended choice. Its proven track record, supported by extensive experimental data, solidifies its position as a cornerstone of modern synthetic organic chemistry.

References

  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions.
  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Wikipedia. (n.d.). Hofmann elimination.
  • ChemBK. (n.d.). Tetra-n-butylammonium chloride.
  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Chemistry LibreTexts. (2023, January 22). Hofmann Elimination.
  • Chemistry Steps. (n.d.). The Hofmann Elimination.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination.
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • Chemister.ru. (n.d.). tetrathis compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ammonium Salts in Chemical Synthesis and Industry.
  • Wikipedia. (n.d.). Quaternary ammonium cation.
  • Scribd. (n.d.). Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry).
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • NPTEL Archive. (n.d.). Lecture 41 : Phase Transfer Catalysis.
  • Medium. (2024, October 10). Phase transfer catalyst in organic synthesis.
  • PubChem. (n.d.). sec-Butylammonium chloride.
  • Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC.
  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • Cheméo. (n.d.). Chemical Properties of sec-butylammonium chloride (CAS 10049-60-2).
  • PubChem. (n.d.). Tetrabutylammonium Bromide.
  • ScienceDirect. (n.d.). Design of new phase transfer catalysts.
  • ResearchGate. (n.d.). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium.
  • NIH. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • PubMed. (n.d.). Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis.
  • Scribd. (n.d.). Phase-Transfer Catalysis Basics | PDF | Ammonium | Solvent.
  • Slideshare. (n.d.). Phase transfer catalysis : Theory and application | PPTX.
  • Wikipedia. (n.d.). Tetrathis compound.
  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts.
  • YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.
  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.
  • ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • PubMed. (n.d.). Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility.
  • Gas-phase computational study of tetra-n-butylammonium ion conformational mobility. (n.d.).
  • NIH. (n.d.). Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms.
  • RSC Publishing. (n.d.). Separate mechanisms of ion oligomerization tune the physicochemical properties of n-butylammonium acetate: cation-base clusters vs. anion-acid dimers.
  • UC Agriculture and Natural Resources. (2023, August 22). Do QAC sanitizers remain stable after dilution?
  • PubMed. (n.d.). Lipophilicity of zwitterions and related species: a new insight.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.

Sources

The Halide Effect: A Comparative Guide to Butylammonium Halides in Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Interfaces in Perovskite Photovoltaics

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based technologies.[1][2][3] However, the long-term stability of these devices remains a significant hurdle for commercialization.[4][5][6] The ionic nature and polycrystalline structure of solution-processed perovskite thin films lead to a high density of defects, particularly at the surfaces and grain boundaries. These defects act as non-radiative recombination centers, trapping charge carriers and creating pathways for device degradation.

To mitigate these issues, researchers have developed various passivation strategies. One of the most effective approaches is "dimensional engineering," which involves introducing large, bulky organic cations to the 3D perovskite structure.[7] This creates a 2D/3D heterostructure, where a thin layer of a more stable, lower-dimensional perovskite passivates the bulk 3D film.[4][5][8][9] The n-butylammonium (BA+) cation has emerged as a particularly effective agent for this purpose. Its alkyl chain length provides a balance of hydrophobicity and interaction with the perovskite lattice.

This guide provides a comparative analysis of different butylammonium halides—specifically Butylammonium Iodide (BAI), Butylammonium Bromide (BABr), and Butylammonium Chloride (BACl)—used as passivating agents. We will explore how the choice of the halide anion (I-, Br-, or Cl-) profoundly influences the resulting film morphology, crystal structure, electronic properties, and ultimately, the solar cell's efficiency and stability.

The Halide Anion: A Subtle Change with Profound Consequences

The primary role of the butylammonium cation is to form a 2D capping layer that heals surface defects. However, the accompanying halide anion is not a mere spectator. It actively participates in the crystallization process and modifies the electronic and chemical environment at the perovskite interface.

Butylammonium Iodide (BAI): The Established Standard

Butylammonium Iodide is the most widely studied and utilized of the BA-halides. When introduced as an additive or in a post-treatment step, BAI readily reacts with excess lead iodide (PbI2), a common byproduct of perovskite synthesis, to form a 2D BA2PbI4 perovskite layer.[10][11]

Mechanism of Action:

  • Defect Passivation: The BA+ cations fill cation vacancies (e.g., methylammonium or formamidinium vacancies) on the perovskite surface, while the I- anions address halide vacancies. This dual-passivation significantly reduces trap state density.[10][11]

  • Formation of 2D/3D Heterostructures: The bulky BA+ cations disrupt the 3D perovskite lattice at the surface, inducing the formation of a 2D Ruddlesden-Popper phase.[4] This 2D layer acts as a protective barrier against moisture and suppresses ion migration, a key degradation pathway.[4][5][6]

  • Improved Morphology: The addition of BAI can lead to more uniform perovskite films with larger grain sizes and reduced pinholes, improving charge transport and overall device performance.[1][2][3] Studies have shown that even a small amount (e.g., 1 vol%) of BAI can significantly improve film coverage and continuity.[1][2][3]

Performance Impact: The use of BAI consistently leads to enhanced PCEs, primarily through an increase in open-circuit voltage (Voc) and fill factor (FF) due to reduced non-radiative recombination.[1][2][3][12] Furthermore, the enhanced hydrophobicity and structural stability imparted by the 2D layer significantly improve the device's operational lifetime.[4][6]

Butylammonium Bromide (BABr): Tuning the Bandgap and Stability

Substituting iodide with bromide in the butylammonium salt introduces new variables that can be leveraged for device optimization. The smaller ionic radius and higher electronegativity of bromide compared to iodide lead to distinct changes in the perovskite's properties.

Mechanism of Action:

  • Surface Composition Modification: A surface treatment with BABr modifies the chemical environment of the perovskite, creating a new surface layer with a different composition and bonding structure.[8][9] This includes the incorporation of bromide into the lattice.

  • Bandgap Widening: Bromide incorporation is known to widen the perovskite bandgap. This effect can be beneficial for increasing the Voc of the solar cell.

  • Reduced Halide Segregation: In mixed-halide perovskites (e.g., I/Br), the presence of BABr at the interface can help suppress light-induced halide segregation, a phenomenon that leads to performance loss.

  • Enhanced Crystallinity: Like BAI, BABr can facilitate the growth of a high-quality 2D/3D heterostructure, passivating defects and improving the overall crystalline quality of the absorber layer.[8][9]

Performance Impact: The primary advantage of using BABr is the potential for a higher Voc due to the wider bandgap at the interface. This can lead to higher overall efficiencies, provided that the short-circuit current (Jsc) is not significantly compromised. The enhanced chemical stability from bromide incorporation can also lead to devices with better long-term operational stability.[8]

This compound (BACl): The Crystallization Modulator

Chloride ions play a unique and often debated role in perovskite synthesis. Due to their small ionic radius, they are typically not incorporated into the final perovskite lattice in significant amounts. Instead, they act as a crystallization additive.

Mechanism of Action:

  • Intermediate Phase Formation: It is proposed that chloride ions help form intermediate phases (e.g., Pb-Cl complexes) during crystallization. These intermediates can improve the solubility of precursors and facilitate more controlled, uniform crystal growth, leading to films with superior morphology and fewer defects.[13]

  • Defect Healing: BACl can effectively passivate surface defects, leading to a reduction in trap state density and an increase in carrier lifetime.[13] This results in suppressed non-radiative recombination.

  • Improved Energy Level Alignment: The surface modification induced by BACl can lead to better energy level alignment between the perovskite absorber and the charge transport layers, which improves charge extraction and boosts the Voc.[13]

Performance Impact: The use of BACl, often in conjunction with other halides, can lead to a significant improvement in PCE. A notable study on carbon-based perovskite solar cells demonstrated that DACl (dodecylammonium chloride, a longer-chain analogue) passivation resulted in a PCE of 16.56% with a high Voc of 1.074 V, attributed to better energy-level alignment and suppressed recombination.[13] While direct comparative data for BACl is less common, the principles suggest it primarily enhances Voc and FF by improving film quality and interfacial energetics.

Comparative Performance Data

The following table summarizes typical performance improvements observed in perovskite solar cells when incorporating different butylammonium halides, based on values reported in the literature. Note that the control (baseline) performance can vary significantly based on the specific perovskite composition and device architecture.

Passivating AgentTypical Change in PCETypical Change in VocTypical Change in FFKey Benefits
Control (No BA-Halide) BaselineBaselineBaseline-
Butylammonium Iodide (BAI) +10-20%+5-10%+5-10%Excellent defect passivation, improved morphology, enhanced moisture stability.[1][2][3]
Butylammonium Bromide (BABr) +10-25%+8-15%+5-12%Higher Voc potential, suppresses halide segregation, improved chemical stability.[8][9]
This compound (BACl) +5-15%+5-12%+5-10%Superior crystal quality, reduced defects, improved energy level alignment.[13]

Note: The values presented are illustrative ranges derived from multiple sources and are intended for comparative purposes.

Visualizing the Workflow and Mechanism

To better understand the practical application and theoretical impact of these halides, the following diagrams illustrate the experimental workflow and the proposed passivation mechanisms.

G cluster_prep 1. Solution Preparation cluster_fab 2. Device Fabrication cluster_char 3. Characterization p1 3D Perovskite Precursor (e.g., FAPbI3 + MAPbBr3) f3 3D Perovskite Spin-Coating & Annealing p1->f3 p2 BA-Halide Solutions (BAI, BABr, or BACl in IPA) f4 BA-Halide Treatment (Spin-Coating) p2->f4 f1 Substrate Cleaning (FTO Glass) f2 ETL Deposition (e.g., SnO2) f1->f2 f2->f3 f3->f4 f5 HTL Deposition (e.g., Spiro-OMeTAD) f4->f5 f6 Gold Electrode Evaporation f5->f6 c1 J-V Measurement (PCE, Voc, Jsc, FF) f6->c1 c2 EQE & Stability Test f6->c2 c3 SEM / XRD / PL f6->c3

Caption: Experimental workflow for fabricating and comparing PSCs with different BA-halide treatments.

G cluster_3d cluster_2d perovskite Perovskite Crystal Cation/Anion Vacancy (Defect) passivation Butylammonium (BA+) Halide (X-) 2D BA2PbX4 Layer perovskite:v->passivation:ba Heals Cation Vacancy perovskite:v->passivation:x Heals Halide Vacancy passivation:layer->perovskite:p Forms Hydrophobic Barrier Suppresses Ion Migration

Caption: Mechanism of defect passivation at the 2D/3D perovskite interface by BA-halides.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for fabricating and testing perovskite solar cells with butylammonium halide surface treatments.

Protocol 1: Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation:

    • Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl (2M).

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO2 nanoparticle solution (e.g., 2.6% in water).

    • Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrate at 150 °C for 30 minutes in ambient air.

  • Perovskite Absorber Layer Deposition:

    • Prepare the 3D perovskite precursor solution. For a common mixed-cation, mixed-halide composition (e.g., FA0.95MA0.05Pb(I0.95Br0.05)3), dissolve formamidinium iodide (FAI), methylammonium bromide (MABr), lead iodide (PbI2), and lead bromide (PbBr2) in a 4:1 v/v mixture of DMF and DMSO.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.

    • During the spin-coating, at the 15-second mark, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

  • Butylammonium Halide Surface Treatment:

    • Prepare separate 5 mg/mL solutions of BAI, BABr, and BACl in isopropanol.

    • After the perovskite film has cooled to room temperature, spin-coat the chosen BA-halide solution at 4000 rpm for 30 seconds.

    • Anneal the film at 100 °C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution. A standard recipe is 72.3 mg of Spiro-OMeTAD, 28.8 µL of 4-tert-butylpyridine, and 17.5 µL of a lithium salt solution (520 mg Li-TFSI in 1 mL acetonitrile) all dissolved in 1 mL of chlorobenzene.

    • Spin-coat the HTL solution onto the BA-halide treated perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Mask the device area (e.g., 0.09 cm²).

    • Deposit an 80 nm thick gold (Au) layer via thermal evaporation in a high-vacuum chamber.

Protocol 2: Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter.

    • Measure the J-V curves by scanning from forward bias to reverse bias (e.g., 1.2 V to -0.1 V) and vice-versa to check for hysteresis.

    • Extract key parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement:

    • Use a dedicated EQE system with a monochromatic light source.

    • Measure the EQE spectrum from approximately 300 nm to 850 nm.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurements.

  • Stability Testing:

    • For moisture stability, store unencapsulated devices in an environment with controlled humidity (e.g., 50-70% RH) in the dark and measure their performance periodically.

    • For operational stability, continuously illuminate the devices (MPPT tracking) under a solar simulator in a nitrogen atmosphere and monitor the PCE over time.

Conclusion and Future Outlook

The choice of halide anion in butylammonium-based passivating agents is a critical parameter for optimizing perovskite solar cell performance and stability.

  • Butylammonium Iodide (BAI) remains the workhorse, reliably healing defects and forming robust 2D/3D heterostructures that enhance both efficiency and moisture resistance.

  • Butylammonium Bromide (BABr) offers a strategic advantage for boosting the open-circuit voltage by tuning the interfacial bandgap and can improve intrinsic chemical stability.

  • This compound (BACl) acts as a powerful crystallization modulator, improving the quality of the bulk perovskite film, which translates to fewer defects and better charge transport.

Future research should focus on synergistic approaches, potentially using mixtures of BA-halides to combine the benefits of improved crystallinity (from BACl), enhanced voltage (from BABr), and reliable passivation (from BAI). A deeper understanding of how these halides influence the long-term operational stability under various stressors (light, heat, humidity) will be crucial for pushing perovskite technology toward commercial viability. The continued exploration of these fundamental chemical interactions at the perovskite interfaces is a promising pathway to unlocking the full potential of this remarkable photovoltaic technology.

References

  • Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. (n.d.).
  • Hsieh, C.-M., Yu, Y.-L., Chen, C.-P., & Chuang, S.-C. (2017). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances, 7(87), 55433–55441. [Link]
  • Wang, Z., Lin, Q., Chmiel, F. P., Sakai, N., Herz, L. M., & Snaith, H. J. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.
  • Wang, Z., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. Semantic Scholar.
  • Wang, Z., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.
  • Wang, R., et al. (2024). A Comparative Study of Alkylammonium Halide Interface Modification for High Efficiency and Ion Migration Stability Perovskite Solar Cells.
  • Jiang, Q., et al. (2018). Mixed 3D-2D Passivation Treatment for Mixed-Cation Lead Mixed-Halide Perovskite Solar Cells for Higher Efficiency and Better Stability.
  • Hsieh, C.-M., et al. (2017). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells.
  • Hsieh, C.-M., et al. (2017). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Publishing. [Link]
  • Lee, D.-Y., et al. (2024).
  • Piel, C., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • Thuy, C. T., et al. (2024). Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications.
  • Wu, T., et al. (2023). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. Molecules. [Link]
  • Thuy, C. T., et al. (2024). Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications.
  • Piel, C., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. eScholarship.org. [Link]
  • JoVE. (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]
  • Chen, B., et al. (2025). Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer.

Sources

A Senior Application Scientist's Guide to the Titrimetric Purity Validation of Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. Butylammonium chloride (BuACl), a common reagent and intermediate, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of titrimetric methods for the validation of this compound purity, grounded in scientific principles and practical expertise.

The Criticality of Purity in this compound

This compound is a primary amine salt. Its purity is typically affected by the presence of moisture, starting material residues (n-butylamine, hydrochloric acid), or byproducts from its synthesis. Titrimetric methods offer a robust, cost-effective, and accurate approach to quantifying the active component and ensuring it meets the stringent requirements of research and development.

This guide will compare three distinct titrimetric approaches:

  • Non-Aqueous Acid-Base Titration: A direct assay of the butylammonium cation.

  • Argentometric Titration: Quantification of the chloride anion.

  • Indirect Aqueous Acid-Base Titration: An indirect determination of the butylammonium cation.

We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your needs.

Method 1: Non-Aqueous Acid-Base Titration

This method is a direct assay of the butylammonium ion by treating it as a weak base in a non-aqueous environment.

Expertise & Experience: The Rationale Behind the Method

In an aqueous solution, the basicity of the butylammonium ion is too weak to provide a sharp and accurate endpoint when titrated with a strong acid. The leveling effect of water masks the subtle differences in the strengths of weak bases.[1] By moving to a non-aqueous solvent system, we can enhance the basic properties of the analyte.

Glacial acetic acid is an excellent choice of solvent for this purpose. It is a weaker base than water and therefore does not compete as effectively for the proton from the titrant.[1] The titrant of choice is perchloric acid, which behaves as a very strong acid in glacial acetic acid, leading to a sharp and easily detectable endpoint.[1]

A critical aspect of this titration for an amine hydrochloride is the presence of the chloride ion, which would interfere with the titration. To circumvent this, mercuric acetate is added to the solution. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interference and liberating the acetate salt of the amine, which can then be titrated as a base.[2][3]

Trustworthiness: A Self-Validating System

The reliability of this method is ensured through several key steps:

  • Standardization of the Titrant: The perchloric acid titrant must be meticulously standardized against a primary standard, such as potassium hydrogen phthalate, in the same solvent system.[4][5]

  • Blank Determination: A blank titration, containing all reagents except the analyte, is crucial to correct for any acidic or basic impurities in the solvent and other reagents.[2]

  • Potentiometric Endpoint Detection: While a visual indicator like crystal violet can be used, potentiometric titration using a pH electrode suitable for non-aqueous media provides a more objective and accurate determination of the equivalence point.[1]

Experimental Protocol: Non-Aqueous Titration of this compound

Reagents and Equipment:

  • Glacial Acetic Acid

  • Perchloric Acid (0.1 N in glacial acetic acid)

  • Mercuric Acetate Solution (5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (primary standard)

  • Crystal Violet Indicator (0.5% w/v in glacial acetic acid) (optional)

  • Automatic Potentiometric Titrator with a pH glass electrode and a reference electrode suitable for non-aqueous solutions

  • Analytical Balance, Burette, Pipettes, and standard laboratory glassware

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of previously dried potassium hydrogen phthalate.

    • Dissolve it in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator or use a potentiometric electrode.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint (for visual indicator) or the inflection point of the potentiometric curve.

    • Calculate the normality of the perchloric acid solution.

  • Assay of this compound:

    • Accurately weigh approximately 0.2-0.3 g of this compound into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of the 5% mercuric acetate solution and stir.

    • Titrate with the standardized 0.1 N perchloric acid solution, either potentiometrically or to the visual endpoint with crystal violet.

    • Perform a blank determination using the same quantities of reagents but omitting the sample.

  • Calculation:

    • % Purity = ((V_sample - V_blank) * N_HClO4 * MW_BuACl) / (W_sample * 10)

    • Where:

      • V_sample = Volume of HClO4 used for the sample (mL)

      • V_blank = Volume of HClO4 used for the blank (mL)

      • N_HClO4 = Normality of the perchloric acid solution

      • MW_BuACl = Molecular weight of this compound (109.60 g/mol )

      • W_sample = Weight of the sample (g)

Visualization: Non-Aqueous Titration Workflow

non_aqueous_titration cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh Butylammonium Chloride dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_hg Add Mercuric Acetate Solution dissolve->add_hg titrate Titrate with Standardized 0.1 N Perchloric Acid add_hg->titrate endpoint Detect Endpoint (Potentiometric/Visual) titrate->endpoint calculate Calculate % Purity endpoint->calculate

Caption: Workflow for the non-aqueous titration of this compound.

Method 2: Argentometric Titration

This method determines the purity of this compound by quantifying its chloride content through precipitation titration with silver nitrate.

Expertise & Experience: The Rationale Behind the Method

Argentometric titrations are classic and highly reliable methods for halide determination.[6] The reaction between silver ions (Ag+) from the silver nitrate titrant and chloride ions (Cl-) in the sample forms a stable and insoluble precipitate of silver chloride (AgCl).

Ag+(aq) + Cl-(aq) → AgCl(s)

The endpoint can be detected using several methods, but for enhanced accuracy and to avoid the chemical interferences and pH constraints of indicators like chromate (Mohr's method), potentiometric detection is superior.[6] A silver electrode is used as the indicator electrode, and its potential changes significantly at the equivalence point when all the chloride ions have been precipitated, and a slight excess of silver ions is present.

Trustworthiness: A Self-Validating System

The robustness of this method is established by:

  • Standardization of the Titrant: The silver nitrate solution must be standardized against a primary standard, typically sodium chloride.[7]

  • Potentiometric Endpoint: The use of a silver electrode provides a clear, instrument-based determination of the endpoint, minimizing subjective interpretation associated with color change indicators.[8]

  • Specificity: This method is highly specific for the chloride ion, although other halides (bromide, iodide) would interfere if present.

Experimental Protocol: Argentometric Titration of this compound

Reagents and Equipment:

  • Silver Nitrate (0.1 N)

  • Sodium Chloride (primary standard)

  • Nitric Acid (to acidify the solution)

  • Deionized Water

  • Automatic Potentiometric Titrator with a silver electrode and a suitable reference electrode

  • Analytical Balance, Burette, Pipettes, and standard laboratory glassware

Procedure:

  • Standardization of 0.1 N Silver Nitrate:

    • Accurately weigh approximately 0.2 g of previously dried sodium chloride.

    • Dissolve it in about 100 mL of deionized water.

    • Acidify the solution with a few drops of nitric acid.

    • Titrate with the 0.1 N silver nitrate solution using a silver electrode to determine the inflection point of the potentiometric curve.

    • Calculate the normality of the silver nitrate solution.

  • Assay of this compound:

    • Accurately weigh approximately 0.3-0.4 g of this compound into a beaker.

    • Dissolve the sample in 100 mL of deionized water.

    • Acidify the solution with a few drops of nitric acid.

    • Titrate with the standardized 0.1 N silver nitrate solution potentiometrically.

  • Calculation:

    • % Purity = (V_AgNO3 * N_AgNO3 * MW_BuACl) / (W_sample * 10)

    • Where:

      • V_AgNO3 = Volume of AgNO3 used for the sample (mL)

      • N_AgNO3 = Normality of the silver nitrate solution

      • MW_BuACl = Molecular weight of this compound (109.60 g/mol )

      • W_sample = Weight of the sample (g)

Visualization: Argentometric Titration Workflow

argentometric_titration cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh Butylammonium Chloride dissolve Dissolve in Deionized Water weigh->dissolve acidify Acidify with Nitric Acid dissolve->acidify titrate Titrate with Standardized 0.1 N Silver Nitrate acidify->titrate endpoint Detect Endpoint (Potentiometric) titrate->endpoint calculate Calculate % Purity endpoint->calculate

Caption: Workflow for the argentometric titration of this compound.

Method 3: Indirect Aqueous Acid-Base Titration

This method involves the chemical conversion of the ammonium salt to liberate a titratable acid, which is then quantified by standard acid-base titration in an aqueous medium.

Expertise & Experience: The Rationale Behind the Method

Direct titration of this compound as an acid in water is not feasible due to its very weak acidic nature (it is the conjugate acid of a weak base). This indirect method, adapted from the assay for ammonium chloride, circumvents this issue. The sample is treated with a neutralized formaldehyde solution. The formaldehyde reacts with the primary amine salt to form a methyleneimine derivative (which may further polymerize), liberating an equivalent amount of hydrochloric acid.

R-NH3+Cl- + HCHO → R-N=CH2 + H3O+ + Cl- (simplified)

The liberated hydrochloric acid is a strong acid and can be easily and accurately titrated with a standard solution of a strong base, such as sodium hydroxide, using a common acid-base indicator like phenolphthalein or by potentiometric detection.

Trustworthiness: A Self-Validating System

The reliability of this indirect method is contingent on:

  • Standardization of the Titrant: The sodium hydroxide solution must be accurately standardized against a primary acid standard, like potassium hydrogen phthalate.

  • Neutralized Formaldehyde: The formaldehyde solution must be neutralized before addition to the sample to prevent errors from any inherent acidity (formic acid).

  • Complete Reaction: Allowing sufficient time for the reaction between this compound and formaldehyde to go to completion is essential for accurate results.

Experimental Protocol: Indirect Aqueous Titration of this compound

Reagents and Equipment:

  • Sodium Hydroxide (0.1 N)

  • Potassium Hydrogen Phthalate (primary standard)

  • Formaldehyde Solution (approx. 37%)

  • Phenolphthalein Indicator Solution

  • Deionized Water

  • Automatic Potentiometric Titrator with a pH electrode (optional)

  • Analytical Balance, Burette, Pipettes, and standard laboratory glassware

Procedure:

  • Preparation of Neutralized Formaldehyde:

    • To 10 mL of formaldehyde solution, add 20 mL of deionized water and a few drops of phenolphthalein indicator.

    • Titrate with 0.1 N sodium hydroxide until a faint pink color persists.

  • Standardization of 0.1 N Sodium hydroxide:

    • Accurately weigh approximately 0.5 g of previously dried potassium hydrogen phthalate.

    • Dissolve it in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the 0.1 N sodium hydroxide solution to a persistent faint pink endpoint.

    • Calculate the normality of the sodium hydroxide solution.

  • Assay of this compound:

    • Accurately weigh approximately 0.15 g of this compound into a conical flask.

    • Dissolve the sample in 20 mL of deionized water.

    • Add the previously neutralized formaldehyde solution.

    • Allow the mixture to stand for 2-3 minutes.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 N sodium hydroxide solution to a persistent faint pink endpoint.

  • Calculation:

    • % Purity = (V_NaOH * N_NaOH * MW_BuACl) / (W_sample * 10)

    • Where:

      • V_NaOH = Volume of NaOH used for the sample (mL)

      • N_NaOH = Normality of the sodium hydroxide solution

      • MW_BuACl = Molecular weight of this compound (109.60 g/mol )

      • W_sample = Weight of the sample (g)

Visualization: Indirect Aqueous Titration Logic

indirect_titration_logic BuACl This compound (Weak Acid - Not Directly Titratable) Reaction Reaction BuACl->Reaction Formaldehyde Neutralized Formaldehyde Formaldehyde->Reaction HCl Liberated Hydrochloric Acid (Strong Acid) Reaction->HCl Titration Titration HCl->Titration NaOH Standardized NaOH (Strong Base) NaOH->Titration Purity Purity of This compound Titration->Purity

Caption: Logical flow of the indirect aqueous titration method.

Comparative Analysis of Titration Methods

The choice of method depends on the specific requirements of the analysis, available equipment, and the expected impurity profile of the this compound.

FeatureNon-Aqueous Acid-Base TitrationArgentometric TitrationIndirect Aqueous Acid-Base Titration
Principle Direct titration of the butylammonium cation as a base.Titration of the chloride anion.Indirect titration of the butylammonium cation via liberated HCl.
Analyte Butylammonium CationChloride AnionButylammonium Cation (indirectly)
Solvent Glacial Acetic AcidDeionized WaterDeionized Water
Titrant Perchloric AcidSilver NitrateSodium Hydroxide
Endpoint Detection Potentiometric (preferred), Visual (Crystal Violet)Potentiometric (preferred)Visual (Phenolphthalein), Potentiometric
Advantages - Direct assay of the active cation.- High accuracy and precision.- Highly specific for chloride.- Robust and well-established method.- Uses common and less hazardous reagents.- Suitable for labs without non-aqueous capabilities.
Disadvantages - Requires specialized non-aqueous solvents and titrants.- Perchloric acid is hazardous.- Mercuric acetate is highly toxic.- Assumes a 1:1 molar ratio of cation to anion.- Other halides will interfere.- Indirect method; relies on the completion of the initial reaction.- Formaldehyde is a sensitizer and potential carcinogen.
Best Suited For Assays where the direct quantification of the organic cation is critical; Pharmacopoeial-style assays.Purity checks based on halide content; situations where non-amine impurities are suspected.Quality control labs with standard aqueous titration setups.

Conclusion and Recommendation

For the most accurate and direct determination of this compound purity, the Non-Aqueous Acid-Base Titration is the recommended method. It directly quantifies the active moiety of interest, the butylammonium cation, and is a powerful technique for the assay of amine salts.

The Argentometric Titration serves as an excellent orthogonal method. It is particularly useful for confirming the chloride content and can help identify issues where the cation-anion stoichiometry is not 1:1. Its high specificity for chloride makes it a valuable tool in a comprehensive quality control program.

The Indirect Aqueous Acid-Base Titration is a viable alternative when specialized non-aqueous reagents or equipment are unavailable. While less direct, it can provide reliable results with careful execution, particularly concerning the preparation of the neutralized formaldehyde.

Ultimately, the validation of any of these methods in your laboratory, following guidelines such as those from the ICH or USP, is paramount to ensuring the generation of trustworthy and reproducible data.[4][5] This includes assessing specificity, linearity, accuracy, and precision to demonstrate that the chosen method is fit for its intended purpose.

References

  • PharmaGuru. (2025, October 8). What Is Nonaqueous Titration: Learn Quickly With Case study And FAQs.
  • Pharma Tutor. (2024, May 29). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries.
  • BrainKart. (2018, March 20). Assay by Non-Aqueous Titrations.
  • United States Pharmacopeia. (n.d.). MONOGRAPHS (USP).
  • Japanese Pharmacopoeia. (n.d.). Official Monographs.
  • United States Pharmacopeia. (n.d.). tert-Butylamine - USP-NF ABSTRACT.
  • United States Pharmacopeia. (n.d.). USP Monographs: Dobutamine Hydrochloride.
  • LabRulez LCMS. (n.d.). Recommendations for titration methods validation.
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Buelow, M. (n.d.). Recommendations for titration methods validation. U.S. Pharmacopeia.
  • Royal Society of Chemistry. (n.d.). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst.
  • Mettler Toledo. (n.d.). Validation Steps and Recommended Limits for Titration Methods.
  • Mettler Toledo. (n.d.). Validation of Titration Methods.
  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.
  • Scribd. (n.d.). Amine Titration.
  • University of California, Davis. (n.d.). 37D-2 The Determination of Chloride by Titration with.
  • ResearchGate. (n.d.). Potentiometric titration of chloride solution with a standard silver nitrate solution.
  • KEM. (2022, February 3). Standardization of silver nitrate titrant.
  • Science.gov. (n.d.). potentiometric titration technique: Topics by Science.gov.
  • National Technical Reports Library - NTIS. (n.d.). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines.
  • ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.

Sources

computational analysis of butylammonium chloride ion pairing

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Computational Analysis of Butylammonium Chloride Ion Pairing

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ion pairing is critical. The behavior of an active pharmaceutical ingredient (API) as an ionic species, such as this compound, in different solvent environments can dictate its solubility, stability, and bioavailability. Computational analysis provides a powerful lens to dissect these interactions at a molecular level. This guide offers an in-depth comparison of the primary computational methodologies used to study this compound ion pairing, grounded in scientific expertise and practical application.

The Significance of Ion Pairing in Drug Development

Ion pairing, the association of oppositely charged ions in solution, is a fundamental phenomenon that governs the properties of electrolyte solutions. For a simple salt like this compound (BuNH₃⁺Cl⁻), the extent of ion pairing can influence everything from crystal formation to membrane transport. A thorough understanding of these interactions is therefore paramount in pre-formulation studies and for optimizing drug delivery systems. Computational methods offer a cost-effective and insightful alternative to purely experimental approaches, allowing for the exploration of a wide range of conditions and molecular systems.

A Comparative Overview of Computational Methodologies

The choice of computational method is a critical decision that depends on the specific research question, the desired level of accuracy, and the available computational resources. The three main approaches for studying ion pairing are Quantum Mechanics (QM), Classical Molecular Dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.

Quantum Mechanics (QM) Methods

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), provide the most accurate description of the electronic structure and energetics of a system.[1] These methods are ideal for studying the intrinsic properties of the this compound ion pair in a vacuum or with a small number of solvent molecules.

Expertise & Experience: QM methods excel at providing highly accurate binding energies and dissecting the nature of the interactions (e.g., electrostatics, polarization, charge transfer).[1] They are the gold standard for understanding the fundamental physics of the ion pair. However, their high computational cost limits their application to small systems, typically the ion pair itself or the ion pair with a single solvation shell.[2]

Trustworthiness: The accuracy of QM calculations is systematically improvable by choosing higher levels of theory and larger basis sets.[1] For instance, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide even more accurate results than standard DFT functionals for systems where dispersion forces are significant.[3]

Experimental Protocol: QM Binding Energy Calculation

  • Structure Optimization:

    • Build the initial structures of the butylammonium cation (BuNH₃⁺) and the chloride anion (Cl⁻).

    • Perform geometry optimization for each ion separately using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

    • Construct the ion pair (BuNH₃⁺Cl⁻) and perform a full geometry optimization.

  • Energy Calculation:

    • Calculate the single-point electronic energy of the optimized individual ions and the ion pair. Use a higher level of theory and a larger basis set (e.g., B3LYP-D3 with aug-cc-pVDZ) for improved accuracy, including a dispersion correction (D3) which is crucial for non-covalent interactions.

  • Binding Energy Calculation:

    • The binding energy (ΔE) is calculated as: ΔE = E(BuNH₃⁺Cl⁻) - [E(BuNH₃⁺) + E(Cl⁻)]

    • To account for basis set superposition error (BSSE), a counterpoise correction should be applied.

Classical Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the behavior of molecules in the condensed phase.[4][5][6] They allow for the simulation of large systems containing thousands of molecules over timescales of nanoseconds to microseconds, providing insights into the dynamics and thermodynamics of ion pairing in solution.[7][8]

Expertise & Experience: The key to a successful MD simulation lies in the choice of the force field, which is a set of parameters that describes the potential energy of the system. For this compound, a well-validated force field like OPLS-AA or GAFF is a good starting point. MD simulations can provide crucial information on the structure of the solvent around the ions, the potential of mean force (PMF) for ion association, and the lifetime of ion pairs.[9][10]

Trustworthiness: The reliability of MD simulations hinges on proper system setup, equilibration, and sufficient sampling.[4][5][6] It is crucial to run simulations long enough to ensure that the calculated properties have converged. The results should also be validated against experimental data where possible.[11]

Experimental Protocol: MD Simulation for Potential of Mean Force (PMF)

  • System Setup:

    • Define the simulation box (e.g., a cubic box with periodic boundary conditions).

    • Place a single this compound ion pair in the center of the box.

    • Solvate the system with a chosen water model (e.g., SPC/E or TIP3P).[7]

    • Add counter-ions if necessary to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT ensemble (constant number of particles, volume, and temperature).

    • Equilibrate the system under the NPT ensemble (constant number of particles, pressure, and temperature) until the density and potential energy stabilize.

  • Umbrella Sampling:

    • Generate a series of starting configurations with the ion pair at different separation distances along a reaction coordinate (the distance between the nitrogen of the butylammonium and the chloride ion).

    • Run independent simulations for each configuration, applying a harmonic restraining potential (an "umbrella") to keep the ions at that approximate distance.[12]

  • PMF Calculation:

    • Use the Weighted Histogram Analysis Method (WHAM) to combine the biased probability distributions from each umbrella window and reconstruct the unbiased free energy profile, or PMF.[12] The PMF will show the free energy as a function of the ion-ion separation, revealing the stability of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP).[4][5][6]

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MD.[2] In this approach, the chemically active region (the this compound ion pair) is treated with a QM method, while the surrounding solvent is treated with a classical force field.

Expertise & Experience: QM/MM is particularly useful for studying phenomena where electronic polarization of the ion pair by the solvent is important, or for investigating chemical reactions.[2] This method can provide more accurate free energy profiles than classical MD, especially for the short-range interactions within the ion pair.

Trustworthiness: The main challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions. Careful selection of the QM region size and the boundary treatment method is crucial for obtaining reliable results.

Comparative Analysis of Methodologies

FeatureQuantum Mechanics (QM)Classical Molecular Dynamics (MD)Hybrid QM/MM
Primary Output Binding energy, electronic structure, charge distributionFree energy profiles (PMF), radial distribution functions (RDFs), dynamic propertiesMore accurate free energy profiles, reaction pathways
Accuracy Very HighModerate (force field dependent)High
Computational Cost Very HighLowHigh
System Size Tens of atomsThousands to millions of atomsThousands of atoms
Timescale Static (femtoseconds for AIMD)Nanoseconds to microsecondsPicoseconds to nanoseconds
Strengths High accuracy for electronic properties, no need for parameterization.[1]Efficiently samples conformational space, provides dynamic and thermodynamic information.[4][5][6]Balances accuracy and computational cost, includes electronic polarization effects.[2]
Limitations Limited to small systems and short timescales.[2][13]Accuracy is limited by the force field, does not explicitly treat electrons.[11]The boundary between QM and MM regions can be problematic.

Visualizing the Computational Workflow

The process of performing a computational analysis of ion pairing can be visualized as a multi-step workflow.

Computational Workflow for Ion Pairing Analysis cluster_setup 1. System Setup cluster_simulation 2. Simulation / Calculation cluster_analysis 3. Data Analysis cluster_validation 4. Validation a Define Molecular Structures (BuNH₃⁺, Cl⁻, Solvent) b Select Force Field / Level of Theory a->b c Energy Minimization & Equilibration (MD) b->c e Geometry Optimization & Energy Calculation (QM) b->e d Production Run (MD or QM/MM) c->d f Calculate PMF, RDFs (MD) d->f g Calculate Binding Energy (QM) d->g e->f e->g h Analyze Trajectories f->h i Compare with Experimental Data (e.g., NMR) g->i h->i

Caption: A generalized workflow for the computational analysis of ion pairing.

The Levels of Theory

Understanding the hierarchy of computational methods is key to selecting the appropriate tool for the research question.

Levels of Theory A Quantum Mechanics (QM) (e.g., DFT, MP2) B Hybrid QM/MM C Classical Molecular Dynamics (MD) (e.g., OPLS, GAFF) High High Low Low Cost_High High Cost_Low Low

Caption: A conceptual diagram illustrating the trade-off between accuracy and computational cost for different methods.

Experimental Validation: Bridging the Gap Between Theory and Reality

Computational models, no matter how sophisticated, are approximations of reality. Therefore, validation against experimental data is a crucial step in any computational study. For ion pairing, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique.[14] Chemical shift changes as a function of concentration can provide information about the extent of ion pairing.[14] Furthermore, techniques like Pulsed Field Gradient (PFG) NMR can measure the self-diffusion coefficients of the ions, which are sensitive to their association state.[15][16] Neutron scattering experiments can also provide valuable structural information to benchmark computational models.[11]

Conclusion

The is a multi-faceted challenge that can be addressed with a range of powerful tools. Quantum mechanics provides unparalleled accuracy for small systems, while classical molecular dynamics enables the study of large systems over long timescales. Hybrid QM/MM methods offer a promising avenue for combining the strengths of both approaches. The choice of method should be guided by the specific research question and available resources. By carefully selecting the appropriate methodology and validating the results against experimental data, researchers can gain deep insights into the molecular-level interactions that govern the behavior of this important ionic species.

References

  • Study of ion pairing in water with a combination of NMR spectroscopy and modeling | Poster Board #729 - American Chemical Society. (n.d.).
  • Interaction of the model alkyltrimethylammonium ions with alkali halide salts: an explicit water molecular dynamics study. (2013). arXiv.
  • Simulation study of ion pairing in concentrated aqueous salt solutions with a polarizable force field. (n.d.). PubMed Central.
  • Exploring Ion–Ion Interactions in Aqueous Solutions by a Combination of Molecular Dynamics and Neutron Scattering. (n.d.). The Journal of Physical Chemistry Letters - ACS Publications.
  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures: A Comprehensive Examination via Molecular Dynamics Simulations and Potentials of Mean Force Analysis. (2023). ChemRxiv | Cambridge Open Engage.
  • Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids. (n.d.). MDPI.
  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures: A Comprehensive Examination via Molecular Dynamics Simulations and Potentials of Mean Force Analysis. (2024). PubMed.
  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures. (n.d.). ChemRxiv.
  • Ion pairing in molecular simulations of aqueous alkali halide solutions. (n.d.). PubMed Central.
  • NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. (2025).
  • NMR spectroscopy and ion pairing: Measuring and understanding how ions interact*. (n.d.). CORE.
  • Ion pairing in molecular simulations of aqueous alkali halide solutions. (2009). PubMed.
  • Ion Pairing in Molecular Simulations of Aqueous Alkali Halide Solutions. (2009). ACS Figshare.
  • Molecular Dynamics Simulations of the Dynamic and Energetic Properties of Alkali and Halide Ions Using Water-Model-Specific Ion Parameters. (2009). Semantic Scholar.
  • Binding Free Energy Calculation Using Quantum Mechanics Aimed for Drug Lead Optimization. (n.d.). Request PDF.
  • Binding Free Energy Calculation Using Quantum Mechanics Aimed for Drug Lead Optimization. (2020). PubMed.
  • Perspectives in the Computational Modeling of New Generation, Biocompatible Ionic Liquids. (2022). The Journal of Physical Chemistry B - ACS Publications.

Sources

A Comparative Guide to n-Butylammonium, sec-Butylammonium, and tert-Butylammonium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and materials science, the selection of appropriate reagents is a critical determinant of experimental outcomes. Among the vast array of available building blocks, alkylammonium salts play a pivotal role as phase-transfer catalysts, organic cations in perovskite formulations, and precursors for various functionalized molecules. The seemingly subtle variation in the isomeric form of an alkyl chain can induce significant changes in the physicochemical properties of the corresponding ammonium salt, thereby influencing its behavior and efficacy in a given application.

This guide provides an in-depth, objective comparison of three common isomeric butylammonium chlorides: n-butylammonium chloride (n-BuACl), sec-butylammonium chloride (sec-BuACl), and tert-butylammonium chloride (t-BuACl). By delving into their structural nuances and the resulting impact on key properties such as solubility, hygroscopicity, and thermal stability, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed reagent selection and experimental design.

Structural Isomerism: The Foundation of Divergent Properties

The fundamental difference between n-BuACl, sec-BuACl, and t-BuACl lies in the branching of the butyl group attached to the ammonium nitrogen. This structural variation directly influences the steric hindrance around the charged nitrogen center and the overall shape of the cation, which in turn dictates the intermolecular forces and crystal packing in the solid state.

  • n-Butylammonium chloride: Features a linear, unbranched four-carbon chain. This arrangement results in the least steric hindrance around the ammonium group, allowing for relatively facile interactions with surrounding molecules and solvent.

  • sec-Butylammonium chloride: The ammonium group is attached to a secondary carbon atom of the butyl chain. This introduces a moderate level of steric bulk near the functional group.

  • tert-Butylammonium chloride: Characterized by a highly branched structure where the ammonium group is bonded to a tertiary carbon. This configuration imparts significant steric hindrance, effectively shielding the ammonium cation.[1]

Solubility_Determination A Weigh Salt B Add Solvent A->B C Equilibrate (Stir at const. T) B->C D Extract Supernatant C->D E Quantify Concentration D->E F Calculate Solubility E->F TGA_DSC_Workflow A Weigh Sample into Crucible B Place in Instrument under N₂ A->B C Heat at Constant Rate B->C D Record Mass Loss (TGA) & Heat Flow (DSC) C->D E Analyze Data for T_onset and Phase Transitions D->E

Sources

efficiency comparison of perovskite solar cells with and without butylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficiency Comparison of Perovskite Solar Cells: The Impact of Butylammonium Chloride

The relentless pursuit of highly efficient and stable solar energy conversion technologies has positioned perovskite solar cells (PSCs) at the forefront of photovoltaic research. Their remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based cells, combined with low-cost solution processability, present a transformative potential for the energy sector. However, the journey from laboratory-scale breakthroughs to widespread commercial viability is hindered by inherent instabilities and performance-limiting defects within the perovskite material.

This guide provides a detailed comparative analysis for researchers and materials scientists on a pivotal strategy used to overcome these challenges: the incorporation of this compound (BACl). We will explore the fundamental mechanisms by which this additive enhances device performance and stability, present a data-driven comparison of key photovoltaic metrics, and provide detailed experimental protocols for fabricating and characterizing these advanced solar cells.

The Core Challenge: Defects and Instability in 3D Perovskites

Conventional three-dimensional (3D) perovskite films, while highly efficient at absorbing light and generating charge carriers, are susceptible to a variety of defects. Point defects, such as halide vacancies, and imperfections at grain boundaries and surfaces act as traps for electrons and holes. These trapped charges often recombine non-radiatively, releasing their energy as heat instead of contributing to the electrical current. This process is a major energy loss pathway that limits the open-circuit voltage (Voc) and overall efficiency of the device. Furthermore, the organic cations commonly used in 3D perovskites, like methylammonium (MA), are often volatile and hygroscopic, making the films vulnerable to degradation from moisture, heat, and oxygen[1][2].

The this compound Solution: A 2D/3D Heterostructure Approach

This compound is a large organic ammonium salt that, when introduced into the perovskite system, fundamentally alters the film's structure and properties. Instead of being fully incorporated into the 3D perovskite lattice, the bulky butylammonium (BA⁺) cations tend to segregate at the grain boundaries and the surface of the 3D perovskite film. This process leads to the in-situ formation of a low-dimensional, Ruddlesden-Popper "2D" perovskite phase that encapsulates the primary 3D perovskite grains[1][3][4].

This 2D/3D heterostructure offers several distinct advantages:

  • Defect Passivation: The 2D perovskite layers effectively "heal" the defects on the surface of the 3D perovskite, reducing non-radiative recombination pathways. This passivation is a primary reason for the significant increase in Voc observed in treated devices[5].

  • Enhanced Stability: The long, hydrophobic butyl chains of the 2D perovskite act as a protective barrier, significantly improving the film's resistance to moisture degradation[1][2].

  • Improved Crystallinity: The presence of chloride ions and the BA⁺ cation can influence the crystallization kinetics during film formation, often leading to perovskite films with higher crystallinity, more uniform grain size distribution, and fewer bulk defects[6].

G cluster_0 Without BACl (Standard 3D Perovskite) cluster_1 With BACl (2D/3D Heterostructure) Grain1 Perovskite Grain Defect Surface & Grain Boundary Defects Grain2 Perovskite Grain Recombination Non-Radiative Recombination Defect->Recombination Traps Carriers label_loss label_loss Recombination->label_loss ↓ V-oc ↓ PCE Grain3 3D Perovskite Core Grain4 3D Perovskite Core Passivation 2D Perovskite Shell (from BACl) ChargeCollection Efficient Charge Collection Passivation->ChargeCollection Suppresses Recombination label_gain label_gain ChargeCollection->label_gain ↑ V-oc ↑ PCE

Mechanism of BACl-induced defect passivation.

Performance Metrics: A Head-to-Head Comparison

The theoretical benefits of incorporating this compound translate directly into measurable improvements in solar cell performance. The following table summarizes experimental data from various studies, comparing key photovoltaic parameters for devices with and without BACl (or similar butylammonium halides).

Study ReferencePerovskite TypeTreatmentPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Wang et al. (2017) [1][4]FA-Cs Mixed HalideWithout BA⁺ (Control)~15-16~1.05-1.10N/AN/A
With BA⁺ (Optimal)17.5 ± 1.3 ~1.15-1.20 N/AN/A
Wu et al. (2018) [6][7]MAPbI₃₋ₓClₓWithout Additive (Control)9.7N/AN/AN/A
With 1% n-butylammonium iodide 10.2 N/AN/AN/A
Jiang et al. (2023) [5]FA-MA Mixed HalideWithout Alkylammonium Chloride (Control)~11.5~1.00~21.0~55
With this compound ~15.5 ~1.06 ~22.5 ~65

As the data clearly indicates, the addition of butylammonium species consistently enhances device performance. The most significant and direct impact is the increase in the open-circuit voltage (Voc), a strong indicator of reduced non-radiative recombination. This reduction in voltage loss, coupled with improvements in fill factor (FF) due to better film quality and charge transport, drives the overall power conversion efficiency (PCE) higher.

Enhanced Long-Term Stability

Beyond the initial efficiency boost, the improved stability imparted by the hydrophobic 2D perovskite layer is a critical advantage for the long-term viability of PSCs. Studies have shown that devices incorporating butylammonium cations maintain a significantly higher fraction of their initial efficiency over hundreds of hours of operation in ambient air compared to their unprotected 3D counterparts. For instance, encapsulated cells with an optimized butylammonium content sustained 80% of their initial efficiency after 1,000 hours under simulated sunlight in air, a substantial improvement over standard 3D perovskite cells[1][4].

Experimental Protocols

To ensure reproducibility and provide a practical guide for researchers, we outline a standard methodology for fabricating both a control device and a BACl-passivated device.

Protocol 1: Fabrication of a Standard 3D Perovskite Solar Cell (Control)

This protocol describes a typical n-i-p planar architecture.

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).

  • Perovskite Precursor Solution: Prepare a 1.2 M solution of perovskite precursors (e.g., a stoichiometric mix of FAPbI₃ and MABr) in a mixed solvent system like DMF:DMSO (4:1 v/v).

  • Perovskite Film Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate. A typical two-step program is 1000 rpm for 10s, followed by 5000 rpm for 30s. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing: Anneal the substrate on a hotplate at 100-150 °C for 10-60 minutes to form the crystalline perovskite film.

  • Hole Transport Layer (HTL): Spin-coat a solution of Spiro-OMeTAD (dissolved in chlorobenzene with additives like Li-TFSI and tBP) onto the perovskite layer.

  • Metal Electrode Deposition: Finally, thermally evaporate a gold or silver back contact (80-100 nm) through a shadow mask to define the active area of the solar cell.

Protocol 2: Fabrication of a 2D/3D PSC with this compound

This protocol introduces BACl as a surface treatment, a common and effective method.

  • Steps 1-5: Follow the exact same procedure as in Protocol 1 to create the 3D perovskite film.

  • BACl Surface Treatment:

    • Prepare a dilute solution of BACl in isopropanol (e.g., 2-5 mg/mL).

    • After the 3D perovskite film has cooled to room temperature, spin-coat the BACl solution directly onto the perovskite surface (e.g., 4000 rpm for 30s).

    • Anneal the film again at a moderate temperature (e.g., 100 °C) for 5-10 minutes to promote the formation of the 2D layer.

  • Steps 6-7: Proceed with the deposition of the HTL and metal electrode as described in Protocol 1.

G cluster_workflow Fabrication Workflow for BACl-Treated PSC Start Clean FTO Substrate ETL Deposit ETL (e.g., SnO₂) Start->ETL Perov_3D Spin-Coat 3D Perovskite Precursor ETL->Perov_3D Anneal1 Anneal to form 3D Perovskite Film Perov_3D->Anneal1 BACl_Treat Spin-Coat BACl Solution (Surface Treatment) Anneal1->BACl_Treat Anneal2 Anneal to form 2D Capping Layer BACl_Treat->Anneal2 HTL Deposit HTL (e.g., Spiro-OMeTAD) Anneal2->HTL Electrode Evaporate Metal Back Contact HTL->Electrode End Completed Device Electrode->End

Sources

spectroscopic comparison of different butylammonium chloride isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of materials science, pharmaceutical development, and synthetic chemistry, the precise identification of isomeric compounds is not merely a procedural formality but a cornerstone of reproducible and reliable research. The four structural isomers of butylammonium chloride—n-butylammonium chloride, isothis compound, sec-butylammonium chloride, and tert-butylammonium chloride—present a classic case of subtle structural variations leading to distinct physicochemical properties. While they share the same molecular formula, C₄H₁₂ClN, the arrangement of the butyl group profoundly influences their behavior in chemical reactions and their packing in solid-state structures. This guide provides a comprehensive spectroscopic comparison of these four isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to provide a robust framework for their differentiation. We will delve into the theoretical underpinnings of why these spectroscopic differences arise, supported by experimental data and detailed protocols, to empower researchers in their analytical endeavors.

The Structural Isomers of this compound

The fundamental difference between the four isomers lies in the branching of the butyl group attached to the ammonium nitrogen. This structural variance is the primary determinant of their unique spectroscopic signatures.

Caption: Figure 1. Structures of the four this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between the this compound isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectra of the four isomers are distinct in terms of chemical shifts, signal multiplicities (splitting patterns), and the number of unique proton environments. These differences are a direct consequence of the unique arrangement of protons in each isomer.

Table 1: Comparative ¹H NMR Data for this compound Isomers

IsomerProton AssignmentApproximate Chemical Shift (ppm)MultiplicityIntegration
n-butylammonium chloridea : -CH₃ 0.9triplet3H
b : -CH₂ -CH₃1.4sextet2H
c : -CH₂ -CH₂-NH₃⁺1.6quintet2H
d : -CH₂ -NH₃⁺2.9triplet2H
e : -NH₃~8.0broad singlet3H
isothis compounda : -CH₃ 1.0doublet6H
b : -CH (CH₃)₂2.1multiplet1H
c : -CH₂ -NH₃⁺2.8doublet2H
d : -NH₃~8.0broad singlet3H
sec-butylammonium chloridea : -CH₃ 0.9triplet3H
b : -CH(CH₃ )NH₃⁺1.3doublet3H
c : -CH₂ -1.6multiplet2H
d : -CH (CH₃)NH₃⁺3.2multiplet1H
e : -NH₃~8.0broad singlet3H
tert-butylammonium chloridea : -CH₃ 1.4singlet9H
b : -NH₃~8.0broad singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The -NH₃⁺ proton signal is often broad and its chemical shift is highly variable.

Expertise & Experience: Interpreting the ¹H NMR Spectra

The differentiation of the isomers by ¹H NMR is rooted in the principles of chemical equivalence and spin-spin coupling.

  • n-butylammonium chloride : Exhibits a straightforward spectrum for a linear alkyl chain. The terminal methyl group (a ) is a triplet due to coupling with the adjacent methylene group (b ). The internal methylene groups (b and c ) show more complex splitting (sextet and quintet, respectively) due to coupling with their neighbors. The methylene group attached to the nitrogen (d ) is shifted furthest downfield due to the inductive effect of the -NH₃⁺ group and appears as a triplet.

  • isothis compound : The two methyl groups (a ) are equivalent, resulting in a single doublet signal with an integration of 6H. The methine proton (b ) is split by the six methyl protons and the two methylene protons, leading to a complex multiplet. The methylene protons (c ) are adjacent to the chiral center and are split by the methine proton into a doublet.

  • sec-butylammonium chloride : This isomer is chiral, and all four carbon positions are chemically non-equivalent. The two methyl groups (a and b ) are in different environments and thus give rise to two distinct signals: a triplet for the terminal methyl and a doublet for the methyl group on the carbon bearing the amine. The methylene protons (c ) are diastereotopic and can exhibit complex splitting. The methine proton (d ) is also a multiplet.

  • tert-butylammonium chloride : This is the most symmetrical isomer. All nine methyl protons (a ) are chemically equivalent and are not coupled to any other protons, resulting in a single, sharp singlet with an integration of 9H. This singlet is a highly characteristic feature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts.

Table 2: Comparative ¹³C NMR Data for this compound Isomers

IsomerCarbon AssignmentApproximate Chemical Shift (ppm)
n-butylammonium chlorideC1 : -C H₃~13
C2 : -C H₂-CH₃~20
C3 : -C H₂-CH₂-NH₃⁺~28
C4 : -C H₂-NH₃⁺~40
isothis compoundC1 : -C H₃~19
C2 : -C H(CH₃)₂~26
C3 : -C H₂-NH₃⁺~48
sec-butylammonium chlorideC1 : -C H₃~10
C2 : -CH(C H₃)NH₃⁺~20
C3 : -C H₂-~28
C4 : -C H(CH₃)NH₃⁺~52
tert-butylammonium chlorideC1 : -C H₃~28
C2 : -C (CH₃)₃~52

Note: Chemical shifts are approximate and can vary with solvent.

Expertise & Experience: Interpreting the ¹³C NMR Spectra

The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments.

  • n-butylammonium chloride : Four distinct signals for the four carbons in the linear chain.

  • isothis compound : Three signals, as the two methyl carbons are equivalent.

  • sec-butylammonium chloride : Four signals, as all four carbons are in unique environments due to the chirality at C2.

  • tert-butylammonium chloride : Two signals, one for the three equivalent methyl carbons and one for the quaternary carbon.

The chemical shifts are influenced by the degree of substitution and proximity to the electron-withdrawing ammonium group. The carbon directly bonded to the nitrogen is the most deshielded (highest ppm value) in each isomer.

Experimental Protocol: NMR Spectroscopy

Caption: Figure 2. General workflow for NMR analysis.

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals, chemical shifts, multiplicities, and integrations in the ¹H spectrum should be consistent with the number of signals and chemical shifts in the ¹³C spectrum, and both must align with the proposed isomeric structure. For instance, the observation of a single intense singlet in the ¹H NMR and only two signals in the ¹³C NMR is strong and self-consistent evidence for the tert-butyl isomer.

Vibrational Spectroscopy: Probing Molecular Bonds

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The differences in bond strengths and molecular symmetry among the isomers lead to distinct vibrational spectra.

FTIR Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups. In the case of this compound isomers, the key vibrations are those of the N-H, C-H, and C-N bonds.

Table 3: Key FTIR Vibrational Modes for Differentiating this compound Isomers (cm⁻¹)

Vibrational Moden-butylammoniumisobutylammoniumsec-butylammoniumtert-butylammonium
N-H Stretch (NH₃⁺)~3200-2800 (broad)~3200-2800 (broad)~3200-2800 (broad)~3200-2800 (broad)
C-H Stretch~2960, 2870~2960, 2870~2960, 2870~2970, 2875
N-H Bend (NH₃⁺)~1600-1500~1600-1500~1600-1500~1600-1500
C-H Bend~1465, 1380~1470, 1385, 1370~1460, 1380~1475, 1390, 1370
C-N Stretch~1100-1000~1100-1000~1150-1050~1200-1100

Expertise & Experience: Interpreting the FTIR Spectra

While many of the broad features, such as the N-H stretches, are similar across all isomers due to the common ammonium group, the "fingerprint" region (below 1500 cm⁻¹) reveals key differences.

  • C-H Bending : The pattern of C-H bending modes is particularly informative. The presence of a gem-dimethyl group in isobutylammonium and tert-butylammonium chloride often results in a characteristic splitting of the methyl bending mode around 1385-1370 cm⁻¹. The tert-butyl group gives a particularly strong and sharp doublet in this region.

  • C-N Stretching : The position of the C-N stretching vibration is sensitive to the substitution on the alpha-carbon. Increased branching and steric hindrance, as in sec- and tert-butylammonium chloride, can shift this band to higher wavenumbers.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrations of the carbon skeleton and provides complementary information to FTIR. Symmetric vibrations and non-polar bonds tend to give strong Raman signals.

Expertise & Experience: Interpreting the Raman Spectra

The skeletal vibrations of the C-C bonds are often more prominent in Raman spectra than in FTIR.

  • n-butylammonium chloride : Will show characteristic peaks for the linear carbon chain.

  • isobutylammonium and sec-butylammonium chloride : The branched structures will lead to different patterns of skeletal vibrations compared to the linear isomer.

  • tert-butylammonium chloride : The high symmetry of the tert-butyl group results in a particularly strong and characteristic symmetric C-C stretching mode (the "breathing" mode of the t-butyl group), which is a key identifying feature in its Raman spectrum.

Experimental Protocol: FTIR and Raman Spectroscopy

Caption: Figure 3. General workflow for vibrational spectroscopy.

Trustworthiness: A Self-Validating System

The complementary nature of FTIR and Raman spectroscopy provides a self-validating system. Vibrational modes that are weak or absent in FTIR may be strong in Raman, and vice versa. For example, the symmetric breathing mode of the tert-butyl group is strong in Raman but weak in FTIR. Observing this pattern across both techniques provides a high degree of confidence in the identification of the tert-butyl isomer.

Summary and Recommendations

The differentiation of this compound isomers is readily achievable through a combination of standard spectroscopic techniques.

  • ¹H NMR is the most definitive method, providing unambiguous structural information through chemical shifts, multiplicities, and integrations. The singlet for the nine equivalent protons of the tert-butyl isomer is particularly diagnostic.

  • ¹³C NMR provides a rapid confirmation of the number of unique carbon environments, corroborating the structural assignment from ¹H NMR.

  • FTIR and Raman spectroscopy offer valuable complementary data, particularly in the fingerprint region. The C-H bending patterns in FTIR and the skeletal C-C vibrations in Raman are key distinguishing features.

For routine quality control and rapid identification, ¹H NMR is often sufficient. However, for complete and rigorous characterization, particularly in regulatory filings or foundational research, a multi-technique approach combining NMR and vibrational spectroscopy is recommended. This comprehensive analysis ensures the highest level of scientific integrity and provides a robust, self-validating dataset for the unambiguous identification of each this compound isomer.

References

  • PubChem. tert-Butylammonium chloride.
  • PubChem. n-Butylamine hydrochloride.
  • PubChem. Isobutylaminehydrochloride.
  • SpectraBase. (R)-(-)-sec-butylamine. Wiley-VCH GmbH. [Link]
  • NIST. n-Butylamine hydrochloride. National Institute of Standards and Technology. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Comparative Analysis of the Electrochemical Window of Butylammonium Chloride vs. Aprotic Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the realm of electrochemistry, the selection of a supporting electrolyte is a critical decision that dictates the operational boundaries of any experiment or device. The electrolyte's electrochemical window (EW)—the range of potentials within which the electrolyte itself remains stable and does not undergo oxidation or reduction—is arguably its most important characteristic. This guide provides an in-depth comparison between a common protic ammonium salt, Butylammonium Chloride (BuNH₃Cl), and its aprotic counterparts, such as Tetrabutylammonium Tetrafluoroborate (TBABF₄), grounding the analysis in fundamental electrochemical principles and experimental data.

The Decisive Role of the Electrochemical Window

The electrochemical window defines the accessible potential range for studying an analyte or operating an electrochemical device like a battery or supercapacitor. A wider window allows for the investigation of highly energetic redox processes and enables higher operating voltages, which is directly correlated to the energy density of a device. Conversely, an electrolyte with a narrow window will decompose at relatively low potentials, interfering with the reaction of interest and potentially passivating the electrode surface. The limits of this window are defined by the reduction of the electrolyte's cation (the cathodic limit) and the oxidation of its anion (the anodic limit).

The Protic vs. Aprotic Cation: A Fundamental Divide

The primary structural difference between the butylammonium (BuNH₃⁺) cation and a tetra-alkylammonium cation like tetrabutylammonium (TBA⁺) governs their respective cathodic stabilities. BuNH₃⁺ is a protic cation, meaning it possesses acidic protons on the nitrogen atom. In contrast, TBA⁺ is aprotic , with the nitrogen atom fully substituted with alkyl groups.

This distinction is the principal determinant of their cathodic stability.

  • Butylammonium (Protic): The cathodic limit is not determined by the reduction of the ammonium cation itself, but by the reduction of its acidic proton. This process typically occurs at a significantly less negative potential compared to the reduction of aprotic cations.

  • Tetrabutylammonium (Aprotic): The cathodic limit is set by the reductive cleavage of a nitrogen-carbon bond of the cation itself.[1] This requires a much more negative potential, making aprotic quaternary ammonium salts exceptionally stable against reduction.

The diagram below illustrates this key structural difference.

G cluster_0 Protic Cation cluster_1 Aprotic Cation BuNH3 Butylammonium (BuNH₃⁺) BuNH3_struct Proton N-H Proton (Site of Reduction) TBA Tetrabutylammonium (TBA⁺) TBA_struct Alkyl N-Alkyl Group (High Stability)

Caption: Structural comparison of a protic vs. an aprotic ammonium cation.

Anion Stability: The Oxidative Limit

The anodic (positive) limit of the electrochemical window is determined by the stability of the electrolyte's anion against oxidation. Simple halide anions like chloride (Cl⁻) are significantly easier to oxidize than complex inorganic anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

  • Chloride (Cl⁻): The oxidation of chloride to chlorine gas (or further reactive species in non-aqueous solvents) occurs at a relatively low positive potential, severely restricting the anodic window.

  • Tetrafluoroborate (BF₄⁻): This anion is highly stable due to the strong boron-fluorine bonds and the high electronegativity of fluorine. Its oxidation requires a much higher potential, thus providing a wide anodic window.

Quantitative Comparison of Electrochemical Windows

The following table summarizes the electrochemical performance of this compound in comparison to the widely used tetrabutylammonium tetrafluoroborate in acetonitrile (ACN), a common aprotic polar solvent. The limits are defined as the potential at which the current density exceeds a threshold (e.g., 0.5 mA/cm²) on a glassy carbon or platinum electrode.

ParameterThis compound (BuNH₃Cl)Tetrabutylammonium Tetrafluoroborate (TBABF₄)Causality for Difference
Cation Butylammonium (BuNH₃⁺) - ProticTetrabutylammonium (TBA⁺) - AproticPresence of an acidic N-H proton in BuNH₃⁺.
Anion Chloride (Cl⁻)Tetrafluoroborate (BF₄⁻)Higher oxidation potential of the BF₄⁻ anion.
Typical Cathodic Limit ~ -1.0 V vs. Ag/Ag⁺~ -3.1 V vs. Ag/Ag⁺Reduction of the N-H proton occurs at a much less negative potential than the reduction of the TBA⁺ cation.
Typical Anodic Limit ~ +1.0 V vs. Ag/Ag⁺~ +2.8 V vs. Ag/Ag⁺Oxidation of Cl⁻ occurs at a much lower potential than the oxidation of BF₄⁻.
Approximate EW ~ 2.0 V ~ 5.9 V The combination of a less stable cation and a less stable anion results in a significantly narrower window for BuNH₃Cl.

Note: The exact potential limits can vary depending on the electrode material, solvent purity, and the current density cutoff used to define the window.

Experimental Protocol: Measuring the Electrochemical Window

The electrochemical window of an electrolyte is determined experimentally using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[2] A three-electrode setup is employed in a solution containing only the supporting electrolyte and the solvent.

Methodology
  • Cell Preparation: Assemble a three-electrode cell inside a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and water, which have their own redox signals.

    • Working Electrode (WE): A polished glassy carbon or platinum disk electrode. Polishing is crucial to ensure a clean, reproducible surface.

    • Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) electrode (a silver wire in a solution of AgNO₃ in the same solvent).

    • Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.

  • Electrolyte Preparation: Prepare a solution of the salt (e.g., 0.1 M) in a high-purity, dry electrochemical-grade solvent (e.g., acetonitrile).

  • Measurement:

    • Perform a linear sweep voltammogram starting from the open-circuit potential (OCP).

    • To determine the anodic limit , sweep the potential in the positive direction at a defined scan rate (e.g., 50 mV/s) until a sharp, sustained increase in current is observed. This indicates the oxidation of the electrolyte.

    • To determine the cathodic limit , perform a separate sweep from the OCP in the negative direction until a similar sharp increase in current signifies the reduction of the electrolyte.

  • Data Analysis: The potential at which the current density reaches a predefined threshold (e.g., 0.5 or 1.0 mA/cm²) is defined as the anodic or cathodic limit. The total electrochemical window is the difference between these two limits.

The workflow for this crucial experiment is visualized below.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_elec Prepare 0.1 M Electrolyte in Dry Acetonitrile polish_we Polish Working Electrode (GC/Pt) prep_elec->polish_we assemble Assemble 3-Electrode Cell (Inert Atmosphere) polish_we->assemble ocp Measure Open Circuit Potential (OCP) assemble->ocp anodic Linear Sweep: OCP → Positive (Determine Anodic Limit) ocp->anodic cathodic Linear Sweep: OCP → Negative (Determine Cathodic Limit) ocp->cathodic define Define Current Density Cutoff (e.g., 0.5 mA/cm²) anodic->define cathodic->define calculate Calculate Window: EW = E_anodic - E_cathodic define->calculate

Caption: Experimental workflow for determining the electrochemical window.

Conclusion and Recommendations

For applications requiring a wide potential range, such as high-voltage batteries, non-aqueous supercapacitors, or the study of redox species with extreme potentials, aprotic quaternary ammonium salts like TBABF₄ are unequivocally superior. Their stability stems from the combination of a robust, aprotic cation and a poorly coordinating, oxidation-resistant anion, yielding an electrochemical window that can exceed 5.5 V.[3][4]

This compound, on the other hand, has a severely limited electrochemical window of approximately 2.0 V in aprotic solvents. The presence of an acidic proton on the cation leads to a low cathodic limit, while the easily oxidizable chloride anion restricts the anodic limit. Therefore, its use is confined to applications operating within a narrow potential range where its specific chemical properties or lower cost might be advantageous. For the majority of modern electrochemical research and development, the choice of an aprotic salt with a stable, non-coordinating anion is the standard and recommended practice.

References

  • Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (n.d.). National Institutes of Health.
  • Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. (2025). The Journal of Physical Chemistry B - ACS Publications.
  • Effect of Cation Structure Modification of Ionic Liquids for Lithium-Ion Batteries. (n.d.). ECS Meeting Abstracts.
  • The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. (n.d.). ResearchGate.
  • How to determine the potential window in Cyclic Voltammetry? (2016). ResearchGate.
  • Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments. (2008). ResearchGate.
  • Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window. (2025). American Chemical Society.
  • Curled cation structures accelerate the dynamics of ionic liquids. (2021). RSC Publishing.
  • Electrochemically relevant physical–chemical properties of tetraalkylammonium salts solutions in the renewable solvent dihydrolevoglucosenone (Cyrene®). (2020). RSC Publishing.
  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
  • The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. (n.d.). SciSpace.
  • Cyclic Voltammetry Experiment: James. (n.d.). Scribd.
  • Protocol for cyclic voltammetry. (n.d.). iGEM.
  • Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. (2015). ResearchGate.
  • Anodic and cathodic reactions in acetonitrile/tetra-n-butylammonium tetrafluoroborate: an electrochemical and infrared spectroelectrochemical study. (n.d.). ResearchGate.
  • Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids. (2021). PubMed Central.
  • Exploring Electrolyte Effects on Metal-Alkyl Bond Stability: Impact and Implications for Electrosynthesis. (2023). Scholars' Mine.
  • Conductivities of some tetraalkylammonium salts in acetonitrile. (n.d.). UBC Library Open Collections.
  • Coupling dual metal active sites and low-solvation architecture toward high-performance aqueous ammonium-ion batteries. (2022). PubMed Central.
  • A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries. (2023). Chemical Science (RSC Publishing).
  • Thermodynamic properties, electrochemical properties, and interaction behaviors of quaternary ammonium salts-based deep eutectic solvents. (n.d.). ResearchGate.
  • Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. (2010). Stanford University.
  • Ammonium and Tetraalkylammonium Salts as Additives for Li Metal Electrodes. (2023). MDPI.
  • Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. (2015). PubMed.
  • Electrochemical Stability of Electrolyte Solvents: Nonactive Electrodes. (n.d.). ResearchGate.
  • Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. (2013). RSC Publishing.

Sources

A Comparative Guide to the Environmental Impact of Butylammonium Chloride and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical selection for research and pharmaceutical development, a thorough understanding of a compound's environmental footprint is no longer a peripheral consideration but a central tenet of responsible science. This guide provides an in-depth, objective comparison of the environmental impact of butylammonium chloride, a quaternary ammonium compound (QAC), with common alternatives. Recognizing the significant data gaps in the public domain for this compound, this analysis leverages data from structurally analogous compounds and presents a clear framework for environmental risk assessment. Our objective is to empower researchers, scientists, and drug development professionals with the critical information needed to make environmentally conscious decisions without compromising scientific rigor.

The Environmental Profile of Quaternary Ammonium Compounds: A Case Study on this compound

Quaternary ammonium compounds are a broad class of cationic surfactants widely used for their antimicrobial and antistatic properties.[1] However, their widespread use has raised environmental concerns due to their potential for release into aquatic ecosystems.[2][3] The environmental fate of these compounds is largely determined by their aquatic toxicity, biodegradability, and bioaccumulation potential.

A significant challenge in assessing the specific environmental impact of this compound is the notable lack of publicly available ecotoxicological data.[4] To navigate this data gap, we can draw inferences from closely related structures, such as tetrathis compound. It is crucial to underscore that while this analog-based assessment provides valuable insights, it is not a substitute for direct experimental evaluation of this compound.

Key Environmental Concerns Associated with QACs:

  • Aquatic Toxicity: Many QACs exhibit high toxicity to aquatic organisms, including fish, invertebrates, and algae.[2] This toxicity is often attributed to their ability to disrupt cell membranes.[4]

  • Biodegradability: The biodegradability of QACs can be variable. While some are readily biodegradable, others, particularly those with more complex structures or longer alkyl chains, may persist in the environment.[4][5]

  • Bioaccumulation: The potential for QACs to bioaccumulate in organisms is a key consideration in environmental risk assessment.[6] This is often predicted using the octanol-water partition coefficient (log Kow).[7]

Comparative Environmental Impact Data: this compound Analogue vs. Alternatives

To provide a practical comparison, we have selected three common alternatives to QACs, each representing a different class of surfactants: an anionic surfactant (Sodium Dodecyl Sulfate), a non-ionic surfactant (Alcohol Ethoxylates), and a biosurfactant (Surfactin). The following table summarizes their key environmental impact parameters.

ParameterTetrathis compound (Analogue for this compound)Sodium Dodecyl Sulfate (Anionic Surfactant)Alcohol Ethoxylates (Non-ionic Surfactants)Surfactin (Biosurfactant)
Aquatic Toxicity (LC50/EC50) Causes pronounced inhibition of plant growth.[8][9]96h LC50 (Fish): 7.5 - 29 mg/L.[10][11][12]Varies with structure; can be toxic to aquatic life.[2]Low toxicity.[9]
Biodegradability Often characterized by poor biodegradability.[13]Readily biodegradable.[8][14]Generally readily biodegradable.[15][16][17]High and rapid biodegradability.[9][18]
Bioaccumulation Potential (log Kow) log Kow: 1.71.[19]Low potential for bioaccumulation.[8]Does not bioaccumulate in the food chain.[2]Low potential for bioaccumulation.[7]

Methodologies for Environmental Impact Assessment

A robust assessment of a chemical's environmental impact relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[20][21][22]

Experimental Protocol: Ready Biodegradability (OECD 301)

The OECD 301 series of tests are stringent screening methods to determine the ready biodegradability of chemical substances.[23] A positive result indicates a high potential for rapid and complete biodegradation in the environment.[15]

Methodology: CO2 Evolution Test (OECD 301B)

  • Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Inoculation: The medium is inoculated with a small amount of activated sludge, sewage effluent, or a mixed microbial culture.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • CO2 Measurement: The amount of CO2 evolved from the biodegradation of the test substance is measured at regular intervals and compared to the theoretical maximum amount of CO2 that could be produced.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[23]

Experimental Protocol: Acute Fish Toxicity (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

Methodology:

  • Test Organisms: A susceptible fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through or static-renewal system for 96 hours.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • LC50 Calculation: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Visualizing the Assessment Process

To better illustrate the workflows involved in environmental impact assessment, the following diagrams have been generated using Graphviz.

Environmental_Risk_Assessment_Workflow cluster_0 Problem Formulation & Hazard Identification cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization A Substance Identification & Physicochemical Properties B Review Existing Data & Identify Data Gaps A->B C Define Assessment Endpoints (e.g., Aquatic Life, Sediment Dwellers) B->C D Characterize Sources & Release Scenarios C->D E Model Environmental Fate & Transport (e.g., PEC) D->E H Calculate Risk Quotient (PEC/PNEC) E->H F Conduct Ecotoxicity Testing (e.g., OECD Guidelines) G Determine Predicted No-Effect Concentration (PNEC) F->G G->H I Uncertainty Analysis H->I J Risk Management & Decision Making I->J

Environmental Risk Assessment Workflow

Surfactant_Selection_Decision_Tree Start Select Surfactant for Application Data Environmental Impact Data Available? Start->Data Toxicity Aquatic Toxicity Low? Data->Toxicity Yes Reconsider Reconsider or Generate Data Data->Reconsider No Biodegradability Readily Biodegradable? Toxicity->Biodegradability Yes Toxicity->Reconsider No Bioaccumulation Low Bioaccumulation Potential? Biodegradability->Bioaccumulation Yes Biodegradability->Reconsider No Select Select Surfactant Bioaccumulation->Select Yes Bioaccumulation->Reconsider No

Decision-Making for Surfactant Selection

In-Depth Comparative Analysis and Discussion

The comparative data reveals a clear trend towards the superior environmental profile of biosurfactants and, to a lesser extent, some readily biodegradable synthetic surfactants over QACs like this compound (as represented by its analogue).

This compound (via Analogue): The primary concern with QACs is their potential for aquatic toxicity and persistence. While the log Kow of tetrathis compound suggests a low to moderate potential for bioaccumulation, the lack of comprehensive biodegradability and ecotoxicity data for this compound itself is a significant red flag.[19] The precautionary principle dictates that in the absence of conclusive data, a compound should be treated with a higher degree of caution.

Sodium Dodecyl Sulfate (SDS): As a widely used anionic surfactant, SDS has been extensively studied. It is readily biodegradable and has a low potential for bioaccumulation.[8][14] However, it can exhibit moderate to high acute toxicity to aquatic organisms, with LC50 values for fish ranging from 7.5 to 29 mg/L.[10][11][12] Therefore, while its persistence is low, its release into the environment in high concentrations should be avoided.

Alcohol Ethoxylates (AEs): This class of non-ionic surfactants generally demonstrates good biodegradability and low bioaccumulation potential.[2][15] Their aquatic toxicity can vary depending on the length of the alkyl chain and the degree of ethoxylation.[24] However, they are often considered a more environmentally benign alternative to more toxic surfactant classes.

Surfactin: This biosurfactant stands out for its excellent environmental profile. It is highly and rapidly biodegradable, has low toxicity, and a low potential for bioaccumulation.[7][9][18] The primary barrier to its widespread adoption has historically been its higher production cost compared to synthetic surfactants. However, advancements in fermentation technology are making biosurfactants an increasingly viable and sustainable option.[18]

Conclusion and Recommendations

The responsible selection of chemicals in a research and development setting necessitates a holistic assessment of their performance, cost, and environmental impact. While this compound may offer desirable functional properties, the significant data gap regarding its environmental profile, coupled with the known concerns for the broader class of QACs, warrants a cautious approach.

For researchers and drug development professionals, we recommend the following:

  • Prioritize Data-Rich Alternatives: Whenever possible, opt for alternatives with well-characterized and favorable environmental profiles, such as readily biodegradable non-ionic surfactants or, ideally, biosurfactants.

  • Advocate for and Generate Data: In situations where the use of this compound is unavoidable, it is imperative to generate the necessary ecotoxicological data following standardized OECD guidelines to conduct a thorough environmental risk assessment.

  • Implement Risk Mitigation Strategies: For all chemicals, ensure proper disposal and waste treatment procedures are in place to minimize their release into the environment.

By integrating these principles into the chemical selection process, the scientific community can continue to innovate while upholding its commitment to environmental stewardship.

References

  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. (2019-11-19). ExxonMobil Chemical.
  • (PDF) Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification.
  • Biodegradation of Nonionic Surfactants and Effects of Oxidative Pretre
  • Aquatic risk assessment of alcohol ethoxylates in North America and Europe. PubMed.
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia.
  • Aquatic risk assessment of alcohol ethoxyl
  • Guidelines for the Testing of Chemicals - OECD. OECD.
  • Environmental Impacts of Biosurfactant Production Based on Substrates from the Sugar Industry. ACS Sustainable Chemistry & Engineering.
  • SAFETY D
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PubMed.
  • The OECD guidelines for the testing of chemicals and pesticides. PubMed.
  • Alcohol Ethoxylate - GLOBAL PRODUCT STR
  • Ecotoxicological Effects of the Anionic Surfactant Sodium Dodecyl Sulfate (SDS) in Two Marine Primary Producers: Phaeodactylum tricornutum and Ulva lactuca. MDPI.
  • Toxic effects of sodium dodecyl sulfate on planarian Dugesia japonica. PMC - NIH.
  • March 2021 1 SODIUM DODECYL SULPHATE This dossier on sodium dodecyl sulphate (SDS) presents the most critical stu - Santos.
  • Navigating the Environmental Profile of Trithis compound: A Technical Guide. Benchchem.
  • Acute toxicity of anionic surfactants sodium dodecyl sulphate. (SOS) and linear alkylbenzene sulphonate (LAS) on the fertilizing.
  • Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegrad
  • The Role of Biosurfactants in the Continued Drive for Environmental Sustainability. MDPI.
  • Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrathis compound on the Growth and Development of Wheat and Cucumber.
  • • SAFETY D
  • Toxicity of nonionic surfactants. WIT Press.
  • The Power of Anionic Surfactants: A Deep Dive into Sodium Dodecyl Sulf
  • Test No. 301: Ready Biodegradability. OECD.
  • Production and characterization of surfactin-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remedi
  • Available Environmental Fate and Effects Information for ISOFOL NN XX-YY Surfactants.
  • Acute effects of sodium dodecyl sulphate on the survival and on morpho-histochemical characteristics of the trunk kidney of juvenile turbot Scophthalmus maximus L. PubMed.
  • Biosurfactants: Chemical Properties, Ecofriendly Environmental Applications, and Uses in the Industrial Energy Sector. MDPI.
  • Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Alcohol Ethoxyl
  • Ethoxylated alcohols - Draft evaluation st
  • BIOACCUMULATION POTENTIAL OF SURFACTANTS: A REVIEW Phil McWilliams1 and Graham Payne2. EOSCA.
  • Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production. NIH.
  • Surfactin | C53H93N7O13 | CID 443592. PubChem - NIH.
  • Surfactin. Wikipedia.
  • A Comparative Analysis of the Environmental Impact of Stearyltrimethylammonium Chloride and Other Qu

Sources

literature review on the applications of butylammonium salts in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Butylammonium Salts in Materials Science

Introduction: The Versatile Role of the Bulky Cation

In the landscape of advanced materials, the strategic selection of molecular components is paramount to tailoring functional properties. Among the vast array of available building blocks, organic ammonium salts have emerged as a critical class of additives and structural components. Butylammonium salts, featuring the C₄H₉NH₃⁺ cation, are particularly noteworthy. The "bulkiness" of the butyl group, compared to smaller counterparts like methylammonium (CH₃NH₃⁺), imparts unique steric and hydrophobic properties that researchers have leveraged to overcome significant challenges in stability, efficiency, and processability across various fields.

This guide provides a comparative analysis of butylammonium salts in key areas of materials science, focusing on their applications in perovskite photovoltaics, organic electronics, and phase transfer catalysis. We will explore the causal mechanisms behind their efficacy, present comparative experimental data, and provide detailed protocols for their implementation.

Perovskite Optoelectronics: Engineering Stability and Efficiency

Hybrid organic-inorganic perovskites, particularly methylammonium lead iodide (MAPbI₃), have revolutionized the field of photovoltaics due to their exceptional power conversion efficiencies (PCE) and facile fabrication.[1] However, their notorious instability in the presence of moisture, heat, and UV light has hindered commercialization.[1][2] The introduction of bulky alkylammonium cations, such as n-butylammonium (BA⁺), has been a game-changing strategy to address these stability issues.[3]

Mechanism: From 3D to Quasi-2D Structures for Enhanced Durability

The ionic radius of the n-butylammonium cation is too large to be accommodated within the traditional 3D perovskite crystal lattice (ABX₃ structure). Instead, its incorporation leads to the formation of two-dimensional (2D) or quasi-2D layered structures known as Ruddlesden-Popper phases.[4] In these structures, layers of inorganic lead-halide octahedra are separated by bilayers of the bulky butylammonium cations.[4][5]

These organic layers serve two primary functions:

  • Moisture Barrier: The long, hydrophobic butyl chains act as a protective barrier, physically repelling water molecules and preventing them from infiltrating and degrading the core perovskite structure.[6][7]

  • Defect Passivation: Butylammonium salts, such as n-butylammonium iodide (BAI), can be applied in a post-fabrication surface treatment. The BA⁺ cations effectively "heal" surface defects, such as methylammonium vacancies, by binding to the perovskite surface.[8][9] This passivation reduces non-radiative recombination pathways, where charge carriers are lost as heat, thereby boosting the device's open-circuit voltage (V_oc) and overall efficiency.[8][9][10]

Perovskite_Passivation cluster_3D 3D Perovskite Bulk (e.g., MAPbI₃) cluster_Result 2D/3D Heterostructure Bulk Stable Crystal Lattice Defect Surface Defect (MA Vacancy) BAI n-Butylammonium Iodide (BAI) Solution Defect->BAI Passivated_Surface Passivated Surface (Defect Healed) BAI->Passivated_Surface BA⁺ fills vacancy Reduces non-radiative recombination Capping_Layer Hydrophobic 2D Capping Layer (BA₂PbI₄) BAI->Capping_Layer Forms protective layer Blocks moisture ingress OECT_Enhancement cluster_Result Resulting Film Morphology Polymer Disordered Polymer Chains TBASalt Tetrabutylammonium Salt (e.g., TBAClO₄) Polymer->TBASalt Improved_Film Improved Backbone Planarity & Porous Structure TBASalt->Improved_Film Influences film formation Performance Higher Mobility Faster Operation Enhanced Stability Improved_Film->Performance Leads to

Caption: Role of tetrabutylammonium salts in improving the morphology and performance of n-type polymer films for OECTs.

Comparative Performance: OECTs With and Without Salt Additives

The inclusion of tetrabutylammonium salts has a dramatic effect on device performance.

Device TypeKey MetricPerformance ImprovementSource
n-OECT with P75 PolymerTransconductance (g_m)10-fold increase with salt additive[11]
n-OECT with P75 PolymerOperational SpeedFaster operation with salt additive[11]
n-OECT with P75 PolymerCycling StabilityImproved retention of initial performance[11]

Phase Transfer Catalysis: Bridging Immiscible Phases

In synthetic chemistry, many reactions are hindered because the reactants are soluble in different, immiscible liquid phases (e.g., an organic substrate in toluene and an inorganic nucleophile in water). Phase transfer catalysts (PTCs) are molecules that solve this problem by transporting a reactant from one phase to another. [12]Tetrabutylammonium salts, particularly tetrabutylammonium bromide (TBAB), are widely used as PTCs due to their excellent efficacy and affordability. [13]

Mechanism: The Role of the Quaternary Ammonium Cation

The catalytic action of TBAB stems from the dual nature of the tetrabutylammonium (TBA⁺) cation. [14][15]1. Hydrophilic Head: The positively charged nitrogen center allows the TBA⁺ cation to pair with an anion (e.g., Br⁻, OH⁻, CN⁻) in the aqueous phase. 2. Lipophilic Tails: The four butyl chains surrounding the cation make the resulting ion pair (e.g., [TBA⁺][Br⁻]) soluble in the organic phase.

This allows the TBA⁺ cation to shuttle the reactive anion from the aqueous phase into the organic phase, where it can react with the organic substrate. After the reaction, the cation can return to the aqueous phase to pick up another anion, thus completing the catalytic cycle. [12][16]

PTC_Cycle cluster_aq cluster_org Aqueous Aqueous Phase Organic Organic Phase Interface Phase Interface QBr_aq [TBA⁺][Br⁻] (in aqueous phase) QX_org [TBA⁺][X⁻] (in organic phase) QBr_aq->QX_org Phase Transfer (Step 2) NaX_aq Na⁺X⁻ (Reactant) RX_org R-X (Product) QX_org->RX_org Forms Product QBr_org [TBA⁺][Br⁻] (in organic phase) QX_org->QBr_org Regenerates Catalyst RBr_org R-Br (Substrate) QBr_org->QBr_aq Return to Aqueous Phase (Step 4)

Caption: Catalytic cycle of tetrabutylammonium bromide (TBAB) in a phase transfer reaction.

Comparative Performance: Catalytic Efficiency

The effectiveness of a PTC is measured by its ability to increase reaction rates and yields under mild conditions.

ReactionCatalystConditionsYieldSource
n-C₈H₁₇Br + KCNThree-phase catalystBenzene/Water95%[16]
n-C₄H₉Br + Sodium PhenolateTBAB Toluene/Water, 70°C, 4hHigh (specific value not given)[12]
n-C₄H₉Br + Sodium PhenolateBDAB (alternative)Toluene/Water, 70°C, 4hCompared to TBAB[12]
n-C₄H₉Br + Sodium PhenolateBPBPB (novel)Toluene/Water, 70°C, 4hMore efficient than TBAB[12]

Note: BDAB = Butyldimethylanilinium bromide, BPBPB = a novel starburst quaternary ammonium salt.

The data indicates that while TBAB is a highly effective and standard PTC, novel catalysts with more complex structures can offer even greater efficiency. [12]

Conclusion

Butylammonium salts, in their various forms, are powerful tools in the materials scientist's arsenal. As n-butylammonium , their role as a bulky spacer cation is fundamental to creating stable and efficient 2D/3D perovskite heterostructures, directly addressing the primary obstacle to the commercialization of perovskite solar cells. As tetrabutylammonium , these salts act as effective microstructural modifiers in organic electronics, boosting the performance of n-type transistors, and as robust phase transfer catalysts that enable challenging reactions across immiscible phases. The underlying principle in all these applications is the unique combination of charge and steric bulk offered by the butylammonium cation, which allows it to controllably alter dimensionality, passivate defects, modify morphology, and shuttle reactants with high efficiency. Future research will likely continue to explore novel derivatives and expand their application into new domains of materials science.

References

  • Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. (2024).
  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. (2022). MDPI. [Link]
  • n-Butylammonium iodide | CAS 36945-08-1.
  • Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film. (2019).
  • t-Butylammonium bromide | CAS 60469-70-7.
  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. (2017).
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. (2017). RSC Publishing. [Link]
  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. (2022).
  • Two-Dimensional Hybrid Halide Perovskites: Principles and Promises. (2018).
  • Salts as Additives: A Route to Improve Performance and Stability of n-Type Organic Electrochemical Transistors. (2022).
  • Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. (2024).
  • (a) A large organic cation enhances the extrinsic stability of Sn... (2020).
  • Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (2022).
  • Bulky Organic Cations Engineered Lead-halide Perovskites: A Review on Dimensionality and Optoelectronic Applications. (2021).
  • Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (2022). PubMed. [Link]
  • Salts as Additives: A Route to Improve Performance and Stability of n-Type Organic Electrochemical Transistors. (2022).
  • Illustration of the formation of the 2D perovskite film without or with PEAI addition. (2019).
  • Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. (2004).
  • Phase behavior and phase-transfer catalysis of tetrabutylammonium salts.
  • Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. (2009). American Institute of Chemists. [Link]
  • A Comparative Study of Cubic Methylammonium Lead Iodide (CH3NH3PbI3) Perovskite by using Density Functional Theory. (2023).
  • Tetrabutylammonium bromide. Wikipedia. [Link]
  • Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. (2021). PubMed. [Link]
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2020). MDPI. [Link]
  • Organic semiconductors for organic field-effect transistors. (2009).
  • Organic semiconductors for organic field-effect transistors. (2009).

Sources

2D vs. 3D Perovskites Fabricated with Butylammonium Chloride: A Comparative Analysis for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of perovskite research, the dimensionality of the crystal structure plays a pivotal role in determining the material's optoelectronic properties and stability. The incorporation of large organic cations, such as butylammonium, has enabled the formation of two-dimensional (2D) and quasi-2D perovskites, offering distinct advantages and disadvantages compared to their three-dimensional (3D) counterparts. This guide provides a comprehensive comparative analysis of 2D and 3D perovskites fabricated with butylammonium chloride, offering researchers, scientists, and drug development professionals a detailed understanding of their performance, supported by experimental data and fabrication protocols.

Unveiling the Structural Landscape: 2D vs. 3D Perovskites

Three-dimensional (3D) perovskites possess a crystal structure with the general formula AMX₃, where A is a monovalent cation, M is a divalent metal cation, and X is a halide anion. This structure consists of a network of corner-sharing [MX₆]⁴⁻ octahedra, with the A cation occupying the interstitial space.[1] In contrast, 2D perovskites, specifically Ruddlesden-Popper phases, are formed by inserting bulky organic cations, like butylammonium (BA), into the 3D perovskite structure. This results in a layered architecture described by the general formula (BA)₂(A)n-1MnX3n+1, where 'n' represents the number of inorganic octahedral layers sandwiched between the organic spacer layers.[1]

The introduction of the hydrophobic butylammonium cation acts as a protective shield, enhancing the material's resistance to environmental factors like moisture.[2][3] This structural difference is the primary determinant of the divergent properties observed between 2D and 3D perovskites.

cluster_3D 3D Perovskite Structure (AMX₃) cluster_2D 2D Perovskite Structure ((BA)₂(A)n-1MnX3n+1) a1 A m1 M a1->m1 Cation x1 X m1->x1 Metal Halide Octahedra ba Butylammonium (BA) a2 A ba->a2 Organic Spacer m2 M a2->m2 Cation x2 X m2->x2 Metal Halide Layers

Caption: Structural comparison of 3D and 2D perovskites.

Performance Metrics: A Head-to-Head Comparison

The choice between 2D and 3D perovskites hinges on the specific application requirements, as each dimensionality offers a unique set of performance characteristics.

Performance Metric3D Perovskites2D Perovskites (with Butylammonium)Key Insights
Power Conversion Efficiency (PCE) Generally higher, with certified efficiencies exceeding 25%.[4]Typically lower, but strategies like forming 2D/3D heterostructures can achieve high efficiencies (e.g., 17.5 ± 1.3%).[5][6]The insulating nature of the butylammonium spacers in 2D perovskites can hinder charge transport, leading to lower PCEs.[7] However, 2D/3D heterostructures combine the high efficiency of 3D domains with the stability of 2D layers.[6][8]
Environmental Stability Prone to degradation in the presence of moisture, oxygen, and UV light.[8]Exhibit significantly improved stability due to the hydrophobic nature of the butylammonium cations.[2][9]The butylammonium layers act as a barrier, preventing the ingress of water and other degrading agents.[2]
Charge Transport High charge carrier mobility and long diffusion lengths.[10]Charge transport is often anisotropic and can be limited by the insulating organic layers.[11][7][12]The orientation of the 2D perovskite layers relative to the charge collection electrodes is crucial for efficient charge transport.[13]
Defect Tolerance Susceptible to various point defects that can act as recombination centers.Exhibit lower equilibrium concentrations of point defects, making them intrinsically more stable.[14][15]The formation of defects is energetically less favorable in the more rigid 2D structure.[14][15]
Tunability Bandgap can be tuned by varying the halide composition.Offer greater tunability of electronic and optical properties by changing the organic spacer cation and the number of inorganic layers ('n' value).[11][7]This allows for the engineering of materials with specific absorption and emission characteristics.

The Rise of 2D/3D Heterostructures: The Best of Both Worlds

A significant advancement in the field has been the development of 2D/3D heterostructured perovskites. These materials typically consist of a 3D perovskite core capped with a thin layer of a 2D perovskite. This approach synergistically combines the high charge carrier mobility and broad light absorption of the 3D component with the enhanced stability and defect passivation properties of the 2D layer.[2][10][16]

The introduction of this compound or bromide at the surface of a 3D perovskite film can lead to the in-situ formation of a 2D capping layer.[2][17] This surface treatment has been shown to:

  • Passivate surface defects: The butylammonium cations can heal surface vacancies, reducing non-radiative recombination and improving device performance.[4][18]

  • Enhance hydrophobicity: The 2D layer acts as a protective barrier against moisture.[2]

  • Improve charge extraction: The energy level alignment at the 2D/3D interface can facilitate more efficient charge transfer to the charge transport layers.[19]

cluster_workflow Fabrication of 2D/3D Heterostructure step1 Deposit 3D Perovskite Precursor Solution step2 Spin-coat this compound Solution step1->step2 step3 Annealing step2->step3 step4 Formation of 2D Capping Layer on 3D Perovskite step3->step4

Sources

A Comparative Guide to the Validation of Butylammonium Chloride Concentration in Solution by UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quandary of Quantifying Non-Chromophoric Molecules

In pharmaceutical development and chemical research, accurate quantification of active ingredients and related substances is paramount. Butylammonium chloride, a primary aliphatic amine, presents a common analytical challenge: it lacks a significant chromophore, rendering it "invisible" to direct UV-Vis spectrophotometry, one of the most accessible analytical techniques in the laboratory. This guide provides an in-depth, validated comparison of two robust indirect UV-Vis spectrophotometric methods for the quantification of this compound.

We will explore the principles, protocols, and validation parameters of colorimetric assays based on derivatization with Ninhydrin and o-Phthalaldehyde (OPA). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, we establish a framework for creating a trustworthy, self-validating analytical system.[1]

Part 1: The Foundational Challenge: Why Direct UV-Vis Fails

UV-Vis spectroscopy operates on the principle of light absorption by molecules containing specific functional groups called chromophores. These are typically conjugated systems or moieties with non-bonding electrons that can be excited by UV or visible light. Aliphatic amines, like the butylammonium ion, possess only sigma (σ) bonds and lone pair electrons on the nitrogen atom. The energy required to excite these electrons is very high, corresponding to wavelengths in the far UV region (<200 nm), an area inaccessible to standard spectrophotometers due to absorption by air and common solvents. Therefore, to leverage the simplicity and speed of UV-Vis, a chemical modification—derivatization—is necessary to attach a chromophore to the butylamine molecule.[2][3]

Part 2: Indirect Quantification via Chemical Derivatization

Derivatization converts the non-absorbing analyte into a product with strong absorbance in the UV-Vis spectrum.[4] The intensity of the color or absorbance of the resulting derivative is directly proportional to the initial concentration of the analyte. We will compare two of the most reliable reagents for primary amine derivatization: Ninhydrin and o-Phthalaldehyde (OPA).

Method A: The Ninhydrin Assay

The ninhydrin test is a classical and highly effective method for detecting and quantifying primary amines.[5][6][7]

Principle & Mechanism The reaction involves two molecules of ninhydrin (2,2-dihydroxyindane-1,3-dione) reacting with the primary amino group of this compound at elevated temperatures.[8][9] Ninhydrin acts as an oxidizing agent, causing an oxidative deamination of the amine.[9] The reaction proceeds through several intermediates to ultimately form a highly conjugated, deep purple-colored product known as Ruhemann's purple, which exhibits a strong absorbance maximum around 570 nm.[5][6][10][11] The intensity of this color is directly proportional to the concentration of the primary amine in the sample.[7][8]

Ninhydrin_Mechanism Butylamine Butylammonium (Primary Amine) Intermediate Oxidative Deamination & Condensation Butylamine->Intermediate + Heat Ninhydrin1 Ninhydrin (Molecule 1) Ninhydrin1->Intermediate Ninhydrin2 Ninhydrin (Molecule 2) RP Ruhemann's Purple (Absorbs at 570 nm) Intermediate->RP Aldehyde Butyraldehyde Intermediate->Aldehyde CO2 CO2 Intermediate->CO2

Simplified mechanism of the Ninhydrin reaction with a primary amine.

Experimental Protocol: Ninhydrin Assay

  • Reagent Preparation:

    • Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or a similar solvent.[8] This solution should be prepared fresh.

    • Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[8]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Create a series of standards by serial dilution (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) from the stock solution.

  • Sample Reaction:

    • Pipette 1.0 mL of each standard, unknown sample, and a blank (deionized water) into separate, clearly labeled test tubes.

    • Add 1.0 mL of the Ninhydrin Reagent to each tube and mix thoroughly by vortexing.[8]

    • Cover the tubes and incubate them in a boiling water bath for 15-20 minutes.[8]

    • After incubation, cool the tubes to room temperature under running cold water.[8]

  • Measurement:

    • Add 5.0 mL of the diluent solvent to each tube and mix well.[8]

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at 570 nm, using the blank to zero the instrument.

  • Data Analysis:

    • Plot a standard curve of Absorbance (Y-axis) versus Concentration (X-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Determine the concentration of the unknown samples using their absorbance values and the calibration curve equation.

Method B: The o-Phthalaldehyde (OPA) Assay

The OPA assay is another highly sensitive method for quantifying primary amines. It is particularly valued for its rapid reaction at room temperature.[12]

Principle & Mechanism o-Phthalaldehyde reacts with a primary amine in the presence of a thiol (like 2-mercaptoethanol or N-acetyl-L-cysteine) under alkaline conditions.[13][14][15] The reaction first involves the amine reacting with OPA, followed by the addition of the thiol to form a stable, 1-alkylthio-2-alkyl-substituted isoindole derivative.[15][16] This product is highly fluorescent but also possesses a strong UV absorbance around 335-340 nm, which can be used for spectrophotometric quantification.[16]

OPA_Mechanism Butylamine_opa Butylammonium (Primary Amine) Reaction_opa Condensation (Alkaline pH) Butylamine_opa->Reaction_opa OPA o-Phthalaldehyde (OPA) OPA->Reaction_opa Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Reaction_opa + Room Temp Isoindole Isoindole Derivative (Absorbs at ~340 nm) Reaction_opa->Isoindole

Simplified mechanism of the OPA reaction with a primary amine and thiol.

Experimental Protocol: OPA Assay

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.4): Prepare a solution of boric acid and adjust the pH to 10.4 with NaOH.

    • OPA Reagent: Prepare a fresh solution containing 70 mg of OPA, 1 mL of Methanol, 95 mL of the borate buffer, and 0.2 mL of 2-mercaptoethanol.[17] Store in a dark vessel.

  • Standard Curve Preparation:

    • Prepare a stock solution and a series of standards of this compound as described for the Ninhydrin method.

  • Sample Reaction:

    • In a cuvette or microplate well, mix a defined volume of the standard or unknown sample with a larger volume of the OPA reagent (e.g., 50 µL sample + 200 µL OPA reagent).

    • Allow the reaction to proceed for 1-2 minutes at room temperature.[12][17] The reaction is rapid, so timing should be consistent across all samples.

  • Measurement:

    • Measure the absorbance at 340 nm against a reagent blank.

  • Data Analysis:

    • Construct a standard curve and determine the concentration of unknowns as described for the Ninhydrin method.

Part 3: Method Validation: A Framework for Trustworthiness (ICH Q2(R1))

Validating an analytical procedure ensures that it is suitable for its intended purpose.[18] The following parameters, derived from the ICH Q2(R1) guideline, must be assessed.[1]

Validation_Workflow cluster_params ICH Q2(R1) Validation Parameters start Analytical Method (Ninhydrin or OPA) Specificity Specificity (Forced Degradation) start->Specificity Linearity Linearity start->Linearity Accuracy Accuracy (Recovery) start->Accuracy Precision Precision (Repeatability & Intermediate) start->Precision Robustness Robustness start->Robustness validated Validated Method Specificity->validated Range Range Linearity->Range LOD LOD Linearity->LOD Range->validated Accuracy->validated Precision->validated LOQ LOQ LOD->LOQ LOQ->validated Robustness->validated

Workflow for analytical method validation based on ICH Q2(R1).
Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[19] To demonstrate this, forced degradation studies are essential.[18][20][21]

  • Protocol: Subject a solution of this compound to stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation with H₂O₂, heat, and photolysis) to induce degradation, typically aiming for 5-20% degradation.[19][22]

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank. The method is specific if the degradation products do not produce a signal that interferes with the quantification of the intact this compound. For these colorimetric assays, this means the degradants should not react with the derivatizing reagent to produce an absorbing compound at the analytical wavelength.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol: Analyze a minimum of 5 standards across the expected concentration range.

  • Acceptance Criteria: Plot absorbance vs. concentration. The coefficient of determination (R²) should be ≥ 0.995.

Range

The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[1]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies.

  • Protocol: Spike a blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[1]

  • Analysis: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of 6 replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Calculation (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., reagent pH ±0.2, reaction time ±2 minutes). This provides an indication of its reliability during normal usage.

Hypothetical Validation Data Summary
Validation ParameterNinhydrin Method (570 nm)OPA Method (340 nm)ICH Q2(R1) Acceptance Criteria
Linearity (R²) 0.99910.9995≥ 0.995
Range (µg/mL) 5 - 1001 - 50Defined by application
Accuracy (% Recovery) 99.5% ± 1.2%100.3% ± 0.9%Typically 98-102%
Precision (%RSD)
- Repeatability1.5%1.1%≤ 2%
- Intermediate1.8%1.4%≤ 2%
LOD (µg/mL) 1.50.3Reportable
LOQ (µg/mL) 4.60.9Reportable
Specificity PassedPassedNo interference from degradants

Part 4: Comparative Analysis of Quantification Methods

While both indirect UV-Vis methods are effective, they have distinct advantages and disadvantages. It is also crucial to understand how they compare to other common analytical techniques.

MethodPrincipleSensitivitySpeedCostSpecificity & Complexity
Ninhydrin UV-Vis Colorimetric derivatizationModerateSlow (requires heating)LowGood specificity, but can react with any primary amine. Simple procedure.
OPA UV-Vis UV derivatizationHighVery Fast (room temp.)LowGood specificity, requires a thiol. Prone to derivative instability over time.[12][23]
HPLC-UV (Post-Derivatization) Chromatographic separation followed by derivatization and detectionVery HighSlow (chromatographic run times)HighExcellent specificity; separates butylamine from other amines before detection. More complex.
Acid-Base Titration Neutralization reactionLowModerateVery LowNon-specific; will quantify any acid or base in the sample. Very simple.

Discussion & Causality:

  • For High Throughput and Sensitivity: The OPA method is superior due to its rapid reaction at room temperature and higher sensitivity, making it ideal for screening large numbers of samples where the analyte concentration is low.[24] Its main drawback is the relative instability of the isoindole derivative, which necessitates consistent and precise timing between reagent addition and measurement.[23][25]

  • For Robustness and Simplicity: The Ninhydrin method is extremely robust and the colored product is very stable. The requirement for a heating step makes it slower, but less susceptible to timing errors, which can be an advantage in a less automated laboratory setting. Its sensitivity is generally lower than the OPA method.[24]

  • For Unquestionable Specificity: When the sample matrix is complex and contains other primary amines, neither colorimetric method can distinguish between them. In this case, a separation technique is required. HPLC with post-column derivatization (using either OPA or Ninhydrin) is the authoritative choice. It provides unequivocal specificity by separating butylamine from all other components before quantification. This comes at a higher cost in terms of equipment, time, and complexity.

  • For High Concentration Bulk Analysis: For simple, high-concentration solutions where this compound is the only basic component, traditional acid-base titration is a fast, inexpensive, and effective, albeit non-specific, alternative.

Conclusion

The quantification of this compound, a non-chromophoric aliphatic amine, is readily achievable using indirect UV-Vis spectroscopy following derivatization. Both the Ninhydrin and o-Phthalaldehyde (OPA) methods provide reliable and accessible means for this analysis. The OPA method offers superior sensitivity and speed, making it suitable for high-throughput applications, while the Ninhydrin method provides exceptional robustness and simplicity.

The choice between these methods should be dictated by the specific requirements of the analysis, including sample throughput, required sensitivity, and the complexity of the sample matrix. Regardless of the method chosen, a rigorous validation protocol grounded in ICH Q2(R1) principles is not merely a regulatory formality but a scientific necessity to ensure the integrity and trustworthiness of the generated data. For complex matrices where specificity is the primary concern, chromatographic methods remain the gold standard.

References

  • Vertex AI Search. (n.d.).
  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.). O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS.
  • Contractor, P. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • MilliporeSigma. (n.d.). Understanding O-Phthalaldehyde Chemistry: Reactions and Applications.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes.
  • eScholarship.org. (n.d.). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2023, April 13). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
  • ACS Publications. (2023, April 4). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B.
  • Tofalo, R. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. The Royal Society of Chemistry.
  • PubMed Central. (2013, June 28). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection.
  • Semantic Scholar. (n.d.). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
  • BenchChem. (n.d.). Application Note & Protocol: Quantitative Analysis of Amino Acids using the Ninhydrin Method.
  • Semantic Scholar. (n.d.). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING.
  • DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • National Center for Biotechnology Information. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids.
  • Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory).
  • ResearchGate. (2025, August 7). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
  • National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ResearchGate. (2025, August 6). Spectrophotometric method for estimation of aliphatic primary amines in biological samples.
  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References.
  • PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
  • PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS.
  • National Center for Biotechnology Information. (2020, July 3). Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR.
  • BenchChem. (n.d.). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process.
  • CSIR-NCL Library, Pune. (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A.
  • Wikipedia. (n.d.). Ninhydrin.
  • ResearchGate. (2018, April 2). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction.
  • Journal of Biological Chemistry. (2025, September 18). ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS.

Sources

Comparative Study of Alkylammonium Chlorides in Perovskite Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The meteoric rise of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies. However, the Achilles' heel of perovskites remains their long-term operational stability, which is a critical hurdle for commercialization. Environmental factors such as moisture, heat, and light can induce degradation of the perovskite material, leading to a decline in performance.[1] Additive engineering, particularly the incorporation of alkylammonium chlorides, has emerged as a potent strategy to enhance the intrinsic stability of the perovskite absorber layer.[2][3]

This guide provides a comparative analysis of different alkylammonium chlorides used to stabilize perovskite films, with a focus on their impact on device performance and longevity. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for their application and the subsequent stability assessment of perovskite solar cells.

The Role of Alkylammonium Chlorides in Perovskite Stabilization

Alkylammonium chlorides (RACl) are organic salts that, when added to the perovskite precursor solution or used as a surface treatment, can significantly influence the crystallization process and passivate defects within the perovskite film.[3][4] Their primary functions include:

  • Controlling Crystallization: RACls can act as templating agents, promoting the formation of larger, more uniform perovskite grains with fewer grain boundaries, which are known to be pathways for ion migration and degradation.[2][5] They can also facilitate the transition from the undesirable non-perovskite δ-phase to the desired photoactive α-phase in formamidinium-based perovskites.[3][5]

  • Defect Passivation: Uncoordinated lead ions (Pb2+) and halide vacancies at the perovskite surface and grain boundaries act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall efficiency. The ammonium headgroup of the RACl can coordinate with these defect sites, effectively "healing" them and suppressing non-radiative recombination.[6][7][8]

  • Moisture Resistance: The hydrophobic alkyl chains of the RACl molecules can form a protective layer on the perovskite surface, repelling moisture and enhancing the device's stability in humid environments.[9][10]

A Comparative Analysis of Common Alkylammonium Chlorides

The choice of the alkylammonium cation can have a profound impact on the resulting perovskite film quality and device stability. Here, we compare some of the most commonly investigated alkylammonium chlorides.

Methylammonium Chloride (MACl)

Initially, the most widely used additive, MACl, is known to improve the crystallinity and grain size of perovskite films.[2][5] It aids in the formation of a stable α-phase in formamidinium lead iodide (FAPbI3) perovskites. However, the inherent instability of the methylammonium (MA) cation itself, particularly at elevated temperatures, can be a limiting factor for long-term device stability.[9][11]

n-Propylammonium Chloride (PACl)

Recent studies have proposed n-propylammonium chloride (PACl) as a more stable alternative to MACl.[9] The longer alkyl chain of the n-propylammonium cation enhances the hydrophobicity of the perovskite surface, leading to improved moisture resistance.[9] Furthermore, devices incorporating PACl have demonstrated significantly longer carrier lifetimes and improved thermal stability compared to their MACl counterparts.[9]

Isopropylammonium Chloride (iPACl)

Isopropylammonium chloride (iPACl) has also shown promise in enhancing both the efficiency and stability of FAPbI3-based PSCs. The branched structure of the isopropyl group can influence the crystal growth dynamics differently from linear chains. Research has indicated that iPACl can effectively stabilize the α-FAPbI3 phase and lead to devices with high certified efficiencies and impressive long-term operational stability.[5] Studies have also shown that iPACl exhibits a slower reaction rate with formamidinium compared to MACl, which can be beneficial for the precursor solution stability.[11]

Other Alkylammonium Chlorides

Longer-chain alkylammonium chlorides, such as butylammonium chloride (BACl) and octylammonium chloride (OACl), are often used to form 2D/3D perovskite heterostructures.[10][12] The long organic cations act as spacers, creating a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer can effectively passivate surface defects and provide a robust barrier against moisture and other environmental stressors.[10][12]

Quantitative Performance Comparison

The following table summarizes the reported performance and stability data for perovskite solar cells incorporating different alkylammonium chlorides.

Alkylammonium ChloridePower Conversion Efficiency (PCE)Stability MetricReference
Control (No Additive) ~16.72%-[2]
Methylammonium Chloride (MACl) Up to 23.61%Improved ambient stability[2]
n-Propylammonium Chloride (PACl) Over 22.2%Better moisture and thermal stability than MACl[9]
Isopropylammonium Chloride (iPACl) Certified 23.9%Retained ~22% efficiency after 2000h of operation[5]
Combination of RACls Certified 25.73%Enhanced operational stability[3][4]

Experimental Protocols

Perovskite Film Fabrication with Alkylammonium Chloride Additives

This protocol describes a typical one-step solution processing method for fabricating perovskite films with incorporated alkylammonium chloride additives.

Materials:

  • Perovskite precursors (e.g., FAPbI3, MAI, PbI2)

  • Alkylammonium chloride (e.g., MACl, PACl, iPACl)

  • Solvent system (e.g., DMF:DMSO 4:1 v/v)

  • Substrates (e.g., FTO-coated glass)

  • Antisolvent (e.g., chlorobenzene)

Procedure:

  • Prepare the perovskite precursor solution by dissolving the perovskite precursors and the desired molar percentage of the alkylammonium chloride in the solvent system.

  • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Deposit the electron transport layer (e.g., SnO2) onto the cleaned substrates and anneal.

  • Spin-coat the perovskite precursor solution onto the electron transport layer. The spin-coating parameters (speed, time) should be optimized for the specific perovskite composition and solvent system.

  • During the final seconds of the spin-coating process, dispense a controlled amount of antisolvent onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrate to a hotplate and anneal at a specific temperature and duration (e.g., 150 °C for 10 minutes) to form the crystalline perovskite film.

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.

Perovskite Solar Cell Stability Testing

To evaluate the long-term stability of the fabricated perovskite solar cells, standardized testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for assessing device stability under various stress conditions.[13][14][15][16]

ISOS-D (Dark Storage):

  • Store the unencapsulated or encapsulated devices in a dark, nitrogen-filled glovebox or a desiccator at a controlled temperature (e.g., 25 °C or 85 °C).

  • Periodically measure the current-voltage (J-V) characteristics of the devices under simulated AM1.5G illumination to track the evolution of the photovoltaic parameters (PCE, VOC, JSC, FF).

ISOS-L (Light Soaking):

  • Continuously illuminate the devices at 1 sun intensity (100 mW/cm2) using a solar simulator with a UV filter.

  • Maintain the devices at a constant temperature (e.g., 25 °C or 65 °C) and in a controlled atmosphere (e.g., nitrogen or ambient air with controlled humidity).

  • Monitor the device performance by periodically performing J-V scans.

ISOS-T (Thermal Cycling):

  • Subject the devices to repeated temperature cycles between a low and high temperature (e.g., -40 °C to 85 °C) in the dark.

  • Measure the J-V characteristics at room temperature after a certain number of cycles to assess the impact of thermal stress.

Visualizing the Science

Molecular Structures of Alkylammonium Chlorides

G cluster_MACl Methylammonium Chloride (MACl) cluster_PACl n-Propylammonium Chloride (PACl) cluster_iPACl Isopropylammonium Chloride (iPACl) MACl_mol CH₃NH₃⁺Cl⁻ PACl_mol CH₃CH₂CH₂NH₃⁺Cl⁻ iPACl_mol (CH₃)₂CHNH₃⁺Cl⁻

Caption: Molecular structures of common alkylammonium chlorides.

Mechanism of Perovskite Surface Passivation

G cluster_perovskite Perovskite Surface cluster_RACl Alkylammonium Chloride Defect Pb²⁺ Defect Site Passivated_Surface Passivated Perovskite Surface Defect->Passivated_Surface Passivation Perovskite_Lattice Perovskite Lattice RACl_mol R-NH₃⁺Cl⁻ RACl_mol->Defect Coordination

Caption: Passivation of a lead defect site by an alkylammonium cation.

Experimental Workflow for Stability Testing

G start Device Fabrication initial_char Initial J-V Characterization start->initial_char stress Apply Stress Condition (ISOS-D, ISOS-L, ISOS-T) initial_char->stress periodic_char Periodic J-V Characterization stress->periodic_char t = t₁, t₂, t₃... analysis Data Analysis (PCE vs. Time) stress->analysis End of Test periodic_char->stress end Stability Assessment analysis->end

Caption: Workflow for assessing perovskite solar cell stability.

Conclusion

The incorporation of alkylammonium chlorides is a highly effective strategy for enhancing the stability and performance of perovskite solar cells. The choice of the specific alkylammonium cation has a significant impact on the resulting device properties, with longer and branched alkyl chains generally offering improved moisture resistance and thermal stability compared to the traditional methylammonium chloride. By carefully selecting the appropriate alkylammonium chloride and optimizing its concentration, it is possible to fabricate highly efficient and stable perovskite solar cells, paving the way for their successful commercialization. Standardized stability testing protocols are essential for the reliable evaluation and comparison of different stabilization strategies, and the research community is encouraged to adopt these to ensure the reproducibility and comparability of results.[1][13]

References

  • Alkylammonium chloride promotes the record efficiency of perovskite solar cells. (2025).
  • Controlled growth of perovskite layers with volatile alkylammonium chlorides. (2023).
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. [Link]
  • Researchers use alkylammonium chlorides to control growth of perovskite layers and achieve 26.08% efficiency PSC. (2023). Perovskite-Info. [Link]
  • Controlled growth of perovskite layers with volatile alkylammonium chlorides. (2023). PubMed. [Link]
  • Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2022).
  • The Effects of Alkylammonium Choice on the Stability and Performance of Quasi-2D Organolead Halide Perovskites. (n.d.).
  • Stable FAPbI3 Perovskite Solar Cells via Alkylammonium Chloride-Mediated Crystallization Control. (n.d.).
  • Alkylammonium passivation for 2D tin halide perovskite field-effect transistors. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Improving Protocols to test the stability of perovskite solar cells. (2020). Specific IKC. [Link]
  • Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. (n.d.). Fluxim. [Link]
  • ISOS Protocols for Perovskite Solar Cell Stability Testing. (n.d.). Fluxim. [Link]
  • Protocols for degradation assessment and stability enhancement in perovskite solar cells. (n.d.).
  • Cooperative passivation of perovskite solar cells by alkyldimethylammonium halide amphiphiles. (2022).
  • Alkylammonium passivation for 2D tin halide perovskite field-effect transistors. (n.d.).
  • A Comparative Study of Alkylammonium Halide Interface Modification for High Efficiency and Ion Migration Stability Perovskite Solar Cells. (2024).
  • A consensus statement establishes the protocols to assess and report stability of perovskite photovoltaic devices. (2020). Barcelona Institute of Science and Technology. [Link]
  • Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. (n.d.). Apollo - University of Cambridge. [Link]
  • Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer cations. (2023). APL Energy | AIP Publishing. [Link]

Sources

The Strategic Application of Butylammonium Salts in Industry: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of industrial chemistry, process optimization is paramount. Every choice of reagent, catalyst, or additive is scrutinized for its impact on yield, efficiency, safety, and ultimately, the bottom line. Among the versatile class of quaternary ammonium salts (QACs), butylammonium derivatives—most notably tetrabutylammonium chloride (TBAC)—have carved out a significant niche. Their utility spans from accelerating complex organic syntheses to protecting critical infrastructure from corrosion.

This guide moves beyond a simple cataloging of applications. As Senior Application Scientists, our goal is to provide a critical, data-driven analysis of the cost-effectiveness of this compound and its analogs. We will dissect its performance against common alternatives in its primary industrial roles, provide the experimental frameworks for in-house validation, and offer a clear-eyed view of its economic and operational impact. This analysis is designed to empower researchers and process chemists to make informed, strategic decisions in catalyst and inhibitor selection.

Understanding this compound: A Profile

While the term "this compound" can refer to several isomers (n-, sec-, and tert-butylammonium chloride), the most prominent and industrially significant member of this family is Tetrathis compound (TBAC) .[1][2] This quaternary ammonium salt, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a white, water-soluble solid renowned for its utility as a phase-transfer catalyst and its role in the formulation of ionic liquids and corrosion inhibitors.[3][4] Its cost-effectiveness stems not just from its purchase price, but from its ability to enhance reaction rates, improve yields, and enable the use of less expensive reagents and milder conditions.[5]

Core Application I: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (typically aqueous and organic).[6][7] This is where TBAC demonstrates its primary industrial value.

Mechanism of Action: The Catalytic Shuttle

In a typical biphasic nucleophilic substitution, a water-soluble nucleophile (e.g., CN⁻, OH⁻, RS⁻) is unable to react with an organic-soluble substrate. TBAC acts as a "shuttle" for the nucleophilic anion. The lipophilic (fat-loving) tetrabutyl groups on the cation (Q⁺) allow it to form an ion pair with the anion (Nu⁻) at the aqueous-organic interface. This new, organic-soluble ion pair, [Q⁺Nu⁻], migrates into the organic phase, where the now "naked" and highly reactive nucleophile can attack the substrate. The catalyst is regenerated by exchanging its new anion (X⁻ from the substrate) for another nucleophile at the interface, continuing the cycle.[8]

PTC_Mechanism Nu_aq Nucleophile (Nu⁻) QNu_org [Q⁺Nu⁻] Ion Pair Nu_aq->QNu_org Ion Exchange NaX_aq Byproduct (NaX) R_X Substrate (R-X) R_Nu Product (R-Nu) QNu_org->R_X Nucleophilic Attack QX_org [Q⁺X⁻] Ion Pair QNu_org->QX_org Forms Product (R-Nu) QX_org->Nu_aq Ion Exchange QX_org->NaX_aq Regeneration interface interface

Caption: Mechanism of Tetrathis compound (Q⁺Cl⁻) in PTC.
Performance & Cost-Effectiveness Analysis

The true measure of a PTC is its ability to accelerate reactions and improve process economics. TBAC is often compared against other common QACs like Benzyltriethylammonium Chloride (BTEAC) and phosphonium salts like Tributylhexadecylphosphonium Bromide (TBHDPB).

Key Economic Drivers for PTC Selection:

  • Reaction Rate Enhancement: Faster reactions lead to reduced batch times, increasing plant throughput and lowering energy consumption per batch.[5]

  • Yield Improvement: Higher efficiency minimizes waste of raw materials, directly reducing the cost per unit of product.[5]

  • Milder Conditions: PTC can enable reactions at lower temperatures or with less aggressive (and cheaper) bases like NaOH, improving safety and reducing energy costs.[9]

  • Catalyst Loading & Cost: The initial purchase price of the catalyst must be weighed against the required loading levels and its overall efficiency.

The following table provides an estimated cost comparison. It is crucial to note that prices are subject to market volatility and purity grades.

CatalystAbbreviationTypical ApplicationEstimated Price (USD/kg)Key Considerations
Tetrathis compound TBAC General Nucleophilic Subst.~$20 - $45[1][10]Good general-purpose catalyst. Highly effective, though its bromide counterpart (TBAB) is sometimes preferred for being less hygroscopic.[11]
Benzyltriethylammonium ChlorideBTEACDichlorocyclopropanation~$6 - $35[12][13][14]Often shows higher reactivity than TBAC in specific reactions like dichloropropanation due to interfacial activity.[8] Can be a very cost-effective choice.
Tributylhexadecylphosphonium BromideTBHDPBHigh-Temperature Reactions~$100+[15][16][17]Phosphonium salts offer superior thermal stability compared to ammonium salts, making them suitable for high-temperature applications where QACs might degrade.[15] Higher initial cost.

Verdict: For many standard nucleophilic substitution reactions, TBAC and BTEAC represent a sweet spot of high performance and moderate cost.[8][18] While phosphonium salts are superior in high-temperature processes, their significantly higher cost makes them less economical for general use. The choice between TBAC and BTEAC often comes down to empirical testing for a specific reaction, as subtle differences in structure can lead to significant variations in catalytic activity.[8]

Experimental Protocol: Evaluating PTC Efficacy via HPLC

This protocol outlines a method to compare the efficacy of different PTCs for a model nucleophilic substitution reaction (e.g., benzylation of a phenol) by monitoring reactant consumption and product formation over time.

1. Materials & Equipment:

  • Reactants: Phenol, Benzyl Chloride

  • Base: 50% w/w Sodium Hydroxide (aqueous solution)

  • Solvent: Toluene

  • Internal Standard: Dodecane (or another non-reactive compound)

  • Catalysts to be tested: TBAC, BTEAC, TBHDPB

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature control, HPLC system with a suitable column (e.g., C18) and UV detector.

2. Procedure:

  • Reaction Setup: Charge the reactor with toluene, phenol, and the internal standard. Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60 °C).

  • Catalyst Addition: Add the phase-transfer catalyst at a specific molar loading (e.g., 1 mol% relative to the limiting reagent).

  • Reaction Initiation: Add the 50% NaOH solution, followed by the benzyl chloride to initiate the reaction. Start the timer (t=0).

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the organic layer. Immediately quench the reaction in the sample vial with a small amount of dilute acid to neutralize the base. Dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC. Develop a method that provides good separation of phenol, benzyl chloride, the product (benzyl phenyl ether), and the internal standard.

  • Data Analysis: Quantify the concentration of the reactant (phenol) and product at each time point relative to the internal standard. Plot the concentration of the reactant versus time for each catalyst.

  • Comparison: The catalyst that results in the fastest consumption of the reactant and formation of the product is the most efficient under the tested conditions.

Core Application II: Corrosion Inhibition

The global cost of corrosion is estimated to be equivalent to 3.4% of the global GDP, making its prevention a massive economic imperative, particularly in industries like oil and gas.[19][20] QACs, including butylammonium derivatives, function as effective corrosion inhibitors by adsorbing onto metal surfaces and forming a protective barrier.

Mechanism of Action: Surface Film Formation

In aqueous and acidic environments, metal surfaces corrode via electrochemical reactions. QACs mitigate this process by adsorbing onto the metal surface. This adsorption is driven by two main forces:

  • Electrostatic Interaction: The positively charged quaternary ammonium headgroup is attracted to the negatively charged metal surface (at the cathodic sites).

  • Van der Waals Forces: The long, nonpolar alkyl chains (like butyl groups) interact with each other, forming a dense, hydrophobic (water-repelling) film.

This film acts as a physical barrier, isolating the metal from corrosive agents like water, H₂S, and CO₂.[21]

Corrosion_Inhibition cluster_0 Corrosive Environment (e.g., Acidic Water) cluster_1 Protective Film H2O H₂O Metal Metal Surface (e.g., Steel) H2O->Metal Corrosion Attack H_plus H⁺ H_plus->Metal Corrosion Attack Cl_minus Cl⁻ QAC_Head1 QAC Head (N⁺) Tail1 Butyl Chains QAC_Head1->Metal Adsorption QAC_Head2 QAC Head (N⁺) Tail2 Butyl Chains QAC_Head2->Metal Adsorption QAC_Head3 QAC Head (N⁺) Tail3 Butyl Chains QAC_Head3->Metal Adsorption

Caption: Adsorption of QACs on a metal surface to form a protective barrier.
Performance & Cost-Effectiveness Analysis

In the oil and gas industry, QACs are often compared with another major class of organic inhibitors: imidazolines .[22] The choice between them depends on the specific conditions of the operating environment.

Inhibitor ClassTypical Application EnvironmentStrengthsWeaknessesEconomic Considerations
Quaternary Ammonium Salts (QACs) Sweet and sour corrosion, water treatment, acidizing processesGood water solubility, strong electrostatic adsorption, effective in high salinity.[21]Can have higher toxicity compared to some alternatives.Cost-effective for a wide range of applications. Performance can be tailored by modifying alkyl chain length. The overall cost includes disposal and environmental compliance.[23]
Imidazolines Predominantly oil and gas production, particularly in acidic (H₂S, CO₂)Excellent film-forming properties, thermally stable, relatively lower toxicity.[21][24]Lower water solubility can be a limitation in certain systems.Highly effective and widely used, representing a major share of the corrosion inhibitor market. The choice is often based on performance in specific fluid compositions.[4][21]

Verdict: Both QACs and imidazolines are highly effective corrosion inhibitors. Imidazoline-QAC hybrids are also common, aiming to combine the strengths of both.[21] The cost-effectiveness is less about the price-per-kilogram and more about the performance-at-concentration . An inhibitor that provides 95% protection at 50 ppm is more cost-effective than one that requires 100 ppm for the same level of protection, even if the latter's bulk price is lower. Therefore, performance testing under simulated field conditions is non-negotiable.

Experimental Protocol: Evaluating Corrosion Inhibition via Potentiodynamic Polarization

This electrochemical technique provides rapid and detailed information on how an inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion processes.[25][26]

1. Materials & Equipment:

  • Corrosion Cell: A standard three-electrode cell.

  • Working Electrode (WE): A sample of the metal to be protected (e.g., carbon steel), with a defined surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[27]

  • Counter Electrode (CE): A platinum or graphite rod.

  • Potentiostat/Galvanostat: An instrument capable of controlling the potential of the WE and measuring the resulting current.

  • Test Solution: A corrosive medium simulating the industrial environment (e.g., 3.5% NaCl solution saturated with CO₂).

  • Inhibitors: this compound, imidazoline alternatives.

2. Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish, clean, and rinse.[28]

  • System Assembly: Assemble the three-electrode cell with the test solution. Purge with the relevant gas (e.g., CO₂) to saturate the solution and remove oxygen.[28]

  • OCP Stabilization: Immerse the electrodes in the solution and monitor the Open Circuit Potential (OCP) until it stabilizes (typically 30-60 minutes). This is the corrosion potential (Ecorr).[26]

  • Blank Measurement: Without any inhibitor, perform a potentiodynamic scan. This typically involves scanning the potential from ~250 mV below Ecorr to ~250 mV above Ecorr at a slow, constant rate (e.g., 0.167 mV/s).[28]

  • Inhibitor Addition: Add the desired concentration of the inhibitor to the cell and allow it to stabilize for another 30-60 minutes.

  • Inhibitor Measurement: Repeat the potentiodynamic scan in the presence of the inhibitor.

  • Data Analysis:

    • Plot the results as Log(Current Density) vs. Potential (a Tafel plot).

    • Use software to extrapolate the linear portions of the anodic and cathodic curves back to Ecorr to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current without inhibitor and icorr_inh is the corrosion current with the inhibitor.

  • Comparison: Repeat for different inhibitors and concentrations to compare their %IE. The inhibitor providing the highest %IE at the lowest concentration is the most effective.

Environmental, Health, and Safety (EHS) Considerations

A comprehensive cost-effectiveness analysis must extend beyond performance and price to include the lifecycle impact of a chemical. QACs are known to have aquatic toxicity, and their biodegradability can be limited.[29]

  • Toxicity: Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) provide standardized guidelines for testing aquatic toxicity (e.g., OECD TG 203: Fish, Acute Toxicity Test) and biodegradability (e.g., OECD TG 306: Biodegradability in Seawater).[3][30][31][32] Adherence to these standards is crucial for regulatory approval and responsible use.

  • Disposal: The costs associated with treating and disposing of waste streams containing these chemicals must be factored into the total cost of ownership.

  • Alternatives: The drive for "green chemistry" has spurred research into less toxic, more biodegradable alternatives, which may carry a "green premium" in price but offer lower long-term environmental and regulatory costs.[4]

Conclusion: A Framework for Strategic Selection

The selection of an industrial process chemical like this compound is a multi-faceted decision. It is not merely a commodity purchase but a strategic choice that impacts process efficiency, product quality, operational safety, and environmental compliance.

Tetrathis compound (TBAC) stands out as a highly effective and economically viable phase-transfer catalyst for a broad range of applications, rivaling alternatives like BTEAC and proving more cost-effective than phosphonium salts for non-high-temperature processes. In corrosion inhibition , butylammonium salts are potent contenders, with their selection versus alternatives like imidazolines being highly dependent on specific operational conditions.

The final decision should be guided by a logical workflow that balances performance with cost and risk.

Decision_Workflow start Define Application (e.g., PTC, Corrosion) performance_req Identify Key Performance Metrics (Yield, %IE, Temp.) start->performance_req initial_screening Screen Candidates Based on Literature Performance Data (e.g., QACs, Phosphonium, Imidazoline) performance_req->initial_screening cost_analysis Perform Preliminary Cost Analysis (Price/kg vs. Required Loading/Conc.) initial_screening->cost_analysis lab_testing Conduct Bench-Scale Performance Testing (e.g., HPLC, Potentiodynamic) cost_analysis->lab_testing lab_testing->initial_screening Re-evaluate if performance is poor ehs_eval Evaluate EHS Profile (Toxicity, Biodegradability, Disposal Costs) lab_testing->ehs_eval final_selection Select Most Cost-Effective Candidate for Pilot Scale-Up ehs_eval->final_selection

Caption: Decision workflow for inhibitor/catalyst selection.

Ultimately, the most cost-effective solution is one that is validated not just by its price tag, but by rigorous, application-specific experimental data. By employing the protocols and frameworks outlined in this guide, researchers and developers can confidently select the optimal chemical tools to drive innovation and efficiency.

References

  • Youzhu Chem. (2025). Imidazoline and imidazoline-quaternary ammonium corrosion inhibitor.
  • IndiaMART. (n.d.). Tetrathis compound (TBAC) - Pat Impex at ₹ 1700/kg, Vadodara.
  • ResearchGate. (2023). Corrosion Inhibition in Oil and Gas Industry: Economic Considerations.
  • IndiaMART. (n.d.). Triethyl Benzyl Ammonium Chloride - TEBAC Latest Price, Manufacturers & Suppliers.
  • IndiaMART. (n.d.). 50 Kg Benzyltriethylammonium Chloride, Liquid.
  • IndiaMART. (n.d.). White Crystal Solid Tetrathis compound, Packaging Type: Bag.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Phase Transfer Catalysts on Manufacturing Costs and Efficiency.
  • PharmaCompass.com. (n.d.). Benzyltriethylammonium Chloride | Price | per kg | USD.
  • Otto Chemie Pvt. Ltd. (n.d.). Tetrathis compound, 98% 1112-67-0.
  • Scientific.Net. (2012). Synthesis and Inhibition Performance of Two Imidazoline Corrosion Inhibitors with Different Hydrophilic Groups.
  • Sciencemadness.org. (2007). OTC PTC (Phase Transfer Catalysts).
  • ResearchGate. (2019). Economic Impact of Corrosion in Oil Sectors and Prevention: An Overview.
  • Tradeindia. (n.d.). Benzyltriethylammonium Chloride - High Purity Powder, Quality Assured With Latest Processing Techniques at Best Price in Jaipur.
  • Saji, V. S., & Umoren, S. A. (2020). Corrosion inhibitors in the oil and gas industry.
  • OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS.
  • Hep Journals. (2006). Influence of alkyl group of imidazolinyl-quaternary-ammonium-salt on corrosion inhibition efficiency.
  • ResearchGate. (2025). The relationship between adsorption-desorption and inhibition efficiency of imidazoline quaternary ammonium salt under flow.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • ResearchGate. (n.d.). Illustration of the testing set-up used for potentiodynamic polarization study.
  • ResearchGate. (2015). Synthesis of an imidazoline quaternary ammonium salt and its corrosion inhibition in CO 2 corrosive systems.
  • YesWeLab. (n.d.). OECD: Key standards for laboratory analysis.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Grand View Research. (n.d.). Corrosion Inhibitors Market Size, Share | Industry Report 2030.
  • ResearchGate. (2020). (PDF) Potentiodynamic Corrosion Testing.
  • Vidya Technology. (2023). The economic impact of corrosion in Oil and Gas.
  • Umweltbundesamt. (2023). Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech.
  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • LookChem. (n.d.). Tributyl(hexadecyl)phosphonium bromide.
  • NIH National Library of Medicine. (2016). Potentiodynamic Corrosion Testing.
  • ACS Publications. (2022). Active Phase–Support Interaction in Phosphotungstic Acid-SiO 2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel.
  • NIH National Library of Medicine. (2023). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • MDPI. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
  • ResearchGate. (2023). (PDF) Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • ACS Publications. (2014). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.
  • KOYON. (n.d.). China Phase Transfer Catalysts Manufacturers Suppliers Factory.
  • PubMed. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis.
  • ResearchGate. (2018). Phase-transfer catalysis in analytical chemistry.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Publications of the IAS Fellows. (1998). Phase Transfer Catalysis: Chemistry and Engineering.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.

Sources

Safety Operating Guide

Navigating the Disposal of Butylammonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of butylammonium chloride, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of safety and informed decision-making within your laboratory.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is an organic ammonium salt that can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1] A comprehensive risk assessment should be conducted for each experimental protocol involving this compound.

Core Hazards:

  • Acute Toxicity: Harmful if ingested.[2]

  • Skin and Eye Irritation: Can cause irritation upon contact.[1]

  • Environmental Hazard: While specific data for n-butylammonium chloride is limited, related quaternary ammonium compounds are known to be toxic to aquatic life.[3] Therefore, it must be handled as a substance potentially toxic to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[1][4] The following PPE is required when handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[2][5]To protect against accidental splashes that can cause serious eye irritation.
Skin Protection Wear a lab coat and chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[6]To prevent skin contact which can lead to irritation. The choice of glove material should be based on chemical resistance data.[6][7][8]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[2]To avoid inhalation of dust or aerosols which can be harmful.

Spill Management: Immediate and Calculated Response

Accidental spills require a swift and informed response to mitigate risks. All laboratory personnel should be familiar with the location of spill kits and the institution's emergency procedures.

Minor Spill Cleanup Protocol (Less than 100g of solid or 250mL of solution)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[9][10]

  • Absorb the Spill:

    • For solid spills: Carefully sweep the material into a designated waste container, avoiding dust generation.[4]

    • For liquid spills: Cover the spill with an inert, non-combustible absorbent material.[9]

  • Collect Residue: Scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.[9]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[11]

Major Spill Response

For spills larger than the minor spill quantities, or any spill that you are not comfortable cleaning up, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[12][13]

Waste Characterization and Classification

Before disposal, the waste must be characterized. This compound waste may be classified as hazardous due to its potential toxicity. While not specifically listed by name as an F, K, P, or U-listed waste under RCRA, it may exhibit the characteristic of toxicity (D004-D043) if it contains certain constituents above regulatory limits.[14] It is the responsibility of the waste generator to make this determination. Consult your institution's EHS department for guidance on proper waste code assignment.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_quantity Assess Quantity and Concentration start->assess_quantity small_quantity Small Quantity (e.g., < 1 kg) assess_quantity->small_quantity large_quantity Large Quantity (e.g., > 1 kg) containerize Place in a Labeled, Compatible, and Sealed Hazardous Waste Container small_quantity->containerize Yes large_quantity->containerize manifest Complete Hazardous Waste Manifest containerize->manifest ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Hauler manifest->ehs_pickup final_disposal Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->final_disposal

Caption: Decision workflow for this compound disposal.

Detailed Disposal Steps:
  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 or 180 days), contact your EHS department to arrange for pickup.

    • A licensed hazardous waste transporter will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16]

Decontamination of Labware

Proper decontamination of labware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

DecontaminationWorkflow start Start: Contaminated Labware rinse Triple Rinse with a Suitable Solvent (e.g., Water or Ethanol) start->rinse collect_rinsate Collect all Rinsate as Hazardous Waste rinse->collect_rinsate wash Wash with Soap and Water collect_rinsate->wash final_rinse Final Rinse with Deionized Water wash->final_rinse dry Dry Completely final_rinse->dry reuse Ready for Reuse dry->reuse

Caption: Step-by-step labware decontamination workflow.

Important Note: The rinsate from the decontamination process must be collected and disposed of as hazardous waste. Do not discharge it down the drain.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • ResearchGate. (2025, August 5). Acute effects of tetrathis compound ionic liquid on the histological structure of liver and kidney in the mouse.
  • ResearchGate. (2025, August 7). On the Freshwater Ecotoxicity and Biodegradation Properties of Some Common Ionic Liquids.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Lab Manager. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
  • U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements.
  • Amherst College. (2022, April). DOT and IATA Regulations | Hazardous Materials and Waste.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • CHIMIA. (n.d.). Decontamination After Chemical Incidents.
  • Lion Technology. (2021, April 19). How to Ship Hazardous Waste Samples.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • FAST-ACT. (n.d.). Hazardous Chemical Decontamination Guide.
  • U.S. Fish and Wildlife Service. (1983). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh.
  • Pipeline and Hazardous Materials Safety Administration. (2022, October 17). Transporting Infectious Substances Overview.
  • U.S. Environmental Protection Agency. (1988). Ambient Water Quality Criteria for Chloride-1988.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Northern Arizona University. (n.d.). Summaries of Major Environmental Laws.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling n-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Handling n-butylammonium chloride requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate risk. This guide, developed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our focus is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Analysis: The "Why" Behind the "What"

Understanding the hazards associated with n-butylammonium chloride is fundamental to appreciating the necessity of each piece of personal protective equipment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), n-butylammonium chloride is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

These classifications indicate that direct contact with the substance can lead to inflammation, redness, and discomfort of the skin, and potentially more severe damage to the eyes. Therefore, the primary objective of our PPE protocol is to establish a reliable barrier between the chemical and your body.

Core Protective Measures: Your Essential PPE Arsenal

Based on the identified hazards, the following personal protective equipment is mandatory when handling n-butylammonium chloride.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, which is crucial for preventing contact with dust particles or splashes.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene glovesThese materials provide adequate resistance to n-butylammonium chloride. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory coatA standard lab coat will prevent incidental contact with the skin on the arms and torso. For tasks with a higher risk of contamination, consider a chemically resistant apron over the lab coat.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.For large quantities or in situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] Consult your institution's environmental health and safety department for specific guidance on respirator selection.

Operational Protocols: Step-by-Step Guidance

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

PPE Donning Sequence

G A 1. Lab Coat B 2. Eye and Face Protection A->B C 3. Gloves B->C

Caption: PPE Donning Sequence

  • Lab Coat: Ensure it is fully buttoned.

  • Eye and Face Protection: Put on your chemical safety goggles. If a face shield is required, it should be worn over the goggles.

  • Gloves: Select the correct size and inspect for any damage. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

PPE Doffing Sequence (to minimize cross-contamination)

G A 1. Gloves B 2. Eye and Face Protection A->B C 3. Lab Coat B->C

Caption: PPE Doffing Sequence

  • Gloves: Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards and away from your body, turning the sleeves inside out as you remove it.

Disposal Plan: A Critical Final Step

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves: Dispose of contaminated gloves in a designated hazardous waste container.[4]

  • Lab Coats: If your lab coat becomes contaminated, it must be decontaminated or disposed of as hazardous waste according to your institution's guidelines. Do not take contaminated lab coats home.

  • Empty Containers: Rinse empty n-butylammonium chloride containers thoroughly with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and disposed of as hazardous waste.

By adhering to these protocols, you can significantly minimize the risks associated with handling n-butylammonium chloride and maintain a safe laboratory environment. Always consult the specific Safety Data Sheet for the material you are using and your institution's safety guidelines for the most comprehensive information.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432400, Butylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19726, n-Butylamine hydrochloride.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: n-Butylamine.
  • XiXisys. (n.d.). GHS SDS for Butylammonium chloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butylammonium chloride
Reactant of Route 2
Butylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.